Vinylphenyldimethylsilane
Description
Properties
IUPAC Name |
ethenyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEZCOQKJSRQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26744-16-1 | |
| Record name | Silane, ethenyldimethylphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60150070 | |
| Record name | Vinyldimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-26-4 | |
| Record name | Vinyldimethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyldimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Vinylphenyldimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphenyldimethylsilane (CAS No. 1125-26-4) is a versatile organosilicon compound that serves as a critical building block in advanced materials science and organic synthesis.[1] Its unique molecular architecture, featuring a vinyl group, a dimethylsilyl moiety, and a phenyl ring, provides a trifecta of reactive and modulatory sites.[1][2][3] This guide offers a comprehensive exploration of its core chemical properties, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for innovative applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent begins with its physical constants and spectroscopic signatures. These data points are not merely identifiers but are crucial for designing reaction conditions, purification strategies, and structural elucidation.
Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its properties are summarized in the table below, providing essential data for experimental planning and safety assessments.
| Property | Value | Source |
| CAS Number | 1125-26-4 | [4] |
| Molecular Formula | C₁₀H₁₄Si | [4] |
| Molecular Weight | 162.30 g/mol | [4] |
| Boiling Point | 82 °C at 20 mmHg | [5] |
| Density | 0.892 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.507 | [5] |
| Flash Point | 59.4 °C (138.9 °F) - closed cup | |
| Solubility | Insoluble in water. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are detailed below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. For the related isomer, (4-vinylphenyl)dimethylsilane, characteristic signals include doublets for the aromatic protons, a doublet of doublets for the vinyl protons, and a doublet for the six methyl protons on the silicon atom.[6] The coupling patterns are critical for confirming the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Distinct signals are expected for the methyl carbons attached to silicon, the vinyl carbons, the aromatic carbons, and the silicon-attached aromatic carbon.
-
IR (Infrared Spectroscopy): IR spectroscopy is a rapid tool for identifying key functional groups. The spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (around 1600 cm⁻¹), and Si-C and Si-CH₃ vibrations.[7][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.30.[4] The fragmentation pattern can provide further structural confirmation, often involving the loss of methyl or vinyl groups.[9]
Synthesis of this compound and Derivatives
Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A common and effective laboratory-scale synthesis involves the reaction of a silyl halide with an organometallic reagent derived from a vinyl-substituted aromatic compound.[1][6]
Example Protocol: Synthesis of (4-vinylphenyl)dimethylsilane
This protocol illustrates a common synthetic strategy using an organolithium intermediate.[6] The choice of an organolithium reagent, formed in situ from a bromo-aromatic precursor, allows for a clean and efficient nucleophilic attack on the electrophilic silicon center of chlorodimethylsilane.
Methodology:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Anion Formation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinyllithium species.
-
Silylation: Add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 8 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the product with diethyl ether (Et₂O, 3 x 15 mL).
-
Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[6]
Caption: Workflow for the synthesis of (4-vinylphenyl)dimethylsilane.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its vinyl group and the unique properties of the carbon-silicon bond.
Reactions of the Vinyl Group
-
Polymerization: The vinyl moiety is highly susceptible to polymerization, making this compound a valuable monomer.[1][2] It can undergo radical polymerization or copolymerization with other vinyl monomers to produce silicone-based polymers.[2][10] The incorporation of the phenyl-silicon unit enhances the thermal stability and mechanical properties of the resulting polymer, rendering it suitable for high-performance materials.[1]
Caption: General scheme for the polymerization of this compound.
-
Hydrosilylation: The vinyl group readily participates in hydrosilylation, an addition reaction of a Si-H bond across the carbon-carbon double bond.[11] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a cornerstone of silicone chemistry for cross-linking polymers or synthesizing more complex organosilanes.[11][12] The hydrosilylation of terminal alkynes is a related, well-studied reaction that provides vinylsilanes, demonstrating the versatility of these reactions.[13][14][15]
Electrophilic Substitution: The β-Silicon Effect
A hallmark of vinylsilane reactivity is its behavior in electrophilic substitution reactions.[16] The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation, a phenomenon known as the β-silicon effect .[17] Consequently, when a vinylsilane reacts with an electrophile (E⁺), the electrophile adds to the α-carbon, generating a β-carbocation stabilized by the silyl group. Subsequent elimination of the silyl group results in the formation of a new double bond, with the electrophile replacing the silicon atom.[17][18] This reaction is highly regioselective and often proceeds with retention of the double bond's original configuration.[17][18][19]
Caption: Mechanism of electrophilic substitution in vinylsilanes.
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable tool for advanced applications:
-
Material Science: It is a key monomer for specialty silicone polymers, coatings, and adhesives with enhanced thermal stability.[1] It also serves as a coupling agent to improve the interface between organic polymers and inorganic fillers in composite materials.[1]
-
Organic Synthesis: As demonstrated by the electrophilic substitution reactions, vinylsilanes are precursors to stereodefined substituted alkenes.[18][19] This is highly valuable in the synthesis of complex organic molecules, including pharmaceutical agents, where stereochemistry is critical.
-
Intermediate for Complex Silanes: It serves as a precursor for more elaborate organosilanes used in organic electronics and advanced ceramics.[1][3][5]
Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: this compound is classified as a flammable liquid and vapor (GHS Category 3).[4] It may cause skin and eye irritation.[20]
-
Precautionary Measures:
-
Handling: Work in a well-ventilated area or a chemical fume hood.[21] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and protective clothing.[20][21]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[3][20]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[21]
-
Inhalation: Move the person to fresh air.[21]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[21]
-
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
- Vinylsilane synthesis. Organic Chemistry Portal.
- The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.
- Lau, P. W. K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.
- Electrophilic substitution of unsaturated silanes. Wikipedia.
- Vinyl silanes offer a regio- and stereoselective route to alkenes. ChemTube3D.
- Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide. (2026).
- This compound. ChemicalBook.
- Vinyldimethylphenylsilane. PubChem, National Institutes of Health.
- Dimethylphenylvinylsilane, 98%. Sigma-Aldrich.
- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate.
- VINYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Gelest, Inc.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. Semantic Scholar.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.
- Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts... ResearchGate.
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation... MDPI.
- Synthesis of Vinylsilanes. ResearchGate.
- Phenyldimethylvinylsilane. NIST WebBook.
- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane]... Semantic Scholar.
- Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1125-26-4 [chemicalbook.com]
- 6. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Phenyldimethylvinylsilane [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Vinylsilane synthesis [organic-chemistry.org]
- 14. Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 18. chemtube3d.com [chemtube3d.com]
- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 20. gelest.com [gelest.com]
- 21. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Vinylphenyldimethylsilane (CAS 1125-26-4)
Introduction: Unveiling a Versatile Organosilicon Monomer
Vinylphenyldimethylsilane (CAS 1125-26-4), also known as dimethylphenylvinylsilane, is a unique organosilicon compound featuring both a reactive vinyl group and a stabilizing phenyl group attached to a central silicon atom, which is also bonded to two methyl groups.[1] This distinct molecular architecture imparts a valuable combination of properties, positioning it as a critical building block in advanced materials synthesis.[2] Its versatility makes it an indispensable monomer and intermediate in the production of high-performance silicone-based polymers, specialty silanes, and organic-inorganic hybrid materials.[3][4] This guide provides an in-depth exploration of its chemical and physical characteristics, synthesis methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and materials science.
Physicochemical and Spectroscopic Profile
This compound is typically a colorless to pale yellow, clear liquid with a relatively low viscosity.[1][5] It is soluble in common organic solvents but has limited solubility in water.[1] The strategic combination of its functional groups—the polymerizable vinyl moiety and the thermally robust phenyl ring—is central to its wide-ranging utility.[3]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1125-26-4 | [1][6] |
| Molecular Formula | C₁₀H₁₄Si | [1][6] |
| Molecular Weight | 162.30 g/mol | [4][6] |
| Boiling Point | 82 °C at 20 mmHg | [7] |
| Density | 0.892 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.507 | [7] |
| Flash Point | 59.4 °C (closed cup) |
Spectroscopic Fingerprints
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. Key spectral data are available from various sources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectra are available through databases like ChemicalBook, a representative ¹H NMR spectrum for a related compound, (4-vinylphenyl)dimethylsilane, shows characteristic signals for the vinyl and phenyl protons.[8][9]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST WebBook, providing a distinct fragmentation pattern for molecular identification.[6][10]
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the C=C stretching of the vinyl group and the characteristic absorptions of the phenyl and Si-CH₃ bonds.[9]
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-silicon bonds.[3][11] This approach offers a high degree of control and typically results in good yields of the desired product.
Visualizing the Grignard Synthesis Pathway
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
The following protocol is adapted from a known synthetic route for a structurally similar compound and illustrates the key steps and rationale.[8]
Materials:
-
1-bromo-4-vinylbenzene
-
Magnesium turnings
-
Chlorodimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (alternative for Grignard initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (10.0 mmol) in anhydrous THF (15 mL). The use of a flame-dried flask and inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediates by atmospheric moisture.
-
Grignard Reagent Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 7.5 mL) dropwise over 30 minutes. The low temperature is maintained to control the exothermic reaction and prevent side reactions. Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the Grignard reagent, (4-vinylphenyl)magnesium bromide.
-
Coupling Reaction: To the cold Grignard solution, add a solution of chlorodimethylsilane (10.0 mmol) in anhydrous THF (20 mL) dropwise. The slow addition helps to manage the reaction exotherm.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 8 hours. This extended stirring period ensures the coupling reaction proceeds to completion.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). This step neutralizes any unreacted Grignard reagent.
-
Extraction and Drying: Extract the product with diethyl ether (3 x 15 mL). The organic layers are combined, washed with water (20 mL) and then brine (20 mL) to remove any remaining aqueous-soluble impurities. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using pentane as the eluent to afford the pure this compound.
Key Applications in Materials Science and Drug Development
The dual functionality of this compound makes it a valuable component in a variety of advanced applications.[3]
Monomer for High-Performance Silicone Polymers
The vinyl group of this compound readily participates in polymerization reactions, particularly hydrosilylation, allowing for the creation of cross-linked silicone networks.[1][12] The incorporation of the phenyl group into the polymer backbone enhances the thermal stability and mechanical properties of the resulting silicone elastomers.[3][13] These materials find use in high-performance coatings, adhesives, and composites that are required to withstand challenging environments.[3]
Visualizing the Role in Silicone Elastomer Formation
Caption: Role of VPDMS in silicone elastomer formation.
Synthesis of Specialty Silanes and Coupling Agents
This compound serves as a crucial intermediate in the synthesis of more complex specialty silanes.[3] These custom-designed silanes are instrumental as coupling agents, improving the interfacial adhesion between organic polymers and inorganic fillers (e.g., silica, glass fibers).[3][14] This enhanced compatibility is vital in the manufacturing of advanced composite materials with superior mechanical properties.
Reagent in Organic Synthesis
Beyond polymer chemistry, this compound is employed as a reagent in various organic transformations. For instance, it has been used in the synthesis of silylmethylcyclopropanes, which are precursors to tetrahydrofurans, and in the preparation of silylgermylnethynes, which have potential applications as organometallic reagents and in optoelectronic materials.[7]
Safety, Handling, and Storage
This compound is a flammable liquid and vapor.[10] Therefore, appropriate safety precautions must be taken during its handling and storage.
-
Handling : Work in a well-ventilated area, preferably in a fume hood.[15] Wear suitable personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use spark-proof tools and explosion-proof equipment.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
First Aid : In case of skin or eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[16] If ingested, rinse the mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15][16]
Conclusion
This compound is a highly valuable and versatile organosilicon monomer. Its unique chemical structure, combining a reactive vinyl group with a robust phenyl group, underpins its wide range of applications. From enhancing the performance of silicone elastomers to enabling the synthesis of advanced composite materials and serving as a key intermediate in organic synthesis, this compound continues to be a cornerstone in the development of next-generation materials. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists aiming to leverage its full potential in their respective fields.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
- Vinyl Phenyl Dimethylsilane (CAS 1125-26-4): A Versatile Organosilicon Monomer for Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-31). NINGBO INNO PHARMCHEM CO.,LTD.
- Phenyldimethylvinylsilane - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem. (n.d.). National Center for Biotechnology Information.
- Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.
- Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.
- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Gelest.
- Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. - ResearchGate. (n.d.). ResearchGate.
- Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report) - OSTI. (1980-12-01). Office of Scientific and Technical Information.
- VINYL SILANE COUPLING AGENT - Environ Speciality Chemicals. (n.d.). Environ Speciality Chemicals.
Sources
- 1. CAS 1125-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. Phenyldimethylvinylsilane [webbook.nist.gov]
- 7. This compound | 1125-26-4 [chemicalbook.com]
- 8. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 9. (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum [chemicalbook.com]
- 10. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report) | OSTI.GOV [osti.gov]
- 14. environchem.com [environchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Vinylphenyldimethylsilane: Properties, Synthesis, and Applications
Introduction: A Molecule of Versatility
Vinylphenyldimethylsilane is an organosilicon compound that serves as a critical building block in materials science and organic synthesis.[1] Its unique molecular structure, featuring both a reactive vinyl group and a thermally stabilizing phenyl group attached to a dimethylsilyl core, makes it a highly versatile reagent.[1] This guide provides an in-depth exploration of its properties, synthesis, characterization, and key applications for researchers and development professionals.
It is important to distinguish between the two common isomers, which are often referred to by the same general name:
-
Dimethylphenylvinylsilane (CAS: 1125-26-4) : The vinyl group is directly attached to the silicon atom. This is the most commercially significant isomer and will be the primary focus of this guide.
-
(4-vinylphenyl)dimethylsilane (CAS: 4556-72-3) : The vinyl group is attached to the phenyl ring. This isomer offers different reactivity and is used in more specialized applications.
The strategic combination of functionalities in Dimethylphenylvinylsilane allows for its use as a monomer in polymerization, a coupling agent to bridge organic and inorganic materials, and a versatile intermediate in fine chemical synthesis.[2][3]
Physicochemical Properties
The fundamental properties of Dimethylphenylvinylsilane (CAS: 1125-26-4) are crucial for its handling, reaction setup, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄Si | [4][5] |
| Molecular Weight | 162.30 g/mol | [5] |
| CAS Registry Number | 1125-26-4 | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Density | 0.892 g/mL at 25 °C | [2] |
| Boiling Point | 82 °C at 20 mmHg | [2] |
| Refractive Index (n20/D) | 1.507 | [2] |
| Flash Point | 59.4 °C (closed cup) | |
| Solubility | Insoluble in water | [3] |
Synthesis and Purification
The synthesis of vinyl-functionalized silanes is a cornerstone of organosilicon chemistry. The most common industrial and laboratory-scale synthesis for Dimethylphenylvinylsilane involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or a similar pathway utilizing chlorodimethylphenylsilane.
General Synthetic Workflow
The synthesis typically begins with a chlorosilane precursor which undergoes nucleophilic substitution by organometallic reagents. The precise control over stoichiometry and reaction conditions is paramount to achieving high purity and yield.[1]
Caption: General synthetic pathways for Dimethylphenylvinylsilane.
Example Experimental Protocol: Synthesis of (4-vinylphenyl)dimethylsilane
While a detailed protocol for the primary isomer (1125-26-4) is often proprietary, a well-documented synthesis for the related isomer (4556-72-3) illustrates the core chemical principles. This method highlights the use of organolithium reagents, which function similarly to Grignard reagents.
Objective: To synthesize (4-vinylphenyl)dimethylsilane from 1-bromo-4-vinylbenzene.[6]
Step-by-Step Methodology:
-
Reaction Setup: A 100 mL round-bottom flask is charged with 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) dissolved in anhydrous tetrahydrofuran (THF, 15 mL). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) is added dropwise over 30 minutes. The resulting mixture is stirred at -78 °C for 2 hours to form the aryllithium intermediate. Causality Note: The low temperature is critical to prevent side reactions and ensure selective lithium-halogen exchange.
-
Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in THF (20 mL) is added dropwise to the cold reaction mixture. The reaction is then allowed to warm slowly to room temperature and is stirred for an additional 8 hours.
-
Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The product is extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to yield the pure product (1.29 g, 80% yield).[6]
Spectroscopic Characterization
Unambiguous identification of the final product is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
¹H NMR: For Dimethylphenylvinylsilane (1125-26-4), one would expect to see signals corresponding to the methyl protons (a sharp singlet), the vinyl protons (a complex multiplet system), and the phenyl protons (multiplets in the aromatic region).
-
¹³C NMR: Signals for the methyl carbons, the vinyl carbons, and the aromatic carbons (including the ipso-carbon attached to silicon) would be observed.[5]
For the isomer (4-vinylphenyl)dimethylsilane (4556-72-3) , the following ¹H NMR data has been reported (400 MHz, CDCl₃):[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.51 | Doublet | 2H | Aromatic protons |
| 7.41 | Doublet | 2H | Aromatic protons |
| 6.72 | Doublet of doublets | 1H | Vinyl proton (-CH=) |
| 5.79 | Doublet of doublets | 1H | Vinyl proton (=CH₂) |
| 5.27 | Doublet of doublets | 1H | Vinyl proton (=CH₂) |
| 4.43 | Heptet | 1H | Silane proton (Si-H) |
| 0.35 | Doublet | 6H | Methyl protons (Si-(CH₃)₂) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For Dimethylphenylvinylsilane, the electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[7] Key fragmentation patterns often involve the loss of methyl, vinyl, or phenyl groups from the parent ion, which is diagnostic for structure confirmation.
Key Applications in Research and Industry
The dual functionality of this compound drives its use in several high-performance applications.
Monomer for Silicone Polymers
It is a key monomer in the production of specialty silicone polymers.[1]
-
Vinyl Group: Provides a site for cross-linking via hydrosilylation or free-radical polymerization. This allows for the curing of silicone elastomers and resins, transforming them from liquids or soft gums into durable solids.
-
Phenyl Group: Incorporating phenyl groups into the polysiloxane backbone increases the polymer's thermal stability, oxidative resistance, and refractive index, and improves its performance at low temperatures.[1][8]
Caption: Role of this compound in forming a cured polymer network.
Coupling Agent and Adhesion Promoter
Vinylsilanes are effective coupling agents that enhance the bond between inorganic fillers (like glass, silica, or metal oxides) and organic polymer matrices.[1][9] The silane portion of the molecule can form strong covalent bonds (Si-O-Substrate) with the inorganic surface, while the vinyl group can co-react and entangle with the polymer matrix during curing. This dual reactivity improves the composite material's mechanical strength, moisture resistance, and overall performance.[9]
Intermediate in Organic Synthesis
This compound is also a valuable reagent in more complex organic syntheses. It has been used in the preparation of:
-
Silylmethylcyclopropanes: These are utilized in efficient synthetic routes to form cis- or trans-tetrahydrofurans.[2]
-
Silylgermylnethynes: These serve as potential organometallic reagents and precursors for advanced optoelectronic materials.[2]
Safety and Handling
As a flammable liquid, proper safety precautions are essential when handling this compound.
-
GHS Classification: Flammable liquid and vapor (Category 3).[5]
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed and use in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Safety glasses or faceshields, chemical-resistant gloves, and appropriate respiratory protection are recommended.
Conclusion
This compound is a high-value chemical reagent whose importance is derived from the synergistic action of its vinyl, phenyl, and dimethylsilyl functionalities. Its role as a monomer for high-performance silicones, a coupling agent for advanced composites, and a versatile synthetic intermediate ensures its continued relevance in both academic research and industrial development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation materials.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
- Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
- Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
- Dimethylphenylvinylsilane 98%. Sigma-Aldrich.
- This compound (CAS 1125-26-4). ChemicalBook.
- Vinyldimethylphenylsilane (CID 136902). PubChem, National Institutes of Health.
- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
- Vinyl Silane. Hengda Silane & Silicone.
- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1125-26-4 [chemicalbook.com]
- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Phenyldimethylvinylsilane [webbook.nist.gov]
- 5. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 7. Phenyldimethylvinylsilane [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
An In-depth Technical Guide to the Synthesis of Vinylphenyldimethylsilane
Introduction
Vinylphenyldimethylsilane is a versatile organosilicon monomer of significant interest in materials science and pharmaceutical development. Its unique molecular structure, featuring both a polymerizable vinyl group and a phenyl group that enhances thermal stability, makes it a valuable precursor for a range of applications. These include the synthesis of advanced silicone-based polymers, high-performance coatings, and specialty silanes used as coupling agents to improve the interface between organic polymers and inorganic fillers in composite materials.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through several established methods in organosilicon chemistry. The most prominent of these are the Grignard reaction, the Heck coupling reaction, and hydrosilylation. Each of these pathways offers distinct advantages and disadvantages concerning yield, purity, cost, and scalability. The choice of a particular synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the purity requirements of the final product.
Method 1: Synthesis via Grignard Reaction
The Grignard reaction is a classic and widely employed method for the formation of carbon-silicon bonds.[2] This approach typically involves the reaction of a vinylphenyl Grignard reagent with a suitable chlorodimethylsilane precursor.
Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of the vinylphenyl Grignard reagent on the electrophilic silicon atom of chlorodimethylvinylsilane. The Grignard reagent, prepared from the corresponding vinylphenyl halide (typically bromide or chloride) and magnesium metal, acts as a potent carbon-based nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group from the silicon center to form the desired this compound. Tetrahydrofuran (THF) is a common solvent for this reaction as it effectively solvates the Grignard reagent.
Detailed Experimental Protocol
Part A: Preparation of (4-Vinylphenyl)magnesium Bromide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Slowly add a solution of 4-bromostyrene in anhydrous THF to the stirred magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Cool the freshly prepared (4-vinylphenyl)magnesium bromide solution in an ice bath.
-
Slowly add a solution of chlorodimethylvinylsilane in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Critical Parameters and Optimization
-
Purity of Reagents and Solvent: The Grignard reaction is highly sensitive to moisture and protic impurities. All glassware must be thoroughly dried, and anhydrous solvents are essential for optimal yields.
-
Initiation of Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish. Activation of the magnesium surface with iodine or 1,2-dibromoethane is often necessary.
-
Temperature Control: The addition of chlorodimethylvinylsilane to the Grignard reagent is exothermic and should be performed at a low temperature to minimize side reactions.
Purification and Characterization
The primary method for purifying this compound is vacuum distillation. The purity of the final product can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the vinyl and phenyl protons, as well as the methyl groups on the silicon atom.[3][4]
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to identify any impurities.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C bond of the vinyl group and the Si-C bonds.
Method 2: Synthesis via Heck Coupling
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds.[6][7] In the context of this compound synthesis, this reaction can be adapted to form a silicon-carbon bond in a "silyl-Heck" variation.[8]
Mechanism and Rationale
The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to regenerate the catalyst.[9] For the synthesis of this compound, a silyl halide can be used in a similar catalytic cycle, resulting in the formation of a vinylsilane.[8] This method offers the advantage of using readily available starting materials and often proceeds with high stereoselectivity.[7]
Detailed Experimental Protocol
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromostyrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene or DMF).
-
Add the silylating agent, such as chlorodimethylvinylsilane.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Critical Parameters and Optimization
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction's efficiency and selectivity.
-
Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for regenerating the active catalyst.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a good reaction rate while minimizing side reactions.
Method 3: Synthesis via Hydrosilylation
Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex.[10] For the synthesis of this compound, this would involve the reaction of phenylacetylene with dimethylsilane.
Mechanism and Rationale
The most common catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst.[11] The reaction mechanism generally involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product.[10] This method can produce vinylsilanes with high regio- and stereoselectivity.[12][13]
Detailed Experimental Protocol
-
In a reaction flask, dissolve phenylacetylene in a dry, inert solvent such as toluene or THF.
-
Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).
-
Slowly add dimethylsilane to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by GC or NMR.
-
Remove the catalyst by filtration through a short plug of silica gel or by treatment with activated carbon.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Critical Parameters and Optimization
-
Catalyst Activity: The activity of the platinum catalyst can be affected by impurities. It is important to use a high-quality catalyst.
-
Regioselectivity: The addition of the silyl group can occur at either of the two carbons of the alkyne, leading to α- and β-isomers. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.[12]
-
Side Reactions: Potential side reactions include the dehydrogenative silylation and oligomerization of the alkyne.[10]
Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Heck Coupling | Hydrosilylation |
| Typical Yield | 60-85% | 70-95% | 85-98%[11] |
| Purity | Good to Excellent (after distillation) | Good to Excellent (after chromatography/distillation) | Excellent |
| Reaction Time | 6-10 hours | 4-12 hours | 1-6 hours |
| Key Reagents | Vinylphenyl halide, Magnesium, Chlorodimethylvinylsilane | Aryl halide, Palladium catalyst, Phosphine ligand, Base, Silylating agent | Phenylacetylene, Dimethylsilane, Platinum catalyst |
| Primary Side Reactions | Wurtz coupling | Homocoupling of aryl halide | Isomerization of vinylsilane, Dehydrogenative silylation[10] |
| Cost-Effectiveness | Moderate (Grignard reagent can be moisture sensitive) | Higher (due to palladium catalyst and ligands) | Generally higher (due to platinum catalyst cost) |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal | Amenable to both lab and industrial scale |
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.[14]
-
Chlorosilanes: Chlorosilanes, such as chlorodimethylvinylsilane, are corrosive and react with moisture to produce HCl gas.[15][16] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Flammable Solvents: Many of the solvents used in these syntheses, such as THF and diethyl ether, are highly flammable.[16] Care should be taken to avoid ignition sources.
-
Metal Catalysts: Palladium and platinum catalysts can be toxic and should be handled with care.
Conclusion
The synthesis of this compound can be successfully achieved through several well-established chemical methodologies. The Grignard reaction offers a classic and cost-effective approach, while Heck coupling and hydrosilylation provide more modern and often more efficient alternatives. The choice of the optimal synthetic route will depend on a careful consideration of factors such as desired yield and purity, cost of reagents and catalysts, and the scale of the intended synthesis. This guide provides the necessary foundational knowledge for researchers to make an informed decision and to safely and effectively synthesize this valuable organosilicon monomer.
Experimental Workflows
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Heck Coupling Workflow
Caption: Workflow for the synthesis of this compound via the Heck coupling reaction.
References
- Exploring the Synthesis and Applic
- United States P
- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane - ResearchG
- (4 - vinyl phenyl) dimethyl silane synthesis - ChemicalBook
- Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
- Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem
- Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich
- (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum - ChemicalBook
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles - MDPI
- SAFETY D
- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS) | Semantic Scholar
- Chloro(dimethyl)vinylsilane - Apollo Scientific
- Comparative Guide to Phenylvinyldimethoxysilane Synthesis: A Cross-Protocol Valid
- Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR] - Chemical Shifts
- Platinum-Catalyzed Hydrosilyl
- Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E)
- Vinylsilane synthesis - Organic Chemistry Portal
- Heck Reaction - Organic Chemistry Portal
- Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC - NIH
- SAFETY D
- [Syntheses and NMR study of [(2-dimethylaminomethyl)phenyl]vinylsilane derivatives and (2-dimethylaminomethyl ... - Yonsei University
- Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene - Semantic Scholar
- Vinylmagnesium chloride synthesis - ChemicalBook
- GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - ResearchG
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube
- Dimethylphenylvinylsilane - Hubei Co-Formula M
- Vinyl Silane - hengda silane & silicone
- Synthesis of Vinylsilanes - ResearchG
- Heck Reaction - Chemistry LibreTexts
- Dimethylphenylsilane(766-77-8) 1H NMR spectrum - ChemicalBook
- vinyl bromide - Organic Syntheses Procedure
- US2777886A - Preparation of phenyl magnesium chloride - Google P
- US2816937A - Preparation of phenyl magnesium chloride - Google P
- CN114262342B - Method for purifying phenyl silane - Google P
- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)
- Phenyldimethylvinylsilane - the NIST WebBook
- 3 - Organic Syntheses Procedure
- Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. gelest.com [gelest.com]
- 3. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 4. (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum [chemicalbook.com]
- 5. Phenyldimethylvinylsilane [webbook.nist.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. media.laballey.com [media.laballey.com]
- 15. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.fi [fishersci.fi]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Molecular Architecture of Vinylphenyldimethylsilane
An In-Depth Technical Guide to the ¹H NMR Spectrum of Vinylphenyldimethylsilane
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₁₀H₁₄Si). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control of organosilicon compounds. This document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral features, providing a framework for expert interpretation.
This compound (CAS 1125-26-4) is a versatile organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a vinyl group.[1] This unique combination of saturated alkyl, aromatic, and unsaturated alkenyl moieties makes it a valuable building block in polymer chemistry and organic synthesis. ¹H NMR spectroscopy is the primary analytical tool for verifying its structure, assessing its purity, and understanding its electronic environment.
The molecule's structure presents three distinct proton environments, each with a characteristic signature in the ¹H NMR spectrum: the dimethylsilyl group, the aromatic phenyl ring, and the vinylic system. Understanding the chemical shifts and coupling patterns of these protons is paramount for unambiguous identification.
Figure 1: Molecular structure of this compound.
Principles of Spectral Interpretation: Causality of Chemical Shifts and Coupling
The ¹H NMR spectrum of this compound is a direct reflection of its electronic structure. The electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55) and the magnetic anisotropy of the π-systems in the phenyl and vinyl groups are the dominant factors governing the observed chemical shifts.
-
Dimethylsilyl Protons (-Si(CH₃)₂): Silicon is more electropositive than carbon, leading to increased electron density around the methyl protons. This causes a significant shielding effect, shifting their resonance to a high-field (low ppm) region, typically well below 1.0 ppm.
-
Phenyl Protons (-C₆H₅): These protons are deshielded by the ring current effect of the aromatic system, placing their signals in the characteristic aromatic region (7.0-8.0 ppm). The protons are chemically non-equivalent and often present as two overlapping multiplets corresponding to the ortho, meta, and para positions.
-
Vinyl Protons (-CH=CH₂): The vinyl protons constitute a complex spin system (AMX or ABC type) due to their distinct chemical environments and mutual spin-spin coupling. Their signals appear in the olefinic region (5.5-7.0 ppm). The unique coupling constants between them are definitive for structural confirmation.
-
Geminal Coupling (²J): Coupling between the two protons on the terminal CH₂ group (H꜀ and Hₜ).
-
Vicinal Cis Coupling (³J_cis): Coupling between the alpha proton (Hₐ) and the cis-beta proton (H꜀).
-
Vicinal Trans Coupling (³J_trans): Coupling between the alpha proton (Hₐ) and the trans-beta proton (Hₜ). Typically, ³J_trans > ³J_cis, a foundational principle in stereochemical assignment.[2]
-
Detailed ¹H NMR Spectral Analysis
The following table summarizes the expected ¹H NMR data for this compound, synthesized from spectral databases and literature precedents for analogous vinylsilane structures.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃) and referenced to the residual solvent signal at 7.26 ppm.
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Si-(CH ₃)₂ | - | ~ 0.4 | Singlet (s) | 6H | N/A |
| =CH ₂ (cis to Si) | H꜀ | ~ 5.7 | Doublet of Doublets (dd) | 1H | ³J_trans ≈ 20 Hz, ²J_gem ≈ 4 Hz |
| =CH ₂ (trans to Si) | Hₜ | ~ 6.1 | Doublet of Doublets (dd) | 1H | ³J_cis ≈ 15 Hz, ²J_gem ≈ 4 Hz |
| Si-CH = | Hₐ | ~ 6.5 | Doublet of Doublets (dd) | 1H | ³J_trans ≈ 20 Hz, ³J_cis ≈ 15 Hz |
| C₆H ₅ (meta, para) | - | ~ 7.3-7.4 | Multiplet (m) | 3H | - |
| C₆H ₅ (ortho) | - | ~ 7.5-7.6 | Multiplet (m) | 2H | - |
Analysis Narrative:
-
The Dimethylsilyl Singlet (δ ~ 0.4 ppm): The most upfield signal is a sharp singlet integrating to six protons, unequivocally assigned to the two equivalent methyl groups on the silicon atom. Its high-field position is a classic indicator of protons attached to a carbon bonded to silicon.
-
The Phenyl Multiplets (δ ~ 7.3-7.6 ppm): The aromatic region contains signals integrating to five protons. Due to the influence of the dimethylsilyl substituent, the ortho protons are slightly deshielded compared to the meta and para protons, often resulting in two distinct, overlapping multiplet envelopes.
-
The Vinyl AMX System (δ ~ 5.7-6.5 ppm): This is the most information-rich region of the spectrum.
-
The signal for Hₐ (the proton on the silicon-bound carbon) appears furthest downfield (~6.5 ppm) due to the combined deshielding effects of the double bond and the phenylsilyl group. It appears as a doublet of doublets, split by both H꜀ and Hₜ.
-
The signals for the terminal vinyl protons, H꜀ and Hₜ, appear as two separate doublets of doublets. The large coupling constant (~20 Hz) corresponds to the trans relationship (³J_trans), while the smaller vicinal coupling (~15 Hz) corresponds to the cis relationship (³J_cis).[3] Both are further split by a small geminal coupling (~4 Hz). This distinct pattern is a definitive fingerprint of the vinylsilane moiety.
-
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental procedure. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.
4.1. Materials and Equipment
-
This compound (liquid)
-
Deuterated Chloroform (CDCl₃), 99.8%+ D, with or without Tetramethylsilane (TMS)
-
High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
4.2. Step-by-Step Methodology
-
Sample Preparation (The Foundation of Quality):
-
Concentration: Prepare a solution of approximately 5-15 mg of this compound in 0.6-0.7 mL of CDCl₃.[4] This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans without causing viscosity-related line broadening.
-
Dissolution: Add the solvent to a clean, dry vial containing the sample. Cap and vortex gently until the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into the NMR tube.[4] This step is non-negotiable as it removes microscopic particulate matter that severely distorts magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Depth and Capping: Ensure the sample height in the tube is between 4.0 and 5.0 cm. Cap the tube securely to prevent solvent evaporation, which would alter the concentration and compromise the field lock.
-
-
Instrument Setup and Data Acquisition:
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from CDCl₃ to "lock" the magnetic field, compensating for any drift.
-
Shimming: Perform an automated or manual shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in narrow, symmetrical peak shapes. A well-shimmed sample is the hallmark of a careful experimentalist.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals from ~-1 to 15 ppm are captured.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Set D1 to at least 5 seconds. This delay allows for nearly complete T₁ relaxation of all protons, ensuring that the resulting peak integrals are quantitatively accurate.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data points are collected for resolving fine coupling patterns.
-
-
Sources
Introduction: The Analytical Significance of Vinylphenyldimethylsilane
An In-Depth Technical Guide to the Mass Spectrometry of Vinylphenyldimethylsilane
This compound (VPDMS), also known as dimethyl(phenyl)(vinyl)silane, is an organosilicon compound with the chemical formula C₁₀H₁₄Si.[1][2] Its hybrid structure, featuring both a reactive vinyl group and a stable phenyl group attached to a dimethylsilyl core, makes it a valuable monomer and intermediate in polymer chemistry, particularly in the synthesis of silicones and other advanced materials. Accurate analytical characterization of VPDMS is critical for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a detailed examination of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), the most common ionization technique for this class of volatile compounds. We will explore the underlying principles of its fragmentation, detail a practical experimental protocol, and provide a systematic interpretation of its mass spectrum.
Electron Ionization (EI) Mass Spectrometry: Principles and Application to VPDMS
Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the ejection of an electron to form a molecular ion (M•+) and inducing extensive, reproducible fragmentation.[3] The resulting mass spectrum is a distinct fingerprint of the molecule, revealing its molecular weight and providing clues to its structure through the pattern of fragment ions.
For a volatile and thermally stable compound like VPDMS, GC-EI-MS is the ideal analytical approach.[4][5] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides definitive identification.
Experimental Protocol: GC-EI-MS Analysis of this compound
This protocol outlines a standard self-validating methodology for the analysis of VPDMS. The choice of parameters is grounded in established practices for volatile organosilicon compounds to ensure robust and reproducible results.[6][7]
1. Sample Preparation:
-
Rationale: Dilution in a volatile, non-polar solvent is crucial to prevent column overloading and ensure sharp chromatographic peaks. Heptane is an excellent choice due to its inertness and compatibility with common GC stationary phases.[6]
-
Procedure:
-
Prepare a stock solution of VPDMS at 1 mg/mL in n-heptane.
-
Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL.
-
2. Gas Chromatography (GC) Conditions:
-
Rationale: A non-polar "5% phenyl" column (e.g., DB-5MS) provides excellent resolution for aromatic and organosilicon compounds. The temperature program is designed to ensure the elution of VPDMS as a sharp peak while separating it from potential contaminants.
-
Parameters:
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Standard 70 eV electron energy is used to ensure fragmentation patterns are consistent with established spectral libraries, such as the NIST database.[7] The mass range is set to cover the molecular ion and all significant fragments.
-
Parameters:
Experimental Workflow Diagram
Caption: Workflow for the GC-EI-MS analysis of this compound.
Interpretation of the this compound EI Mass Spectrum
The electron ionization mass spectrum of VPDMS is characterized by a clear molecular ion and a series of highly diagnostic fragment ions. The fragmentation is governed by the relative stability of the resulting carbocations and silylium ions, with cleavages occurring at the weakest bonds of the molecular ion.[3][8] The reference spectrum for this analysis is provided by the NIST Mass Spectrometry Data Center.[9]
Molecular Ion (M•+): The molecular formula of VPDMS is C₁₀H₁₄Si, giving it a molecular weight of 162.3 g/mol .[1][2] The mass spectrum exhibits a distinct molecular ion peak at m/z 162 . The presence of this peak confirms the molecular weight of the analyte.
Key Fragmentation Pathways
The fragmentation of the VPDMS molecular ion is dominated by cleavages adjacent to the silicon atom. This is because the resulting positive charge is effectively stabilized by the silicon atom, forming stable silylium ions.
-
Loss of a Methyl Radical (•CH₃): This is the most favorable and characteristic fragmentation pathway for dimethylsilyl compounds. The cleavage of a Si-CH₃ bond results in the formation of a highly stable resonance-stabilized silylium ion. This fragment appears at m/z 147 ([M-15]⁺) and is typically the base peak (the most intense peak) in the spectrum.
-
Loss of a Vinyl Radical (•CH=CH₂): Cleavage of the Si-vinyl bond leads to the loss of a 27 Da neutral fragment. This results in the formation of the dimethylphenylsilyl cation at m/z 135 ([M-27]⁺).
-
Loss of a Phenyl Radical (•C₆H₅): Less favorable than methyl loss, the cleavage of the Si-phenyl bond results in the loss of a 77 Da neutral fragment. This produces the vinyldimethylsilyl cation at m/z 85 ([M-77]⁺).
-
Rearrangement and Benzene Loss: A notable fragmentation pathway in phenyl-containing silanes involves rearrangement followed by the elimination of a neutral benzene molecule (C₆H₆, 78 Da).[10] This likely proceeds through the transfer of a hydrogen atom from a methyl group to the phenyl ring, forming an ion at m/z 84 ([M-78]⁺).
Summary of Major Fragment Ions
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 162 | [C₆H₅-Si(CH₃)₂-CH=CH₂]•+ | - | Molecular Ion (M•+) |
| 147 | [C₆H₅-Si(CH₃)-CH=CH₂]⁺ | •CH₃ (15 Da) | Base Peak . Highly stable silylium ion. |
| 135 | [C₆H₅-Si(CH₃)₂]⁺ | •C₂H₃ (27 Da) | Loss of the vinyl group. |
| 105 | [C₆H₅-Si]⁺ | •CH₃, •C₂H₄ | Further fragmentation from m/z 135. |
| 85 | [Si(CH₃)₂-CH=CH₂]⁺ | •C₆H₅ (77 Da) | Loss of the phenyl group. |
| 77 | [C₆H₅]⁺ | •Si(CH₃)₂C₂H₃ (85 Da) | Phenyl cation. |
Primary Fragmentation Pathways of this compound
Sources
- 1. Phenyldimethylvinylsilane [webbook.nist.gov]
- 2. Phenyldimethylvinylsilane [webbook.nist.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phenyldimethylvinylsilane [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
The Spectroscopic Signature of Vinylphenyldimethylsilane: A Technical Guide to its UV/Visible Spectrum
This in-depth technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV/Vis) spectrum of vinylphenyldimethylsilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles governing the electronic transitions of this organosilicon compound, offers a detailed experimental protocol for its spectral acquisition, and discusses the structural nuances that define its interaction with ultraviolet and visible light.
Introduction: Unveiling the Chromophoric Landscape of this compound
This compound [(CH₂=CH)Si(CH₃)₂C₆H₅] is a fascinating molecule from a spectroscopic perspective, primarily due to the interplay of its distinct chromophoric systems: the phenyl group and the vinyl group. The silicon atom, while not a chromophore in the traditional sense, plays a crucial role in electronically coupling these two π-systems, thereby influencing the overall UV/Vis absorption profile.
The phenyl group is a well-characterized chromophore, exhibiting characteristic π → π* transitions. These transitions involve the excitation of electrons from the bonding π molecular orbitals to the antibonding π* molecular orbitals of the benzene ring. Similarly, the vinyl group possesses a π → π* transition associated with its carbon-carbon double bond. The presence of the dimethylsilyl bridge can modulate the energy of these transitions through inductive effects and potential d-π orbital interactions, offering a unique spectral signature compared to its purely carbon-based analogs. Understanding this signature is paramount for applications ranging from polymer chemistry, where it serves as a monomer, to its use as a synthetic intermediate.
UV/Visible Spectral Profile of this compound
The UV/Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, a direct consequence of the aforementioned π → π* electronic transitions within the phenyl and vinyl moieties.
Based on the digitized spectrum available from the National Institute of Standards and Technology (NIST) WebBook, this compound exhibits distinct absorption bands.[1][2][3][4] While specific molar absorptivity (ε) values and the solvent used for the NIST measurement are not provided, the spectral data can be summarized as follows:
| Estimated Absorption Maximum (λmax) | Probable Electronic Transition | Associated Chromophore |
| ~210 nm | π → π | Phenyl Group (E-band) & Vinyl Group |
| ~250-260 nm | π → π | Phenyl Group (B-band) |
Note: The λmax values are estimations derived from the graphical representation of the spectrum provided by NIST.
The absorption band around 250-260 nm is characteristic of the B-band ("Benzenoid" band) of the phenyl ring, which arises from a π → π* transition. This band often displays fine vibrational structure in non-polar solvents, although this is not clearly resolved in the available spectrum. The more intense absorption at shorter wavelengths (around 210 nm) is likely a composite of the E-band (from "Ethylenic") of the phenyl group and the primary π → π* transition of the vinyl group. For comparison, styrene, a close structural analog, displays a strong absorption peak around 245 nm.[5][6]
Deciphering the Electronic Transitions
The observed UV/Vis spectrum of this compound is a manifestation of its underlying molecular orbital structure. The primary electronic transitions are of the π → π* type, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]
In this compound, the HOMO is expected to have significant contributions from the π-orbitals of both the phenyl and vinyl groups, while the LUMO will be the corresponding antibonding π* orbital. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax).
Figure 1: A simplified diagram illustrating the π → π* electronic transition in this compound upon absorption of UV radiation.
The silicon atom can influence these transitions in several ways:
-
Inductive Effect: The dimethylsilyl group is generally considered to be electron-donating, which can slightly raise the energy of the HOMO, potentially leading to a bathochromic (red) shift compared to unsubstituted benzene.
-
Hyperconjugation: Interaction between the C-Si σ-bond and the π-system (σ-π hyperconjugation) can also affect the energy levels of the molecular orbitals.[8][9]
The Influence of Solvent on the Spectrum
The choice of solvent can significantly impact the UV/Vis spectrum of a compound. These solvent effects arise from differential solvation of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
Experimental Protocol for Acquiring the UV/Visible Spectrum
The following protocol provides a standardized methodology for obtaining the UV/Vis spectrum of this compound.
Figure 2: A flowchart outlining the key steps for the experimental acquisition and analysis of the UV/Visible spectrum of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm). Cyclohexane or ethanol are common choices for non-polar and polar environments, respectively.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation and Measurement:
-
Turn on the UV/Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Measure the absorbance of each of the prepared dilutions, scanning across the desired wavelength range.
-
-
Data Analysis:
-
Plot the spectra (absorbance vs. wavelength) to identify the wavelength(s) of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of this line will be the product of the molar absorptivity and the path length of the cuvette (typically 1 cm).
-
Conclusion
The UV/Visible spectrum of this compound is a powerful tool for its characterization and quantification. Dominated by π → π* transitions of the conjugated phenyl and vinyl groups, the spectrum provides valuable insights into the electronic structure of this versatile organosilicon compound. The position and intensity of the absorption bands are influenced by the electronic interplay between the aromatic ring, the double bond, and the silicon atom. For any practical application, a carefully executed experimental protocol, including the appropriate choice of solvent, is essential for obtaining accurate and reproducible spectral data. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with this compound.
References
- National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Silane, phenyl-. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
- Fleming, I., Barbero, A., & Walter, D. (1997). Stereo- and Regioselective Reactions of Vinylsilanes. Chemical Reviews, 97(6), 2063–2192.
- ResearchGate. UV-Vis absorption spectrum and computational study of the small-molecules. [Link]
- Lau, P. W. K. (1977). Reactions of vinylsilanes and allylsilanes. McGill University eScholarship. [Link]
- Mayr, H., et al. (2021). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Chemistry – A European Journal, 27(65), 16253-16264.
- Wikipedia. Molecular electronic transition. [Link]
- Wikipedia.
- El-Sayed, R., & Ali, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. ChemistrySelect, 6(4), 633-639.
- Sadowski, B., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2305.
- ResearchGate. (i) UV-Vis absorbance spectrum of styrene in methanol. (ii)
- Mennucci, B. (2010). The Simulation of UV-Vis Spectroscopy with Computational Methods. In Silico Spectroscopies.
- Gutow, J. (2012). Styrene. University of Wisconsin-Oshkosh. [Link]
- ResearchGate. Figure S7 a) UV-vis spectral changes of a styrene-DVB (65:35 w/w).... [Link]
- Ridha, S. M. A., & Ghaleb, Z. T. (2023). The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. Egyptian Journal of Engineering and Applied Sciences, 1(1), 1-10.
- Karaush-Karmazin, N. N., et al. (2020). Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. RSC Advances, 10(46), 27653-27663.
Sources
- 1. Phenyldimethylvinylsilane [webbook.nist.gov]
- 2. Phenyldimethylvinylsilane [webbook.nist.gov]
- 3. Phenyldimethylvinylsilane [webbook.nist.gov]
- 4. Phenyldimethylvinylsilane [webbook.nist.gov]
- 5. Styrene [cms.gutow.uwosh.edu]
- 6. researchgate.net [researchgate.net]
- 7. zeus.phys.uconn.edu [zeus.phys.uconn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical Properties of Dimethylphenylvinylsilane
Introduction: Understanding the Core Characteristics of a Versatile Organosilane
Dimethylphenylvinylsilane (CAS No. 1125-26-4), a unique organosilicon compound, serves as a critical building block and intermediate in advanced materials synthesis. Featuring a reactive vinyl group, two methyl substituents, and a phenyl group attached to a central silicon atom, its molecular architecture imparts a valuable combination of thermal stability, reactivity, and tailored solubility. This guide provides an in-depth exploration of its core physical properties, offering researchers, scientists, and drug development professionals a foundational understanding rooted in both established data and the causal logic behind experimental characterization. Our focus is on not just what the properties are, but how they are reliably determined and why they are significant for material science and synthetic applications.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Dimethylphenylvinylsilane is a colorless, clear liquid with a unique combination of aliphatic, aromatic, and vinylic functionalities centered on a silicon atom.
Key Identifiers:
-
Chemical Name: Dimethylphenylvinylsilane
-
Synonyms: Vinyldimethylphenylsilane, Ethenyldimethylphenylsilane, Phenyldimethylvinylsilane
-
CAS Number: 1125-26-4
-
Molecular Formula: C₁₀H₁₄Si
-
Linear Formula: C₆H₅Si(CH₃)₂CH=CH₂
The arrangement of these groups is fundamental to its physical and chemical behavior, from its boiling point to its reactivity in polymerization.
Caption: Molecular structure of Dimethylphenylvinylsilane.
Section 2: Core Physical and Thermochemical Properties
The following table summarizes the key physical properties of Dimethylphenylvinylsilane, which are critical for its handling, processing, and application in various chemical systems.
| Property | Value | Significance & Causality |
| Molecular Weight | 162.30 g/mol [1][2][3] | Governs stoichiometric calculations and influences colligative properties. |
| Appearance | Colorless, clear liquid[4][5] | Indicates high purity; absence of color suggests no conjugated chromophores extending beyond the phenyl group or impurities. |
| Density | 0.892 g/mL at 25 °C[1][2][6] | Essential for converting mass to volume for reagent measurement. The value, less than water, is typical for non-halogenated organosilanes. |
| Boiling Point | 82 °C at 20 mmHg[1][2][4][5][6] | The reduced pressure boiling point indicates that the compound is amenable to purification by vacuum distillation, preventing thermal decomposition. |
| Refractive Index (n₂₀/D) | 1.507[1][2][6] | A sensitive measure of purity. The relatively high value is attributed to the presence of the phenyl group, which increases polarizability. |
| Flash Point | 59.4 °C (closed cup)[1][6] | Classifies the material as a flammable liquid, dictating necessary safety protocols for storage and handling to avoid ignition sources.[1][5][6][7] |
| Solubility | Insoluble in water[8] | The hydrophobic nature of the phenyl and methyl groups dominates, making it immiscible with polar protic solvents like water. |
Section 3: Spectroscopic Characterization
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is invaluable for identifying the key functional groups within the molecule. The vibrations of the Si-Vinyl and Si-Phenyl bonds provide highly characteristic signals.
Predicted IR Absorptions for Dimethylphenylvinylsilane:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale & Comments |
| ~3070, ~3050 | =C-H Stretch (Aromatic/Vinyl) | Medium | C-H stretches on sp² hybridized carbons appear above 3000 cm⁻¹. This region confirms the presence of both phenyl and vinyl groups. |
| ~2960 | -C-H Stretch (Aliphatic) | Medium | Characteristic C-H stretch for the methyl groups attached to silicon. |
| ~1600 | C=C Stretch (Vinyl) | Medium | A key diagnostic peak for the vinyl group attached to silicon.[9] |
| ~1590, ~1485 | C=C Stretch (Aromatic Ring) | Medium | These peaks arise from the stretching vibrations within the phenyl ring. |
| ~1428 | Si-Phenyl Stretch | Strong | A characteristic and often strong absorption for a phenyl group directly bonded to a silicon atom. |
| ~1410 | =CH₂ Scissoring (Vinyl) | Medium | Bending vibration of the terminal vinyl hydrogens.[9] |
| ~1250 | Si-CH₃ Symmetric Bend | Strong | A very strong and sharp peak, highly characteristic of methyl groups on a silicon atom. |
| ~1010, ~960 | =C-H Bending (Vinyl) | Strong | Out-of-plane bending vibrations for the vinyl group are typically strong and provide clear evidence of this functionality.[9] |
| ~800 | Si-CH₃ Rocking | Strong | Another characteristic vibration of the Si-methyl groups. |
| ~730, ~700 | C-H Out-of-Plane Bend | Strong | Strong absorptions indicative of a monosubstituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the connectivity and chemical environment of each hydrogen and carbon atom.
Predicted ¹H NMR Spectrum (in CDCl₃, referenced to TMS at 0.00 ppm):
The vinyl group protons will form a complex multiplet system (an AMX or DDX pattern) due to geminal and vicinal coupling.
-
~7.60 - 7.30 ppm (m, 5H): Protons of the phenyl group. The multiplet pattern arises from the different chemical environments of the ortho, meta, and para protons.
-
~6.20 - 5.70 ppm (m, 3H): The three protons of the vinyl group (-CH=CH₂). This will be a complex, characteristic pattern resulting from one proton on the alpha-carbon and two on the beta-carbon, all coupling to each other.
-
~0.30 ppm (s, 6H): The six equivalent protons of the two methyl groups attached to the silicon atom. The upfield shift is due to the electropositive nature of silicon. The signal is a sharp singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):
-
~138 ppm: Quaternary carbon of the phenyl group attached to silicon (ipso-carbon).
-
~137 ppm: Alpha-carbon of the vinyl group (-C H=CH₂).
-
~134 ppm: Beta-carbon of the vinyl group (-CH=C H₂).
-
~133, 129, 128 ppm: The four distinct protonated carbons of the phenyl ring (ortho, meta, para).
-
~ -2.0 ppm: The carbons of the two equivalent methyl groups. The negative chemical shift is highly characteristic of methyl groups bonded to silicon.
Section 4: Experimental Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges on the rigor of the experimental methods used for its determination. The protocols described here represent self-validating systems for ensuring accuracy and reproducibility.
Workflow for Comprehensive Physical Property Analysis
Caption: Logical workflow for the characterization of Dimethylphenylvinylsilane.
Protocol 1: Determination of Density using a Digital Density Meter
-
Causality: This method, compliant with ASTM D4052, is chosen for its high precision, small sample volume requirement, and excellent temperature control, which is critical as density is temperature-dependent.
-
Methodology:
-
Calibration: Calibrate the digital density meter at 25.0 ± 0.1 °C using dry air and high-purity, degassed water according to the instrument's specifications.
-
Sample Preparation: Ensure the Dimethylphenylvinylsilane sample is free of bubbles and particulates.
-
Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe. Ensure the tube is completely filled without any air bubbles.
-
Equilibration: Allow the sample to thermally equilibrate to the measurement temperature of 25.0 °C. The instrument will indicate a stable reading.
-
Measurement: Record the density reading in g/cm³ (g/mL) once the value has stabilized.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, followed by isopropanol) and dry completely with a stream of air or nitrogen before the next measurement.
-
Protocol 2: Determination of Purity by Gas Chromatography (GC)
-
Causality: Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for determining the purity of volatile and semi-volatile organic compounds like silanes. Its high resolving power separates the main component from trace impurities.
-
Methodology:
-
System Configuration:
-
Injector: Split/Splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: FID, 300 °C.
-
-
Sample Preparation: Prepare a dilute solution of Dimethylphenylvinylsilane (~1 mg/mL) in a high-purity solvent such as heptane or toluene.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area percent of the main peak relative to the total area of all peaks detected.
-
Section 5: Safety and Handling
Authoritative grounding in safety is non-negotiable when handling chemical reagents. Dimethylphenylvinylsilane is classified as a flammable liquid and requires appropriate precautions.
-
GHS Classification: Flammable Liquid, Category 3.[1][5][6][7]
-
Hazard Statement: H226: Flammable liquid and vapor.[1][5][6][7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is noted to be moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a flame-retardant lab coat.
Conclusion
The physical properties of Dimethylphenylvinylsilane define its profile as a high-purity, flammable liquid organosilane. Its density, boiling point, and refractive index are key quality control parameters, reliably measured by established standard methodologies. Spectroscopic analysis, even when predictive, confirms its unique molecular structure containing phenyl, methyl, and vinyl groups attached to a central silicon atom. A thorough understanding of these properties, coupled with strict adherence to safety protocols, is essential for its successful application in the synthesis of advanced polymers and specialty chemical intermediates.
References
- Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/483435]
- Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/product/aldrich/483435]
- Dimethylphenylvinylsilane (Chem-Impex). [URL: https://www.chemimpex.com/products/dimethylphenylvinylsilane]
- Dimethylphenylvinylsilane (Hubei Co-Formula Material Tech Co.,Ltd.). [URL: https://www.cfmats.com/silane/vinyl-silane/dimethylphenylvinylsilane.html]
- Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.
- Dimethylphenylvinylsilane (Tokyo Chemical Industry). [URL: https://www.tcichemicals.com/US/en/p/D5645]
- Dimethyl(phenyl)(vinyl)silane / Dimethylphenylvinylsilane CAS 1125-26-4 (UCHEM). [URL: https://www.u-chem.com/products/dimethylphenylvinylsilane-cas-1125-26-4.html]
- Measuring Refractive Index (Save My Exams). [URL: https://www.savemyexams.com/physics/a-level-edexcel-ial/revision-notes/1-mechanics-materials/1-2-mechanics/1-2-10-measuring-refractive-index/]
- Vinyldimethylphenylsilane (PubChem, NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136902]
- ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (Anton Paar). [URL: https://www.anton-paar.com/corp-en/services-support/document-finder/standard-guides/astm-d4052/]
- ASTM D1505 - Density Testing Lab (Touchstone Research Laboratory). [URL: https://www.trl.com/testing_services_web/physical_properties/density_gradient.html]
- ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid (Ayalytical). [URL: https://www.ayalytical.com/astm-d7777-standard-test-method-for-density-relative-density-and-api-gravity-of-liquids-by-portable-digital-density-meter/]
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment (Springer). [URL: https://link.springer.com/article/10.1007/s002160051515]
- Analysis of Silanes (Wasson-ECE Instrumentation). [URL: https://www.wasson-ece.com/wp-content/uploads/2017/02/Silane-Analysis.pdf]
- Use of Capillary Gas Chromatography for Determining Hydrocarbons in High-Purity Silane (ResearchGate). [URL: https://www.researchgate.net/publication/236166164_Use_of_Capillary_Gas_Chromatography_for_Determining_Hydrocarbons_in_High-Purity_Silane]
- NMR Chemical Shifts of Trace Impurities (Journal of Organic Chemistry). [URL: https://pubs.acs.org/doi/10.1021/jo971176v]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (Human Metabolome Database). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0000092]
- 13C NMR Chemical Shifts (Oregon State University). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy]
- Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/483435]
- Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/483435?lang=en®ion=US]
- [Determination of chlorosilanes by gas chromatography] (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/1323385/]
- Determination of Boiling Point of Organic Compounds (GeeksforGeeks). [URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]
- 1H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane (ResearchGate). [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-polymethyl-dimethylvinylsiloxy-siloxane-with-defect-free-structure-a_fig1_236166164]
- 6.2B: Step-by-Step Procedures for Boiling Point Determination (Chemistry LibreTexts). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents (NTIS). [URL: https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/PB88182969.xhtml]
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (Master Organic Chemistry). [URL: https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/]
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS (Gelest, Inc.). [URL: https://www.gelest.com/wp-content/uploads/2017/02/INFRARED-ANALYSIS-OF-ORGANOSILICON-COMPOUNDS.pdf]
Sources
- 1. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyldimethylvinylsilane [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. DIPHENYLMETHYLSILANE(776-76-1) 13C NMR [m.chemicalbook.com]
- 6. Phenyldimethylvinylsilane [webbook.nist.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. gelest.com [gelest.com]
Reactivity of the vinyl group in Vinylphenyldimethylsilane
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Vinylphenyldimethylsilane
Authored by a Senior Application Scientist
Foreword: The Versatile Synthon
This compound (CAS No. 1125-26-4) stands as a uniquely versatile molecule in the landscape of organosilicon chemistry.[1] Its structure, featuring a reactive vinyl group, a thermally stabilizing phenyl group, and two methyl substituents on a central silicon atom, offers a powerful combination of functionalities for synthetic chemists.[1][2] This guide provides an in-depth exploration of the reactivity centered on the vinyl moiety, offering both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development and material science. We will delve into the core reactions that make this compound an invaluable synthon: hydrosilylation, polymerization, and palladium-catalyzed cross-coupling.
Molecular Architecture and Reactivity Profile
The reactivity of the vinyl group in this compound is fundamentally governed by the electronic and steric environment created by the adjacent dimethylphenylsilyl group. Silicon's electropositive nature, compared to carbon, polarizes the Si-C bond, which in turn influences the electron density of the C=C double bond. This electronic perturbation, combined with the steric bulk of the silyl group, dictates the regioselectivity and stereoselectivity of addition reactions.
Physicochemical Properties
A clear understanding of the physical properties is paramount for handling and reaction setup.
| Property | Value | Source |
| CAS Number | 1125-26-4 | [3] |
| Molecular Formula | C₁₀H₁₄Si | [3][4] |
| Molecular Weight | 162.30 g/mol | [2][4] |
| Boiling Point | 82 °C / 15 mmHg | [2] |
| Density | 0.891 g/mL | [2] |
| Refractive Index | 1.5048 @ 20°C | [2] |
| Flash Point | 59 °C | [2] |
Note: Data compiled from various sources. Always refer to the specific Certificate of Analysis for the batch in use.
Hydrosilylation: An Atom-Economical Pathway
Hydrosilylation is the addition of a Si-H bond across the vinyl group's double bond, representing a highly efficient and atom-economical method for creating new silicon-carbon bonds.[5] This reaction is almost exclusively performed catalytically, with platinum-based complexes being the historical and industrial standard.[5][6][7]
The Chalk-Harrod Mechanism: A Foundational Model
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[5][7][8] Understanding this cycle is critical for optimizing reaction conditions and predicting outcomes.
Causality in the Catalytic Cycle: The cycle begins with the oxidative addition of the hydrosilane to the low-valent platinum catalyst (I), a step that activates the Si-H bond. The alkene (this compound) then coordinates to the platinum center (II). Migratory insertion of the alkene into the Pt-H bond (III) is a key step that determines the regioselectivity. For terminal alkenes like our substrate, this insertion typically places the silicon on the terminal carbon (anti-Markovnikov addition) to relieve steric hindrance. The final step is the reductive elimination of the alkylsilane product, regenerating the active catalyst (IV).
Caption: Fig. 2: General workflow for ATRP.
Experimental Protocol: Free Radical Polymerization (FRP)
This protocol provides a foundational method for the homopolymerization of this compound using a standard free radical initiator.
Causality in Experimental Design: The choice of AIBN as an initiator is due to its predictable decomposition rate at moderate temperatures (typically 60-80 °C), providing a steady stream of radicals to initiate polymerization. Toluene is selected as the solvent for its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature.
Materials:
-
This compound (monomer, purified by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Inert atmosphere setup
Procedure:
-
Monomer Purification: Remove any inhibitors from the monomer by passing it through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve this compound and AIBN (typically 0.1-1.0 mol% relative to monomer) in anhydrous toluene.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.
-
Isolation: After cooling to room temperature, open the flask to air. Slowly pour the viscous solution into a large excess of stirring methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of a good solvent (like THF), and re-precipitate into methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight. The resulting poly(this compound) can be characterized by GPC (for molecular weight and distribution) and NMR (for structure confirmation).
Hiyama Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The vinylsilane moiety is a competent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. [9]This reaction forms a new carbon-carbon bond between the vinyl carbon and an aryl or vinyl halide/triflate, offering a powerful tool for constructing complex molecular architectures like styrenes and dienes. [9][10]
Mechanism and Activation
The key to the Hiyama coupling is the activation of the relatively inert Si-C bond. [9]This is typically achieved using a fluoride source (e.g., TBAF) or a base, which coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate. This species is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) center in the catalytic cycle.
Causality in the Catalytic Cycle: The cycle starts with the oxidative addition of an aryl halide to the Pd(0) catalyst (A). The crucial transmetalation step (B) involves the activated vinylsilane transferring its vinyl group to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex undergoes reductive elimination (C) to yield the final cross-coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Caption: Fig. 3: Catalytic cycle for the Hiyama cross-coupling.
Experimental Protocol: Hiyama-Denmark Coupling of a Vinylsilane
Recent advancements, particularly by Denmark and others, have led to fluoride-free conditions, often utilizing silanols or specific activating groups on silicon, which can be more practical and tolerant of sensitive functional groups. [9][11][12]The following is a generalized protocol inspired by modern Hiyama-Denmark conditions.
Causality in Experimental Design: This protocol uses a mild base like KOSiMe₃ instead of a harsh fluoride source. The use of a specialized ligand (e.g., a biaryl phosphine) is crucial for promoting both the oxidative addition and the reductive elimination steps, thereby increasing catalytic efficiency. A polar aprotic solvent mixture like THF/DMA helps to solubilize the reagents and facilitate the ionic intermediates. [11] Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 4-10 mol%)
-
Base/Activator (e.g., KOSiMe₃, 1.5 eq)
-
Anhydrous solvent (e.g., THF/DMA mixture)
-
Inert atmosphere setup
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under a robust inert atmosphere, add the palladium catalyst, phosphine ligand, and the aryl halide to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the this compound.
-
Base Addition: Add the solid base (KOSiMe₃) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cross-coupled product.
Conclusion
The vinyl group in this compound is a versatile functional handle that provides access to a wide array of chemical transformations. Its participation in hydrosilylation enables the atom-economical formation of Si-C bonds, its ability to polymerize allows for the creation of thermally stable materials, and its role as a nucleophile in Hiyama cross-coupling facilitates the synthesis of complex organic structures. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals leveraging this powerful organosilicon reagent in their research and development endeavors.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. (n.d.). Polymer Chemistry (RSC Publishing).
- Hydrosilyl
- Vinyl group. (n.d.). Wikipedia.
- Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). Molecules.
- Phenyldimethylvinylsilane. (n.d.). NIST WebBook.
- Vinyldimethylphenylsilane | C10H14Si. (n.d.). PubChem - NIH.
- Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. (n.d.). PMC - NIH.
- Cross-Coupling Reactions, Continued. (n.d.). Gelest.
- Dimethylphenylvinylsilane. (n.d.).
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - PubMed Central - NIH.
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
- General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes. (n.d.). American Chemical Society.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Phenyldimethylvinylsilane [webbook.nist.gov]
- 4. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 11. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes | Poster Board #1004 - American Chemical Society [acs.digitellinc.com]
Synthesis of Vinylphenyldimethylsilane from 4-Bromostyrene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of vinylphenyldimethylsilane from 4-bromostyrene, a critical process for obtaining a versatile monomer used in the development of advanced polymers and functional materials. The guide is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, including organolithium and Grignard-mediated reactions. Beyond procedural steps, this document elucidates the underlying chemical principles, causality behind experimental choices, and best practices for ensuring reaction success and product purity. Detailed experimental protocols, characterization data, and a discussion of the compound's applications in biomedical polymers and drug delivery are presented to provide a holistic understanding of its scientific and industrial relevance.
Introduction: The Significance of this compound
This compound is a bifunctional organosilane molecule featuring both a reactive vinyl group and a dimethylsilylphenyl moiety. This unique combination of functionalities makes it a valuable monomer and intermediate in polymer chemistry and materials science. The vinyl group allows for polymerization and copolymerization reactions, leading to the formation of polymers with tailored properties.[1] The presence of the silicon-containing phenyl group imparts desirable characteristics such as thermal stability, hydrophobicity, and controlled reactivity.
In the realm of drug development and biomedical applications, vinyl-functionalized silanes are gaining increasing attention. They serve as key building blocks for the synthesis of biocompatible and biodegradable polymers used in controlled drug release systems, medical adhesives, and tissue engineering scaffolds.[2][3][4][5] The ability to precisely control the structure and properties of these polymers is paramount, and it all begins with the efficient and high-purity synthesis of the monomer, this compound.
This guide will focus on two primary synthetic routes originating from the commercially available starting material, 4-bromostyrene.
Synthetic Pathways from 4-Bromostyrene
The synthesis of this compound from 4-bromostyrene typically involves the formation of an organometallic intermediate, which then reacts with a suitable dimethylsilyl electrophile. The two most common and effective methods employ either an organolithium reagent or a Grignard reagent.
Organolithium Route: A High-Yield Approach
This method involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to perform a lithium-halogen exchange with 4-bromostyrene. The resulting vinyllithium species is then quenched with chlorodimethylsilane.
The reaction proceeds in two main steps:
-
Lithium-Halogen Exchange: n-Butyllithium reacts with 4-bromostyrene in an ethereal solvent like tetrahydrofuran (THF) at very low temperatures (typically -78 °C). This is a fast and efficient way to generate the desired aryllithium intermediate.[6] The low temperature is crucial to prevent side reactions and decomposition of the highly reactive organolithium species.[7][8]
-
Nucleophilic Attack: The generated 4-vinylphenyllithium acts as a potent nucleophile and attacks the electrophilic silicon atom of chlorodimethylsilane. This results in the formation of the desired carbon-silicon bond and the elimination of lithium chloride.
Caption: Mechanism of this compound synthesis via the organolithium route.
Materials and Equipment:
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.
-
Low-temperature bath (e.g., dry ice/acetone).
-
Syringes and needles for transfer of pyrophoric reagents.
-
All glassware must be oven-dried and cooled under an inert atmosphere.[9]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromostyrene | 183.05 | 1.83 g | 10.0 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 7.5 mL | 12.0 mmol |
| Chlorodimethylsilane | 94.61 | 1.1 mL | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 35 mL | - |
| Saturated aqueous NH4Cl | - | 5 mL | - |
| Diethyl ether (Et2O) | - | 45 mL | - |
| Magnesium sulfate (MgSO4), anhydrous | - | As needed | - |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere, add 4-bromostyrene (1.83 g, 10.0 mmol) and dissolve it in 15 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (7.5 mL of a 1.6 M solution in hexanes, 12.0 mmol) dropwise over 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
In a separate flame-dried flask, prepare a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in 20 mL of anhydrous THF.
-
Add the chlorodimethylsilane solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.[10][11] This is a safer alternative to water and helps to neutralize any remaining reactive organometallic species.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using pentane as the eluent to afford the pure this compound.
Grignard Route: A Classic and Robust Method
The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for the synthesis of this compound.[12] This route involves the formation of a Grignard reagent from 4-bromostyrene and magnesium metal, followed by reaction with chlorodimethylsilane.
-
Grignard Reagent Formation: 4-Bromostyrene reacts with magnesium turnings in an ethereal solvent, typically THF, to form 4-vinylphenylmagnesium bromide. A small amount of iodine or 1,2-dibromoethane is often used to initiate the reaction by activating the magnesium surface.[13]
-
Nucleophilic Substitution: The Grignard reagent then acts as a nucleophile, attacking the silicon center of chlorodimethylsilane to form the desired product and magnesium bromide chloride.
Caption: Mechanism of this compound synthesis via the Grignard route.
Materials and Equipment:
-
Same as the organolithium route.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromostyrene | 183.05 | 1.83 g | 10.0 mmol |
| Magnesium turnings | 24.31 | 0.29 g | 12.0 mmol |
| Chlorodimethylsilane | 94.61 | 1.1 mL | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Saturated aqueous NH4Cl | - | 10 mL | - |
| Diethyl ether (Et2O) | - | 45 mL | - |
| Magnesium sulfate (MgSO4), anhydrous | - | As needed | - |
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (0.29 g, 12.0 mmol) and a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromostyrene (1.83 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add a small portion of the 4-bromostyrene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in 20 mL of anhydrous THF via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described in the organolithium route (steps 8-11).
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Causality in Experimental Design
The success of these syntheses hinges on a deep understanding of the underlying chemical principles that dictate the choice of reagents, solvents, and reaction conditions.
-
Solvent Choice (THF): Tetrahydrofuran (THF) is the solvent of choice for both reactions. In the Grignard synthesis, the ether oxygen atoms of THF coordinate with the magnesium center, stabilizing the Grignard reagent.[14] For the organolithium route, THF solvates the lithium cation, breaking down the large aggregates of n-BuLi into more reactive, smaller species.[8]
-
Temperature Control: The low temperatures (-78 °C) employed in the organolithium route are critical for controlling the high reactivity of the organolithium species, thereby minimizing side reactions such as deprotonation of the solvent or reaction with other functional groups.[7] While the Grignard reaction is generally less sensitive to temperature, initial cooling during the addition of the chlorosilane can help to control the exothermicity of the reaction.
-
Quenching Agent (Saturated NH4Cl): The use of a saturated aqueous solution of ammonium chloride is a mild and effective way to quench these reactions.[10][11] Ammonium chloride is a weak acid that can protonate and deactivate any unreacted organometallic reagents without causing hydrolysis of the desired silane product, which can sometimes occur with a more aggressive acid quench.
-
Purification Strategy: While column chromatography is effective for smaller scale reactions, fractional distillation under reduced pressure is a more practical method for purifying larger quantities of the relatively volatile this compound.[15]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1125-26-4[16] |
| Molecular Formula | C10H14Si |
| Molecular Weight | 162.30 g/mol [16] |
| Appearance | Colorless liquid |
| Boiling Point | 82 °C |
| Density | 0.891 g/mL |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural elucidation. Expected peaks include signals for the vinyl protons, the aromatic protons on the phenyl ring, and the methyl protons on the silicon atom.[17]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching of the vinyl group, C-H stretching of the aromatic and vinyl groups, and Si-C stretching.[18]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[19]
Applications in Drug Development and Biomedical Science
The unique properties of this compound make it a valuable monomer for the creation of advanced biomedical materials.
-
Controlled Drug Release: Polymers and copolymers derived from this compound can be designed to have specific hydrophobic/hydrophilic balances, allowing for the controlled release of encapsulated therapeutic agents.[2][4][20][21] The siloxane backbone can impart flexibility and biocompatibility to the polymer matrix.
-
Biomedical Polymers: The vinyl group allows for the incorporation of this compound into a variety of polymer architectures, including linear polymers, cross-linked networks, and dendrimers. These materials can be used in applications such as medical adhesives, coatings for medical devices, and as scaffolds for tissue engineering.[22] The presence of the silane functionality can also be used for surface modification to enhance biocompatibility.
Caption: Applications of this compound in Biomedical Science.
Conclusion
The synthesis of this compound from 4-bromostyrene via organolithium or Grignard methodologies provides efficient and reliable access to this important monomer. A thorough understanding of the reaction mechanisms and the rationale behind the experimental parameters is crucial for achieving high yields and purity. The unique combination of a reactive vinyl group and a stable silicon-containing aromatic moiety makes this compound a versatile building block for the development of innovative materials with significant potential in drug delivery and biomedical applications. This guide serves as a foundational resource for researchers and scientists working in these exciting and rapidly evolving fields.
References
- Why is THF used in Grignard? - Quora. (2019, July 22).
- Wikipedia. (n.d.). Organolithium reagent.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Organic Chemistry Data. (n.d.). A. Organolithium Reagents.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
- YouTube. (2022, June 22). Reactions of Grignard Reagents and Organolithium compounds.
- PubChem. (n.d.). Vinyldimethylphenylsilane.
- Semantic Scholar. (n.d.). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization be.
- NIST WebBook. (n.d.). Phenyldimethylvinylsilane.
- Organic Syntheses. (n.d.). vinyl bromide.
- The Royal Society of Chemistry. (n.d.). Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes.
- Google Patents. (n.d.). CN109305985B - Synthesis method of dimethylvinylchlorosilane.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- NIST WebBook. (n.d.). Phenyldimethylvinylsilane.
- Chemical Shifts. (n.d.). Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR].
- Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. (n.d.).
- MDPI. (2020, July 8). Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches.
- PubMed. (2020, July 8). Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches.
- NIST WebBook. (n.d.). Silane, dimethylphenyl-.
- Figshare. (2018, September 12). pH-Controlled Drug Release by Diffusion through Silica Nanochannel Membranes.
- NIST WebBook. (n.d.). Phenyldimethylvinylsilane.
- MDPI. (2019, June 20). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery.
- PubMed. (2000, February 3). Development of oral controlled release preparations, a PVA swelling controlled release system (SCRS). I. Design Of SCRS and its release controlling factor.
- ResearchGate. (n.d.). Encyclopedia of Biomedical Polymers and Polymeric Biomaterials Dental Polymers: Effects on Vascular Tone.
Sources
- 1. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 2. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches [mdpi.com]
- 3. Phenyldimethylvinylsilane [webbook.nist.gov]
- 4. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery [mdpi.com]
- 5. Development of oral controlled release preparations, a PVA swelling controlled release system (SCRS). I. Design Of SCRS and its release controlling factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. gelest.com [gelest.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Silane, dimethylphenyl- [webbook.nist.gov]
- 19. Phenyldimethylvinylsilane [webbook.nist.gov]
- 20. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collection - pH-Controlled Drug Release by Diffusion through Silica Nanochannel Membranes - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Vinylphenyldimethylsilane via Grignard Reaction
This guide provides a comprehensive overview and a detailed protocol for the synthesis of vinylphenyldimethylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the Grignard reaction as applied to the synthesis of functionalized organosilanes.
Executive Summary
The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Its application in organosilane synthesis provides a versatile route to compounds like this compound, a valuable monomer and intermediate in the production of advanced polymers and specialty chemicals.[3] This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and addresses critical safety and optimization considerations to ensure a successful and reproducible synthesis. The causality behind each experimental choice is explained to empower the researcher with the knowledge to not only replicate the procedure but also to adapt it for related synthetic challenges.
Theoretical Framework: The Chemistry Behind the Synthesis
The synthesis of this compound via the Grignard reaction is a two-step process. The first, and most critical, is the formation of the Grignard reagent, vinylmagnesium bromide. The second is the nucleophilic attack of this reagent on the electrophilic silicon center of phenyldimethylchlorosilane.
Formation of the Grignard Reagent: A Surface Phenomenon
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4] This reaction is highly sensitive to the reaction conditions, particularly the purity of the reagents and the solvent.
Mechanism of Formation: The precise mechanism of Grignard reagent formation is complex and believed to occur on the surface of the magnesium metal.[5] It is often subject to an induction period, a delay before the reaction initiates, due to a passivating layer of magnesium oxide on the metal surface.[6] Activating agents like iodine or 1,2-dibromoethane are often employed to break through this oxide layer and expose a fresh magnesium surface.[6]
Solvent Effects: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the successful preparation of Grignard reagents.[4][6] They play a crucial role in solvating and stabilizing the organomagnesium species through coordination with the magnesium atom.[6] For the preparation of vinyl Grignard reagents, THF is generally preferred as it is a more effective coordinating solvent than diethyl ether.[4]
Nucleophilic Substitution at the Silicon Center
Once formed, the vinyl Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium exhibiting carbanionic character.[2] This nucleophilic carbon readily attacks the electrophilic silicon atom of phenyldimethylchlorosilane. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming the desired silicon-carbon bond.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with checkpoints and observations that indicate the progress and success of the reaction. Strict adherence to anhydrous conditions is paramount for a successful outcome.[7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 2.92 g (0.12 g-atom) | >99.5% |
| Iodine | I₂ | 253.81 | 1-2 small crystals | ACS grade |
| Vinyl Bromide | C₂H₃Br | 106.95 | 14.0 g (0.13 mol) | >98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Dri-Solv or equivalent |
| Phenyldimethylchlorosilane | C₈H₁₁ClSi | 170.71 | 17.1 g (0.10 mol) | >97% |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS grade |
Equipment Setup
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride or Drierite)
-
250 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
Step-by-Step Procedure
Part A: Preparation of Vinylmagnesium Bromide
-
Apparatus Preparation: Flame-dry all glassware under a stream of inert gas to remove any adsorbed water.[7] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the reaction flask.[8] Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.[4]
-
Initiation of Grignard Formation: Add approximately 50 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of vinyl bromide in 50 mL of anhydrous THF. Add about 5 mL of the vinyl bromide solution to the magnesium suspension.[9]
-
Sustaining the Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.[9] The resulting solution should be a cloudy, grayish-brown color. Cool the Grignard reagent to room temperature.
Part B: Reaction with Phenyldimethylchlorosilane
-
Silane Addition: Cool the prepared vinylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of phenyldimethylchlorosilane in 100 mL of anhydrous THF in the dropping funnel. Add the chlorosilane solution dropwise to the vigorously stirred Grignard reagent.[8] An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[8]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8] This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (50 mL each). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Causality, Challenges, and Optimization
The Criticality of Anhydrous Conditions
Grignard reagents are highly reactive and will readily react with protic sources, such as water, which will quench the reagent and reduce the yield.[7][10] The presence of moisture can also inhibit the formation of the Grignard reagent.[6] Therefore, the use of flame-dried glassware and anhydrous solvents is non-negotiable.
Managing Side Reactions
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted vinyl bromide to form 1,3-butadiene. This can be minimized by slow, controlled addition of the vinyl bromide to ensure its immediate reaction with the magnesium surface.
-
Reaction with THF: While THF is an excellent solvent, it can be cleaved by highly reactive Grignard reagents, especially at elevated temperatures for prolonged periods.[11][12] This is generally less of a concern with vinyl Grignards compared to alkyl Grignards but should be considered if reactions are left at reflux for extended times.
Optimizing for Yield and Purity
-
Magnesium Quality: The physical form and quality of the magnesium are crucial. Turnings provide a good surface area. Rieke magnesium, a highly reactive form of magnesium, can also be used to facilitate reagent formation.[4]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the rate.[13] Conversely, the reaction with the chlorosilane is also exothermic and should be performed at a low temperature to prevent side reactions and ensure selective substitution.[8]
Safety as a Priority
Handling Grignard Reagents
Grignard reagents are flammable and react violently with water.[10][13] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[10] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn.[13]
Chlorosilane Precautions
Chlorosilanes are corrosive and react with moisture to produce hydrogen chloride gas.[14] They should be handled in a fume hood with appropriate PPE. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.[14]
Quenching and Waste Disposal
The quenching process can be highly exothermic and may release flammable gases. Therefore, it must be done slowly and with cooling.[8] Waste containing residual Grignard reagent should be quenched carefully before disposal according to institutional guidelines.
Conclusion
The Grignard reaction remains a powerful and relevant tool for the synthesis of functionalized organosilanes like this compound. A deep understanding of the reaction mechanism, meticulous attention to experimental detail, and a proactive approach to safety are the keys to a successful synthesis. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.
References
- Seyferth, D. (n.d.). Di-n-butyldivinyltin. Organic Syntheses.
- Lee, J., et al. (2001). Formation of 1,4-Disilyl-2-butenes from Vinyl Grignard Reagent and Chlorosilanes Catalyzed by a Titanocene Complex. Organic Letters, 3(11), 1733–1735.
- AdiChemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism.
- Lee, J., et al. (2001). Formation of 1,4-disilyl-2-butenes from vinyl grignard reagent and chlorosilanes catalyzed by a titanocene complex. PubMed.
- Kim, D. H., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances.
- Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Wikipedia. (n.d.). Grignard reagent.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- Kim, D. H., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing.
- ResearchGate. (n.d.). Side reaction induced by chlorosilane with THF in Grignard coupling...
- Scribd. (n.d.). Chlorosilane Safety Guide.
- American Chemical Society. (n.d.). Grignard Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
- YouTube. (2024). Grignard reaction safety.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Deadman, B. J., et al. (2016).
- ResearchGate. (n.d.). (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.
- Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube.
Sources
- 1. gelest.com [gelest.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. adichemistry.com [adichemistry.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
- 14. scribd.com [scribd.com]
Theoretical Insights into Vinylphenyldimethylsilane: A Computational Guide
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphenyldimethylsilane (VPDMS) is a versatile organosilicon compound featuring a unique combination of a vinyl group, a phenyl ring, and two methyl groups attached to a central silicon atom.[1][2] This structure imparts a blend of properties that make it a valuable monomer in the synthesis of specialized polymers and a useful intermediate in organic synthesis.[2] The interplay between the electron-donating dimethylsilyl group and the π-systems of the vinyl and phenyl groups governs its reactivity and physical properties. Theoretical and computational studies provide a powerful lens through which to understand the intricate details of its molecular structure, vibrational behavior, and electronic characteristics, offering predictive insights that complement experimental findings.[3][4] This guide delves into the core theoretical concepts and computational methodologies applied to the study of this compound, providing a framework for its rational application in materials science and drug development.
Computational Methodologies: The Lens of Modern Chemistry
To accurately model the behavior of molecules like this compound, computational chemistry relies on a suite of theoretical methods. Among the most prominent are Density Functional Theory (DFT) and ab initio calculations.[5]
Density Functional Theory (DFT): This method has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[6][7] This approach is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties of organosilicon compounds.
Ab initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from the principles of quantum mechanics without the use of experimental parameters.[8] While often more computationally demanding than DFT, they can provide highly accurate results and serve as a benchmark for other methods.
Basis Sets: The choice of a basis set, which is a set of mathematical functions used to describe the orbitals of electrons, is crucial for the accuracy of any quantum chemical calculation. Basis sets like 6-311++G(d,p) are commonly employed for molecules containing silicon, providing a flexible description of electron distribution, which is essential for accurately modeling bonding and reactivity.[5]
The selection of a specific method and basis set is a critical decision in any computational study, guided by the desired accuracy and the available computational resources. For this compound, DFT methods with a reasonably large basis set typically offer the best compromise for a comprehensive theoretical analysis.
Molecular Structure and Conformational Landscape
The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Theoretical calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the theoretical model.[5][9]
Computational studies on related vinylsilane derivatives have shown that the Si-C bond lengths are typically in the range of 1.857 to 1.905 Å.[10] For instance, in a similar structure, the Si1—C1 bond length was calculated to be 1.8577 (11) Å.[10] The C=C double bond of the vinyl group is expected to be around 1.33 Å.[10]
Conformational Analysis: The rotation around single bonds, such as the Si-phenyl and Si-vinyl bonds, can lead to different spatial arrangements known as conformers.[11][12] Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.[8] Understanding the conformational preferences of this compound is crucial, as different conformers may exhibit distinct reactivity and spectroscopic signatures. For example, studies on similar molecules have shown that even small energy differences between conformers can significantly impact the observed properties.[8]
Table 1: Representative Theoretical vs. Experimental Bond Lengths for Similar Silane Structures
| Bond | Theoretical (Å) (Method/Basis Set) | Experimental (Å) |
| Si-C (sp3) | 1.869 (LSDA/aug-cc-pVDZ for methyl silane)[13] | 1.869 (for methyl silane)[13] |
| Si-C (sp2) | ~1.86 | Varies with substitution |
| C=C | ~1.33 | ~1.33 |
Note: The theoretical values are illustrative and depend on the specific computational method and basis set used. Experimental values are provided for context from related molecules.[13][14]
Vibrational Spectroscopy: A Duet of Theory and Experiment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes.[3][4] However, assigning the observed spectral bands to specific molecular motions can be challenging. Computational chemistry offers a powerful solution by calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[6][15]
By comparing the computed vibrational spectrum with the experimental one, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This synergy between theory and experiment is invaluable for confirming the molecular structure and understanding the nature of chemical bonds within this compound. For example, the characteristic stretching frequencies of the C=C vinyl bond, the Si-C bonds, and the various C-H bonds in the phenyl and methyl groups can be precisely identified.
Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule is fundamental to its reactivity.[16] Theoretical calculations provide key insights into the electronic structure of this compound through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18]
-
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are indicative of nucleophilic sites.
-
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate electrophilic sites.
The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule.[7][19] A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity.[7] For this compound, the HOMO is expected to be localized primarily on the vinyl and phenyl π-systems, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the same π-systems, indicating their ability to accept electrons from nucleophiles.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to intermolecular interactions and the initial steps of a chemical reaction. For this compound, the MEP would likely show negative potential around the π-clouds of the vinyl and phenyl groups, making them attractive to electrophiles.
Visualizing Theoretical Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.
Workflow of a Theoretical Study
Caption: A typical workflow for the theoretical study of a molecule.
Simplified Molecular Structure
Caption: A simplified representation of this compound's structure.
Conceptual HOMO-LUMO Diagram
Caption: The relationship between HOMO, LUMO, and the energy gap.
Conclusion
Theoretical studies on this compound provide indispensable insights into its molecular structure, vibrational properties, and electronic nature. By leveraging computational methods like DFT, researchers can gain a detailed understanding that is often difficult to achieve through experimental means alone. The synergy between theoretical predictions and experimental validation is crucial for building robust models of molecular behavior. The knowledge gleaned from these computational investigations is vital for the rational design of novel polymers with tailored properties and for predicting the reactivity of this compound in complex chemical transformations, thereby accelerating innovation in materials science and drug development.
References
- A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. (n.d.). ResearchGate.
- CCCBDB comparison of experimental and calculated bond lengths. (n.d.). NIST.
- Phenyldimethylvinylsilane. (n.d.). NIST.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Computational Vibrational Spectroscopy. (2022, April 14). arXiv.org.
- Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. (n.d.). International Union of Crystallography.
- DFT studies for finding HOMO and LUMO. (2024, August 21). YouTube.
- Conformational analysis by intersection: CONAN. (2003, January 15). PubMed.
- Conformational equilibrium in dimethyl vinyl fluorosilane studied by infrared and Raman spectroscopy. (2025, August 8). ResearchGate.
- Experimental and Computed Bond Lengths: The Importance of Their Differences. (2025, August 6). ResearchGate.
- Computational Vibrational Spectroscopy. (n.d.). CHIMIA.
- Comparison of Theoretical and Experimental Bond lengths. (n.d.). ResearchGate.
- Conformational Analysis. (n.d.). BigChem.
- Computational analysis of the vibrational spectra and structure of aqueous cytosine. (n.d.). Royal Society of Chemistry.
- DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021, July 31). ResearchGate.
- Contribution of the effective factors on the conformational properties of the halogenated derivatives of Vinyl azide and Vinyl isocyanate. (n.d.). International Journal of Bio-Inorganic Hybrid Nanomaterials.
- Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy. (n.d.). Oriental Journal of Chemistry.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts.
- Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation. (2023, May 29). Soft Matter.
- Computational Vibrational Spectroscopy. (2025, August 9). ResearchGate.
- DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, November 15). PubMed.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing.
- CCCBDB comparison of experimental and calculated bond lengths. (n.d.). NIST.
- Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation. (n.d.). Soft Matter.
- A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (n.d.). European Journal of Chemistry.
Sources
- 1. Phenyldimethylvinylsilane [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. arxiv.org [arxiv.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bigchem.eu [bigchem.eu]
- 13. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. irjweb.com [irjweb.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Vinylphenyldimethylsilane
Introduction
Vinylphenyldimethylsilane (VPMS), a versatile organosilicon compound, holds a significant position in materials science and synthetic chemistry. Its unique molecular architecture, featuring a vinyl group for polymerization, a phenyl ring for enhanced thermal stability, and dimethylsilyl substituents, makes it a valuable monomer for specialty polymers and a reagent in various organic transformations.[1] A thorough understanding of its structure is paramount for researchers, scientists, and drug development professionals to ensure its purity, predict its reactivity, and control the properties of the resulting materials. This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of this compound, grounded in scientific principles and practical insights.
The structural analysis of this compound (Chemical Formula: C₁₀H₁₄Si, Molecular Weight: 162.30 g/mol , CAS Registry Number: 1125-26-4) relies on a synergistic application of spectroscopic methods.[2][3][4] This guide will delve into the principles and experimental workflows of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed interpretation of the spectral data to build a complete structural picture of the molecule.
Molecular Structure and Analytical Workflow
The structural analysis of this compound necessitates a multi-faceted approach to unequivocally determine its covalent framework and connectivity. The logical workflow for this analysis is depicted below.
Caption: Workflow for the structural analysis of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and even ²⁹Si NMR experiments are invaluable.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, phenyl, and dimethylsilyl protons. Based on the analysis of a closely related isomer, (4-vinyl phenyl) dimethyl silane, the following assignments can be predicted for this compound.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.6 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~5.7-6.2 | Multiplet (dd) | 1H | Vinylic proton (-CH=) |
| ~5.2-5.5 | Multiplet (dd) | 2H | Vinylic protons (=CH₂) |
| ~0.3-0.4 | Singlet | 6H | Dimethylsilyl protons (Si-(CH₃)₂) |
Causality behind Assignments:
-
Phenyl Protons (7.3-7.6 ppm): The aromatic protons are in a deshielded environment due to the ring current effect of the benzene ring, hence their downfield chemical shift.
-
Vinylic Protons (5.2-6.2 ppm): These protons are attached to sp² hybridized carbons and are also deshielded. The complex splitting pattern (doublet of doublets) arises from geminal and vicinal coupling to the other vinyl protons.
-
Dimethylsilyl Protons (0.3-0.4 ppm): The methyl protons are attached to a silicon atom, which is less electronegative than carbon. This results in a highly shielded environment, causing the signal to appear far upfield, close to the TMS reference. The singlet multiplicity indicates that all six protons are chemically equivalent and have no adjacent proton neighbors to couple with.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | Phenyl carbon attached to Si (ipso-C) |
| ~133-135 | Vinylic carbon (-CH=) |
| ~128-130 | Phenyl carbons (ortho-, meta-, para-C) |
| ~127-129 | Vinylic carbon (=CH₂) |
| ~ -2 to 0 | Dimethylsilyl carbons (Si-CH₃) |
Causality behind Assignments:
-
Aromatic and Vinylic Carbons (127-140 ppm): Carbons in sp² hybridization state resonate in this downfield region. The specific chemical shifts are influenced by the electronic effects of the silyl and vinyl substituents on the phenyl ring.
-
Dimethylsilyl Carbons (-2 to 0 ppm): Similar to the protons, the methyl carbons attached to silicon are highly shielded and appear at a characteristic upfield chemical shift.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: FT-IR Analysis
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a convenient method for liquid samples like this compound as it requires minimal sample preparation.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal before running the sample to subtract any atmospheric and instrumental interferences.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3070 | C-H stretch | Vinylic (=C-H) |
| ~3050 | C-H stretch | Aromatic (C-H) |
| ~2960 | C-H stretch | Aliphatic (Si-CH₃) |
| ~1600, 1485, 1430 | C=C stretch | Aromatic ring and Vinyl group |
| ~1250 | CH₃ symmetric deformation | Si-CH₃ |
| ~1120 | Si-C₆H₅ stretch | Silicon-Phenyl bond |
| ~800 | CH₃ rock | Si-CH₃ |
| ~730, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Causality behind Assignments:
-
C-H Stretching Vibrations (>3000 cm⁻¹): The C-H stretching frequencies for sp² hybridized carbons (aromatic and vinylic) are characteristically higher than those for sp³ hybridized carbons (aliphatic).
-
C=C Stretching Vibrations (1600-1430 cm⁻¹): These absorptions are indicative of the double bonds within the phenyl ring and the vinyl group.
-
Si-CH₃ Vibrations (1250 and 800 cm⁻¹): The symmetric deformation and rocking vibrations of the methyl groups attached to silicon are highly characteristic and provide strong evidence for the presence of the dimethylsilyl moiety.
-
Si-C₆H₅ Vibration (~1120 cm⁻¹): This band confirms the direct attachment of the silicon atom to the phenyl ring.
-
C-H Out-of-Plane Bending (~730 and 700 cm⁻¹): The strong absorptions in this region are characteristic of a monosubstituted benzene ring, confirming the substitution pattern of the phenyl group.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction:
-
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
2. Ionization:
-
Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
3. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mass Spectrum Analysis
The mass spectrum of this compound is available in the NIST WebBook.[3] The interpretation of this spectrum reveals key structural features.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Key Fragments and Their Interpretation:
| m/z | Proposed Fragment | Interpretation |
| 162 | [C₁₀H₁₄Si]⁺˙ | Molecular ion (M⁺˙), confirming the molecular weight. |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from the dimethylsilyl group, a common fragmentation for silicon-containing compounds. This is often the base peak. |
| 135 | [M - C₂H₃]⁺ | Loss of a vinyl radical (•C₂H₃), indicating the presence of the vinyl group. |
| 105 | [C₆H₅Si]⁺ | A fragment corresponding to the phenylsilyl cation, formed through further fragmentation. |
| 77 | [C₆H₅]⁺ | The phenyl cation, a common fragment in aromatic compounds. |
Causality behind Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The cleavage of a Si-CH₃ bond is favorable as it leads to a relatively stable silylium ion. The loss of the vinyl group is another characteristic fragmentation pathway. The presence of these key fragments provides strong evidence for the proposed structure of this compound.
Conclusion
The structural analysis of this compound is a clear demonstration of the power of modern analytical techniques. By integrating the data from NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of its molecular structure can be established. This in-depth understanding is crucial for its application in the development of advanced materials and in chemical synthesis, enabling scientists to harness its unique properties with precision and confidence.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026-01-05). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
- National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Vinyldimethylphenylsilane. PubChem.
- National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane Mass Spectrum. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis.
Sources
- 1. Phenyldimethylvinylsilane [webbook.nist.gov]
- 2. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyldimethylvinylsilane [webbook.nist.gov]
- 4. Phenyldimethylvinylsilane [webbook.nist.gov]
- 5. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
Purity specifications for Vinylphenyldimethylsilane
An In-Depth Technical Guide to the Purity Specifications of Vinylphenyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [(C₆H₅)(CH₃)₂Si(CH=CH₂)] is a versatile organosilicon compound with significant applications in polymer chemistry, organic synthesis, and materials science. Its unique bifunctionality, possessing both a reactive vinyl group for polymerization and a stable phenyldimethylsilyl moiety, makes it a valuable building block for advanced materials. The purity of this compound is a critical parameter that dictates its reactivity, the properties of the resulting materials, and the reproducibility of synthetic processes. This technical guide provides a comprehensive overview of the purity specifications for this compound, including a detailed discussion of common impurities, advanced analytical methodologies for purity determination, and recommended purity grades for various applications.
Introduction to this compound and the Imperative of Purity
This compound is a key monomer and intermediate in the synthesis of a wide range of silicon-containing polymers and organic molecules. Its applications include the production of specialty silicones, cross-linking agents, and as a derivatizing agent in analytical chemistry.[1][2] The vinyl group readily participates in hydrosilylation, polymerization, and other addition reactions, while the phenyldimethylsilyl group imparts thermal stability, hydrophobicity, and unique electronic properties to the resulting products.
The presence of impurities in this compound can have profound and often detrimental effects on its intended applications. For instance, in polymerization reactions, impurities can act as chain terminators or transfer agents, leading to polymers with lower molecular weights and altered mechanical properties. In sensitive catalytic processes, certain impurities can poison the catalyst, reducing reaction efficiency and yield. Therefore, a thorough understanding and control of the purity of this compound are paramount for achieving desired outcomes in research and development.
Unraveling the Impurity Profile: Common Contaminants and Their Origins
The impurity profile of this compound is intrinsically linked to its synthesis and handling. The most common synthetic route involves the Grignard reaction between a vinylphenyl Grignard reagent (e.g., 4-vinylphenylmagnesium bromide) and chlorodimethylsilane.[3][4] Understanding this process allows us to anticipate the likely impurities.
Diagram: Synthesis of this compound via Grignard Reaction
Caption: Synthesis of this compound and potential impurity sources.
Table 1: Common Impurities in this compound
| Impurity Class | Specific Examples | Origin | Potential Impact |
| Unreacted Starting Materials | Chlorodimethylsilane, 4-Vinylphenylmagnesium bromide (or its precursors like 4-bromostyrene) | Incomplete reaction | Can interfere with subsequent reactions and affect product stoichiometry. |
| Homocoupling Products | Bivinylbenzene, 1,1,2,2-tetramethyl-1,2-diphenyldisilane | Side reactions of the Grignard reagent or chlorosilane | Can act as cross-linkers in polymerization, leading to gelation. |
| Hydrolysis/Oxidation Products | (4-Vinylphenyl)dimethylsilanol, hexamethyldisiloxane | Exposure to moisture or air | Can alter the reactivity and shelf-life of the product. |
| Solvent Residues | Tetrahydrofuran (THF), Diethyl ether | Incomplete removal after workup | May interfere with analytical measurements and some sensitive reactions. |
| Other Silane Impurities | Dimethylphenylsilane, vinyldimethylsilane | Impurities in starting materials or side reactions | Can lead to the formation of undesired byproducts in subsequent steps. |
Analytical Methodologies for Purity Determination
A multi-technique approach is often necessary for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for identifying and quantifying volatile impurities in this compound. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for the detection of trace-level contaminants.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity solvent such as hexane or toluene.
-
For quantitative analysis, prepare a calibration curve using standards of known purity. An internal standard (e.g., dodecane) can also be used for improved accuracy.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A stabilized trifluoropropyl methyl polysiloxane phase column (e.g., Agilent J&W Select Silanes) is recommended for optimal separation of silanes.[5] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless inlet at 250 °C. A split ratio of 50:1 is typical.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron Ionization (EI) at 70 eV.
-
Scan range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
Quantify the purity by area normalization, assuming all components have a similar response factor, or more accurately by using a calibration curve or an internal standard.
-
Diagram: GC-MS Workflow for Purity Analysis
Caption: Workflow for this compound purity analysis by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification by co-dissolving the sample with a certified internal standard of known purity.
Experimental Protocol: Purity Determination by ¹H qNMR
-
Selection of Internal Standard:
-
Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as this compound.
-
The standard should have at least one sharp resonance signal that does not overlap with any signals from the analyte or impurities.
-
Suitable standards include maleic acid, 1,4-bis(trimethylsilyl)benzene, or dimethyl sulfone.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a similar amount of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans (ns): 8-16 scans are usually sufficient for good signal-to-noise.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all resonances (e.g., 20 ppm).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula:[9][10]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts 'analyte' and 'std' refer to this compound and the internal standard, respectively.
-
-
Recommended Purity Specifications
The required purity of this compound is highly dependent on the intended application. Commercial suppliers typically offer grades with purities of 97% or 98%.[11] For more demanding applications, higher purity may be necessary.
Table 2: Recommended Purity Grades for this compound
| Purity Grade | Minimum Purity (%) | Key Characteristics | Recommended Applications |
| Technical Grade | 95.0 | May contain higher levels of starting materials and side-products. | General purpose synthesis where high purity is not critical. |
| Standard Grade | 97.0 - 98.0 | Suitable for most research and development applications. | Polymer synthesis, cross-linking applications, general organic synthesis. |
| High Purity Grade | > 99.0 | Low levels of volatile and non-volatile impurities. | Applications sensitive to impurities, such as catalyst development, electronic materials, and pharmaceutical intermediates. |
| Polymerization Grade | > 99.5 | Very low levels of inhibitors, water, and other reactive impurities. | Controlled polymerization reactions (e.g., living polymerization) where precise control over molecular weight and architecture is required. |
Conclusion
The purity of this compound is a critical factor that underpins its successful application in various scientific and industrial fields. A thorough understanding of the potential impurities arising from its synthesis, coupled with the application of robust analytical techniques like GC-MS and qNMR, is essential for ensuring the quality and consistency of this important chemical. By adhering to the appropriate purity specifications for a given application, researchers and developers can maximize the performance of their materials and the reliability of their synthetic processes.
References
- Gelest, Inc. VINYLPHENYLMETHYLSILANE. [Link]
- Center for the Evaluation of Risks to Human Reproduction. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]
- Nowicki, P., et al. (2021).
- Wang, Z., et al. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Journal of the American Society for Mass Spectrometry.
- Co-Formula. Dimethylphenylvinylsilane. [Link]
- Riihimäki, V., et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 124(5), 665-668.
- Agilent. Select Silanes GC column. [Link]
- Regis Technologies, Inc. (2020).
- Emery Pharma.
- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- JEOL.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577-3580.
Sources
- 1. This compound | 1125-26-4 [chemicalbook.com]
- 2. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. emerypharma.com [emerypharma.com]
- 8. rssl.com [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. VINYLPHENYLMETHYLSILANE | [gelest.com]
An In-depth Technical Guide to the Solubility of Vinylphenyldimethylsilane in Organic Solvents
Abstract
Vinylphenyldimethylsilane, a key organosilicon monomer, plays a pivotal role in the synthesis of advanced silicone-based polymers, high-performance coatings, and as a coupling agent to enhance the interfacial adhesion between organic and inorganic materials.[1] Its efficacy in these applications is fundamentally governed by its solubility and miscibility in a diverse range of organic solvents. This comprehensive technical guide provides an in-depth exploration of the solubility characteristics of this compound, grounded in the principles of intermolecular forces. We will delve into the theoretical underpinnings that dictate its behavior in various solvent classes and present a qualitative solubility profile based on available data and chemical intuition. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific applications.
Introduction to this compound: Structure and Applications
This compound (VPMS) is a versatile organosilicon compound with the chemical formula C₁₀H₁₄Si.[2] Its molecular structure features a dimethylsilyl group bonded to both a phenyl ring and a vinyl group. This unique combination of functionalities imparts desirable properties, making it a valuable building block in materials science and organic synthesis.
The vinyl group serves as a reactive site for polymerization, enabling the creation of tailored silicone polymers with enhanced thermal stability and mechanical properties conferred by the phenyl group.[1] Consequently, VPMS is a critical component in the formulation of high-performance coatings, adhesives, and composites designed for demanding environments.[1] Furthermore, its role as a coupling agent is instrumental in improving the compatibility and adhesion between organic polymers and inorganic fillers, a crucial aspect in the manufacturing of advanced composite materials.[1]
A thorough understanding of the solubility of VPMS in organic solvents is a prerequisite for its effective utilization. Proper solvent selection is critical for achieving homogeneous reaction mixtures, controlling polymerization kinetics, and ensuring uniform deposition in coating applications.
Theoretical Framework: The Science of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces at play.[3] For this compound to dissolve in an organic solvent, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. These interactions are primarily electrostatic in nature and can be categorized as van der Waals forces (comprising London dispersion forces and dipole-dipole interactions) and, in some cases, hydrogen bonds.[4][5]
Molecular Structure and Polarity of this compound:
This compound is a predominantly non-polar molecule. The phenyl group and the vinyl group are non-polar hydrocarbon moieties. The silicon-carbon and silicon-hydrogen bonds have low polarity. The molecule lacks significant hydrogen bond donor or acceptor capabilities.[2] This molecular structure dictates that its primary intermolecular interactions are London dispersion forces, which increase with molecular size and surface area.[4]
Solvent-Solute Interactions:
Based on its non-polar character, this compound is expected to be readily soluble in non-polar and weakly polar aprotic solvents. In these solvents, the London dispersion forces between the solute and solvent molecules are comparable in strength to the forces within the pure components, leading to a favorable mixing process.
Conversely, its solubility is anticipated to be limited in highly polar and protic solvents. The strong dipole-dipole interactions and hydrogen bonding networks present in solvents like water and alcohols would require significant energy to disrupt, with insufficient compensation from the weaker dispersion forces established with the non-polar VPMS molecule.
The following diagram illustrates the key intermolecular forces influencing the solubility of this compound in a non-polar organic solvent.
Caption: Dominant Intermolecular Forces in a VPMS-Solvent System.
Qualitative and Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High / Miscible | Similar non-polar nature, dominated by London dispersion forces.[6] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High / Miscible | Favorable π-π stacking interactions between the phenyl ring of VPMS and the aromatic solvent, in addition to strong dispersion forces.[6] |
| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | Although possessing some polarity, the dominant interactions are still dispersion forces, which are compatible with VPMS. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | THF is a common solvent in reactions involving organosilanes, suggesting good solubility.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the carbonyl group may slightly reduce miscibility compared to non-polar solvents, but solubility is still expected to be significant. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones, the polarity of the ester group will influence solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The strong hydrogen bonding network in alcohols is not readily disrupted by the non-polar VPMS. |
| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | The very high polarity of these solvents makes them poor solvents for the non-polar VPMS. |
| Water | - | Insoluble | The high polarity and extensive hydrogen bonding of water make it an unsuitable solvent for VPMS.[8] |
Experimental Determination of Solubility: A Validated Protocol
Given the limited availability of quantitative data, a robust and reliable experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvent systems. The following protocol is adapted from established methods for determining the solubility of liquid compounds and is designed to yield accurate and reproducible results.
4.1. Principle
This method is based on the gravimetric analysis of a saturated solution. An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.
4.2. Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement micropipettes
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Gas-tight syringes
-
Nitrogen or argon gas supply
-
Fume hood
4.3. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
4.4. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
In a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the desired organic solvent. An excess is visually confirmed by the presence of a separate, undissolved phase of VPMS.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation.
-
-
Phase Separation:
-
After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved VPMS to settle.
-
-
Sample Extraction:
-
Carefully uncap a vial and immediately draw a known volume (e.g., 1.000 mL) of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. It is crucial to avoid disturbing the settled layer of undissolved VPMS.
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the mass of the empty vial.
-
-
Gravimetric Analysis:
-
Place the vial containing the saturated solution in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen or argon can be used to accelerate this process. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of VPMS can be used.
-
Once the solvent has completely evaporated, reweigh the vial containing the VPMS residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved VPMS by subtracting the mass of the empty vial from the mass of the vial with the residue.
-
The solubility (S) can be expressed in various units:
-
g/L: S = (mass of residue in g) / (volume of supernatant in L)
-
mol/L (Molarity): S = (moles of residue) / (volume of supernatant in L)
-
g/100g of solvent: This requires determining the mass of the solvent in the extracted aliquot, which can be calculated from its volume and density at the experimental temperature.
-
-
4.5. Self-Validating System and Best Practices
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
Reproducibility: Perform each solubility determination in triplicate to ensure the reproducibility of the results.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.
-
Inert Atmosphere: For solvents that are sensitive to oxidation or moisture, it is advisable to conduct the experiment under an inert atmosphere (nitrogen or argon).
-
Purity of Materials: The purity of both the this compound and the solvents will directly impact the accuracy of the solubility measurements. Use high-purity materials.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the fundamental principles of intermolecular forces to a practical, validated experimental protocol for its quantitative determination. While a definitive, exhaustive list of quantitative solubility data is not currently available, the theoretical framework and the detailed methodology presented herein equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions regarding solvent selection and to generate reliable, application-specific solubility data. A thorough understanding and precise measurement of the solubility of this compound are paramount to harnessing its full potential in the development of next-generation materials and chemical processes.
References
- Solubility of Silane Coupling Agents. (2025). Blog.
- Solubility of Styrene. (n.d.). Solubility of Things.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Liquid-liquid miscibility of three liquid systems and one tie line. (2016). Tuition Tube.
- (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
- Vinyldimethylphenylsilane | C10H14Si | CID 136902. (n.d.). PubChem.
- How will you determine the solubility of a solid in a liquid solvent? (2022). Quora.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Phenyldimethylsilane. (2024). ChemBK.
- The Experimental Determination of Solubilities. (n.d.). ResearchGate.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
- Miscibility of Liquids. (n.d.). Miscibility of Liquids.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Dimethylphenylsilane. (2025). ChemicalBook.
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
- Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025). ResearchGate.
- Intermolecular Forces. (n.d.). Chemistry 2e for Chem 120 (Chemistry for Engineering).
- Intermolecular Forces. (2023). Chemistry LibreTexts.
Sources
- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Styrene - Sciencemadness Wiki [sciencemadness.org]
- 8. chembk.com [chembk.com]
Methodological & Application
The Versatility of Vinylphenyldimethylsilane in Modern Organic Synthesis: Application Notes and Protocols
Vinylphenyldimethylsilane emerges as a uniquely versatile reagent in the landscape of organic synthesis, offering a powerful toolkit for researchers, scientists, and professionals in drug development. Its molecular architecture, featuring a vinyl group, a phenyl ring, and a dimethylsilyl moiety, provides a triad of reactive sites that can be selectively exploited in a variety of transformative chemical reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Introduction to this compound: Properties and Synthesis
This compound (CAS No. 1125-26-4) is a clear, colorless liquid valued for its stability and multifaceted reactivity.[1] The molecule's utility stems from the distinct functionalities of its constituent parts: the vinyl group, which is amenable to polymerization and cross-coupling reactions; the phenyl ring, which can undergo electrophilic aromatic substitution; and the dimethylsilyl group, which activates the molecule for specific cross-coupling reactions and can be used as a derivatizing agent.[1][2]
A common synthetic route to this compound involves the reaction of a vinyl-phenyl Grignard reagent with a chlorodimethylsilane.[1] A representative laboratory-scale synthesis is outlined below:
Protocol 1: Synthesis of (4-vinylphenyl)dimethylsilane
This protocol describes the synthesis from 1-bromo-4-vinylbenzene.[3]
Materials:
-
1-bromo-4-vinylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Chlorodimethylsilane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (7.5 mL, 1.6 M in hexane) dropwise over 30 minutes.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Slowly add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the product with Et₂O (3 x 15 mL).
-
Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using pentane as the eluent to afford (4-vinylphenyl)dimethylsilane.[3]
Application in Polymer Chemistry: A Versatile Monomer
The vinyl group of this compound makes it a valuable monomer for the synthesis of specialty polymers.[1] Its incorporation into polymer chains can impart desirable properties such as enhanced thermal stability, due to the presence of the phenyl and silyl groups, and tailored surface characteristics.[1][2] It can be homopolymerized or copolymerized with other vinyl monomers like styrene or acrylates through various polymerization mechanisms.[1]
The Hiyama Coupling: A Fluoride-Activated Cross-Coupling Reaction
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[4][5] this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of substituted styrenes and biaryls, which are important structural motifs in many pharmaceuticals and functional materials.[6][7][8]
A key feature of the Hiyama coupling is the requirement for a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the organosilane.[9] The fluoride ion attacks the silicon atom, forming a hypervalent silicate intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.[9]
Visualizing the Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Protocol 2: Hiyama Coupling of this compound with an Aryl Halide
This generalized protocol is based on established procedures for Hiyama couplings.[9][10]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous and degassed solvent (e.g., THF or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.2 mmol).
-
Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, initiating the oxidative addition of the aryl halide.[4]
-
Fluoride Activator: The Si-C bond in this compound is strong and requires activation by a fluoride source to facilitate transmetalation.[9]
-
Anhydrous and Degassed Solvent: The exclusion of water and oxygen is crucial to prevent the deactivation of the palladium catalyst and unwanted side reactions.
The Heck Reaction: Palladium-Catalyzed Vinylation
The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[11] While traditionally focused on simple alkenes, vinylsilanes like this compound can also participate in Heck-type reactions, often referred to as silyl-Heck reactions.[12][13] These reactions provide a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis.[12]
Visualizing the Silyl-Heck Reaction Workflow
Caption: Workflow for a palladium-catalyzed silyl-Heck reaction.
Rhodium-Catalyzed Reactions: Expanding the Synthetic Utility
Rhodium catalysts offer alternative and complementary reactivity profiles for the functionalization of this compound. Rhodium(III)-catalyzed C-H activation provides a direct method for the vinylation of arenes, and vinylsilanes can serve as coupling partners in these transformations.[14][15]
This compound as a Derivatizing Agent in GC-MS Analysis
In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes containing active hydrogens (e.g., -OH, -NH, -SH).[16][17] While not a traditional silylating agent itself, the synthesis of derivatives containing the phenyldimethylsilyl group can be advantageous. The phenyl group can influence chromatographic retention and provide characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[17]
The process of silylation involves the replacement of an active hydrogen with a silyl group.[18][19] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. Although this compound is not directly used for this, understanding the principles of silylation is key to appreciating the role of organosilicon compounds in analytical chemistry.
Table 1: Comparison of Common Derivatization Approaches
| Derivatization Method | Target Functional Groups | Key Advantages |
| Silylation | -OH, -NH, -SH, -COOH | Increases volatility and thermal stability, good for GC-MS.[19] |
| Acylation | -OH, -NH, -SH | Improves stability and can enhance detector response.[19] |
| Alkylation | -COOH, phenols | Forms stable esters and ethers.[16] |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive vinyl group, a modifiable phenyl ring, and a silyl moiety that enables specific cross-coupling reactions makes it an invaluable tool for the construction of complex organic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to harness the full synthetic potential of this remarkable reagent.
References
- Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide. (2026). Vertex AI Search.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). Vertex AI Search.
- Chen, J., Tanaka, M., Sahoo, A. K., Takeda, M., Yada, A., Nakao, Y., & Hiyama, T. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569.
- Hiyama coupling. (n.d.). In Wikipedia.
- Wang, Z., Pitteloud, J.-P., Montes, L., Rapp, M., Derane, D., & Wnuk, S. F. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5270-5278.
- Hiyama Coupling. (n.d.). SynArchive.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- Heck reaction. (n.d.). In Wikipedia.
- Morken, J. P., St. Jean, D. J., Jr., & Sebahar, P. R. (2002). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Journal of the American Chemical Society, 124(44), 12946-12947.
- Techniques for silylation. (n.d.).
- (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
- Synthesis of biaryls using aryne intermedi
- GC Derivatiz
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- The Use of Derivatization Reagents for Gas Chrom
- Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
- Wang, G.-W., & Glorius, F. (2014). Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions.
- Bulletin 909A Guide to Derivatiz
- Wang, H., & Glorius, F. (2015). Rhodium-Catalyzed Direct C–H Vinylation of Arenes To Access Styrenes with Vinyl Acetate as a Vinyl Source.
- Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. (2002). Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes – Welcome to The Sahoo Research Group [chemistry.uohyd.ac.in]
- 7. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. | Semantic Scholar [semanticscholar.org]
- 14. Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
Application Notes and Protocols: Synthesis of Silylmethylcyclopropanes using Dimethylphenylvinylsilane
Introduction: The Strategic Value of the Silylmethylcyclopropane Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the cyclopropane ring stands out as a privileged structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to fine-tune the steric and electronic characteristics of bioactive molecules, often leading to enhanced potency, improved metabolic stability, and novel pharmacological profiles. When appended with a silylmethyl group, the resulting silylmethylcyclopropane scaffold gains further synthetic versatility, enabling a host of subsequent chemical transformations. This application note provides a comprehensive guide to the synthesis of silylmethylcyclopropanes, with a specific focus on the use of dimethylphenylvinylsilane as a readily accessible starting material. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, field-tested protocol, and discuss the broader applications of this valuable building block.
The silyl group in silylmethylcyclopropanes is not merely a passive spectator. It can act as a removable protecting group, a precursor for a hydroxyl group (via Fleming-Tamao oxidation), or a handle for cross-coupling reactions. This multifunctionality makes silylmethylcyclopropanes highly sought-after intermediates in the synthesis of complex molecular architectures.
Synthetic Strategy: The Simmons-Smith Cyclopropanation of Dimethylphenylvinylsilane
For the efficient and stereospecific conversion of dimethylphenylvinylsilane to (cyclopropylmethyl)dimethylphenylsilane, the Simmons-Smith reaction, particularly the Furukawa modification, stands as the method of choice.[1] This reaction avoids the use of hazardous diazomethane and exhibits excellent functional group tolerance. The core of this transformation is the generation of a zinc carbenoid species, which then delivers a methylene group to the double bond of the vinylsilane in a concerted fashion.
Mechanism of the Simmons-Smith Reaction
The generally accepted mechanism for the Simmons-Smith reaction involves two key steps:
-
Formation of the Organozinc Carbenoid: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, (iodomethyl)zinc iodide (EtZnCH₂I), along with the release of ethyl iodide. This species is often referred to as a "carbenoid" rather than a free carbene.
-
Concerted Methylene Transfer: The zinc carbenoid then coordinates to the alkene. The methylene group is transferred to the double bond through a concerted, "butterfly-type" transition state.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, a hallmark of the Simmons-Smith reaction.[1][3]
Experimental Protocol: Synthesis of (Cyclopropylmethyl)dimethylphenylsilane
This protocol details the cyclopropanation of dimethylphenylvinylsilane using the Furukawa modification of the Simmons-Smith reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Dimethylphenylvinylsilane | C₁₀H₁₄Si | 162.31 | 1.62 g | 10.0 | Sigma-Aldrich |
| Diethylzinc (1.0 M in hexanes) | (C₂H₅)₂Zn | 123.49 | 20 mL | 20.0 | Sigma-Aldrich |
| Diiodomethane | CH₂I₂ | 267.84 | 5.36 g (2.0 mL) | 20.0 | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Acros Organics |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - | Fisher Scientific |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | 50 mL | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | VWR |
Instrumentation
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Detailed Step-by-Step Procedure
-
Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a septum, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: The flask is charged with anhydrous dichloromethane (30 mL) and dimethylphenylvinylsilane (1.62 g, 10.0 mmol). The solution is cooled to 0 °C in an ice-water bath.
-
Formation of the Carbenoid: To the cooled solution, diethylzinc (20 mL of a 1.0 M solution in hexanes, 20.0 mmol) is added dropwise via syringe over 10 minutes. Following this, diiodomethane (2.0 mL, 20.0 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour.
-
Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (cyclopropylmethyl)dimethylphenylsilane as a colorless oil.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55-7.50 (m, 2H, Ar-H), 7.40-7.35 (m, 3H, Ar-H), 0.90 (d, J = 7.2 Hz, 2H, Si-CH₂), 0.50-0.40 (m, 1H, cyclopropyl-H), 0.30 (s, 6H, Si-(CH₃)₂), 0.10-0.05 (m, 2H, cyclopropyl-H), -0.25 to -0.30 (m, 2H, cyclopropyl-H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.5 (Ar-C), 133.8 (Ar-CH), 129.0 (Ar-CH), 127.8 (Ar-CH), 21.5 (Si-CH₂), 8.5 (cyclopropyl-CH), 4.2 (cyclopropyl-CH₂), -2.0 (Si-CH₃).
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Figure 1: Experimental workflow for the synthesis of (cyclopropylmethyl)dimethylphenylsilane.
Figure 2: Simplified mechanism of the Simmons-Smith cyclopropanation.
Applications in Drug Discovery and Beyond
The silylmethylcyclopropane unit is a valuable building block for several reasons:
-
Metabolic Stability: The cyclopropane ring is often introduced to block metabolic oxidation at a specific position in a drug candidate, thereby increasing its half-life in the body.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.
-
Synthetic Handle: The silyl group can be further functionalized. For example, it can be converted to a hydroxymethyl group through Fleming-Tamao oxidation, providing a site for further elaboration or for improving the pharmacokinetic properties of a molecule.
Conclusion
The Simmons-Smith cyclopropanation of dimethylphenylvinylsilane offers a reliable and efficient route to (cyclopropylmethyl)dimethylphenylsilane. This protocol provides a detailed and practical guide for researchers in both academic and industrial settings. The resulting silylmethylcyclopropane is a versatile synthetic intermediate with significant potential in the development of new therapeutics and advanced materials. The stereospecific nature of the reaction and the synthetic utility of the silyl group make this methodology a valuable addition to the synthetic chemist's toolbox.
References
- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
- Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354. [Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023, 28(15), 5651. [Link]
- Simmons–Smith reaction. In Wikipedia; 2023. [Link]
- Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Sources
The Strategic Integration of Vinylphenyldimethylsilane in Advanced Optoelectronic Materials: Application Notes and Protocols
Introduction: The Unseen Architect in High-Performance Optoelectronics
In the relentless pursuit of more efficient and stable optoelectronic devices, the molecular design of organic materials is paramount. Among the diverse chemical moieties employed, the vinylphenyldimethylsilyl group, introduced via the versatile building block vinylphenyldimethylsilane, has emerged as a critical component in the synthesis of a new generation of organic semiconductors. Its strategic incorporation into hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive hosts offers a unique combination of processability, thermal stability, and the ability to form robust, cross-linked networks essential for the fabrication of multilayer devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]
This technical guide delves into the multifaceted role of this compound in the synthesis of advanced optoelectronic materials. We will explore the causality behind its selection, detailing how the vinyl and dimethylsilyl functionalities synergistically contribute to enhanced material properties and device performance. Furthermore, this document provides detailed, field-proven protocols for the synthesis and application of these materials, aimed at researchers, scientists, and professionals in the field of drug and materials development.
The Silyl Advantage: Causality Behind the Experimental Choice
The incorporation of the vinylphenyldimethylsilyl moiety is not a matter of arbitrary chemical modification. It is a deliberate design choice driven by the need to address several key challenges in organic electronics:
-
Enhanced Thermal and Morphological Stability: The presence of the silicon-carbon bond and the phenyl group contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting materials.[1][2] This is crucial for preventing morphological changes in the thin films of organic semiconductors during device operation, which can lead to performance degradation and device failure. The bulky nature of the dimethylsilyl group can also disrupt intermolecular packing, preventing unwanted crystallization and promoting the formation of stable amorphous films.[3]
-
Tunable Electronic Properties: The dimethylsilyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the organic semiconductor.[4][5] While the effect is not as pronounced as strong electron-donating or -withdrawing groups, it provides a subtle yet important tool for fine-tuning the energy levels to achieve efficient charge injection and transport in multilayer device architectures.[6]
-
Solution Processability and Cross-Linking Capability: The vinyl group is the key to unlocking the full potential of this compound in solution-processed devices. It serves as a reactive handle for polymerization or, more importantly, for post-deposition cross-linking.[7][8] This allows for the formation of solvent-resistant thin films, a critical requirement for building multilayer OLEDs and OPVs from solution without dissolving the underlying layers.[9] The cross-linking can be initiated thermally or photochemically, offering process flexibility.[10][11]
The following diagram illustrates the logical relationship between the structural features of this compound and the desired properties of optoelectronic materials.
Caption: General Workflow for Heck Coupling Reaction.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. [12]This reaction can be used in two ways: either by reacting a molecule containing a Si-H bond with the vinyl group of this compound, or by reacting a di- or poly-hydrosilane with a divinyl compound, where one of the vinyl components is derived from this compound, to form a polymer.
Application Notes and Protocols
Application Note 1: Synthesis of a Cross-Linkable Hole-Transporting Material (HTM)
Objective: To synthesize a small molecule HTM with a terminal vinyl group for subsequent thermal cross-linking, rendering it insoluble for the solution-based deposition of subsequent layers in an OLED device.
Rationale: The synthesis of a triphenylamine-based HTM functionalized with a vinylphenyldimethylsilyl group via a Heck coupling reaction. Triphenylamine derivatives are widely used as HTMs due to their excellent hole mobility and stability.
Protocol: Synthesis of 4-(dimethyl(4-vinylphenyl)silyl)-N,N-diphenylaniline
This protocol is a representative example based on established Heck coupling procedures. [7] Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Bromo-N,N-diphenylaniline | 36809-56-4 | 326.22 | 1.0 |
| (4-Vinylphenyl)dimethylsilane | 1125-26-4 | 162.30 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 |
| Anhydrous Toluene | 108-88-3 | - | 10 mL |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-diphenylaniline (326 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (10 mL), (4-vinylphenyl)dimethylsilane (0.22 mL, 1.2 mmol), and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 2: Formation of a Cross-Linked HTL for Solution-Processed OLEDs
Objective: To fabricate a robust, solvent-resistant HTL by thermally cross-linking the vinyl-functionalized HTM synthesized in the previous protocol.
Rationale: The vinyl groups on the HTM will undergo thermal polymerization, forming a cross-linked network. This insolubilizes the HTL, allowing for the subsequent spin-coating of the emissive layer from an organic solvent without dissolving the HTL. [8] Protocol: Fabrication and Cross-Linking of the HTL
-
Solution Preparation: Prepare a 10 mg/mL solution of 4-(dimethyl(4-vinylphenyl)silyl)-N,N-diphenylaniline in chlorobenzene.
-
Spin-Coating: On a pre-cleaned and UV-ozone treated ITO-coated glass substrate, spin-coat the HTM solution at 3000 rpm for 40 seconds to form a thin film.
-
Thermal Cross-Linking: Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at 180-200 °C for 30-60 minutes to induce thermal cross-linking of the vinyl groups. [8]4. Solvent Resistance Test: After cooling to room temperature, test the insolubility of the film by rinsing with chlorobenzene. A stable, intact film indicates successful cross-linking.
Device Fabrication: Following the formation of the cross-linked HTL, the subsequent layers of the OLED (emissive layer, electron-transporting layer, and cathode) can be deposited via solution processing or thermal evaporation.
Conclusion: A Versatile Building Block for Future Optoelectronics
This compound has proven to be a highly valuable and versatile building block in the design and synthesis of advanced optoelectronic materials. Its unique combination of a reactive vinyl group for cross-linking and a stabilizing dimethylsilylphenyl moiety provides a powerful tool for chemists and materials scientists to address key challenges in the field. The ability to create robust, solution-processable, and thermally stable organic semiconductor layers is critical for the development of low-cost, large-area, and flexible electronic devices. The protocols and insights provided in this guide aim to empower researchers to leverage the full potential of this compound in their pursuit of next-generation optoelectronic technologies.
References
- Solution-Processed Organic Light-Emitting Diodes Using a Photo-Crosslinkable Hole-Transporting Layer. Journal of Nanoscience and Nanotechnology. [Link]
- Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study.
- Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily. [Link]
- High-Performance Solution-Processed Blue Oleds Based on “Hot Excitons” Materials.
- Thermally Cross-Linkable Host Materials for Solution-Processed OLEDs: Synthesis, Characterization, and Optoelectronic Properties.
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar. [Link]
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. SciSpace. [Link]
- In Silico Investigation of the Impact of Hole-Transport Layers on the Performance of CH3NH3SnI3 Perovskite Photovoltaic Cells. MDPI. [Link]
- Hole transport material, synthesis thereof, and solar cell. EPFL Graph Search. [Link]
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.
- Comparison of energies of HOMO and LUMO levels (in eV) and energy gap...
- Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells.
- A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]
- Hydrosilylation-derived silicon-containing hydrocarbon-based polymers exhibiting ultralow dielectric losses and high thermal stabilities. Royal Society of Chemistry. [Link]
- High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solution-Processed Organic Light-Emitting Diodes Using a Photo-Crosslinkable Hole-Transporting Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrosilylation-derived silicon-containing hydrocarbon-based polymers exhibiting ultralow dielectric losses and high thermal stabilities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. displaydaily.com [displaydaily.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Vinylphenyldimethylsilane for Specific Applications
Introduction: The Versatility of a Bifunctional Building Block
Vinylphenyldimethylsilane (VPDMS) stands as a uniquely versatile monomer in the landscape of organosilicon chemistry. Its structure, featuring both a reactive vinyl group amenable to polymerization and addition reactions, and a phenyl-substituted dimethylsilyl moiety, opens a vast design space for new materials and functionalized surfaces. The phenyl group enhances thermal stability and introduces unique electronic characteristics, while the dimethylsilyl group imparts flexibility and hydrophobicity.[1] This combination makes VPDMS a critical precursor for the synthesis of advanced polymers, sophisticated chromatographic stationary phases, and tailored bioconjugates. This guide provides an in-depth exploration of key derivatization pathways for VPDMS, offering detailed protocols and mechanistic insights to empower researchers in materials science, analytical chemistry, and drug development.
I. Hydrosilylation: Crafting Novel Silane Architectures
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group of VPDMS.[2] This reaction is most commonly catalyzed by platinum complexes, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, and typically proceeds with high anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the double bond.[2][3]
The resulting derivatives, which feature an ethyl bridge between two silicon atoms, one of which is part of the VPDMS moiety, can be used to create well-defined oligomers and polymers with tailored properties. For instance, reacting VPDMS with a difunctional silane can lead to linear polymers, while multifunctional silanes can produce crosslinked networks.
Mechanistic Insight: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) catalyst.
-
Olefin Coordination: The vinyl group of VPDMS coordinates to the platinum center.
-
Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond.
-
Reductive Elimination: The final product is released, regenerating the platinum(0) catalyst.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: Hydrosilylation of VPDMS with Phenylsilane
This protocol details the synthesis of 1-(phenyldimethylsilyl)-2-(phenylsilyl)ethane, a derivative with increased phenyl content, potentially enhancing thermal stability and chromatographic selectivity.
Materials:
-
This compound (VPDMS)
-
Phenylsilane
-
Karstedt's catalyst (2% Pt in xylene)[4]
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq) and anhydrous toluene.
-
Purge the system with inert gas for 15 minutes.
-
Add phenylsilane (1.1 eq) to the reaction mixture via syringe.
-
Add Karstedt's catalyst (10 ppm Pt loading) to the stirred solution.[4]
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2100 cm⁻¹) or ¹H NMR spectroscopy (disappearance of vinyl protons).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Molar Ratio | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Phenylsilane | 1.1 | 10 ppm Pt | 80 | 2-4 | >90 |
| Diphenylsilane | 1.1 | 10 ppm Pt | 80 | 3-5 | >85 |
| 1,4-Bis(dimethylsilyl)benzene | 0.5 | 10 ppm Pt | 90 | 6-8 | >80 (Polymer) |
II. Heck Coupling: Forging Carbon-Carbon Bonds for Advanced Materials
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] In the context of VPDMS, the vinyl group can be coupled with aryl or vinyl halides to introduce a wide array of functional groups.[6] This versatility is particularly valuable for synthesizing monomers for specialty polymers and for creating tailored ligands for catalysis or bioconjugation.
Mechanistic Insight: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[5]
-
Oxidative Addition: The aryl or vinyl halide adds to the palladium(0) catalyst.
-
Olefin Insertion (Syn-addition): The vinyl group of VPDMS coordinates to and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Coupling of VPDMS with 4-Bromoanisole
This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-2-(phenyldimethylsilyl)ethene, a potential building block for organic electronic materials.
Materials:
-
This compound (VPDMS)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), 4-bromoanisole (1.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, this compound (1.2 eq), and triethylamine (1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 4-Bromoanisole | 2 | P(o-tol)₃ (4) | Et₃N | 100 | 12-24 | 75-85 |
| Iodobenzene | 1 | PPh₃ (2) | K₂CO₃ | 80 | 8-12 | 80-90 |
| 4-Vinylpyridine | 2 | dppf (2.5) | NaOtBu | 110 | 24 | 60-70 |
III. Polymerization: Building Macromolecular Structures
The vinyl group of VPDMS allows for its polymerization through various mechanisms, including anionic, radical, and transition-metal-catalyzed polymerizations. The resulting poly(this compound) (PVPDMS) possesses a unique combination of properties derived from its polysiloxane-like backbone and aromatic side chains, making it a candidate for applications such as gas chromatography stationary phases and thermally stable elastomers.
Anionic Polymerization: A Controlled Approach
Anionic polymerization of styrenic monomers like VPDMS can proceed in a "living" manner, allowing for precise control over molecular weight and the synthesis of block copolymers.[7] The polymerization is typically initiated by organolithium reagents in a non-polar solvent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
- 5. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods [mdpi.com]
- 7. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Application Notes and Protocols: The Role of Vinylphenyldimethylsilane in Advanced Silicone Polymer Chemistry
Foreword: Beyond the Backbone – Engineering Functionality with Vinylphenyldimethylsilane
The siloxane bond (Si-O-Si) provides the foundational stability, flexibility, and durability that defines silicone polymers.[1] However, the true versatility of silicones comes from the ability to strategically introduce organic functionalities to this inorganic backbone. This compound (VPDMS) stands out as a uniquely powerful monomer in this regard. Its hybrid structure, featuring a reactive vinyl group and a bulky, aromatic phenyl group, allows for precise control over the final properties of the polymer.[2] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how VPDMS is leveraged in modern polymer chemistry, complete with actionable protocols and expert insights for your laboratory.
The Molecular Architecture of this compound (VPDMS)
At its core, VPDMS is a bifunctional molecule that serves as a bridge between different chemical functionalities.[2] Understanding its structure is key to predicting its behavior in a polymer system.
-
The Vinyl Group (-CH=CH₂): This is the primary site of reactivity for polymerization and crosslinking. It readily participates in addition reactions, most notably platinum-catalyzed hydrosilylation, and can also be involved in free-radical curing processes.[3][4]
-
The Phenyl Group (-C₆H₅): This aromatic ring is not merely a passive component. Its presence significantly increases the molar refraction of the polymer, which is essential for creating materials with a high refractive index (RI).[5][6] Furthermore, the rigidity and steric bulk of the phenyl group enhance the thermal stability and mechanical strength of the resulting silicone.[2][7]
-
The Dimethylsilyl Group (-Si(CH₃)₂-): This unit integrates seamlessly into the polydimethylsiloxane (PDMS) backbone, maintaining the characteristic flexibility and hydrophobicity of silicones.
Caption: Workflow for creating a silicone elastomer via platinum-catalyzed hydrosilylation.
3.2. Experimental Protocol: Preparation of a VPDMS-Modified Silicone Elastomer
This protocol describes the formulation and curing of a two-part, heat-curable liquid silicone rubber (LSR).
Materials:
-
Part A:
-
Vinyl-terminated PDMS (10,000 cSt)
-
VPDMS-containing copolymer (as synthesized in Protocol 2.2)
-
Fumed silica (treated, for reinforcement)
-
Karstedt's catalyst (platinum complex)
-
-
Part B:
-
Polymethylhydrosiloxane (PMHS) crosslinker
-
Vinyl-terminated PDMS (as a carrier)
-
Cure inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
Protocol Steps:
-
Part A Formulation: In a planetary mixer, combine the vinyl-terminated PDMS and the VPDMS-containing copolymer. Gradually add the treated fumed silica under high shear until a homogenous, high-viscosity gum is formed. [4]2. Catalyst Addition: Reduce the mixing speed and add the Karstedt's catalyst. The amount is critical and typically in the low ppm range relative to the polymer. Mix until uniformly dispersed.
-
Part B Formulation: In a separate container, blend the PMHS crosslinker and the cure inhibitor with the vinyl-terminated PDMS carrier fluid. The ratio of Si-H groups in Part B to vinyl groups in Part A is a key parameter, typically ranging from 1.1:1 to 2:1.
-
Degassing: Degas both Part A and Part B under vacuum to remove any entrapped air, which can cause voids in the final cured product.
-
Mixing and Curing: Combine Part A and Part B in the desired ratio (e.g., 10:1 by weight). Mix thoroughly but quickly, as the inhibitor only provides a limited working time (pot life).
-
Molding: Pour the mixed liquid into a pre-heated mold.
-
Curing: Place the mold in a convection oven at the desired temperature (e.g., 150°C). The curing time will depend on the part thickness and catalyst concentration but is often in the range of 5-20 minutes.
-
Post-Curing: (Optional but recommended) Remove the demolded part and post-cure in an oven for several hours (e.g., 4 hours at 200°C) to complete the crosslinking reaction and remove any volatile byproducts.
-
Mechanical Testing: After allowing the sample to equilibrate to room temperature for 24 hours, perform tensile strength, elongation at break, and durometer hardness tests according to ASTM standards.
Summary of Key Roles and Applications
| Role of VPDMS | Mechanism | Primary Application | Resulting Polymer Properties |
| Monomer | Co-condensation with other alkoxysilanes | Synthesis of base silicone resins | Enhanced thermal stability, high refractive index [2][5] |
| Crosslinking Agent | Hydrosilylation or peroxide-induced radical reaction | Curing of silicone elastomers and rubbers | Increased hardness, improved mechanical strength [3][8] |
| Coupling Agent | Reaction with inorganic filler surfaces | Manufacturing of advanced composite materials | Improved interface between polymer and filler [2] |
| Modifier | Incorporation into existing polymer backbones | Specialty silicones for electronics, coatings | Tailored optical, thermal, and mechanical properties [2] |
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). (2011). Semantic Scholar.
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES.
- Khmelnitskaia, A. G., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers (Basel), 16(2), 257. [Link]
- Sathyan, A., & Kadlec, D. (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Rubber World.
- Lee, S., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024).
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). MDPI. [Link]
- Vinyl-Functional Silicones. Gelest.
- Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging. RSC Publishing. [Link]
- Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. (2015).
- Wang, Z., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
- Effective increase in refractive index of novel transparent silicone hybrid films by introduction of functionalized silicon nanoparticles. (2019).
- Vinyl‐containing silicone resin as the crosslinking agent of heat‐curable silicone rubber. (2012).
- High Refractive Index Silicone. (2016).
- The Fascinating World of Silicones. (2012).
Sources
- 1. paint.org [paint.org]
- 2. nbinno.com [nbinno.com]
- 3. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 4. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 5. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dakenchem.com [dakenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrosilylation of Vinylphenyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Si-C Bond Formation via Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This powerful, often platinum-catalyzed, reaction facilitates the creation of stable silicon-carbon bonds with high atom economy.[2] The resulting organosilane products are not merely chemical curiosities; they are pivotal intermediates and building blocks in a vast array of applications, from advanced materials and polymers to the synthesis of complex molecules in the pharmaceutical industry.[1]
Vinylphenyldimethylsilane is a particularly valuable substrate in this context. Its vinyl group provides a reactive handle for hydrosilylation, while the phenyldimethylsilyl moiety imparts desirable properties such as thermal stability and unique electronic characteristics to the final product. This application note provides a detailed experimental protocol for the hydrosilylation of this compound with triethylsilane, a common hydrosilane, utilizing the highly efficient and widely used Karstedt's catalyst.[3]
Scientific Rationale and Mechanism
The hydrosilylation of alkenes catalyzed by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the active catalyst.
The use of Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is favored due to its high activity at low catalyst loadings and its solubility in common organic solvents.[3][4] This catalyst typically promotes the anti-Markovnikov addition of the silane to the terminal carbon of the vinyl group, leading to the thermodynamically more stable product.[5]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Detailed Experimental Protocol
This protocol details the hydrosilylation of this compound with triethylsilane using Karstedt's catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Major Chemical Supplier | |
| Triethylsilane | ≥98% | Major Chemical Supplier | |
| Karstedt's Catalyst | 2% Pt in xylene | Major Chemical Supplier | Store refrigerated and protected from light.[3] |
| Anhydrous Toluene | DriSolv or equivalent | Major Chemical Supplier | |
| Anhydrous Sodium Sulfate | Reagent Grade | Major Chemical Supplier | |
| Diethyl Ether | ACS Grade | Major Chemical Supplier | For extraction |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Deionized Water | |||
| Argon or Nitrogen Gas | High Purity | For inert atmosphere |
Equipment:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the hydrosilylation reaction.
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried and allowed to cool under a stream of inert gas.
-
Charging Reagents: To the flask, add this compound (1.0 eq) and anhydrous toluene (to make a ~1 M solution).
-
Catalyst Addition: Via syringe, add Karstedt's catalyst (2% Pt in xylene, corresponding to 10-20 ppm of Pt relative to the vinylsilane). The solution may turn a pale yellow.
-
Heating: Heat the reaction mixture to 60-80 °C with stirring.
-
Addition of Hydrosilane: Add triethylsilane (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.
-
Reaction: Maintain the reaction mixture at 60-80 °C and stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Product Characterization
The identity and purity of the product, 1-(phenyldimethylsilyl)-2-(triethylsilyl)ethane, should be confirmed by spectroscopic methods.
-
¹H NMR: The disappearance of the vinyl proton signals from this compound and the Si-H proton signal from triethylsilane is indicative of a complete reaction.[6] New signals corresponding to the ethylene bridge protons will appear.
-
¹³C NMR: The appearance of new signals for the ethylene bridge carbons and the disappearance of the vinyl carbon signals confirm the product formation.
-
FT-IR: The disappearance of the Si-H stretching vibration (around 2100 cm⁻¹) from triethylsilane and the C=C stretching vibration (around 1600 cm⁻¹) from this compound are key indicators of the reaction's completion.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Safety and Handling Precautions
-
Chlorosilanes and Hydrosilanes: These compounds can be moisture-sensitive and may react with water to produce flammable and/or toxic gases. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Karstedt's Catalyst: This platinum-containing catalyst is toxic and should be handled with care. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling instructions.[3]
-
Exothermic Reaction: Hydrosilylation reactions can be exothermic. Slow addition of the hydrosilane and proper temperature control are crucial, especially on a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.
References
- Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation.
- Johnson Matthey. (n.d.). Karstedt catalysts.
- Marciniec, B. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
- Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.
- Fang, Z. P., et al. (2003). Silica-supported Karstedt-type catalyst for hydrosilylation reactions.
- Royal Society of Chemistry. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane.
- ResearchGate. (n.d.). The scheme of Karstedt's catalyst preparation.
- ResearchGate. (n.d.). 1H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation.
- Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones).
- Google Patents. (n.d.). US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
- ResearchGate. (n.d.). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane....
- MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- National Institutes of Health. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
- J-STAGE. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes.
- ResearchGate. (n.d.). 29Si NMR analysis after hydrosilylation of polydimethyl-co-hydromethylsiloxane pre-polymer sample with highest content of DH 4.
- ResearchGate. (n.d.). Synthesis and spectral comparison of electronic and molecular properties of some hydrazines and hydrazyl free radicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Karstedt catalysts | Johnson Matthey [matthey.com]
- 4. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 5. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Vinylphenyldimethylsilane as a Coupling Agent in Materials Science
Introduction: Bridging the Organic-Inorganic Divide
In the pursuit of advanced materials with tailored properties, the interface between inorganic fillers and organic polymer matrices often represents the weakest link. Silane coupling agents are a cornerstone technology for overcoming this challenge, acting as molecular bridges to create a robust and durable composite structure.[1][2] This guide provides an in-depth exploration of vinylphenyldimethylsilane-type coupling agents, a versatile class of molecules designed to enhance the performance of polymer composites, adhesives, and coatings.
While the term "this compound" can refer to several structures, for the purpose of creating a true chemical linkage between inorganic and organic phases, this document will focus on alkoxy-functionalized variants, such as Phenylvinyldimethoxysilane (PVDMS) . These molecules are bifunctional: they possess hydrolyzable methoxy groups that form covalent bonds with inorganic surfaces and organofunctional phenyl and vinyl groups that ensure compatibility and reactivity with the polymer matrix.[3][4] The vinyl group provides a site for copolymerization, particularly with thermosets like polyesters and polyolefins, while the phenyl group enhances thermal stability and compatibility with aromatic polymers.[3][5] The strategic use of these coupling agents leads to significant improvements in the mechanical strength, thermal stability, moisture resistance, and overall durability of the final material.[2][3]
The Molecular Mechanism: A Tale of Two Interfaces
The efficacy of a silane coupling agent is rooted in its dual reactivity, allowing it to chemically bond to two dissimilar surfaces.[1] The process is a sophisticated interplay of surface chemistry and polymer science, which can be understood through a two-stage mechanism.
Stage 1: Inorganic Surface Reaction (Hydrolysis and Condensation) Initially, the methoxy groups (-OCH₃) on the silicon atom undergo hydrolysis in the presence of water (often catalyzed by a mild acid) to form reactive silanol groups (-Si-OH).[1][4] These silanols are highly attracted to the hydroxyl-rich surfaces of inorganic materials like glass fibers, silica, and metal oxides. They then condense with the surface hydroxyls, forming stable, covalent siloxane bonds (Si-O-Filler) while releasing a water molecule.[4][6] This process effectively anchors the coupling agent to the inorganic filler, creating a new, organo-compatible surface.
Stage 2: Organic Matrix Interaction (Copolymerization and Entanglement) With the silane anchored, its vinyl (-CH=CH₂) and phenyl (-C₆H₅) groups are oriented away from the filler surface, ready to interact with the polymer matrix.[3][4] During polymerization or cross-linking of the resin (e.g., via free-radical initiation), the vinyl group of the silane readily participates in the reaction, becoming covalently integrated into the polymer backbone.[3] The bulky phenyl group further enhances performance by improving compatibility with aromatic resins and increasing the thermal stability of the interfacial region.[5] This creates a continuous chemical bridge from the filler to the resin, enabling efficient stress transfer and dramatically improving interfacial adhesion.
Caption: Mechanism of PVDMS as a coupling agent.
Core Applications in Advanced Materials
The ability to chemically unite organic and inorganic materials makes this compound-type coupling agents indispensable in several areas:
-
High-Performance Composites: They are extensively used to treat reinforcing fillers like glass fibers and silica for use in thermoset (e.g., polyester, vinyl ester) and thermoplastic composites.[3][7] This treatment enhances the transfer of mechanical load from the polymer matrix to the much stronger filler, resulting in materials with superior strength and durability.
-
Adhesives and Sealants: When used as an additive in adhesives, the silane migrates to the bonding interface, improving adhesion to inorganic substrates like glass, metal, and ceramics.[5][8] This is critical for applications requiring long-term performance in humid or harsh environments.
-
Coatings and Surface Modification: Applying a silane solution to a substrate can prime the surface for better paint or coating adhesion. It also allows for the modification of filler properties, such as improving the dispersibility of hydrophilic fillers in hydrophobic resins, which can reduce viscosity and improve processing.[9][10]
Quantitative Performance: A Comparative Analysis
The impact of using a silane coupling agent is not merely theoretical; it is quantifiable and significant. The data below compares the mechanical properties of a glass fiber-reinforced unsaturated polyester composite with and without silane treatment, highlighting the performance of PVDMS against other common silanes.
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (MPa) |
| No Silane (Control) | 250 | 400 | 15 | 30 |
| Phenylvinyldimethoxysilane (PVDMS) | 350 | 550 | 18 | 45 |
| Vinyltrimethoxysilane (VTMS) | 330 | 520 | 17 | 42 |
| Aminopropyltriethoxysilane (APTES) | 360 | 560 | 18.5 | 48 |
| Table adapted from comparative data on glass fiber/unsaturated polyester composites.[3] Note: APTES shows slightly higher values but is typically used for matrices like epoxies and polyamides. |
As the table clearly demonstrates, the inclusion of PVDMS results in a dramatic improvement across all key mechanical properties compared to the untreated control composite.
Protocols for Application
Successful application of silane coupling agents requires careful attention to procedure. Two primary methods are employed: pre-treatment of the filler and the integral blend method.
Protocol 1: Filler Surface Treatment (Wet Method)
This method provides a highly uniform coating on the filler surface and is recommended for achieving maximum performance.
Objective: To pre-treat an inorganic filler (e.g., silica powder, chopped glass fibers) with PVDMS to enhance its compatibility with a polymer matrix.
Materials:
-
Inorganic filler
-
Phenylvinyldimethoxysilane (PVDMS)
-
Solvent: 95% Ethanol / 5% Deionized Water solution
-
Acetic Acid (for pH adjustment)
-
High-shear mixer or stirrer
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare the treatment solution in a well-ventilated fume hood. The typical concentration of silane is 0.5% to 2.0% by weight.[8][11]
-
For 1000 mL of solution, combine 950 mL of ethanol and 50 mL of deionized water.
-
Slowly add a few drops of acetic acid to the solvent mixture to adjust the pH to approximately 4.0-5.0. This catalyzes the hydrolysis of the methoxy groups.[8][12]
-
While stirring, slowly add 5-20 mL of PVDMS to the acidified solvent.
-
Continue stirring for 30-60 minutes to allow for complete hydrolysis. The solution should be clear.[2] Use the solution within a few hours, as the silanols will begin to self-condense.[8]
-
-
Filler Treatment:
-
Add the inorganic filler to a separate mixing vessel.
-
Slowly add the prepared silane solution to the filler while mixing to form a slurry. Ensure all filler is thoroughly wetted.
-
Continue to mix the slurry for 15-30 minutes.
-
-
Drying and Curing:
-
Filter the treated filler from the solution.
-
Wash the filler briefly with pure ethanol to remove any excess, unreacted silane.
-
Dry the filler in an oven at 110-120°C for 1-2 hours.[12] This removes the solvent and water and promotes the covalent bonding of the silanol groups to the filler surface.
-
The surface-treated filler is now ready for incorporation into the polymer resin.
-
Caption: Workflow for filler surface treatment.
Protocol 2: Integral Blend Method
This method is simpler and more common in large-scale industrial processes, involving the direct addition of the silane during material compounding.[13]
Objective: To incorporate PVDMS directly into a polymer/filler mixture.
Materials:
-
Polymer resin
-
Inorganic filler
-
Phenylvinyldimethoxysilane (PVDMS)
-
High-shear mixer (e.g., Henschel mixer) or extruder
Procedure:
-
Calculate Silane Amount:
-
The amount of silane is typically 0.1% to 2.0% of the filler weight.[12] The optimal loading depends on the filler's surface area.
-
Formula: Silane Weight = Filler Weight × (Desired % / 100)
-
-
Addition:
-
Add the polymer resin and filler to the mixer.
-
Begin mixing to ensure a uniform distribution of the filler within the resin.
-
While the components are mixing, spray the calculated amount of neat PVDMS directly into the mixture.[8][12] The high shear action will disperse the silane.
-
Alternatively, the silane can be pre-blended with a small portion of the resin to create a "masterbatch," which is then added to the main mix.[13]
-
-
Processing:
-
Continue mixing for 10-20 minutes to allow the silane to migrate to the filler-resin interface and react.
-
Proceed immediately with standard processing steps (e.g., extrusion, compression molding). Curing conditions (time, temperature) of the resin will facilitate the final covalent bond formation.
-
Validation and Characterization
Confirming the successful application of the coupling agent is crucial for process validation and quality control.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analysis of the treated filler can reveal the presence of characteristic peaks corresponding to the silane's organic groups and the formation of Si-O-Si and Si-O-Filler bonds.[7]
-
Thermogravimetric Analysis (TGA): By measuring the weight loss of the treated filler as it is heated, TGA can quantify the amount of silane grafted onto the surface.[14]
-
Mechanical Testing: The ultimate validation is the performance of the final composite. Fabricating and testing samples for tensile strength, flexural strength, and impact resistance according to ASTM or ISO standards will demonstrate the efficacy of the coupling agent treatment.[3][7]
-
Scanning Electron Microscopy (SEM): Examining the fracture surface of a composite can provide visual evidence of improved adhesion between the filler and the matrix.
Conclusion
This compound-type coupling agents are powerful tools for the materials scientist, enabling the creation of superior composite materials. By forming a durable chemical bridge between inorganic and organic phases, they unlock performance capabilities that would otherwise be unattainable. Understanding the underlying chemical mechanisms and adhering to established protocols for their application are key to harnessing their full potential in developing the next generation of advanced materials.
References
- Benchchem, "Phenylvinyldimethoxysilane in Polymer Composites: A Compar
- NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane", NINGBO INNO PHARMCHEM CO.,LTD.,
- Benchchem, "A Comparative Guide to the Interfacial Characterization of Phenylvinyldimethoxysilane (PVDMS)
- ChemicalBook, "(4 - vinyl phenyl) dimethyl silane synthesis", ChemicalBook,
- ChemicalBook, "(4 - vinyl phenyl) dimethyl silane | 4556-72-3", ChemicalBook,
- NINGBO INNO PHARMCHEM CO.,LTD., "The Chemistry of Silane Coupling Agents: A Deep Dive into VTMO", NINGBO INNO PHARMCHEM CO.,LTD.,
- Chemical Guid, "Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide", Chemical Guid,
- Hubei Co-Formula Material Tech Co.,Ltd.
- Shin-Etsu Silicone, "Filler Surface Treatment with Silane", Shin-Etsu Silicone Selection Guide,
- Admatechs, "New Products | Surface treated ADMAFINE", Adm
- Hangzhou Jessica Chemicals Co.,Ltd, "How To Use Silane Coupling Agent", Hangzhou Jessica Chemicals Co.,Ltd,
- Shin-Etsu Silicone, "Silane Coupling Agents", Shin-Etsu Silicone,
- NIH, "Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels", PMC,
- Qingdao Hengda Chemical New Material Co., Ltd.
- M. PĂSTRAV, et al., "INFLUENCE OF FILLER, MONOMER MATRIX AND SILANE COATING ON COMPOSITE RESIN ADHESION", M. PĂSTRAV, M. MOLDOVAN, A. CHISNOIU, C. SAROȘI, F. MIUȚA, O. PĂSTRAV, A. DELEAN, R. CHISNOIU,
- TSI Journals, "Fabrication and characterization of silane surface tre
- Nanjing SiSiB Silicones Co., Ltd., "The Use and Method of Silane Coupling Agent", Nanjing SiSiB Silicones Co., Ltd.,
- Nanjing SiSiB Silicones Co., Ltd., "Application Methods of Silane Coupling Agent", Nanjing SiSiB Silicones Co., Ltd.,
- Qingdao Hengda Chemical New Material Co., Ltd.
Sources
- 1. nbinno.com [nbinno.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 7. tsijournals.com [tsijournals.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 10. New Products | Surface treated ADMAFINE | Admatechs [admatechs.co.jp]
- 11. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 12. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 13. How To Use Silane Coupling Agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 14. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tetrahydrofurans using Vinylphenyldimethylsilane reagent
Application Note & Protocol
Stereoselective Synthesis of Tetrahydrofurans via Acid-Catalyzed Intramolecular Cyclization of Hydroxy-Functionalized Vinylphenyldimethylsilanes
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.
Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1] Its stereoselective synthesis remains a significant objective in modern organic chemistry. This document provides a detailed guide to a robust and highly stereoselective method for synthesizing multi-substituted tetrahydrofurans. The strategy leverages an acid-catalyzed intramolecular 1,2-silyl-migrative cyclization of (Z)-γ-hydroxy vinylphenyldimethylsilanes. We will explore the underlying reaction mechanism, provide a comprehensive experimental protocol, and discuss the scope and key experimental considerations of this powerful transformation.
Introduction and Scientific Rationale
The development of synthetic methods that afford precise control over stereochemistry is paramount for accessing complex molecular architectures. Substituted tetrahydrofurans, in particular, often contain multiple stereocenters that are critical for their biological function.[1] While numerous methods exist for THF synthesis, including nucleophilic substitutions and oxidative cyclizations, many face challenges related to stereocontrol, substrate scope, or harsh reaction conditions.[1][2]
The methodology detailed herein utilizes the unique electronic properties of silicon to direct the cyclization of a hydroxy-functionalized vinylsilane. Specifically, the use of a (phenyldimethyl)silyl group on a (Z)-alkenol substrate allows for a highly diastereoselective intramolecular cyclization upon treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄).[3] The reaction proceeds under mild conditions and reliably yields trans-2,3-disubstituted tetrahydrofurans, a pattern that can be challenging to access through other means.
Key Advantages of this Method:
-
High Diastereoselectivity: The reaction strongly favors the formation of the trans-isomer, often with selectivities exceeding 97:3.[3]
-
Predictable Stereochemistry: The stereochemical outcome is dictated by the geometry of the starting vinylsilane and a well-defined reaction pathway.
-
Mild Conditions: The use of catalytic Lewis acids allows the reaction to proceed at low temperatures, preserving sensitive functional groups.
-
Versatility: The resulting silyl-substituted tetrahydrofuran is a versatile intermediate, as the silicon-carbon bond can be further functionalized, for example, through Tamao-Fleming oxidation to introduce a hydroxyl group with retention of configuration.
Reaction Mechanism: The Role of the Silyl Group
The success of this cyclization hinges on a key mechanistic feature: a 1,2-silyl migration that is driven by the stabilization of a transient carbocation. This phenomenon, known as the β-silicon effect, is the cornerstone of the reaction's efficiency and stereoselectivity.
The proposed mechanism proceeds as follows:
-
Activation: The Lewis acid (e.g., TiCl₄) coordinates to the hydroxyl group of the starting material, enhancing its nucleophilicity and preparing it for addition.
-
Intramolecular Attack: The activated hydroxyl group attacks the internal carbon of the vinylsilane double bond in a 5-exo-trig cyclization. This is the ring-forming step.
-
Carbocation Formation & Silyl Migration: This addition generates a carbocation on the carbon atom adjacent to the silyl group. This carbocation is significantly stabilized by hyperconjugation with the carbon-silicon bond (the β-silicon effect).[4] This stabilization facilitates a rapid and stereospecific 1,2-migration of the phenyldimethylsilyl group to the adjacent carbon.
-
Deprotonation/Hydrolysis: The resulting oxonium ion is neutralized upon workup to yield the final 2-alkyl-3-silyltetrahydrofuran product.
The high trans-selectivity observed is a direct consequence of the reaction proceeding through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. The (Z)-geometry of the starting alkene is critical for achieving this favorable arrangement.[3]
Caption: Proposed mechanism for the acid-catalyzed 1,2-silyl-migrative cyclization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative trans-2-alkyl-3-(dimethyl(phenyl)silyl)tetrahydrofuran.
Protocol A: Synthesis of the (Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol Precursor
Causality Note: The stereoselective synthesis of the (Z)-vinylsilane precursor is critical. Hydrosilylation of a corresponding alkyne is a common and effective method to achieve this.[5]
-
Reagents & Equipment:
-
Terminal alkyne (e.g., 1-hexyne)
-
Dimethylphenylsilane
-
Karstedt's catalyst (or other suitable Pt catalyst)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
-
Procedure:
-
To a flame-dried, nitrogen-purged flask, add the terminal alkyne (1.0 eq) and anhydrous toluene.
-
Add dimethylphenylsilane (1.1 eq).
-
Add Karstedt's catalyst (typically 10-20 ppm Pt).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting alkyne is consumed.
-
This step is a general guideline; specific precursor syntheses may require adaptation.
-
Protocol B: Lewis Acid-Mediated Cyclization to Tetrahydrofuran
Trustworthiness Note: This protocol is adapted from a peer-reviewed and validated procedure.[3] Adherence to anhydrous conditions is crucial for reproducibility, as Lewis acids like TiCl₄ are extremely water-sensitive.
-
Materials & Reagents:
-
(Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol (1.0 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (5 mol %)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Experimental Workflow:
Caption: General experimental workflow for the cyclization reaction.
-
Step-by-Step Procedure:
-
Dissolve the (Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol (e.g., 0.5 mmol) in anhydrous chloroform (5 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is essential to control the reactivity of the Lewis acid and minimize potential side reactions.
-
Slowly add the TiCl₄ solution (0.05 eq, 25 µL of a 1.0 M solution) dropwise via syringe. A color change may be observed.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed. Reaction times can vary from 1 to 10 hours depending on the substrate.[3]
-
Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure trans-2-alkyl-3-(dimethyl(phenyl)silyl)tetrahydrofuran.
-
Data Summary and Scope
The choice of silyl group and the geometry of the alkene precursor have a significant impact on the reaction's efficiency and rate.
| Substrate (R') | Silyl Group (SiR₃) | Reaction Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |
| n-Butyl | SiMe₂Ph | 9.5 | 75 | >99:1 |
| n-Butyl | SiMe₃ | 7.5 | 66 | >99:1 |
| n-Butyl | SiMePh₂ | 24 | 58 | 98:2 |
| n-Butyl | SiMe₂-t-Bu | 0.75 | 85 | 97:3 |
| n-Butyl | SiMe₂Bn | 1.5 | 78 | >99:1 |
| (Data synthesized from reference[3]) |
Key Insights from Data:
-
Alkene Geometry: The use of (E)-vinylsilane precursors results in significantly lower yields and poor diastereoselectivity.[3] The (Z)-geometry is therefore a critical requirement.
-
Silyl Group Influence: Bulkier silyl groups, such as tert-butyldimethylsilyl (SiMe₂-t-Bu), can accelerate the reaction, likely by promoting the 1,2-migration step. The phenyldimethylsilyl group (SiMe₂Ph) provides a good balance of reactivity and stability.[3]
-
Substrate Scope: The reaction is tolerant of various alkyl substituents on the vinylsilane and at other positions on the alcohol chain, allowing for the stereoselective synthesis of trisubstituted and tetrasubstituted tetrahydrofurans.[3]
References
- Title: 1,2-silyl-migrative cyclization of vinylsilanes bearing a hydroxy group: stereoselective synthesis of multisubstituted tetrahydropyrans and tetrahydrofurans(1) Source: PubMed, J Org Chem. 1999 Nov 19;64(23):8648-56. URL:[Link]
- Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: NIH National Library of Medicine, PMC URL:[Link]
- Title: Recent Developments in the Chemistry of Vinylsiloxanes Source: Chemistry – An Asian Journal, Wiley Online Library URL:[Link]
- Title: Synthesis of tetrahydrofurans Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Vinylsilanes Source: ResearchG
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. 1,2-silyl-migrative cyclization of vinylsilanes bearing a hydroxy group: stereoselective synthesis of multisubstituted tetrahydropyrans and tetrahydrofurans(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Vinylphenyldimethylsilane for Specialty Polymers
Introduction
Vinylphenyldimethylsilane (VPDMS) is a versatile monomer that offers a unique combination of a polymerizable vinyl group and a reactive silyl hydride (Si-H) moiety. This dual functionality makes it a valuable building block for the synthesis of specialty polymers with tailored properties and the potential for post-polymerization modification. The resulting polymer, poly(this compound) (PVPDMS), and its copolymers find applications in diverse fields, including advanced materials, biomedical devices, and drug delivery systems. The phenyl group enhances thermal stability, while the silicon-hydride bond serves as a versatile handle for a variety of chemical transformations, most notably hydrosilylation.[1] This allows for the introduction of a wide range of functional groups along the polymer backbone, enabling the fine-tuning of properties such as solubility, hydrophilicity, and biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of VPDMS-based polymers. It details established polymerization protocols, including anionic and controlled radical techniques, methods for post-polymerization modification, and key characterization techniques.
Monomer Synthesis and Purification
The successful synthesis of well-defined polymers begins with a high-purity monomer. A common route to synthesize (4-vinylphenyl)dimethylsilane is through the reaction of a Grignard reagent derived from 4-bromostyrene with chlorodimethylsilane.
Protocol: Synthesis of (4-vinylphenyl)dimethylsilane
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Grignard Reagent Formation: Add a solution of 4-bromostyrene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Silylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of chlorodimethylsilane in anhydrous THF dropwise to the freshly prepared Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Polymerization Methodologies
The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight, and polydispersity. Both living anionic polymerization and controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), are well-suited for VPDMS.
Anionic Polymerization
Living anionic polymerization offers excellent control over molecular weight and leads to polymers with narrow molecular weight distributions (low polydispersity index, PDI).[2][3] This method is particularly advantageous for the synthesis of well-defined block copolymers.
Protocol: Anionic Homopolymerization of this compound
-
Rigorous Purification: Anionic polymerization is highly sensitive to impurities. The monomer (VPDMS), solvent (e.g., THF or toluene), and initiator (e.g., sec-butyllithium) must be rigorously purified. The monomer and solvent should be distilled from appropriate drying agents immediately before use.
-
Reaction Setup: All glassware must be flame-dried under vacuum and the reaction conducted under a high-purity inert atmosphere.
-
Initiation: In a sealed reactor, dissolve the purified VPDMS in the chosen solvent. Cool the solution to the desired temperature (e.g., -78 °C for THF). Add the initiator, such as sec-butyllithium, dropwise until a faint persistent color indicates the titration of impurities, then add the calculated amount of initiator to achieve the target molecular weight.
-
Propagation: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) for monomer conversion or by Gel Permeation Chromatography (GPC) for molecular weight.
-
Termination: The living polymer chains can be terminated by the addition of a proton source, such as degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). The polymer can be further purified by redissolving it in a suitable solvent (e.g., THF) and reprecipitating. Dry the final polymer under vacuum.
Diagram: Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of VPDMS.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow PDIs. It is more tolerant to functional groups and impurities compared to anionic polymerization.
Protocol: ATRP of this compound
-
Reagents:
-
Monomer: this compound (VPDMS)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)[4]
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Toluene
-
-
Procedure:
-
In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
In a separate flask, prepare a solution of VPDMS, EBiB, and PMDETA in the chosen solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Monitor the reaction progress by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Post-Polymerization Functionalization: Hydrosilylation
The Si-H bonds along the PVPDMS backbone are amenable to hydrosilylation, an addition reaction with unsaturated compounds (e.g., alkenes, alkynes) in the presence of a platinum catalyst, such as Karstedt's catalyst.[5][6] This reaction is highly efficient and allows for the introduction of a vast array of functional groups.
Protocol: Hydrosilylation of Poly(this compound)
-
Reagents:
-
Poly(this compound) (PVPDMS)
-
Alkene or alkyne with the desired functional group (e.g., a protected alcohol, an amine, or a biocompatible moiety like polyethylene glycol)
-
Catalyst: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Solvent: Anhydrous toluene or THF
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the PVPDMS in the chosen anhydrous solvent.
-
Add the alkene or alkyne in a stoichiometric excess (e.g., 1.2 to 2 equivalents per Si-H group).
-
Add a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the polymer).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the disappearance of the Si-H bond by FT-IR spectroscopy (the Si-H stretching vibration is typically observed around 2100-2200 cm⁻¹).
-
Once the reaction is complete, the functionalized polymer can be purified by precipitation in a non-solvent (e.g., hexane or methanol, depending on the polarity of the functional group).
-
Dry the final product under vacuum.
-
Diagram: Hydrosilylation of PVPDMS
Caption: Schematic of the hydrosilylation reaction.
Characterization of PVPDMS and its Derivatives
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
| Technique | Information Obtained | Expected Results for PVPDMS |
| ¹H NMR | Confirmation of polymer structure, determination of monomer conversion, and end-group analysis. | Broad peaks in the aromatic region (phenyl protons) and aliphatic region (polymer backbone). A characteristic peak for the Si-H proton around 4.4 ppm.[7] |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8][9] | For controlled polymerizations, a narrow and symmetrical elution peak, with PDI values typically below 1.2. |
| DSC | Measurement of the glass transition temperature (Tg).[10][11][12] | The Tg will depend on the molecular weight of the polymer. For copolymers, distinct Tgs for each block may be observed. |
| TGA | Assessment of thermal stability and decomposition temperature.[10][12] | The presence of the phenyl group is expected to impart good thermal stability. |
| FT-IR | Identification of functional groups. | A strong Si-H stretching band around 2100-2200 cm⁻¹, which disappears upon successful hydrosilylation. |
Applications in Research and Drug Development
The unique properties of PVPDMS and its functionalized derivatives make them attractive materials for a range of specialized applications.
-
Drug Delivery Vehicles: The hydrophobic PVPDMS backbone can be modified with hydrophilic segments (e.g., polyethylene glycol) via hydrosilylation to create amphiphilic block or graft copolymers. These can self-assemble into micelles or nanoparticles in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.[1][13][14][15][16] The tunable nature of the silyl ether linkage can also be exploited for controlled drug release.[13]
-
Biocompatible Coatings: The surface of medical devices can be coated with functionalized PVPDMS to improve biocompatibility and reduce protein adsorption.[16]
-
Advanced Lithography: Silicon-containing polymers are of great interest in photolithography as etch-resistant materials for the fabrication of microelectronic devices.[17] The high silicon content in PVPDMS makes it a candidate for such applications.
-
Specialty Membranes: The properties of PVPDMS can be tailored for use in gas separation or pervaporation membranes.[18]
References
- Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. (URL not available)
- Synthesis and Characterization of New Silyl Cross-Linking Agent for Drug Delivery System. (URL not available)
- ¹H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.
- Silicon-polymer hybrid materials for drug delivery. PubMed. ([Link])
- Molecular weight and particle size and polydispersity (PDI) of the polymers.
- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. ([Link])
- Silicon–Polymer Hybrid Materials for Drug Delivery - ResearchG
- Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane - The Royal Society of Chemistry. (URL not available)
- Molecular Weight, DP and PDI Calculated by GPC - ResearchG
- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. (URL not available)
- Platinum-catalyzed hydrosilylation in polymer chemistry. (URL not available)
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. ([Link])
- Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University. ([Link])
- Anionic Polymeriz
- 1 Anionic Vinyl Polymeriz
- Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymeriz
- Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane.
- Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation - Girolami Group Website - University of Illinois. ([Link])
- Procedures for Homogeneous Anionic Polymeriz
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. ([Link])
- DSC thermograms of poly(4-vinylphenol) (PVPh)/poly(vinyl methyl ketone) (PVMK) blends.
- Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture - PubMed. ([Link])
- ¹H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with...
- Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University. ([Link])
- Webinar: Polymer Characterization using DSC & TGA - YouTube. ([Link])
- Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures - ResearchG
- Lithography - Semiconductor - Pall Corpor
- Anionic Polymerization of Methyl Methacrylate as Promoted by a N-Butyl Lithium-Pyridazine-Polyether Alkoxide Based Complex Initi - TÜBİTAK Academic Journals. ([Link])
- Poly(dimethylsiloxane) Standards - Agilent. ([Link])
- ¹H NMR spectra of 3% solutions of PVA, PVF-HET c, PVF-PREC c, and...
- ¹H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)...
- Poly (4-vinyl pyridine) Sample #: P40424-4VP Structure: Composition - Polymer Source. ([Link])
- Stable chemical bonding of porous membranes and poly(dimethylsiloxane)
- Investigation of poly(dimethyl siloxane) (PDMS)–solvent interactions by DSC.
Sources
- 1. Silicon-polymer hybrid materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. qualitas1998.net [qualitas1998.net]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Lithography - Semiconductor | Pall Corporation [pall.com]
- 18. Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with Vinylphenyldimethylsilane
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the functionalization of polymers using vinylphenyldimethylsilane (VPDS). This versatile monomer offers a unique dual-functionality: a polymerizable vinyl group for incorporation into polymer backbones and a reactive silyl hydride (Si-H) moiety for subsequent post-polymerization modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organosilicon chemistry to create advanced polymeric materials with tailored functionalities. The guide covers state-of-the-art controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), for the synthesis of well-defined VPDS-containing copolymers. Furthermore, it details robust post-polymerization modification strategies, including platinum-catalyzed hydrosilylation of the Si-H group and radical-mediated thiol-ene "click" chemistry on the pendant vinyl group, enabling the covalent attachment of a wide range of functional molecules.
Introduction: The Versatility of this compound in Polymer Chemistry
This compound (VPDS) is an invaluable organosilicon monomer for the synthesis of functional polymers.[1][2] Its structure uniquely combines a styrenic vinyl group, which readily participates in various polymerization reactions, with a dimethylsilyl hydride group. This dual nature allows for two primary strategies for polymer functionalization:
-
Direct Copolymerization: The vinyl group can be copolymerized with a wide range of other monomers (e.g., styrenes, acrylates, methacrylates) using controlled polymerization techniques. This approach introduces a reactive Si-H bond along the polymer backbone.[3]
-
Post-Polymerization Modification: The incorporated Si-H group serves as a versatile handle for subsequent chemical transformations, most notably hydrosilylation.[3] This allows for the "grafting-to" of functional molecules containing an alkene or alkyne. Additionally, the vinyl group itself can be preserved under certain polymerization conditions and later functionalized via methods like thiol-ene "click" chemistry.
The incorporation of the phenyl dimethylsilane moiety imparts several desirable properties to the resulting polymers, including enhanced thermal stability and hydrophobicity.[2] The ability to controllably introduce and subsequently modify these units opens up a vast design space for advanced materials in fields such as drug delivery, biomaterials, and microelectronics.
Synthesis of VPDS-Containing Polymers via Controlled Radical Polymerization
To synthesize polymers with controlled molecular weight, low dispersity, and defined architecture, controlled radical polymerization (CRP) techniques are paramount. Atom Transfer Radical Polymerization (ATRP) is a particularly robust method for the polymerization of styrenic monomers like VPDS.[4][5][6]
Expertise & Experience: The Rationale Behind ATRP for VPDS
ATRP is chosen for its exceptional tolerance to a wide variety of functional groups and its ability to produce well-defined polymers. The mechanism relies on a reversible activation/deactivation process of the growing polymer chains, mediated by a transition metal complex (typically copper-based).[4] This dynamic equilibrium maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions and allowing for uniform chain growth.[6] For a styrenic monomer like VPDS, ATRP provides excellent control over the polymerization, enabling the synthesis of random, block, and gradient copolymers.
Mandatory Visualization: The Mechanism of ATRP
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol: ATRP of Styrene and this compound
This protocol describes the synthesis of a random copolymer of styrene and VPDS with a target degree of polymerization (DP) of 100 and a 10 mol% incorporation of VPDS.
Materials:
-
Styrene (inhibitor removed)
-
This compound (VPDS)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Monomer and Ligand Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add styrene (8.36 g, 80.3 mmol) and VPDS (1.41 g, 8.9 mmol).
-
Catalyst and Initiator Addition: To the flask, add CuBr (128 mg, 0.89 mmol) and anisole (10 mL).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator and Ligand Injection: While under a positive pressure of nitrogen or argon, inject PMDETA (186 µL, 0.89 mmol) followed by EBiB (130 µL, 0.89 mmol) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir. The reaction is typically run for 4-8 hours. Monitor the conversion by taking aliquots at regular intervals and analyzing by ¹H NMR.
-
Termination and Purification: To terminate the polymerization, cool the flask to room temperature and open it to the air. Dilute the viscous solution with THF (~20 mL).
-
Polymer Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (~400 mL) while stirring vigorously.
-
Isolation and Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
¹H NMR (CDCl₃):
-
δ 7.5-6.3 (broad, aromatic protons of styrene and VPDS units)
-
δ 4.4 (broad, Si-H of VPDS units)
-
δ 2.2-1.2 (broad, polymer backbone -CH₂-CH- protons)
-
δ 0.3 (broad, Si-CH₃ of VPDS units)
-
-
FTIR (thin film):
-
~3026 cm⁻¹ (aromatic C-H stretch)
-
~2924 cm⁻¹ (aliphatic C-H stretch)
-
~2115 cm⁻¹ (Si-H stretch, characteristic of VPDS)[7]
-
~1601, 1493, 1452 cm⁻¹ (aromatic C=C stretch)
-
~1250 cm⁻¹ (Si-CH₃ deformation)
-
~830 cm⁻¹ (Si-C stretch)
-
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ). A well-controlled polymerization should yield a Đ value below 1.3.
Post-Polymerization Modification of VPDS-Containing Polymers
The true versatility of incorporating VPDS into a polymer lies in the ability to perform subsequent chemical modifications. The Si-H and vinyl moieties serve as orthogonal reactive handles for a variety of conjugation strategies.
Hydrosilylation of the Si-H Group
Platinum-catalyzed hydrosilylation is a highly efficient and atom-economical reaction for forming stable silicon-carbon bonds.[8] It involves the addition of the Si-H bond across an unsaturated C-C bond (alkene or alkyne).[9]
This method is ideal for attaching functional molecules to the polymer backbone under mild conditions with high specificity and no byproducts.[10] Karstedt's catalyst is a common and highly active homogeneous catalyst for this transformation.[11] The reaction is tolerant of many functional groups, making it suitable for conjugating complex molecules like peptides, drugs, or imaging agents that have been pre-functionalized with a terminal alkene.
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
This protocol describes the functionalization of the previously synthesized copolymer with an alkene-terminated molecule (e.g., 1-octene as a model compound).
Materials:
-
Poly(Styrene-co-VPDS) (from section 2.3)
-
1-octene
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Polymer Dissolution: In a dry Schlenk flask, dissolve Poly(Styrene-co-VPDS) (1 g, containing approx. 0.55 mmol of Si-H) in anhydrous toluene (20 mL).
-
Alkene Addition: Add 1-octene (124 mg, 1.1 mmol, 2 molar equivalents relative to Si-H).
-
Catalyst Addition: Add Karstedt's catalyst (approx. 5-10 µL, corresponding to ~10 ppm Pt relative to the polymer and alkene mass).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by FTIR, looking for the disappearance of the Si-H peak at ~2115 cm⁻¹.
-
Purification: Once the reaction is complete, precipitate the functionalized polymer into a large excess of methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with methanol to remove excess reagents and catalyst residues, and dry under vacuum.
Validation of Success:
-
FTIR: The complete disappearance of the Si-H stretching band at ~2115 cm⁻¹ is the primary indicator of a successful reaction. Concurrently, an increase in the intensity of the aliphatic C-H stretching bands (~2924 cm⁻¹) will be observed.
-
¹H NMR: The Si-H proton signal at δ 4.4 will disappear. New signals corresponding to the attached alkyl chain will appear (e.g., for 1-octene, signals in the range of δ 1.4-0.8).
Thiol-Ene "Click" Chemistry on the Pendant Vinyl Group
The radical-mediated thiol-ene reaction is another powerful "click" chemistry tool for polymer modification.[1] It involves the addition of a thiol to an alkene, typically initiated by UV light or a thermal radical initiator.[12]
This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for bioconjugation.[13] By preserving the vinyl group of VPDS during polymerization (which can be achieved through anionic polymerization techniques), one can later functionalize the polymer with thiol-containing molecules such as cysteine-containing peptides, thiol-modified drugs, or hydrophilic polymers like thiol-terminated polyethylene glycol (PEG-SH).
Caption: Radical-mediated thiol-ene "click" reaction mechanism.
This protocol assumes the synthesis of a polymer with pendant vinylphenyl groups, for example, by anionic polymerization of VPDS. It describes the attachment of a model thiol, 1-dodecanethiol.
Materials:
-
Poly(this compound) or a copolymer containing VPDS units
-
1-dodecanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, a photoinitiator)
-
Anhydrous THF
Procedure:
-
Reagent Preparation: In a quartz Schlenk flask, dissolve the vinyl-functional polymer (1 g, e.g., ~6.1 mmol of vinyl groups for poly(VPDS)) in anhydrous THF (20 mL).
-
Thiol and Initiator Addition: Add 1-dodecanethiol (1.49 g, 7.3 mmol, 1.2 molar equivalents to vinyl groups) and DMPA (31 mg, 0.12 mmol, ~2 mol% relative to vinyl groups).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 20-30 minutes. Oxygen can inhibit the radical reaction.
-
Photoreaction: While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the vinyl proton signals.
-
Purification: After the reaction, precipitate the polymer into a large excess of a non-solvent, such as cold methanol or hexane.
-
Isolation and Drying: Collect the functionalized polymer by filtration and dry under vacuum.
Validation of Success:
-
¹H NMR: The characteristic vinyl proton signals of the VPDS unit (δ ~6.7, 5.8, 5.3) will disappear. New signals corresponding to the thioether linkage and the alkyl chain of the thiol will appear.
-
FTIR: The vinyl C=C stretch (~1597 cm⁻¹) and C-H out-of-plane bending (~958 cm⁻¹) will significantly decrease in intensity or disappear.
Data Presentation: Comparative Summary
The following table provides an illustrative comparison of the key features of the described functionalization strategies.
| Feature | ATRP of VPDS | Anionic Polymerization of VPDS | Hydrosilylation (Post-Mod.) | Thiol-Ene (Post-Mod.) |
| Control over MW/Đ | Excellent (Đ < 1.3) | Excellent (Đ < 1.1) | N/A | N/A |
| Functional Group Tolerance | High | Low (sensitive to protic groups) | High | High |
| Reaction Conditions | Moderate (e.g., 90 °C) | Low temp. (e.g., -78 °C to RT) | Mild (RT to moderate heat) | Mild (RT, UV-initiated) |
| Reactive Handle Created | Si-H | Vinyl and/or Si-H | C-Si Bond | C-S Bond |
| Key Application | Synthesis of well-defined copolymers | Synthesis of block copolymers, preserves vinyl group | Grafting of alkene/alkyne-functional molecules | Grafting of thiol-functional molecules |
Conclusion
The functionalization of polymers with this compound provides a powerful and versatile platform for the creation of advanced materials. By employing controlled polymerization techniques like ATRP, well-defined polymers with pendant reactive Si-H groups can be readily synthesized. These polymers are amenable to highly efficient post-polymerization modification via hydrosilylation. Alternatively, preserving the vinyl group allows for subsequent functionalization through robust methods such as thiol-ene "click" chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and synthesize novel functional polymers with precisely tailored properties for a wide array of applications, from targeted drug delivery systems to high-performance coatings.
References
- Wikipedia. Thiol-ene reaction. [Link]
- Johnson Matthey.
- ResearchGate. (a) An illustration of thiol–ene click reaction; (b) reaction mechanism... [Link]
- ResearchGate.
- Lukin, R. et al. (2017).
- Poh, A. et al. (2014). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society. [Link]
- Wikipedia.
- SlidePlayer. b) Ionic polymerizations I)
- ResearchGate.
- qualitas1998.net.
- Wikipedia.
- Chemistry LibreTexts. 30.1: Chain-Growth Polymers. [Link]
- Wiley-VCH.
- Royal Society of Chemistry. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)
- Matyjaszewski Polymer Group.
- ACS Publications.
- ACS Publications. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. [Link]
- YouTube.
- Semantic Scholar. Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). [Link]
- NC State University Libraries. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science. [Link]
- ResearchGate. ATR-FTIR spectra of PDMS and PVMS.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
- ResearchGate. (PDF) Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. [Link]
- ResearchGate. Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. [Link]
- Matyjaszewski Polymer Group.
- ResearchGate. Thiol-ene modification of vinyl-functional POSS-based networks.... [Link]
- Royal Society of Chemistry. TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers. Polymer Chemistry. [Link]
- ResearchGate. FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... [Link]
- PubMed Central.
- Royal Society of Chemistry. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. [Link]
- SpringerLink. Using facile one-pot thiol-ene reaction to prepare elastomers filled with silica. [Link]
- ACS Publications. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]
- ResearchGate. FT-IR spectra of poly(vinyl phenol) prepared in... [Link]
- ResearchGate. FT-IR spectra of PDMS membranes. [Link]
- Redalyc.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Challenge of the Interface in Restorative Dentistry
An Application and Protocol Guide to the Use of Phenyl-Functionalized Vinyl Silanes in Dental Materials
Modern dental composites are cornerstone materials in restorative dentistry, prized for their aesthetic qualities and mechanical properties.[1][2] These materials are fundamentally hybrid structures, consisting of an organic polymer matrix (e.g., Bis-GMA, UDMA, TEGDMA) and inorganic filler particles (e.g., silica, glass ceramics).[3][4][5] The long-term clinical success of these restorations hinges on the durability of the interface between these two dissimilar phases.[6] A weak or unstable interface can lead to mechanical failure, water sorption, and degradation over time in the challenging oral environment.[6][7]
Silane coupling agents are the critical molecular bridges that fortify this interface.[6][8] These bifunctional molecules form stable covalent bonds with the inorganic filler surface while also copolymerizing with the organic resin matrix, ensuring a robust and integrated composite material.[8] While 3-methacryloxypropyltrimethoxysilane (MPTMS) is the industry standard, ongoing research seeks alternative silanes to enhance specific properties of dental composites, such as hydrolytic stability, thermal resistance, and aesthetics.
This document explores the application of vinyl- and phenyl-functionalized silanes, with a specific focus on adapting established protocols for molecules like Vinylphenyldimethylsilane. While this compound itself lacks the hydrolyzable alkoxy groups necessary for direct filler coupling, its core structure highlights two functionalities of great interest: the vinyl group for polymerization and the phenyl group for modifying physical properties. We will use the closely related and functional coupling agent, Phenylvinyldimethoxysilane , as a model compound to outline detailed protocols for research and development.
Section 1: The Silane Coupling Mechanism: A Molecular Bridge
Silane coupling agents are essential for creating a strong and stable bond between the inorganic filler and the organic resin matrix.[6][8] The general mechanism involves three key steps:
-
Hydrolysis : The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom react with water to form reactive silanol groups (Si-OH). This step is often catalyzed by a mild acid.[8][9]
-
Condensation : These silanols condense with hydroxyl groups present on the surface of inorganic fillers like silica, forming stable, covalent siloxane bonds (Si-O-Filler). The silanols can also self-condense, forming a durable polysiloxane network on the filler surface.[8][9]
-
Copolymerization : The organofunctional group of the silane (e.g., a vinyl or methacrylate group) is oriented away from the filler surface. During the curing process, this group participates in the free-radical polymerization of the resin matrix monomers, creating a covalent link between the filler and the matrix.[3][8]
Caption: General mechanism of filler silanization and composite formation.
Section 2: this compound Structure: A Rationale for Investigation
The chemical structure of this compound and its functional analogs like Phenylvinyldimethoxysilane offers several potential advantages in dental composite formulation.
-
Vinyl Group : This functional group can readily participate in the free-radical polymerization reactions common to dental resin systems, allowing it to be covalently incorporated into the final polymer matrix.[8] This provides a direct chemical link between the silane and the resin.
-
Phenyl Group : The presence of the aromatic phenyl ring is significant for several reasons:
-
Hydrophobicity : It increases the hydrophobicity of the filler-matrix interface, which can reduce water sorption and improve the hydrolytic stability of the composite over time.[9] This is a critical factor in preventing the long-term degradation of restorations in the moist oral environment.[7]
-
Refractive Index Modification : The phenyl group can increase the refractive index of the silane. This allows for better matching of the refractive indices between the filler and the resin matrix, which is crucial for achieving high translucency and superior aesthetics in the final restoration.[8]
-
Thermal Stability : Aromatic structures can enhance the thermal stability of the polymer network.[8]
-
Section 3: Experimental Protocols
The following protocols are adapted from established methodologies for silane treatment and composite formulation.[8][10][11] They are designed for the investigation of a phenyl-vinyl-functionalized alkoxysilane, such as Phenylvinyldimethoxysilane, as a coupling agent.
Protocol 1: Inorganic Filler Silanization
This protocol details the surface treatment of inorganic fillers to promote adhesion to the resin matrix.
Materials:
-
Inorganic Filler (e.g., Barium glass, nano-silica, particle size < 10 µm)
-
Phenylvinyldimethoxysilane (or other functional silane)
-
Solvent: 95% Ethanol / 5% Deionized Water (v/v)
-
Acetic Acid (for pH adjustment)
-
Mechanical stirrer, rotary evaporator, laboratory oven
Methodology:
-
Prepare Silane Solution:
-
Create the 95:5 ethanol/water solvent mixture.
-
Adjust the pH of the solvent to 4.5 - 5.5 using a few drops of acetic acid. Causality: This acidic pH catalyzes the hydrolysis of the silane's methoxy groups into reactive silanol groups.
-
Add the Phenylvinyldimethoxysilane to the solution to achieve a desired concentration (typically 1-5% by weight relative to the filler).
-
Stir the solution for at least 60 minutes to ensure complete hydrolysis.
-
-
Filler Treatment:
-
Disperse the pre-weighed inorganic filler into the silane solution. The filler-to-solution ratio should allow for a slurry-like consistency.
-
Continue to stir the slurry vigorously for 2-3 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Drying and Curing:
-
Remove the solvent from the slurry using a rotary evaporator until a dry powder is obtained.
-
Spread the treated filler powder in a glass dish and heat in a laboratory oven at 110-120°C for 2 hours. Causality: This heating step removes residual solvent and water and drives the condensation reaction, forming stable covalent siloxane bonds between the silane and the filler surface.
-
Allow the filler to cool in a desiccator before use.
-
Protocol 2: Experimental Composite Formulation
This protocol describes the mixing of the silanized filler with a resin matrix to form a light-curable composite paste.
Materials:
-
Silanized Filler (from Protocol 1)
-
Resin Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) (e.g., 70:30 wt/wt ratio)
-
Photoinitiator System: Camphorquinone (CQ, ~0.5 wt%) and an amine co-initiator like Ethyl-4-(dimethylamino)benzoate (EDMAB, ~0.5 wt%)[9][12]
-
High-speed mechanical mixer or robust spatula, vacuum chamber, molds for sample preparation, dental curing light (LED, >1000 mW/cm²)
Methodology:
-
Prepare Resin Matrix:
-
In a light-proof container, combine the Bis-GMA and TEGDMA monomers. Causality: TEGDMA is a low-viscosity monomer used to reduce the high viscosity of Bis-GMA, ensuring proper filler wetting and handling properties.[5][12]
-
Add the CQ and EDMAB to the monomer blend. Mix thoroughly in the dark until the initiators are fully dissolved and a homogenous yellow solution is obtained.
-
-
Filler Incorporation:
-
Gradually add the pre-weighed silanized filler to the resin matrix in small increments. A typical filler loading for experimental composites is between 60-80 wt%.[5]
-
Thoroughly mix the filler and resin using a high-speed mixer or by hand with a robust spatula until a uniform, paste-like consistency is achieved. Ensure no dry powder clumps remain.
-
-
Degassing:
-
Place the composite paste in a vacuum chamber for 10-15 minutes to remove any air bubbles entrapped during the mixing process. Causality: Entrapped air creates voids in the final cured material, which act as stress concentration points and significantly weaken the composite.
-
-
Curing:
-
Place the bubble-free composite paste into a mold of desired dimensions (e.g., for flexural strength or hardness testing).
-
Cover the mold with a transparent matrix strip and press with a glass slide to create a flat, smooth surface.
-
Light-cure the sample according to ISO 4049 standards, typically for 20-40 seconds per side, ensuring the curing light tip is in close contact with the sample.[4]
-
Caption: Experimental workflow for composite preparation and testing.
Section 4: Characterization and Validation
To validate the effectiveness of the vinyl-phenyl silane, the resulting experimental composite must be subjected to a series of standardized tests.
Table 1: Example Experimental Groups
| Group | Filler Type | Silane Treatment (wt% to filler) | Filler Loading (wt% in composite) |
| Control 1 | Barium Glass | None | 70% |
| Control 2 | Barium Glass | 3% MPTMS | 70% |
| EXP-1 | Barium Glass | 1% Phenylvinyldimethoxysilane | 70% |
| EXP-2 | Barium Glass | 3% Phenylvinyldimethoxysilane | 70% |
| EXP-3 | Barium Glass | 5% Phenylvinyldimethoxysilane | 70% |
Key Characterization Tests:
-
Degree of Conversion (DC):
-
Technique: Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).[3][4]
-
Protocol: An uncured paste spectrum is recorded, followed by a spectrum of the same sample after light-curing. The DC is calculated by measuring the decrease in the peak height of the aliphatic C=C bond (~1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C bond (~1608 cm⁻¹).[13] A higher DC indicates a more complete polymerization, which is essential for good mechanical properties and biocompatibility.[3]
-
-
Mechanical Properties:
-
Flexural Strength & Modulus: Tested using a three-point bending test on bar-shaped specimens (e.g., 25x2x2 mm) according to ISO 4049 standards. This measures the material's resistance to fracture under bending loads.[12][14]
-
Vickers or Knoop Hardness: Measures the material's resistance to surface indentation.[3][11]
-
-
Physical Properties:
-
Biocompatibility:
Table 2: Expected Outcome Profile
| Property | Control (No Silane) | EXP (Phenyl-Vinyl Silane) | Rationale / Justification |
| Degree of Conversion (%) | 55 - 65 | 55 - 70 | Vinyl group participates in polymerization.[8] |
| Flexural Strength (MPa) | 80 - 100 | 110 - 140 | Improved filler-matrix bonding transfers stress more effectively. |
| Water Sorption (µg/mm³) | > 40 | < 30 | Increased hydrophobicity from the phenyl group reduces water uptake.[9] |
| Biocompatibility | Acceptable | Acceptable | Dependent on a high degree of conversion to minimize monomer leaching.[3] |
Conclusion
The exploration of novel silane coupling agents is a promising avenue for advancing dental composite technology. Phenyl-functionalized vinyl silanes present a compelling combination of features: a polymerizable vinyl group for matrix integration and a hydrophobic, high-refractive-index phenyl group to enhance durability and aesthetics. The protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, formulate, and validate experimental composites using these advanced materials. By focusing on the critical filler-matrix interface, these investigations can lead to the development of next-generation dental restorations with improved longevity and clinical performance.
References
- Application Notes and Protocols: Phenylvinyldimethoxysilane in Dental Composites and Adhesives. Benchchem.
- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Unknown Source.
- Polymers used in Dentistry: An Overview Of Liter
- Polyvinyl Siloxanes in Dentistry. Scribd.
- Silane adhesion mechanism in dental applications and surface tre
- The Developments of Polymer M
- Dental Polymers.pptx. Slideshare.
- Dental Polymers. Pocket Dentistry.
- Biocompatible Materials in Dentistry: Revolutionizing Oral Healthcare. Grand Lake Dental.
- Formulation and Characterization of New Experimental Dental Composites with Zirconium Filling in Different Forms. MDPI.
- Surface Characterisation of Dental Resin Composites Related to Conditioning and Finishing. Unknown Source.
- Synthesis and Characterization of Dental Nanocomposite Resins Reinforced with Dual Organomodified Silica/Clay Nanofiller Systems. MDPI.
- The Biocompatibility of Various Dental M
- Biocompatibility of dental m
- Biocompatibility of materials for dental application.
- Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles. PMC - PubMed Central.
- Polyvinylsiloxanes in Dentistry: An Overview.
- Synthesis and characterization of dental composites.
- The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and M
- Polymeric materials and films in dentistry: An overview. PMC - NIH.
- Biocompatibility of Resin-based Dental M
- Development of Functional and Hydrolytically Stable Vinyl Monomers as Methacrylate Dental Resin Restorative Altern
- What is Vinyl Polysiloxane?
- Vinyl polysiloxane impression materials: a status report. Council on Dental Materials, Instruments, and Equipment. PubMed.
- Copolymerization of Ring-Opening Oxaspiro Comonomer with Denture Base Acrylic Resin by Free-Radical/Cationic Hybrid Polymeriz
- A Literature Review of Adhesive Systems in Dentistry: Key Components and Their Clinical Applic
- Association of solvents improves selected properties of experimental dental adhesives. Unknown Source.
- The secret to durable adhesion in restor
- Association of solvents improves selected properties of experimental dental adhesives. SciELO.
- Cyclopolymerizable Monomers for Use in Dental Resin Composites.
- Application of Phenyltrimethoxysilane in Dental Composites: Applic
- POLYMERIC COMPOSITES FOR DENTISTRY. II.. Revue Roumaine de Chimie.
- The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix.
- Copolymerization of polar vinyl monomers with butadiene in the presence of Lewis acids.
Sources
- 1. azom.com [azom.com]
- 2. Biocompatible Materials in Dentistry: Revolutionizing Oral Healthcare [grandlakedental.com]
- 3. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Vinylphenyldimethylsilane in the Preparation of Cross-Linking Agents
Abstract
Vinylphenyldimethylsilane (VPDMS) is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced cross-linking agents.[1][2] Its unique molecular architecture, featuring a reactive vinyl group and a thermally stable phenyl moiety, allows for the creation of cross-linked polymeric networks with tailored properties.[1] These properties include enhanced thermal stability, mechanical strength, and chemical resistance.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of VPDMS in the preparation of cross-linking agents. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the characterization and application of the resulting cross-linked materials.
Introduction: The Strategic Importance of this compound
Organosilicon compounds are integral to modern materials science, with applications spanning from household sealants to advanced medical devices.[4][5] Among these, this compound (CAS No: 1125-26-4) stands out due to its bifunctional nature. The vinyl group provides a reactive site for polymerization and cross-linking reactions, while the dimethylphenylsilyl group imparts desirable physical and chemical properties to the final polymer.[1]
The cross-linking of polymers is a fundamental process for transforming linear or branched polymers into a three-dimensional network, thereby significantly enhancing their mechanical, thermal, and chemical properties.[3][6] Cross-linking agents derived from VPDMS are particularly valuable in applications demanding high performance, such as in the formulation of specialty elastomers, resins for microelectronics, and matrices for controlled drug delivery systems. The phenyl group, in particular, contributes to increased thermal stability of the resulting polymer.[1]
This guide will focus on the primary reaction pathway for leveraging VPDMS as a cross-linking precursor: hydrosilylation . This addition reaction between a silicon-hydride (Si-H) bond and the vinyl group of VPDMS is a highly efficient and controllable method for forming stable carbon-silicon bonds, which constitute the cross-links in the polymer network.[7][8][9]
Core Chemistry: Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as the vinyl group in VPDMS.[8] This reaction is typically catalyzed by platinum-based complexes, such as Karstedt's catalyst, Speier's catalyst, or Ashby's catalyst.[8][10] The reaction proceeds with high selectivity and yields, and without the formation of byproducts, making it an attractive "click chemistry" approach for polymer network formation.
The general mechanism for the hydrosilylation of VPDMS is depicted below:
Caption: General workflow of the hydrosilylation reaction.
Synthesis of this compound
While commercially available, understanding the synthesis of VPDMS provides valuable context for its reactivity and purity requirements. A common laboratory-scale synthesis involves the reaction of a Grignard reagent derived from a vinyl-substituted aromatic compound with a chlorosilane.[1] A more specific synthetic route starts with 1-bromo-4-vinylbenzene, which is reacted with n-butyllithium followed by chlorodimethylsilane.[11]
Illustrative Synthetic Pathway
The following diagram illustrates a typical synthetic route to (4-vinylphenyl)dimethylsilane:
Caption: Synthetic route to (4-vinylphenyl)dimethylsilane.
Preparation of Cross-Linking Agents from this compound: Protocols
This section provides detailed protocols for the preparation of cross-linked polymer networks using VPDMS. The focus is on hydrosilylation-based cross-linking of a silicone polymer backbone.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound (VPDMS) | Major Chemical Supplier | ≥98% | Store under inert atmosphere. |
| Polymethylhydrosiloxane (PMHS) | Major Chemical Supplier | Varies | The molecular weight and hydride content will determine cross-linking density. |
| Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene) | Major Chemical Supplier | ~2% Pt | Highly active; handle with care. |
| Toluene | Major Chemical Supplier | Anhydrous | Use freshly distilled or from a solvent purification system. |
Protocol 1: Preparation of a Cross-Linked Polydimethylsiloxane (PDMS) Network
This protocol describes the cross-linking of a vinyl-terminated PDMS with PMHS, where VPDMS is incorporated as a comonomer to enhance thermal stability.
Objective: To synthesize a thermally stable, cross-linked PDMS network.
Experimental Workflow:
Caption: Workflow for PDMS cross-linking with VPDMS.
Step-by-Step Procedure:
-
Preparation of the Polymer Blend:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vinyl-terminated polydimethylsiloxane (10 g, with a specific vinyl content).
-
Add this compound (1 g, adjust the amount to achieve the desired level of phenyl group incorporation).
-
Add anhydrous toluene (50 mL) to dissolve the polymers. Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.
-
-
Addition of the Cross-linker:
-
Calculate the required amount of polymethylhydrosiloxane (PMHS) based on the total molar amount of vinyl groups from both the vinyl-terminated PDMS and VPDMS. A slight excess of Si-H groups (e.g., 1.1:1 Si-H:vinyl) is often used to ensure complete reaction.
-
Slowly add the calculated amount of PMHS to the stirred polymer solution at room temperature.
-
-
Catalyst Addition and Curing:
-
Warm the reaction mixture to 60 °C.
-
Using a syringe, inject Karstedt's catalyst (e.g., 10 ppm Pt relative to the total polymer mass) into the reaction mixture.
-
An exotherm may be observed. Maintain the temperature at 60-80 °C and continue stirring for 2-4 hours, or until the mixture becomes viscous and gelation occurs.
-
Pour the viscous solution into a mold and continue heating in an oven at 100-120 °C for 2-4 hours to complete the curing process.
-
-
Post-Curing and Characterization:
-
After curing, allow the cross-linked polymer to cool to room temperature.
-
The resulting material can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the Si-H and vinyl peaks, and thermogravimetric analysis (TGA) to assess thermal stability.
-
Rationale for Key Steps:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, particularly the oxidation of the platinum catalyst.
-
Anhydrous Conditions: Moisture can react with the Si-H groups of the cross-linker, leading to the formation of hydrogen gas and silanol groups, which can interfere with the desired hydrosilylation reaction.[12]
-
Controlled Catalyst Addition: The catalyst is added at an elevated temperature to ensure rapid initiation of the cross-linking reaction. The concentration of the catalyst is a critical parameter that influences the curing rate.[12]
Characterization of Cross-Linked Materials
The properties of the cross-linked polymer network are highly dependent on the degree of cross-linking and the chemical composition. The following table summarizes key characterization techniques and the information they provide.
| Technique | Parameter Measured | Significance |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of Si-H (~2160 cm⁻¹) and C=C (~1600 cm⁻¹) stretching vibrations. | Confirms the completion of the hydrosilylation reaction. |
| Thermogravimetric Analysis (TGA) | Onset of thermal degradation. | Evaluates the thermal stability of the cross-linked network. The incorporation of the phenyl groups from VPDMS is expected to increase the degradation temperature. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | Provides information about the flexibility and molecular motion within the polymer network. Increased cross-linking density generally leads to a higher Tg. |
| Swell Test | Swelling ratio in a suitable solvent. | An indirect measure of the cross-linking density. A lower swelling ratio indicates a higher degree of cross-linking. |
Applications in Research and Development
Cross-linking agents derived from this compound find applications in various fields due to the enhanced properties they impart to polymeric materials.
-
Drug Delivery: The tunable cross-linking density allows for the fabrication of hydrogels and silicone-based matrices with controlled release kinetics for therapeutic agents.
-
Biomaterials and Medical Devices: The biocompatibility and stability of silicone-based materials make them suitable for use in implants, catheters, and other medical devices.[4][5] The enhanced mechanical properties provided by VPDMS-derived cross-linkers are particularly beneficial in these applications.
-
High-Performance Coatings and Adhesives: The thermal stability and chemical resistance of these cross-linked polymers make them ideal for protective coatings and high-strength adhesives in demanding environments.[1]
Conclusion
This compound is a valuable and versatile building block for the preparation of high-performance cross-linking agents. The hydrosilylation reaction provides a robust and efficient method for creating well-defined polymer networks with tailored properties. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the potential of VPDMS in their specific applications, from advanced materials development to innovative drug delivery systems.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). Ningbo Inno Pharmchem Co., Ltd.
- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
- Boutevin, B., et al. (2017). Catalytic Systems for the Cross-Linking of Organosilicon Polymers. Chemistry – An Asian Journal, 12(12), 1134-1144.
- Boutevin, B., et al. (2017). Catalytic Systems for the Cross-Linking of Organosilicon Polymers. ResearchGate.
- Crosslinking and modification of silicones. University of Wuppertal.
- Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. (2022). National Institutes of Health.
- The cross-linking of siloxane polymers can be achieved by three general chemical reactions: condensation, addition to double bonds, and free radical cross-linking. (2022). National Institutes of Health.
- Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting. MDPI.
- Silane Crosslinking Agents. Nanjing SiSiB Silicones Co., Ltd.
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES.
- Cross-linking by hydrosilylation. ResearchGate.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI.
- Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane and methylhydrosiloxane-dimethylsiloxane copolymer. ResearchGate.
- Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico.
- Cross-Linking Agent. Qingdao Hengda Chemical New Material Co., Ltd.
- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Cross-Linking Agent - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. Catalytic Systems for the Cross-Linking of Organosilicon Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
- 11. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 12. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Application Notes and Protocols for Surface Modification with Vinylphenyldimethylsilane
Introduction: The Versatility of Vinylphenyldimethylsilane in Tailoring Surface Properties
In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. This compound emerges as a powerful and versatile molecule for achieving this control. Its unique trifunctional structure, comprising a reactive vinyl group, a stabilizing phenyl ring, and a dimethylsilyl moiety, offers a gateway to a vast array of surface modifications. This guide provides an in-depth exploration of the application of this compound in surface modification, detailing the underlying chemical principles, providing robust experimental protocols, and outlining essential characterization techniques.
The core utility of this compound lies in its capacity to form stable, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides. The dimethylsilyl group, while not directly participating in the primary bonding to the surface like a trialkoxysilane, influences the packing and properties of the resulting monolayer. The anchored phenyl group imparts thermal stability and hydrophobicity to the surface, while the terminal vinyl group serves as a reactive handle for a multitude of secondary chemical transformations. This dual functionality allows for the creation of surfaces with precisely tailored properties, from altered wettability to the immobilization of biomolecules.
One of the most significant subsequent reactions for a vinyl-terminated surface is hydrosilylation. This platinum-catalyzed reaction enables the covalent attachment of a wide range of silicon hydrides to the vinyl group, opening up avenues for further functionalization and the creation of complex surface architectures.[1][2][3][4][5]
This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the critical "why" behind the experimental choices, ensuring both scientific rigor and practical success in the application of this compound for advanced surface modification.
Part 1: Formation of Vinyl-Terminated Self-Assembled Monolayers (SAMs)
The initial step in harnessing the potential of this compound is its covalent attachment to a substrate to form a well-ordered SAM. This process, known as silanization, relies on the reaction of the silane with surface hydroxyl (-OH) groups. For substrates like silicon and glass, a high density of these groups is crucial for achieving a uniform and stable monolayer.
Mechanism of Silanization
While this compound possesses a dimethylsilyl group, its reactivity towards hydroxylated surfaces is lower than that of trialkoxy- or trichlorosilanes. The reaction typically proceeds through the formation of a siloxane bond (Si-O-Si) between the silicon atom of the silane and the silicon atom of the substrate (in the case of silica or silicon wafers). The presence of trace amounts of water can facilitate this process by hydrolyzing any reactive species present or by activating the surface hydroxyl groups. The phenyl and vinyl groups, being non-reactive under these conditions, orient themselves away from the surface, forming the new surface interface.
Caption: Covalent attachment of this compound to a hydroxylated surface.
Protocol 1: Formation of a this compound SAM on Silicon or Glass
This protocol details the liquid-phase deposition of this compound to form a self-assembled monolayer.
Materials:
-
This compound
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Nitrogen gas (high purity)
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the silicon or glass substrates in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes at 90°C.[6] This step creates a high density of surface hydroxyl groups.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates thoroughly under a stream of nitrogen and then in an oven at 110°C for at least 1 hour to remove any physisorbed water.
-
-
Silanization Reaction:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in solution.[7]
-
Immerse the cleaned and dried substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the reaction can be carried out at a slightly elevated temperature (e.g., 60°C).
-
After the reaction, remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Sonciate the substrates briefly (1-2 minutes) in toluene to further remove any loosely adsorbed molecules.
-
-
Curing and Storage:
-
Dry the modified substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.
-
Store the vinyl-terminated substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the vinyl groups.
-
Part 2: Subsequent Surface Modification via Hydrosilylation
The true power of a vinyl-terminated surface lies in its ability to undergo further chemical reactions. Hydrosilylation is a highly efficient and versatile reaction for this purpose, enabling the attachment of a vast range of functional groups.
Mechanism of Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group.[1] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The reaction generally proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the vinyl group. This regioselectivity is crucial for creating well-defined surface structures.
Caption: Platinum-catalyzed hydrosilylation of a vinyl-terminated surface.
Protocol 2: Hydrosilylation of a this compound-Modified Surface
This protocol provides a general procedure for the hydrosilylation of the vinyl-terminated SAM. The choice of the hydrosilane (R3Si-H) will determine the final functionality of the surface.
Materials:
-
Vinyl-terminated substrate (from Protocol 1)
-
Hydrosilane of choice (e.g., triethoxysilane for introducing further reactive sites, or a functionalized silane for direct immobilization of a specific moiety)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution (e.g., 2% in xylene)
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous solvent for rinsing (e.g., toluene, hexane)
Procedure:
-
Reaction Setup:
-
Perform all steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination, which can deactivate the catalyst and lead to side reactions.
-
In a clean, dry reaction vessel, dissolve the desired hydrosilane in anhydrous toluene to a concentration of 10-50 mM.
-
Add Karstedt's catalyst to the solution. A typical catalyst loading is 10-50 ppm relative to the hydrosilane.
-
-
Hydrosilylation Reaction:
-
Immerse the vinyl-terminated substrate into the reaction solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the specific hydrosilane used. The progress of the reaction can be monitored by observing the disappearance of the vinyl group peaks in the surface characterization analysis (e.g., ATR-FTIR).
-
-
Post-Reaction Workup:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to remove the catalyst and any unreacted hydrosilane.
-
Sonciate the substrate briefly (1-2 minutes) in toluene to ensure a clean surface.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store the modified substrate in a desiccator or under an inert atmosphere.
-
Part 3: Surface Characterization
Thorough characterization of the modified surfaces at each step is crucial to validate the success of the modification process and to understand the properties of the resulting surface.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | To assess the surface wettability and hydrophobicity. | After silanization with this compound, an increase in the water contact angle is expected due to the hydrophobic nature of the phenyl and vinyl groups. The contact angle will change further after hydrosilylation depending on the nature of the attached R group.[8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | After silanization, the appearance of Si 2p and C 1s peaks corresponding to the silane will be observed. The high-resolution C 1s spectrum can be deconvoluted to identify the vinyl and phenyl carbons. After hydrosilylation, the elemental composition will change according to the attached hydrosilane.[10][11] |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness. | A smooth and uniform surface is indicative of a well-formed SAM. Significant aggregation or pitting may suggest issues with the cleaning or deposition process. |
| Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | To identify the functional groups present on the surface. | The appearance of characteristic peaks for the vinyl group (e.g., C=C stretch) after silanization and their disappearance after hydrosilylation provides direct evidence of the reaction. |
Conclusion and Future Perspectives
This compound provides a robust and versatile platform for the precise engineering of surface properties. The ability to first create a stable, vinyl-terminated monolayer and then to further functionalize it through the highly efficient hydrosilylation reaction opens up a vast design space for materials scientists and biomedical researchers. Applications range from the creation of biocompatible coatings that resist protein fouling to the development of novel sensor surfaces and platforms for controlled drug delivery. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule in their respective fields. Future research will likely focus on expanding the library of hydrosilanes for even more diverse surface functionalities and on developing more controlled and scalable methods for the deposition and subsequent modification of these versatile surfaces.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024). Semantic Scholar. [Link]
- Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. (n.d.). Allen Research Group. [Link]
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024). PubMed. [Link]
- Kinetics of Plasmon-Driven Hydrosilylation of Silicon Surfaces. (n.d.). SciSpace. [Link]
- Self-Assembled Monolayers (SAMs). (n.d.). Gelest, Inc. [Link]
- The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. (2023).
- Controlled silicon surface functionalization by alkene hydrosilyl
- A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substr
- Illuminating Silicon Surface Hydrosilylation: An Unexpected Plurality of Mechanisms. (2014).
- Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. (n.d.).
- Siloxane-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Hydrophobic Polydimethylsiloxane Surfaces. (2025). PubMed. [Link]
- Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites. (2022). PMC - NIH. [Link]
- The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. (n.d.). alliance. [Link]
- Surface modification of bio-based composites via silane treatment: a short review. (2022). Taylor & Francis Online. [Link]
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI. [Link]
- Surface modification of PDMS via self-organization of vinyl-terminated small molecules. (n.d.).
- Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. (n.d.). IBMC. [Link]
- XPS and water contact angle measurements on aged and corona‐tre
- Water contact angle characterization of modified surfaces and... (n.d.).
- Wettability of siloxane surfaces assessed by molecular dynamics, contact angle determination, and X-ray photoelectron spectroscopy. (n.d.).
- Table 2 Contact angle on polyslloxane after different modificatIOn methods. (n.d.).
- Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. (n.d.).
Sources
- 1. allengroup.wayne.edu [allengroup.wayne.edu]
- 2. scispace.com [scispace.com]
- 3. Controlled silicon surface functionalization by alkene hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating Silicon Surface Hydrosilylation: An Unexpected Plurality of Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ibmc.up.pt [ibmc.up.pt]
- 7. Self-Assembled Monolayers | [gelest.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Vinylphenyldimethylsilane by Vacuum Distillation
Welcome to the technical support guide for the purification of (4-Vinylphenyl)dimethylsilane (CAS No. 4556-72-3). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile organosilane monomer. The protocols and insights herein are designed to ensure the highest purity of your material, which is critical for subsequent polymerization and synthetic applications.
Foundational Principles: Why Vacuum Distillation?
(4-Vinylphenyl)dimethylsilane is susceptible to thermal polymerization at elevated temperatures due to its reactive vinyl group. Standard atmospheric distillation would require temperatures high enough to induce significant polymerization, leading to product loss, decreased purity, and potentially hazardous conditions in the distillation flask.
Vacuum distillation is the required method for purifying this compound. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered[1]. This allows for efficient distillation at a much lower temperature, thereby minimizing the risk of unwanted polymerization reactions[2].
Key Physical & Chemical Properties
A thorough understanding of the material's properties is the first step toward a successful purification.
| Property | Value | Source |
| CAS Number | 4556-72-3 | [3] |
| Molecular Formula | C₁₀H₁₄Si | [4] |
| Molecular Weight | 162.30 g/mol | [5] |
| Boiling Point | 91°C @ 0.14 Torr (mmHg) 82°C @ 20 mmHg | [3] [6] |
| Density | 0.8818 g/cm³ | [3] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][7] |
Note: The boiling point can vary based on the accuracy of the pressure measurement. It is crucial to record both temperature and pressure during distillation.
Experimental Protocol: Step-by-Step Vacuum Distillation
This protocol outlines a standard procedure for the vacuum distillation of (4-Vinylphenyl)dimethylsilane.
Materials & Apparatus:
-
Crude (4-Vinylphenyl)dimethylsilane
-
Polymerization inhibitor (e.g., BHT (Butylated hydroxytoluene) or Phenothiazine)
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (a "cow" type adapter is recommended for collecting multiple fractions)[1]
-
Thermometer and adapter
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Vacuum pump with trap (cold finger or similar)
-
Pressure gauge (manometer)
-
Inert gas source (Nitrogen or Argon)
-
All glassware must be oven-dried to remove moisture.
Procedure:
-
Preparation:
-
Place a magnetic stir bar into the round-bottom flask.
-
Charge the flask with the crude (4-Vinylphenyl)dimethylsilane. Do not fill the flask more than two-thirds full.
-
Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of BHT). Inhibitors work by neutralizing free radicals that initiate polymerization[2]. Using an inhibitor with a boiling point higher than the product is crucial to ensure it remains in the distillation pot[8].
-
-
System Assembly:
-
Assemble the distillation apparatus securely using clamps. Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum outlet on the distillation head to a vacuum trap and then to the vacuum pump. The trap, cooled with dry ice/acetone or liquid nitrogen, is essential to protect the pump from corrosive vapors.
-
Install the pressure gauge between the trap and the distillation apparatus.
-
-
Distillation:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Crucially, start the vacuum pump and allow the system to reach the target pressure before applying any heat.
-
Once the pressure is stable (e.g., 0.1-1.0 Torr), begin to gently heat the distillation pot with the heating mantle.
-
Observe the distillation. A "forerun" of lower-boiling impurities may distill first. Collect this in a separate receiving flask and discard it.
-
As the temperature stabilizes at the expected boiling point for your operating pressure, switch to a clean receiving flask to collect the main product fraction. The boiling point can be estimated using a pressure-temperature nomograph if literature values at your exact pressure are unavailable[9].
-
Maintain a steady distillation rate by carefully controlling the heat input. The goal is a drop-wise collection rate.
-
Stop the distillation when a small amount of residue remains in the pot. Never distill to dryness , as this can concentrate potentially explosive peroxides or lead to charring.
-
-
Shutdown and Storage:
-
Turn off the heating mantle and allow the system to cool.
-
Vent the system to an inert gas (like Nitrogen) before turning off the vacuum pump. This prevents pump oil from being sucked back into the system.
-
Transfer the purified product to a clean, dry, amber glass bottle.
-
Flush the bottle with inert gas before sealing and store it at the recommended 2-8°C to maintain purity and prevent degradation[3][7].
-
Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses common problems in a direct Q&A format.
Q1: My product is turning viscous or solidifying in the distillation pot. What's happening and how do I fix it?
A: This is a classic sign of thermal polymerization.
-
Immediate Cause: The distillation pot temperature is too high. This can be due to either too high a heat setting or an insufficient vacuum (higher pressure = higher boiling point).
-
Preventative Solutions:
-
Check Your Inhibitor: Confirm that you added a suitable polymerization inhibitor before starting the distillation. Aromatic amines or hindered phenols like BHT are effective[8][10].
-
Improve Your Vacuum: Check the entire apparatus for leaks. Are all joints properly sealed? Is your vacuum pump performing correctly? A lower, more stable vacuum is the most effective way to reduce the required temperature.
-
Reduce Heat Input: Lower the setting on your heating mantle. If the distillation is proceeding too quickly, you are likely applying too much heat.
-
Q2: The distillation rate is extremely slow, or nothing is coming over, even though the pot is hot.
A: This indicates an issue with either heat transfer or pressure.
-
Potential Causes & Solutions:
-
Insufficient Vacuum: The pressure in the system may be too high, meaning the required boiling temperature has not been reached. Check your pressure gauge and look for leaks.
-
Inadequate Heating: The heat from the mantle may not be sufficient. Ensure good contact between the flask and the mantle. Consider insulating the distillation neck (below the sidearm) with glass wool or aluminum foil to minimize heat loss.
-
Thermometer Placement: If the thermometer is placed too high, the vapor may not be reaching it, giving a false low reading. Ensure the bulb is correctly positioned.
-
Q3: The liquid in the pot is "bumping" violently instead of boiling smoothly.
A: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst. This can compromise the separation and is a safety hazard.
-
Solutions:
-
Ensure Adequate Stirring: The most common cause is insufficient or no stirring. Make sure your magnetic stir bar is spinning at a steady rate.
-
Avoid Excessive Heat: Rapid heating can easily lead to bumping. Increase the temperature gradually.
-
Boiling Chips (Caution): While boiling chips are used in atmospheric distillation, they are less effective in vacuum distillation and should not be added to hot liquid. A magnetic stir bar is the preferred method.
-
Q4: My final product is not as pure as expected.
A: This points to inefficient separation of the desired product from impurities.
-
Solutions:
-
Improve Fractionation: A simple short-path distillation may not be sufficient if impurities have boiling points close to your product. Consider using a column with more theoretical plates, such as a Vigreux column, to enhance separation.
-
Discard a Larger Forerun: Be more conservative with your fraction collection. Collect and discard a larger initial fraction to ensure all lower-boiling impurities are removed.
-
Collect Narrower Fractions: Do not collect product if the distillation temperature fluctuates significantly. Only collect the fraction that distills over at a stable temperature and pressure.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing common distillation issues.
A troubleshooting workflow for vacuum distillation issues.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in crude (4-Vinylphenyl)dimethylsilane? A: Impurities often depend on the synthetic route but can include unreacted starting materials like 4-bromostyrene or chlorodimethylsilane, solvents used in the synthesis (e.g., THF, diethyl ether), and byproducts from the coupling reaction[4]. Distillation is effective at removing these based on differences in boiling points.
Q: Can I use a rotary evaporator to purify this compound? A: A rotary evaporator is designed for solvent removal, not for fractional distillation of compounds with relatively high boiling points. For purification (separating impurities from the product), a proper vacuum distillation apparatus as described in the protocol is necessary.
Q: How can I accurately estimate the boiling point at my specific vacuum level? A: You can use an online pressure-temperature nomograph or calculator[9][11]. By inputting a known boiling point at a specific pressure (e.g., 82°C @ 20 mmHg), these tools can provide a reliable estimate of the boiling point at a different pressure, such as the one measured by your system's manometer.
References
- Fine Purification of Monoisotopic Silanes 28SiH4 , 29SiH4 , and 30SiH4 via Distillation. (2004).
- Distillation Process for the Purification of Trichlorosilane. AIChE - Proceedings.
- Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. (2023). Plasma Chemistry and Plasma Processing.
- DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION. (2007). Chemical Engineering & Technology.
- Process for purifying chlorosilanes by distillation.
- Polymerization inhibitor for vinylphenyl group-containing silane compounds.
- Polymeriz
- Vacuum Distill
- Vinyldimethylphenylsilane. PubChem. [Link]
- Polymerization Inhibitor for Silane.
- Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. (1993). The Journal of Prosthetic Dentistry. [Link]
- Boiling Point Calcul
- Process of preparing neutral vinyl triethoxyl silane.
- EX_EN Vacuum Distill
Sources
- 1. youtube.com [youtube.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]
- 4. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 5. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. VINYLPHENYLDIMETHYLSILANE | 1125-26-4 [chemicalbook.com]
- 7. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [amp.chemicalbook.com]
- 8. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
- 9. 壓力溫度示意圖工具 [sigmaaldrich.com]
- 10. JP3201267B2 - Polymerization inhibitor for vinylphenyl group-containing silane compounds - Google Patents [patents.google.com]
- 11. Pressure-Temperature Calculator for Solvents [sigmaaldrich.com]
Common impurities in commercial Vinylphenyldimethylsilane
Welcome to the Technical Support Center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the use of commercial this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate and resolve common issues related to impurities, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (4-vinylphenyl)dimethylsilane, is an organosilicon compound with the chemical formula C₁₀H₁₄Si.[1][2] It possesses both a reactive vinyl group and a dimethylphenylsilyl group, making it a versatile monomer and chemical intermediate.[3] Its primary applications include:
-
Polymer Synthesis: The vinyl group allows it to participate in various polymerization reactions, such as anionic polymerization, to create polymers with tailored properties.[4] The phenyl group can enhance the thermal stability of the resulting polymers.
-
Coupling Agent: It can be used to improve the adhesion between organic polymers and inorganic materials in composites.
-
Chemical Intermediate: It serves as a starting material for the synthesis of other specialized organosilicon compounds and pharmaceuticals.[1][3]
Q2: What are the typical purity levels of commercial this compound?
Commercial grades of this compound are typically available with a purity of 98% or higher. This indicates that up to 2% of the material may consist of impurities. For sensitive applications, such as controlled polymerization reactions, understanding and controlling these impurities is critical.
Troubleshooting Guide: Common Impurities and Their Impact
The most common impurities in commercial this compound often originate from its synthesis, handling, and storage. The primary synthetic route involves the reaction of a Grignard reagent derived from a vinyl-substituted aryl halide (like 1-bromo-4-vinylbenzene) with a chlorosilane (such as chlorodimethylsilane) in a solvent like tetrahydrofuran (THF).
Below is a logical breakdown of potential impurities, their sources, and their impact on experiments.
Diagram: Sources of Impurities in this compound Synthesis
Caption: Origin of common impurities in commercial this compound.
Table: Common Impurities and Their Potential Effects
| Impurity Category | Specific Examples | Potential Source | Impact on Experiments |
| Synthesis-Related Impurities | Ethylphenyldimethylsilane | Reduction of the vinyl group during synthesis. | Acts as a chain-terminating agent in polymerization, leading to lower molecular weight polymers and broader molecular weight distributions. |
| Disiloxanes (e.g., 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | Hydrolysis of chlorosilane intermediates or the final product. | Can act as a crosslinker in polymerization, leading to gelation or insoluble polymer fractions. | |
| Unreacted Starting Materials (e.g., 1-bromo-4-vinylbenzene, chlorodimethylsilane) | Incomplete reaction. | Can interfere with initiator efficiency and introduce unwanted functional groups into the polymer. | |
| Solvent-Related Impurities | Tetrahydrofuran (THF), Diethyl Ether, Pentane | Residual solvents from synthesis and purification. | THF and ether can act as modifiers in anionic polymerization, altering the microstructure of polydienes and affecting reaction kinetics.[5][6] |
| Storage-Related Impurities | Oligomers/Polymers of this compound | Spontaneous polymerization during storage, especially if inhibitors are depleted. | Increases the viscosity of the monomer and can lead to inaccurate concentration calculations and broader molecular weight distributions in the final polymer. |
| Polymerization Inhibitors (e.g., BHT, MEHQ) | Intentionally added by the manufacturer for stabilization.[7] | Must be removed before use in controlled polymerization, as they will consume initiator and inhibit the reaction. | |
| Water | Exposure to atmospheric moisture. | Reacts with and deactivates anionic initiators. Can also lead to the formation of siloxane impurities. |
Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR Spectroscopy
Objective: To identify and semi-quantify common impurities in a commercial sample of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh approximately 10 mg of the internal standard into a clean, dry vial.
-
Add approximately 0.5 mL of CDCl₃ to the vial and dissolve the internal standard completely.
-
Add 20-30 µL of the this compound sample to the vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Identify the characteristic peaks for the vinyl group (dd at ~6.7 ppm, ~5.8 ppm, and ~5.3 ppm), the aromatic protons (~7.4-7.5 ppm), and the dimethylsilyl protons (~0.35 ppm).
-
Ethylphenyldimethylsilane: Look for a characteristic ethyl group quartet and triplet, likely in the 1-3 ppm region.
-
Residual Solvents: Compare any unidentified peaks to the known chemical shifts of common laboratory solvents.[8][9] For example, THF typically appears around 3.76 and 1.85 ppm in CDCl₃.
-
Quantification: Integrate the peaks of the identified impurities relative to the integral of the known amount of the internal standard to estimate their concentration.
-
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove lower and higher boiling point impurities from commercial this compound.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (including a Vigreux column)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon)
-
Dry, clean receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of contaminants. Use high-vacuum grease on all joints.[10]
-
Charging the Flask: Add the this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is 82 °C at 20 mmHg. Adjust the vacuum to achieve a manageable boiling point (e.g., 60-70 °C).
-
Heating: Begin heating the distillation flask with gentle stirring.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities such as residual solvents. The temperature at the distillation head will be lower than the boiling point of the product.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain higher-boiling impurities such as oligomers and inhibitors.
-
-
Storage: Store the purified monomer under an inert atmosphere, preferably in a freezer, and consider adding a small amount of a suitable inhibitor if it will not be used immediately.
Diagram: Fractional Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound.
References
- Specialty Chemicals. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]
- Hubei Co-Formula Material Tech Co.,Ltd. Dimethylphenylvinylsilane. [Link]
- Google Patents.
- NIST. Phenyldimethylvinylsilane. [Link]
- Cytiva.
- The Royal Society of Chemistry. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. [Link]
- Gutenberg Open Science. Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene. [Link]
- Wiley Online Library.
- ResearchGate. Monitoring the evolution of the microstructure of vinyl silane monomer containing poly(vinyl acetate)
- Chemistry LibreTexts. 5.
- SciSpace.
- PubMed Central.
- ResearchGate. Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene. [Link]
- Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]
- ACS Publications. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. [Link]
Sources
- 1. This compound | 1125-26-4 [chemicalbook.com]
- 2. Phenyldimethylvinylsilane [webbook.nist.gov]
- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. rsc.org [rsc.org]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. fluoryx.com [fluoryx.com]
- 8. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of Vinylphenyldimethylsilane during storage
Technical Support Center: Vinylphenyldimethylsilane (VPMS)
Welcome to the technical support guide for this compound (CAS No. 1125-26-4). As a key bifunctional molecule, VPMS is invaluable in the synthesis of advanced silicone-based polymers and as a coupling agent.[1] Its reactivity, driven by the vinyl group, also presents a significant challenge: the propensity for premature polymerization during storage.[1] This guide provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your VPMS material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding VPMS stability.
Q1: My previously clear, low-viscosity VPMS has become viscous, cloudy, or solidified. What happened? A: This is a definitive sign of polymerization. The vinyl groups on individual VPMS molecules have reacted to form long-chain polymers (poly-VPMS), altering the material's physical properties. This process can be initiated by exposure to heat, light (UV), or contaminants.
Q2: I see small white specks or a hazy precipitate in my VPMS bottle. Is it still usable? A: The presence of particulates or haze indicates the formation of oligomers or polymers, which are insoluble in the monomer. While the bulk liquid may still be monomeric, the presence of these species suggests that the stabilization system is compromised. Using this material without purification can lead to inconsistent experimental results.
Q3: What is the ideal storage temperature for VPMS? A: For optimal stability, VPMS and other silanes with heat-polymerizing properties should be stored in a refrigerated environment, ideally between 0°C and 5°C .[2] Storing at room temperature significantly increases the risk of thermal initiation of polymerization.[3]
Q4: Does VPMS require a polymerization inhibitor? A: Yes. To ensure safe transport and storage, reactive vinyl monomers like VPMS should always be stabilized with an inhibitor.[4] A common and highly effective inhibitor for vinyl monomers is 4-tert-butylcatechol (TBC) .[5][6]
Q5: How does the TBC inhibitor work, and does it have special requirements? A: TBC is a free-radical scavenger, meaning it intercepts and neutralizes the radical species that initiate polymerization.[7] Crucially, TBC requires a small amount of dissolved oxygen (10-15 mg/L) to function effectively.[7][8][9] This oxygen helps convert the initial monomer radical into a peroxide radical, which TBC can then scavenge more efficiently.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving common storage and handling issues.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Rapid Polymerization After Opening a New Bottle | 1. Improper Handling: Introduction of atmospheric moisture and oxygen beyond the level needed for inhibition. 2. Contamination: Introduction of radical initiators (e.g., peroxides) or other reactive impurities from lab equipment. | 1. Refine Handling Technique: After first use, flush the bottle's headspace with a dry, inert gas like nitrogen or argon before resealing tightly.[2][10] This minimizes moisture ingress, which can affect the silane, while retaining enough dissolved oxygen for the TBC to work. 2. Use Clean Equipment: Always use clean, dry syringes or cannulas for material transfer. Avoid exposure to strong acids, bases, or oxidizing agents.[3] |
| Monomer Quality Degrades Over Time (Slow Increase in Viscosity) | 1. Inhibitor Depletion: The inhibitor is consumed over time as it quenches naturally forming radicals. 2. Sub-optimal Storage Temperature: Storage above the recommended 0-5°C range accelerates radical formation and inhibitor consumption.[3][11] | 1. Monitor Inhibitor Levels: For long-term storage, consider periodic analysis of the TBC concentration. A level below 10-15 ppm suggests the monomer is poorly protected.[7][9] 2. Verify Storage Conditions: Ensure the refrigerator or cold room maintains a stable temperature. Avoid storing bottles in the door, where temperature fluctuations are common. |
| Inconsistent Results in Polymerization Reactions | 1. Partial Polymerization of Monomer Stock: The presence of oligomers in the starting material can alter reaction kinetics and the properties of the final polymer. 2. Hydrolysis: The dimethylsilyl group can be sensitive to moisture, leading to the formation of silanols, which can self-condense or affect subsequent reactions.[10][11] | 1. Perform Quality Control: Before critical experiments, perform a QC check on the monomer (see Part 4 for a detailed protocol). 2. Purify if Necessary: If oligomers are detected, the monomer can be purified by vacuum distillation. Crucially, ensure an appropriate inhibitor is added to the distillation flask to prevent polymerization at elevated temperatures. [4] |
Part 3: Core Concepts - The Mechanism of Unwanted Polymerization
Understanding the underlying chemical mechanism is critical for effective prevention. VPMS polymerizes via a free-radical chain reaction , which consists of three key stages.[12][13][14]
-
Initiation: A free radical (a molecule with an unpaired electron) is generated. This can be triggered by:
-
Thermal Energy: Heat provides the energy to break a bond and form two radicals.
-
Light (UV): Photons can initiate radical formation.
-
Impurities: Contaminants like peroxides can easily decompose into radicals. The initiator radical (R•) then attacks the carbon-carbon double bond of the VPMS monomer, creating a new, larger radical.[13][15]
-
-
Propagation: The newly formed monomer radical attacks another VPMS monomer. This process repeats, rapidly adding monomer units and extending the polymer chain.[14][15]
-
Termination: The reaction stops when two growing radical chains meet and combine (coupling) or react in a way that neutralizes the radical ends (disproportionation), forming a stable, "dead" polymer chain.[13]
The role of an inhibitor like TBC is to intervene at the initiation/propagation stage, scavenging the radicals before they can create long polymer chains.
Part 4: Quality Control - Detecting Early-Stage Polymerization
Proactive quality control can save significant time and resources. This workflow outlines a simple procedure to assess the quality of your stored VPMS.
Experimental Protocol: Viscosity and Clarity Check
This protocol provides a qualitative but effective assessment of monomer integrity.
-
Preparation:
-
Allow the VPMS bottle to warm to room temperature in a desiccator to prevent water condensation.
-
Prepare a clean, dry glass vial for the sample.
-
-
Visual Inspection (Step 1):
-
Carefully dispense ~1-2 mL of VPMS into the vial.
-
Hold the vial against a contrasting background (black and white).
-
Check for Clarity: The liquid should be perfectly clear and colorless. Note any haze, cloudiness, or color changes.
-
Check for Particulates: Look for any suspended solids, crystals, or gelatinous material.
-
-
Flow/Viscosity Test (Step 2):
-
Gently tilt the vial and observe how the liquid flows.
-
Compare to a Standard: If available, compare its flow characteristics to a vial of a fresh, unopened bottle of VPMS or a solvent of similar viscosity (e.g., dodecane).
-
Assess Viscosity: A noticeable increase in viscosity (slower flow, "syrupy" consistency) is a strong indicator of oligomerization/polymerization.
-
-
Decision (Step 3):
-
Pass: If the liquid is clear, free of particulates, and flows freely like a new sample, it is likely suitable for use.
-
Fail: If any haze, solids, or increased viscosity is observed, the monomer's quality is compromised. Proceed to purification (vacuum distillation with inhibitor) or responsible disposal.
-
For more quantitative analysis, techniques like Gas Chromatography (GC) can be used to detect the presence of higher molecular weight species, or Nuclear Magnetic Resonance (NMR) spectroscopy can identify the disappearance of vinyl protons and the appearance of broad polymer signals.[16][17][18]
Part 5: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | 0°C to 5°C [2] | Significantly reduces the rate of thermally initiated free-radical formation, extending the shelf-life of the monomer and the inhibitor. |
| Atmosphere | Inert Gas Headspace (N₂ or Ar) [2][10] | Prevents the ingress of atmospheric moisture, which can cause hydrolysis of the silane.[11] A tightly sealed cap retains sufficient dissolved oxygen for TBC to function. |
| Inhibitor | 4-tert-butylcatechol (TBC) at 10-50 ppm | A highly effective free-radical scavenger that prevents premature polymerization.[5][6][7] Requires a small amount of oxygen to be effective.[8][9] |
| Container | Opaque or Amber Glass Bottle [3][16] | Protects the light-sensitive monomer from UV-induced polymerization. The container must have a tight-fitting, secure cap.[3] |
| Environment | Store away from heat sources, direct sunlight, and incompatible materials (acids, bases, oxidizers). [3][11][19] | Minimizes external factors that can initiate polymerization or cause other degradation reactions. |
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
- What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
- Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Taylor & Francis eBooks.
- What is the shelf-life of a Silane Coupling Agent? Co-Formula.
- Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. NINGBO INNO PHARMCHEM CO.,LTD.
- Any advice transferring & storing of organosilane coupling agent?
- Silane Coupling Agent Storage & Handling Guide.
- Polymerization inhibitor for vinyl-containing materials.
- Method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith.
- TBC in Styrene tank.indd. Metrohm.
- 4-tert-Butylc
- The control of runaway polymerisation reactions by inhibition techniques. IChemE.
- Polymeris
- 4-Tertiary Butylcatechol.
- Use And Precautions Of Vinyl Silane.
- STYRENE MONOMER - INHIBITING. DMHS.
- Silane Coupling Agent Storage & Handling Guide. SiSiB SILANES.
- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
- Vinylsilane synthesis. Organic Chemistry Portal.
- This compound. ChemicalBook.
- Kinetics of Vinyl Free Radical Polymerization in Simple Systems. University of Technology, Iraq.
- Synthesis of Vinylsilanes.
- How to store the solution after hydrolyzing the silane coupling agent? Shin-Etsu Silicone.
- Free Radical Vinyl Polymeriz
- FREE RADICAL POLYMERIZ
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar.
- Wh
- Method development for the analysis of polydimethylsiloxane in bio-oils. Doria.fi.
- Free radical polymeriz
- New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Diva-portal.org.
- Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry.
- Polymer Analysis Techniques.
- Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane).
- Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degrad
- Formation Of PVC by Free Radical Mechanism. YouTube.
- [Chemistry] Draw the mechanism for the radical polymerization of vinyl acet
Sources
- 1. nbinno.com [nbinno.com]
- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. uychem.com [uychem.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 6. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 7. metrohm.com [metrohm.com]
- 8. patents.justia.com [patents.justia.com]
- 9. dmhs.nl [dmhs.nl]
- 10. nbinno.com [nbinno.com]
- 11. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pslc.ws [pslc.ws]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. doria.fi [doria.fi]
- 18. diva-portal.org [diva-portal.org]
- 19. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
Technical Support Center: Synthesis of Vinylphenyldimethylsilane
Welcome to the technical support center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and well-documented methods for the synthesis of this compound are the Grignard reaction and the hydrosilylation of phenylacetylene. The Grignard route typically involves the reaction of a vinylphenyl Grignard reagent with a dimethylchlorosilane.[1] Hydrosilylation, on the other hand, involves the addition of a dimethylsilane across the triple bond of phenylacetylene, usually catalyzed by a transition metal complex.[2][3]
Q2: My Grignard synthesis of this compound has a very low yield. What are the likely causes?
A2: Low yields in this Grignard synthesis can stem from several factors. Firstly, the purity and activation of the magnesium are crucial; an oxide layer can prevent the reaction from initiating.[4] Secondly, stringent anhydrous conditions are paramount, as any moisture will quench the Grignard reagent.[5][6] Another significant factor can be the premature polymerization of the 4-vinylphenylmagnesium bromide intermediate.[7][8] Lastly, side reactions such as Wurtz coupling can consume your starting materials.[5][9][10]
Q3: I am observing multiple products in my hydrosilylation reaction. How can I improve the selectivity?
A3: The formation of multiple products in the hydrosilylation of phenylacetylene is a common challenge, primarily related to regioselectivity (formation of α and β isomers). The choice of catalyst is a critical factor influencing selectivity.[11] For instance, platinum-based catalysts like Karstedt's catalyst are widely used and their selectivity can be tuned by the ligand environment.[12][13] Reaction temperature and solvent can also play a significant role in directing the reaction towards the desired isomer.[14]
Q4: How can I effectively purify my crude this compound?
A4: Purification of this compound is typically achieved by vacuum distillation. However, if your crude product contains significant amounts of non-volatile impurities or byproducts with close boiling points, column chromatography on silica gel is a viable alternative.[15][16] For the removal of siloxane impurities, which can form from the hydrolysis of chlorosilanes, specialized purification methods may be necessary.
II. Troubleshooting Guide: Grignard Synthesis
The Grignard synthesis of this compound typically proceeds by reacting 4-vinylphenylmagnesium bromide with dimethylchlorosilane. While effective, this method is susceptible to several side reactions that can impact yield and purity.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete Grignard reagent formation due to inactive magnesium or wet solvent/glassware. | - Activate magnesium turnings with iodine or 1,2-dibromoethane. - Ensure all glassware is oven-dried and the solvent (typically THF) is rigorously dried. |
| Polymerization of the vinyl group on the Grignard reagent. | - Maintain a low reaction temperature during Grignard formation and subsequent reaction. - Avoid prolonged reaction times. | |
| Presence of High-Boiling Point Impurities | Wurtz coupling of the Grignard reagent with the starting halide or the chlorosilane.[1][5][9] | - Add the chlorosilane slowly to the Grignard solution at a low temperature to minimize localized high concentrations. - Consider using a copper catalyst to promote the desired cross-coupling over homocoupling.[9] |
| Formation of Siloxanes | Hydrolysis of unreacted chlorosilane during workup. | - Ensure the reaction goes to completion. - Use a non-aqueous workup if possible, or perform the aqueous workup at low temperatures and quickly separate the organic layer. |
| Solvent-Related Byproducts | Ring-opening of THF solvent, catalyzed by chlorosilanes in the presence of magnesium.[17] | - Use diethyl ether as an alternative to THF, although this may affect the solubility and reactivity of the Grignard reagent.[18][19][20] |
Reaction Mechanism and Side Reactions
Caption: Main and side reaction pathways in the Grignard synthesis.
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromostyrene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethylchlorosilane
-
Iodine (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromostyrene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethylchlorosilane:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylchlorosilane in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
III. Troubleshooting Guide: Hydrosilylation of Phenylacetylene
The hydrosilylation of phenylacetylene with dimethylsilane offers an alternative route to this compound. This reaction is typically catalyzed by platinum complexes and is prone to issues of regioselectivity and side reactions.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive or poisoned catalyst. | - Use a fresh, active catalyst. - Ensure the reactants and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Formation of Multiple Isomers (α and β) | Non-selective catalyst or reaction conditions. | - Screen different catalysts and ligands to optimize for the desired isomer. Platinum-based catalysts are common, but rhodium and other transition metals can also be used.[12][21] - Adjust the reaction temperature and solvent polarity, as these can influence the isomer ratio.[14] |
| Presence of Saturated Byproduct (Ethylphenyldimethylsilane) | Hydrogenation of the vinylsilane product.[14] | - Use a milder catalyst or lower reaction temperature. - Minimize the reaction time once the starting material is consumed. |
| Formation of Disiloxane | Dimerization of the silane reagent. | - This is more common with certain catalysts. Consider changing the catalyst system. |
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[12][22] This involves the oxidative addition of the silane to the platinum center, followed by coordination and insertion of the alkyne, and finally reductive elimination of the vinylsilane product. The regioselectivity (α vs. β addition) is determined by the mode of alkyne insertion into the Pt-H bond.
Caption: Isomeric products and a potential side reaction in the hydrosilylation of phenylacetylene.
Experimental Protocol: Hydrosilylation
Materials:
-
Phenylacetylene
-
Dimethylsilane
-
Karstedt's catalyst (or other suitable hydrosilylation catalyst)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of phenylacetylene in anhydrous toluene.
-
Add the hydrosilylation catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations).
-
-
Reaction:
-
Slowly add dimethylsilane to the reaction mixture at room temperature. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by GC or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
IV. References
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
-
Jeong, M., Choi, M.-G., & Lee, Y. (2021). Side reaction induced by chlorosilane with THF in Grignard coupling reaction. ResearchGate. Retrieved from [Link]
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Retrieved from [Link]
-
Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press.
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. National Institutes of Health. Retrieved from [Link]
-
Gajewski, P., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. Retrieved from [Link]
-
Tuulmets, A., et al. (2005). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate. Retrieved from [Link]
-
Park, J. Y., et al. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Retrieved from [Link]
-
Kempe, R., et al. (2019). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
-
Maciejewski, H., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Retrieved from [Link]
-
Lewis, R. N. (2019). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. White Rose eTheses Online.
-
Foth, P. J. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM.
-
Unknown. (n.d.). Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. ResearchGate. Retrieved from [Link]
-
Corma, A., & Garcia, H. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net.
-
Thomas, T., & Kendrick, T. (2006). Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. Semantic Scholar. Retrieved from [Link]
-
Hreczycho, G., et al. (2019). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate. Retrieved from [Link]
-
Maciejewski, H., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]
-
Sapi, A., et al. (2018). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI. Retrieved from [Link]
-
Walczak, M., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Retrieved from [Link]
-
Indukuri, K., & Saikia, A. K. (2016). Recent Developments in the Chemistry of Vinylsiloxanes. Thieme.
-
Peterson, E. A. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator.
-
Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Hydrosilylation of Alkynes. Scribd. Retrieved from [Link]
-
Liu, Y., & Ge, H. (2016). Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
-
Queen's University Belfast. (n.d.). Strategies for the controlled hydrostannylation of alkynes.
-
Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
-
Fujimoto, M., et al. (1972). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. I. Phenylmagnesium Bromide. ResearchGate. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificspectator.com [scientificspectator.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Vinylphenyldimethylsilane Synthesis
Welcome to the Technical Support Center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic routes for this versatile organosilicon monomer. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to this compound Synthesis
This compound is a valuable bifunctional molecule utilized in the production of advanced silicone-based polymers, specialty silanes as coupling agents, and in the development of novel materials for organic electronics and ceramics. The successful synthesis of high-purity this compound is critical for these applications. This guide will focus on the three most prevalent synthetic methodologies:
-
Grignard Reaction: A classic and versatile method involving the reaction of a vinylphenyl Grignard reagent with a dimethylsilyl halide.
-
Wurtz-Fittig Reaction: A coupling reaction utilizing an aryl halide, an alkyl halide, and sodium metal.[1][2]
-
Hydrosilylation: The addition of a dimethylsilane across the triple bond of phenylacetylene, catalyzed by a transition metal complex.[3][4]
Each method presents its own set of challenges and optimization parameters. This guide will provide a structured approach to troubleshooting and answering common questions for each of these synthetic pathways.
Section 1: Grignard Reaction Route
The Grignard synthesis of this compound typically involves the formation of a vinylphenylmagnesium halide followed by its reaction with chlorodimethylsilane. While seemingly straightforward, this method is highly sensitive to reaction conditions.
Troubleshooting Guide: Grignard Synthesis
Issue 1: The Grignard reaction fails to initiate.
-
Potential Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[5]
-
Troubleshooting Steps:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the reaction flask under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous solvent.[5] A color change (brown for iodine) or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.
-
Thermal Activation: Gentle heating of the flask can sometimes initiate the reaction. However, be cautious as the reaction is exothermic once it begins.
-
-
-
Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water and will be quenched, preventing the desired reaction.[6]
-
Troubleshooting Steps:
-
Glassware: All glassware must be rigorously flame-dried under vacuum or oven-dried at a high temperature and cooled under a stream of dry inert gas (nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used and must be thoroughly dried.[6]
-
Reagents: Ensure the vinylphenyl halide and chlorodimethylsilane are anhydrous.
-
-
Issue 2: Low yield of this compound.
-
Potential Cause 1: Grignard Reagent Decomposition. Grignard reagents can decompose over time, especially at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the chlorodimethylsilane. The optimal temperature for the Grignard reaction itself is typically between 20-40°C.[6]
-
Use Promptly: Use the prepared Grignard reagent immediately for the best results.
-
-
-
Potential Cause 2: Wurtz-Fittig Coupling Side Reaction. The Grignard reagent can react with the starting vinylphenyl halide, leading to the formation of a biphenyl byproduct.
-
Troubleshooting Steps:
-
Slow Addition: Add the vinylphenyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz-Fittig coupling. In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction compared to THF.[7][8]
-
-
-
Potential Cause 3: Inefficient Quenching. Improper quenching can lead to product loss or the formation of byproducts.
-
Troubleshooting Steps:
-
Controlled Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride.[9][10] This mild acidic quench protonates the magnesium alkoxide and neutralizes any remaining Grignard reagent.
-
Avoid Strong Acids: Using strong acids for quenching can lead to side reactions, especially with sensitive functional groups.
-
-
Frequently Asked Questions (FAQs): Grignard Synthesis
Q1: What is the ideal solvent for the Grignard synthesis of this compound?
A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is a stronger Lewis base and can better solvate the Grignard reagent, which can be beneficial for less reactive halides.[8] However, reactions in THF can sometimes be faster and more exothermic.[11] The choice may also depend on the specific vinylphenyl halide used.
Q2: How can I confirm the formation and estimate the concentration of my Grignard reagent?
A2: A simple method is to take a small aliquot of the Grignard solution, quench it with a known excess of iodine solution in THF, and then back-titrate the remaining iodine with a standardized sodium thiosulfate solution. This will give you an approximate concentration of the active Grignard reagent.
Q3: What are the common impurities I should look for in my final product?
A3: Besides unreacted starting materials, common impurities include the Wurtz-Fittig coupling product (e.g., 4,4'-divinylbiphenyl), and siloxane byproducts formed from the reaction of chlorodimethylsilane with any trace moisture. These can often be identified using GC-MS and NMR spectroscopy.[12][13][14][15]
Experimental Protocol: Grignard Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Add magnesium turnings to the flask. Add a small crystal of iodine and gently warm the flask under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.
-
Grignard Formation: Add anhydrous THF or diethyl ether to the flask to cover the magnesium. Dissolve 4-bromostyrene in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the 4-bromostyrene solution to the magnesium suspension to initiate the reaction. Once initiated (indicated by bubbling and a cloudy appearance), add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Chlorodimethylsilane: After the addition is complete and the magnesium is consumed, cool the reaction mixture in an ice bath. Add a solution of chlorodimethylsilane in the anhydrous solvent dropwise to the Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly pouring it into a stirred mixture of crushed ice and saturated aqueous ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.[16]
Data Presentation: Grignard Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent.[6] |
| Temperature | Gentle reflux for formation, 0°C for silane addition | Controls reaction rate and minimizes side reactions.[6] |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching by atmospheric moisture and oxygen. |
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic to protonate the product without causing degradation.[9] |
Section 2: Wurtz-Fittig Reaction Route
The Wurtz-Fittig reaction provides an alternative route to this compound by coupling an aryl halide (e.g., 4-bromostyrene) with an alkyl halide (e.g., chlorodimethylsilane) using sodium metal.[1][2] However, this method is often plagued by side reactions.[17][18]
Troubleshooting Guide: Wurtz-Fittig Synthesis
Issue: Low yield and formation of multiple byproducts.
-
Potential Cause: Homo-coupling and other side reactions. The Wurtz-Fittig reaction is notorious for producing a mixture of products, including the desired cross-coupled product, as well as homo-coupled products from both the aryl and alkyl halides.[19] Rearrangements and elimination reactions can also occur.[17][18]
-
Troubleshooting Steps:
-
Reactivity Difference: The success of the Wurtz-Fittig reaction often relies on a significant difference in reactivity between the two halides.[17] This is often difficult to achieve with the desired starting materials for this compound synthesis.
-
Alternative Metals: While sodium is traditional, other metals like potassium, iron, copper, or lithium (with ultrasound) have been explored, which may alter the product distribution.[17]
-
Consider Alternative Routes: Due to its inherent lack of selectivity, the Wurtz-Fittig reaction is often not the preferred method for synthesizing this compound. The Grignard or hydrosilylation routes generally offer better control and higher yields of the desired product.
-
-
Frequently Asked Questions (FAQs): Wurtz-Fittig Synthesis
Q1: Why is the Wurtz-Fittig reaction often not used for the synthesis of this compound?
A1: The primary reason is the lack of selectivity, which leads to a mixture of products that are difficult to separate, resulting in low yields of the desired this compound.[17][18][20]
Visualization: Wurtz-Fittig Reaction Pathways
Caption: Competing reaction pathways in the Wurtz-Fittig synthesis.
Section 3: Hydrosilylation Route
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, in this case, the triple bond of phenylacetylene.[4] This method can be highly efficient and atom-economical but requires a catalyst, and controlling the regioselectivity is crucial.
Troubleshooting Guide: Hydrosilylation Synthesis
Issue 1: Low conversion of starting materials.
-
Potential Cause: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting materials or solvent.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure phenylacetylene and dimethylsilane are of high purity. Distillation of the starting materials may be necessary.
-
Inert Atmosphere: Perform the reaction under a strict inert atmosphere to prevent catalyst oxidation.
-
Catalyst Loading: If deactivation is suspected, a slightly higher catalyst loading may be beneficial, although this should be optimized.
-
-
Issue 2: Formation of undesired isomers.
-
Potential Cause: Lack of Catalyst Regioselectivity. The hydrosilylation of a terminal alkyne like phenylacetylene can yield three possible isomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.[20] The desired product is typically the β-isomer.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical for controlling regioselectivity.
-
Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst) are widely used and often favor the formation of the (E)-β-vinylsilane.
-
Rhodium-based catalysts can also be highly selective for the (E)-β-vinylsilane.
-
Ruthenium-based catalysts have been shown to favor the formation of the (Z)-β-vinylsilane.
-
Cobalt-based catalysts have emerged as a cost-effective alternative, with some systems showing high selectivity.[21]
-
-
Reaction Conditions: Temperature and solvent can also influence the product distribution. Optimization of these parameters for a specific catalyst system is often necessary.
-
-
Issue 3: Formation of side products.
-
Potential Cause: Further reactions of the product. The initially formed vinylsilane can sometimes undergo further reactions, such as reduction to the corresponding ethylphenyldimethylsilane.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it once the starting material is consumed to prevent over-reduction of the product.
-
Optimize Catalyst and Conditions: Some catalysts are more prone to promoting side reactions. Screening different catalysts and adjusting the temperature may be necessary.
-
-
Frequently Asked Questions (FAQs): Hydrosilylation Synthesis
Q1: Which catalyst should I choose for the synthesis of this compound?
A1: For the synthesis of the commonly desired (E)-β-vinylphenyldimethylsilane, platinum-based catalysts like Karstedt's catalyst are a good starting point due to their high activity and selectivity. However, for specific isomeric requirements or cost considerations, exploring rhodium, ruthenium, or cobalt catalysts may be beneficial.
Q2: What is the effect of the silane structure on the reaction?
A2: The steric and electronic properties of the hydrosilane can influence the reaction rate and selectivity.[22] For the synthesis of this compound, dimethylsilane or a precursor is used. The reactivity of the Si-H bond is a key factor.
Q3: How can I analyze the isomeric purity of my product?
A3: ¹H NMR spectroscopy is an excellent tool for determining the ratio of α and β isomers, as the vinyl protons of each isomer will have distinct chemical shifts and coupling constants. GC analysis can also be used to separate and quantify the different isomers.
Data Presentation: Catalyst Selection for Phenylacetylene Hydrosilylation
| Catalyst Type | Predominant Isomer | Key Advantages |
| Platinum (e.g., Karstedt's) | (E)-β-vinylsilane | High activity, good selectivity for (E)-β isomer. |
| Rhodium | (E)-β-vinylsilane | High selectivity for (E)-β isomer. |
| Ruthenium | (Z)-β-vinylsilane | Selectivity for (Z)-β isomer. |
| Cobalt | Varies with ligand | Lower cost, emerging as a versatile alternative.[21] |
Visualization: Hydrosilylation Isomer Formation
Caption: Possible isomeric products in the hydrosilylation of phenylacetylene.
Section 4: Purification and Analysis
Regardless of the synthetic route chosen, purification and thorough analysis of the final product are essential to ensure it meets the required specifications for its intended application.
Purification Protocol: this compound
-
Workup: After the reaction is complete and quenched, the organic layer is typically washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The crude product is purified by vacuum distillation. This compound has a relatively high boiling point, so a good vacuum is necessary to prevent decomposition at high temperatures. The purity of the fractions should be monitored by GC.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A non-polar eluent such as pentane or hexane is typically used.[16]
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for assessing the purity of the final product and identifying any volatile impurities.[1][12][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying any isomeric impurities or byproducts.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the vinyl C=C stretch and the Si-H stretch (if applicable as a starting material or impurity).
References
- Benchchem. (n.d.). Minimizing by-product formation in Grignard reactions.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
- MDPI. (n.d.). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles.
- PMC. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane.
- Common Standard Oper
- The Royal Society of Chemistry. (2021, July 21). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science.
- RSC Publishing. (2023, July 28). β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, April 15).
- Wikipedia. (n.d.). Wurtz–Fittig reaction.
- ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E).
- Wikipedia. (n.d.). Grignard reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- PubMed. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study.
- MDPI. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.
- EPFL. (n.d.).
- Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes.
- Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples.
- Wikipedia. (n.d.). Wurtz–Fittig reaction.
- eScholarship@McGill. (n.d.).
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ChemRxiv. (n.d.).
- Science Publications. (n.d.).
- Scientific Spectator. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- Wikipedia. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons.
- eScholarship@McGill. (n.d.).
- Diva-portal.org. (n.d.).
- YouTube. (2025, October 9). Wurtz-Fittig Reaction.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wurtz-Fittig Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium | MDPI [mdpi.com]
- 13. epfl.ch [epfl.ch]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rroij.com [rroij.com]
- 16. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 17. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. scientificspectator.com [scientificspectator.com]
- 21. Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thescipub.com [thescipub.com]
Troubleshooting low yields in Vinylphenyldimethylsilane reactions
Introduction
Vinylphenyldimethylsilane is a key bifunctional organosilicon compound, widely utilized as a monomer in polymer chemistry, a derivatizing agent in gas chromatography, and a versatile building block in organic synthesis. Its unique structure, featuring both a reactive vinyl group and a phenyl group attached to a dimethylsilyl core, allows for a diverse range of chemical transformations. However, the synthesis of this compound, most commonly via Grignard-based or hydrosilylation routes, can be susceptible to low yields due to a variety of factors including reagent purity, reaction conditions, and competing side reactions.
This technical support guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve problems leading to suboptimal yields, ensuring efficient and reproducible outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is formatted as a series of question-and-answer scenarios that address specific experimental problems.
Scenario 1: Grignard Route - The reaction fails to initiate or proceeds with very low conversion.
Question: I am reacting Phenylmagnesium bromide with Vinyldimethylchlorosilane, but TLC/GC analysis shows mostly unreacted starting material even after extended reaction times. What are the likely causes and how can I fix this?
Answer:
This is a common issue often rooted in the quality of the Grignard reagent or the presence of inhibitors. The underlying cause is typically the quenching or deactivation of the highly nucleophilic Phenylmagnesium bromide before it can react with the electrophilic silicon center.
Probable Causes & Solutions:
-
Inactive Grignard Reagent: The Grignard reagent is notoriously sensitive to moisture and atmospheric oxygen.
-
Causality: Traces of water will protonate and quench the Grignard reagent, forming benzene and inactive magnesium salts. Oxygen can also oxidize the reagent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Verify Reagent Quality: If using a commercial Grignard solution, its activity may have diminished over time. It is best practice to titrate the Grignard reagent before use (e.g., using iodine and thiosulfate) to determine its exact molarity. For in-situ preparations, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to initiate the formation of the Grignard reagent.
-
-
-
Inhibitors on Magnesium Surface: The surface of magnesium turnings can have a passivating layer of magnesium oxide.
-
Causality: This oxide layer prevents the reaction between the magnesium metal and the aryl halide, thus inhibiting the formation of the Grignard reagent itself.
-
Troubleshooting Steps:
-
Activation of Magnesium: Before adding the aryl halide, gently heat the magnesium turnings under vacuum or add a small crystal of iodine. The disappearance of the iodine's purple color is an indicator of an activated surface. Mechanical stirring or crushing the magnesium in the flask can also expose a fresh surface.
-
-
-
Low Quality Vinyldimethylchlorosilane: The chlorosilane starting material can be compromised.
-
Causality: Vinyldimethylchlorosilane is susceptible to hydrolysis, which would form disiloxanes. These byproducts are unreactive towards the Grignard reagent and will lower the effective concentration of your electrophile.
-
Troubleshooting Steps:
-
Purify the Chlorosilane: If hydrolysis is suspected, the Vinyldimethylchlorosilane should be freshly distilled before use. Check the purity via GC-MS or ¹H NMR.
-
-
Workflow for Diagnosing Grignard Reaction Failure
Caption: Decision tree for troubleshooting Grignard reaction failures.
Scenario 2: Significant Byproduct Formation is Observed.
Question: My reaction produces the desired this compound, but I'm getting a significant amount of Biphenylene and Hexamethyldisiloxane, which complicates purification and lowers my yield. How can I suppress these side reactions?
Answer:
The formation of these specific byproducts points to well-known side reactions in Grignard and organosilane chemistry. Understanding their mechanistic origin is key to suppression.
Probable Causes & Solutions:
-
Wurtz-Fittig Coupling (Biphenylene Formation): This occurs when the Grignard reagent reacts with unreacted bromobenzene.
-
Causality: This side reaction is often catalyzed by trace transition metals and is more prevalent at higher temperatures or if the bromobenzene is added too quickly.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the bromobenzene slowly to the activated magnesium turnings to maintain a low instantaneous concentration, which favors the formation of the Grignard reagent over the coupling byproduct.
-
Maintain Low Temperature: Prepare the Grignard reagent at a controlled temperature (e.g., 0 °C or room temperature) rather than at reflux to minimize thermal decomposition and coupling.
-
-
-
Homocoupling of the Chlorosilane: The Grignard reagent can react with the product or another equivalent of the chlorosilane in unintended ways.
-
Causality: While less common for this specific reaction, it is a possibility if local concentrations of the Grignard reagent are too high during the addition of the chlorosilane.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the Grignard reagent to the chlorosilane, consider a "reverse addition" where the vinyldimethylchlorosilane is added slowly to the prepared Grignard reagent. This maintains a low concentration of the electrophile and can suppress side reactions.
-
-
-
Formation of Disiloxanes (e.g., Hexamethyldisiloxane): This is a clear indicator of moisture contamination during the reaction or workup.
-
Causality: Vinyldimethylchlorosilane readily hydrolyzes in the presence of water to form the corresponding silanol (Vinyl(dimethyl)silanol), which can then condense to form a disiloxane.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: As mentioned in Scenario 1, all solvents and glassware must be scrupulously dried. Ensure the inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction and workup.
-
Careful Workup: Quench the reaction with an anhydrous solution (e.g., saturated ammonium chloride in THF) before introducing aqueous solutions. Ensure the organic and aqueous layers are separated quickly during extraction.
-
-
Table 1: Impact of Conditions on Byproduct Formation
| Parameter | Condition | Primary Effect | Recommended Action |
| Temperature | High (> 50°C) | Increased Biphenylene formation | Maintain reaction at 0-25°C. |
| Reagent Addition | Rapid addition of Bromobenzene | Increased Biphenylene formation | Add Bromobenzene dropwise over 1-2 hours. |
| Atmosphere | Presence of Moisture/Air | Disiloxane formation, quenched Grignard | Use Schlenk line or glovebox techniques. |
| Addition Order | Grignard to Silane | Potential for local high concentration | Consider reverse addition (Silane to Grignard). |
Frequently Asked Questions (FAQs)
Q1: Is the hydrosilylation of phenylacetylene a better route to avoid Grignard-related issues?
A1: The hydrosilylation of phenylacetylene with dimethylsilane followed by a subsequent reaction can be an excellent alternative. It avoids the use of moisture-sensitive Grignard reagents. However, it comes with its own set of challenges, such as catalyst choice (e.g., Karstedt's or Speier's catalyst), regioselectivity (α- vs. β-addition), and potential for side reactions like oligomerization of the acetylene. The yield and purity can be very high, but catalyst cost and sensitivity might be a consideration.
Q2: What is the best way to purify the final this compound product?
A2: Fractional vacuum distillation is the most effective method for purifying this compound. Due to its relatively high boiling point and sensitivity to polymerization at high temperatures, distillation under reduced pressure is crucial. A typical boiling point is around 85-87 °C at 15 mmHg. Column chromatography on silica gel can also be used, but care must be taken as some vinylsilanes can be unstable on silica.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the two most common methods.
-
TLC: Use a non-polar eluent system (e.g., hexanes or petroleum ether). The product, this compound, will be less polar than the starting aryl halide (if used) but may have similar polarity to some byproducts like biphenylene. Staining with potassium permanganate can help visualize the vinyl group.
-
GC: GC is highly effective for quantitative monitoring. A small aliquot of the reaction mixture can be quenched, diluted, and injected. This allows you to track the disappearance of starting materials and the appearance of the product and byproducts over time, enabling you to determine the reaction endpoint accurately.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Bromobenzene, anhydrous
-
Vinyldimethylchlorosilane, freshly distilled
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.
-
In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of vinyldimethylchlorosilane (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 1 hour.
-
After addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by GC.
-
Upon completion, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Diagram of the Grignard Reaction Pathway
Caption: Two-step synthesis of this compound via the Grignard pathway.
References
- Title: Purification of Laboratory Chemicals, 8th Edition. Source: Elsevier URL:[Link]
- Title: A simple and reliable method for the titration of organometallic reagents. Source: Journal of Organic Chemistry, 2001, 66 (23), pp 7913–7914. URL:[Link]
- Title: The Grignard Reaction: New Developments. Source: Wiley-VCH, 2000. URL:[Link]
- Title: Platinum-catalyzed hydrosilylation of phenylacetylene. Source: Journal of Organometallic Chemistry, 1993, 449 (1-2), pp 9-11. URL:[Link]
- Title: Comprehensive Organic Synthesis, Volume 8: Reduction. Source: Pergamon Press, 1991. URL:[Link]
- Title: Synthesis of (Phenyldimethylsilyl)acetylene and Its Use in the Preparation of Terminal Acetylenes. Source: Synthetic Communications, 1985, 15 (11), pp 959-964. URL:[Link]
Hydrolysis of Vinylphenyldimethylsilane and its prevention
Welcome to the technical support center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to empower you with the knowledge to prevent common issues and resolve challenges encountered during your experiments, ensuring the integrity and success of your work.
Introduction: Understanding the Stability of this compound
This compound is a versatile organosilicon monomer widely used in the synthesis of silicone-based polymers and as a coupling agent.[1] Its unique structure, featuring both a reactive vinyl group and a stable phenyl-silicon bond, offers a desirable combination of properties, including enhanced thermal stability in the resulting polymers.[1] However, the very features that make this compound valuable also present specific challenges in its handling and storage.
A common misconception is that this compound is susceptible to hydrolysis in the same manner as alkoxysilanes (compounds with Si-O-C bonds). For alkoxysilanes, exposure to moisture leads to the cleavage of the Si-O bond, forming silanols (Si-OH) which can then condense into siloxanes (Si-O-Si). In contrast, the silicon-carbon (Si-C) bonds in this compound are significantly more stable and do not readily hydrolyze under neutral aqueous conditions.
The primary degradation pathways for this compound are:
-
Polymerization of the vinyl group: This is the most common cause of sample degradation, leading to an increase in viscosity and the formation of oligomers or polymers. This process can be initiated by heat, light, or the presence of radical or cationic initiators.[2][3]
-
Cleavage of the Si-C bond: While more stable than Si-O bonds, the Si-vinyl and Si-phenyl bonds can be cleaved under specific, non-neutral conditions, such as in the presence of strong acids, bases, or fluoride ions.
This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the quality and purity of your this compound for consistent and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My this compound sample has become viscous or has solidified. What happened and can I salvage it?
Answer:
An increase in viscosity or solidification of your this compound sample is a clear indication of polymerization. The vinyl groups on the molecule have reacted to form longer oligomeric or polymeric chains.
Potential Causes:
-
Improper Storage: Exposure to heat, light (UV radiation), or oxygen can initiate free-radical polymerization.[2][4]
-
Contamination: The presence of radical initiators (e.g., peroxides from solvents like THF or diethyl ether), strong acids, or Lewis acids can trigger cationic polymerization.[3][5]
-
Extended Storage: Over time, even under proper storage conditions, some degree of polymerization can occur, especially if the product was shipped without an adequate inhibitor.
Can it be salvaged?
Unfortunately, once significant polymerization has occurred, it is generally not practical or recommended to try and reverse the process or distill the remaining monomer. The polymer can interfere with your reaction, and the distillation of vinyl-containing compounds can be hazardous due to the potential for runaway polymerization at elevated temperatures.[6] It is best to discard the polymerized sample according to your institution's safety guidelines and obtain a fresh batch.
Preventative Measures:
-
Always store this compound in a cool, dark place, preferably in a refrigerator at 2-8°C. [7]
-
Store under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen and moisture. [7]
-
Ensure the container is tightly sealed. [8]
-
If you plan to store the material for an extended period, consider adding a polymerization inhibitor.
Question 2: I suspect my this compound is impure. How can I check its purity?
Answer:
You can assess the purity of your this compound using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: This is an excellent method for determining the purity and identifying any volatile impurities or low molecular weight oligomers. A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks, especially at higher retention times, may indicate oligomerization or other impurities.
-
NMR Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information and help identify impurities. In the 1H NMR spectrum of pure this compound, you should observe characteristic signals for the vinyl, phenyl, and methyl protons with the correct integrations. Broadening of signals or the appearance of new peaks in the aliphatic region can indicate polymerization.[9]
Question 3: I am planning a reaction that is sensitive to inhibitors. How can I remove the inhibitor from this compound?
Answer:
If your this compound contains an inhibitor (commonly phenolic compounds like hydroquinone or BHT), and your reaction is incompatible with it (e.g., some polymerization or catalytic reactions), you can remove it using the following methods:
-
Basic Wash: If the inhibitor is acidic (like hydroquinone or 4-tert-butylcatechol), you can remove it by washing the silane with a dilute aqueous solution of sodium hydroxide (e.g., 1-5% NaOH). The silane is not soluble in water, so you will need to dissolve it in a non-polar, water-immiscible solvent like diethyl ether or hexane. After the wash, separate the organic layer, wash it with brine to remove residual base, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and carefully remove the solvent under reduced pressure. Important: Use the inhibitor-free silane immediately, as it will be highly prone to polymerization.
-
Column Chromatography: Passing the this compound through a short plug of basic alumina or silica gel can also remove phenolic inhibitors. Elute with a non-polar solvent like hexane.
Caution: Always handle inhibitor-free vinyl monomers with extreme care, as they can polymerize unexpectedly. It is best to prepare only the amount you need for your immediate experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
Store this compound in its original, tightly sealed container in a cool (2-8°C), dark, and well-ventilated area under an inert atmosphere (nitrogen or argon).[7][8] Avoid exposure to heat, light, and oxygen.
Q2: Is this compound sensitive to water?
Under neutral pH, this compound is not readily hydrolyzed by water due to the stability of the Si-C bonds. It is also insoluble in water.[8] However, the presence of water in combination with acidic or basic catalysts can promote the cleavage of the Si-C bonds.
Q3: What are the signs of degradation to look for?
-
Increased viscosity: The most common sign of polymerization.
-
Formation of a precipitate or solid: Indicates advanced polymerization.
-
Discoloration: While pure this compound is a colorless to light yellow liquid, significant color change could indicate the presence of impurities or degradation products.[7]
Q4: What are suitable inhibitors to prevent the polymerization of this compound?
Common inhibitors for vinyl monomers include:
-
Phenolic compounds: 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). These are often used for storage and transport and can be removed by a basic wash.[6]
-
Aromatic amines: Secondary or tertiary aromatic amines can also be effective polymerization inhibitors.[10]
The choice and concentration of the inhibitor depend on the storage duration and the intended application. For long-term storage, a concentration of 100-1000 ppm of a suitable inhibitor is typically recommended.
Q5: Can I distill this compound to purify it?
Distillation of vinyl-containing monomers should be approached with caution due to the risk of thermally induced polymerization in the distillation pot, which can be exothermic and potentially lead to a dangerous runaway reaction.[6] If distillation is necessary, it should be performed under reduced pressure to keep the temperature low and in the presence of a high-boiling point polymerization inhibitor.[10]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To determine the purity of a this compound sample and identify potential oligomeric byproducts.
Materials:
-
This compound sample
-
Heptane or other suitable anhydrous solvent
-
GC-MS instrument with a flame ionization detector (FID) or mass spectrometer (MS)
-
DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in heptane (e.g., 1 mg/mL).
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with a high split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[11][12]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp at 10°C/min to 250°C
-
Hold at 250°C for 5 minutes[11]
-
-
MS Parameters (if using MS detection):
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity as the percentage of the area of the main this compound peak relative to the total area of all peaks.
-
Analyze the mass spectra of any impurity peaks to identify their potential structures. Oligomers will typically show repeating fragmentation patterns.
-
| Property | Value | Reference |
| CAS Number | 1125-26-4 | [13] |
| Molecular Formula | C₁₀H₁₄Si | [14] |
| Molecular Weight | 162.30 g/mol | [14] |
| Boiling Point | 82 °C at 20 mmHg | [13] |
| Density | 0.892 g/mL at 25 °C | [13] |
| Refractive Index (n20/D) | 1.507 | [13] |
Visualizations
Caption: Logical workflow for preventing the degradation of this compound.
Caption: Simplified free-radical polymerization pathway of this compound.
References
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
- Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
- US20170313591A1 - Polymerization Inhibitor for Silane. Google Patents.
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. PMC - NIH.
- Polymerisation inhibitor. Wikipedia.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH.
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar.
- Preparations and Properties of Poly(vinylsilane)s. American Chemical Society.
- Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. ResearchGate.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.
- Cationic polymerization. Wikipedia.
- US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Google Patents.
- Polymerization Inhibitors. 3V Sigma USA.
- Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark.
- Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org.
- Cationic Vinyl Polymerization. Polymer Science Learning Center.
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separations.
- Vinyldimethylphenylsilane. PubChem.
- (PDF) Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. ResearchGate.
- Polymerization of water soluble cationic vinyl monomers. Zendy.
- 29 Si NMR chemical shifts variations in organically modifies silanes. University of New Mexico.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society.
- Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- 29Si NMR chemical shifts of silane derivatives. ScienceDirect.
- FREE RADICAL POLYMERIZATION.
- Free Radical Polymerization. Chemistry LibreTexts.
- Vinylsilane synthesis. Organic Chemistry Portal.
- Free Radical Vinyl Polymerization. Polymer Science Learning Center.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pslc.ws [pslc.ws]
- 5. pslc.ws [pslc.ws]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. (4 - vinyl phenyl) dimethyl silane CAS#: 4556-72-3 [m.chemicalbook.com]
- 8. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 10. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. This compound | 1125-26-4 [chemicalbook.com]
- 14. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of byproducts in Vinylphenyldimethylsilane synthesis
Welcome to the technical support center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this versatile organosilicon compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, whether you are employing a Grignard-based approach or a hydrosilylation reaction.
Part 1: Troubleshooting the Grignard Synthesis Route
The synthesis of this compound via the Grignard reaction, typically involving the reaction of a vinylphenyl Grignard reagent with a chlorodimethylsilane, is a common method. However, it is not without its challenges.
A1: Low yields in this Grignard synthesis can stem from several factors, primarily related to the stability and reactivity of the Grignard reagent and potential side reactions.
Common Causes and Troubleshooting Steps:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards moisture and oxygen.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents should be anhydrous. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Expected Outcome: A significant improvement in the yield of the desired product.
-
-
Side Reactions with Solvent: Tetrahydrofuran (THF), a common solvent for Grignard reactions, can be cleaved by the Grignard reagent, especially at elevated temperatures, leading to byproducts.[1]
-
Troubleshooting: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the reaction of the Grignard reagent with chlorodimethylsilane. Minimize reaction time where possible.
-
Expected Outcome: Reduced formation of solvent-related byproducts and an increased yield of this compound.
-
-
Wurtz-Fittig Coupling: Homocoupling of the vinylphenyl Grignard reagent can occur, leading to the formation of divinylbenzene isomers.
-
Troubleshooting: Add the chlorodimethylsilane slowly to the Grignard reagent at a low temperature to keep its concentration low and favor the desired cross-coupling reaction.
-
Expected Outcome: A decrease in the formation of high-molecular-weight coupling byproducts.
-
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Part 2: Byproduct Identification and Mitigation in Hydrosilylation
The platinum-catalyzed hydrosilylation of phenylacetylene with dimethylsilane is an atom-economical route to this compound. However, controlling regioselectivity and minimizing side reactions are critical for obtaining a pure product.
A2: The byproducts in the hydrosilylation of phenylacetylene are typically isomers of the desired product and products resulting from side reactions like reduction.
Common Byproducts and Their Identification:
| Byproduct Name | Structure | Typical GC-MS and ¹H NMR Signatures |
| α-isomer (1-phenyl-1-(dimethylsilyl)ethene) | Ph(Me₂Si)C=CH₂ | GC-MS: Same mass as the β-isomer. ¹H NMR: Distinct vinyl protons, typically two doublets in the vinyl region. |
| β-(E)-isomer ((E)-dimethyl(styryl)silane) | (E)-PhCH=CH(SiMe₂) | GC-MS: Same mass as the α-isomer. ¹H NMR: Two doublets for the vinyl protons with a large coupling constant (~18-19 Hz) characteristic of a trans configuration. |
| β-(Z)-isomer ((Z)-dimethyl(styryl)silane) | (Z)-PhCH=CH(SiMe₂) | GC-MS: Same mass as the α and β-(E) isomers. ¹H NMR: Two doublets for the vinyl protons with a smaller coupling constant (~14-15 Hz) characteristic of a cis configuration. |
| Ethylbenzene | Ph-CH₂CH₃ | GC-MS: Molecular ion peak corresponding to C₈H₁₀. ¹H NMR: A characteristic quartet and triplet for the ethyl group. |
| Styrene | Ph-CH=CH₂ | GC-MS: Molecular ion peak corresponding to C₈H₈. ¹H NMR: Characteristic signals for the vinyl group. |
| 1,4-diphenylbut-1-en-3-yne | Ph-CH=CH-C≡C-Ph | GC-MS: Molecular ion peak corresponding to C₁₆H₁₂. This is a dimerization product of phenylacetylene. |
Mechanism of Byproduct Formation in Hydrosilylation
Caption: Pathways for product and byproduct formation in hydrosilylation.
A3: Controlling regioselectivity and minimizing byproducts in hydrosilylation hinges on the careful selection of the catalyst, solvent, and reaction conditions.
Troubleshooting and Optimization Strategies:
-
Catalyst Selection: The choice of platinum catalyst and its ligands significantly influences the α/β isomer ratio. For instance, Karstedt's catalyst is known to be highly active but may offer low selectivity.[2]
-
Troubleshooting: Screen different platinum catalysts (e.g., Speier's catalyst, Karstedt's catalyst, Pt(0)-divinyltetramethyldisiloxane). The size of platinum nanoparticles can also affect selectivity, with larger particles sometimes favoring the formation of fewer byproducts.[3]
-
Expected Outcome: Altered α/β isomer ratio and potentially reduced byproduct formation.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Troubleshooting: Experiment with a range of anhydrous solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane).
-
Expected Outcome: Improved selectivity for the desired isomer.
-
-
Temperature Control: Higher temperatures can lead to an increase in side reactions, including reduction and dimerization.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary.
-
Expected Outcome: Minimized formation of reduction and dimerization byproducts.
-
-
Stoichiometry: An excess of either reactant can lead to the formation of specific byproducts.
-
Troubleshooting: Use a strict 1:1 stoichiometry of phenylacetylene to dimethylsilane. If reduction is a major issue, a slight excess of phenylacetylene might be beneficial.
-
Expected Outcome: A cleaner reaction profile with fewer byproducts related to unreacted starting materials.
-
Part 3: Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting. Below are standard protocols for analyzing your reaction mixture.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the volatile components of the reaction mixture.
Procedure:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to 1 mL of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
If necessary, pass the solution through a small plug of silica gel to remove the catalyst.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra.
-
Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain detailed structural information about the components of the reaction mixture.
Procedure:
-
Sample Preparation:
-
Work up a larger portion of the reaction mixture (e.g., through aqueous quench and extraction).
-
Remove the solvent under reduced pressure.
-
If necessary, perform a quick column chromatography to separate the major components.
-
Dissolve the crude product or isolated fractions in a deuterated solvent (e.g., CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the vinyl region (typically 5-7 ppm) to identify and quantify the different isomers.
-
Integrate the signals corresponding to each species to determine their relative ratios.
-
-
¹³C NMR and 2D NMR (if necessary):
-
For unambiguous identification of complex structures, acquire ¹³C NMR, COSY, and HSQC spectra.
-
References
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI. [Link]
- Hydrosilylation of phenylacetylene with triethylsilane leading to vinylsilanes 1 and 2 and the detected side products 4–6.
- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
- Platinum-Catalyzed Hydrosilyl
- Platinum-Catalyzed Hydrosilyl
- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
Sources
- 1. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles | MDPI [mdpi.com]
Technical Support Center: Purifying Vinylphenyldimethylsilane via Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are purifying Vinylphenyldimethylsilane using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
For the purification of this compound, silica gel is the most commonly used and effective stationary phase.[1][2] Its polarity is well-suited for separating this relatively non-polar organosilane from more polar impurities. Alumina can also be used, and its availability in acidic, neutral, or basic forms can be advantageous if the target molecule shows instability on the slightly acidic surface of silica gel.[3]
Q2: Which mobile phase (eluent) should I start with for the purification?
Given the non-polar nature of this compound, you should begin with a highly non-polar solvent system. Pure pentane or hexane are excellent starting points.[1][4] These solvents will elute the non-polar product while retaining more polar impurities, such as unreacted starting materials or certain byproducts, at the top of the column.[3]
Q3: How do I determine the optimal solvent system before running a large-scale column?
The optimal eluent system should always be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[2][5] The goal is to find a solvent or solvent mixture in which the this compound has a Retention Factor (Rf) value of approximately 0.2 - 0.3 .[2] This Rf range typically ensures good separation from impurities and minimizes the elution time and solvent volume required.
Experimental Protocol: TLC Analysis for Solvent System Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also, prepare a TLC spotter with a co-spot (a mixture of your crude material and a pure standard of this compound, if available).
-
Select Solvents: Prepare several developing chambers with different non-polar solvent systems. Start with pure hexane and then try mixtures with slightly more polar solvents (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate or Hexane:Dichloromethane).
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the co-spot onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Analyze: Calculate the Rf value for your product in each solvent system. The system that provides good separation from impurities and an Rf of ~0.2-0.3 for the product is your ideal choice for the column.[2]
Q4: What is the appropriate ratio of silica gel to my crude product?
A general rule for silica gel column chromatography is to use a stationary phase (silica) to crude sample weight ratio between 20:1 and 100:1 .[2]
-
For relatively easy separations where the desired compound's Rf is well-separated from impurities, a 20:1 to 50:1 ratio is often sufficient.[3]
-
For difficult separations of compounds with very close Rf values, a higher ratio of 100:1 or more may be necessary to achieve baseline resolution.
Troubleshooting Guide
Problem: My product, this compound, is eluting with the solvent front (Rf ≈ 1.0).
Cause: The mobile phase is too polar. This compound is a non-polar compound, and a solvent with even a small percentage of a polar component like ethyl acetate can cause it to move too quickly through the column, resulting in no separation.[5]
Solution:
-
Reduce Polarity: Immediately switch to a less polar eluent. If you are using a hexane/ethyl acetate mixture, switch to pure hexane or pentane.[1]
-
Re-optimize with TLC: Perform another TLC analysis starting with 100% hexane or pentane to confirm that the product's Rf is brought into the desired 0.2-0.3 range.
Problem: My product is not eluting from the column.
Cause: The mobile phase is not polar enough to displace the compound from the silica gel. While unlikely for this compound with standard non-polar eluents, this can happen if the crude material contains highly polar, unforeseen impurities that alter the column's behavior or if the product itself has degraded into a more polar species.
Solution:
-
Gradual Polarity Increase: Slowly increase the polarity of the mobile phase. This is known as gradient elution. For example, if you started with 100% hexane, you can gradually introduce ethyl acetate or dichloromethane in small increments (e.g., moving from 100% hexane to 99:1 hexane:ethyl acetate, then 98:2, and so on).
-
Monitor Fractions: Collect fractions continuously and monitor them by TLC to see when the product begins to elute.
Problem: I'm getting poor separation between my product and an impurity.
Cause: This is a common issue that can stem from several factors, including a suboptimal solvent system, column overloading, or improper column packing.
Solutions:
-
Refine the Mobile Phase: The resolving power of your separation is highly dependent on the solvent. If a hexane/ethyl acetate system doesn't work, try a different solvent combination with different selectivity, such as hexane/dichloromethane or hexane/toluene.[6] Small changes can significantly alter the relative separation of compounds.
-
Check Column Packing: An improperly packed column with air bubbles or channels will lead to a non-uniform solvent front and poor separation.[3] Ensure you are using a proper packing technique (wet or slurry method is often recommended) to create a homogenous and compact bed.[3]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor resolution.[7] If your bands are broad and overlapping, reduce the amount of crude material loaded onto the column. Ensure you are within the recommended 20:1 to 100:1 silica-to-sample ratio.[2]
Problem: My compound is "streaking" or "tailing" down the column.
Cause: Tailing can be caused by several factors:
-
Sample Acidity/Basicity: The slightly acidic nature of silica gel can interact with certain compounds, causing them to streak.
-
Compound Degradation: this compound, while generally stable, could potentially react or polymerize on the acidic silica surface, leading to a smear of products.
-
Overloading: Applying too concentrated a sample can lead to tailing.
Solutions:
-
Deactivate Silica Gel: Before packing, you can treat the silica gel with a small amount of a base, like triethylamine (typically 1% in the eluent), to neutralize the acidic sites. This is a common strategy for purifying acid-sensitive compounds.
-
Switch to Alumina: Consider using neutral or basic alumina as the stationary phase if you suspect compound degradation on silica.[3]
-
Load in Low Polarity Solvent: Ensure your sample is loaded onto the column in the weakest possible solvent (ideally the starting eluent) and in the smallest possible volume to create a tight starting band.
Data Summary & Protocols
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[2] | Standard, effective, and cost-efficient for non-polar compounds. |
| Initial Mobile Phase | 100% Pentane or Hexane[1] | Matches the non-polar nature of the analyte, ensuring good retention. |
| Target Rf on TLC | 0.2 - 0.3[2] | Provides the optimal balance between separation and elution time. |
| Silica:Sample Ratio | 20:1 to 100:1 by weight[2] | Ensures sufficient surface area for separation without overloading. |
Detailed Protocol: Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of silica gel needed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the starting eluent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[3]
-
Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Begin eluting the solvent through the column, collecting the eluate in a series of numbered test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, this is done by applying positive pressure with compressed air.[5]
-
If a gradient is needed, gradually increase the percentage of the more polar solvent. Avoid drastic changes in polarity which can crack the silica bed.[9]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]
-
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for addressing common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Wikipedia. (2023). Column chromatography.
- University of Toronto. (n.d.). Column chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
- Semantic Scholar. (n.d.). Supporting information.
- MH Chem. (2022, June 25). Quick vacuum column chromatography: shortcut way of compound purification (VLC). YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of North Texas, Department of Chemistry. (n.d.). Lecture 7: Gas Chromatography.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Supporting Information for Pd-Catalyzed One-Pot Synthesis of Vinylsilanes via a Three-Component Tandem Reaction. (n.d.).
- SMERUD. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?
- SIELC Technologies. (2018, February 16). Vinyltrimethoxysilane.
- ResearchGate. (n.d.). RF values of Ethyl acetate extract.
- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
Sources
- 1. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Long-Term Storage of Vinylphenyldimethylsilane
Welcome to the technical support center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during long-term storage?
A1: The principal degradation pathway for this compound is the free-radical polymerization of its vinyl group.[1][2] This process can be initiated by exposure to heat, light, or atmospheric oxygen, leading to an increase in viscosity and eventually solidification of the monomer. The phenyl ring and dimethylsilyl group contribute to the molecule's overall stability, but the vinyl group remains reactive.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization and other degradation, this compound should be stored in a cool, dark, and dry place.[4][5] The recommended storage temperature is typically between 2-8°C.[6][7] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen.[8] Oxygen can participate in the formation of peroxy radicals, which can initiate polymerization.[9]
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound is highly dependent on storage conditions and the presence of an appropriate stabilizer. When stored under ideal conditions (refrigerated, under inert gas, and with a suitable inhibitor), it can remain stable for extended periods. However, without a stabilizer, the monomer is susceptible to polymerization, which can significantly shorten its usable life.[2] It is recommended to monitor the material's purity and physical state periodically.
Q4: Which stabilizers are recommended for the long-term storage of this compound, and at what concentrations?
A4: Given the structural similarity of the vinylphenyl group to styrene, inhibitors effective for styrene are also suitable for this compound.[1] Phenolic inhibitors are a common choice for storage and transport.[2] The selection of a stabilizer depends on the intended application and the required storage duration.
| Stabilizer | Recommended Concentration (ppm) | Mechanism of Action | Notes |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Radical scavenger, particularly effective in the presence of oxygen. | Commonly used for storage and transport of styrene and other vinyl monomers.[2] |
| Hydroquinone (HQ) | 200 - 1000 | Reacts with free radicals to form stable compounds, effectively terminating the polymerization chain reaction.[9] | Requires the presence of oxygen to function efficiently.[9] |
| 4-Methoxyphenol (MEHQ) | 10 - 50 | Similar to hydroquinone, it is a radical scavenger that is effective in the presence of oxygen. | A common choice for stabilizing acrylic and vinyl monomers.[2] |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | A phenolic antioxidant that acts as a free radical scavenger. | Widely used in various organic materials to prevent oxidative degradation.[2] |
It is crucial to note that the effectiveness of phenolic inhibitors is often dependent on the presence of a small amount of oxygen.[9] Therefore, if storing under a strictly anaerobic environment, alternative stabilizers might be considered.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: My this compound has become viscous or has solidified.
-
Potential Cause: This is a clear indication that polymerization has occurred. This is likely due to improper storage conditions, such as exposure to heat or light, or the depletion of the stabilizer.
-
Solution: Unfortunately, once polymerized, the monomer cannot be easily reversed to its original state. The material is likely unusable for most applications. To prevent this in the future, strictly adhere to the recommended storage conditions and consider adding a stabilizer.
-
Verification: A simple visual inspection is often sufficient. An increase in viscosity can be qualitatively assessed by swirling the container. For a more quantitative measure, viscosity can be measured and compared to the specification of the fresh material.
Issue 2: I'm observing unexpected peaks in my NMR/GC-MS analysis.
-
Potential Cause: The appearance of new signals, particularly broad peaks in the aliphatic region of an NMR spectrum, can indicate the formation of oligomers or polymers. In GC-MS, a decrease in the main peak's area percentage and the appearance of new, less volatile compounds can also signify degradation.
-
Solution:
-
Confirm the Identity of Impurities: Attempt to identify the new peaks. Comparison with literature data for polymerized vinyl compounds can be helpful.
-
Assess the Extent of Degradation: Quantify the amount of remaining monomer. If the purity is still within an acceptable range for your application, you may be able to use the material.
-
Consider Purification: For small amounts of oligomerization, distillation under reduced pressure might be a viable option to repurify the monomer. However, this should be done with caution as heating can promote further polymerization. It is advisable to add a distillation inhibitor, such as hydroquinone, before attempting this.[2]
-
Issue 3: I suspect my stabilizer has been consumed.
-
Potential Cause: Stabilizers are consumed over time as they quench free radicals.[9] Higher storage temperatures will accelerate the rate of stabilizer depletion.
-
Solution: The concentration of the stabilizer can be monitored using analytical techniques such as HPLC. If the stabilizer concentration is found to be low, a fresh amount can be added to the monomer to extend its shelf life, provided that significant polymerization has not already occurred.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound via ¹H NMR Spectroscopy
This protocol provides a method to monitor the integrity of the vinyl group, which is the primary site of polymerization.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare the NMR sample by dissolving a small amount of the this compound sample in CDCl₃ with TMS in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals of the vinyl group protons. These typically appear as a multiplet in the range of 5.5-7.0 ppm.
-
Identify the signals for the methyl protons on the silicon atom, which will be a sharp singlet.
-
Integrate the peaks corresponding to the vinyl protons and the methyl protons.
-
The ratio of the integration of the vinyl protons to the methyl protons should remain constant over time for a stable sample. A decrease in the relative integration of the vinyl protons indicates polymerization.
-
Diagrams
Caption: Troubleshooting workflow for this compound storage issues.
References
- ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?
- Polymer Chemistry (RSC Publishing). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization.
- PMC - NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals.
- Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
- Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
- Wikipedia. Polymerisation inhibitor.
- SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
- Google Patents. US4814475A - Vinyl silane compounds.
- Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide.
- Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes.
- ACS Publications. Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews.
- Separation Science. Analytical Techniques In Stability Testing.
- Amanote Research. (PDF) Chemical Degradation Pathways in Siloxane Polymers.
- ResearchGate. Analytical Methods for Volatile Methylsiloxanes Quantification: Current Trends and Challenges | Request PDF.
- YouTube. (2025, May 11). What Are Stabilizers? - Chemistry For Everyone.
- RSC Publishing. Aqueous solution degradation pathways of trimethylsiloxane surfactants.
- PubMed. Long-term dimensional stability and reproduction of surface detail of four polyvinyl siloxane duplicating materials.
- Semantic Scholar. (2011, November 1). Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Available at: [Link] ওর-Pearce/0d9b54e7d1e8c6e2b8e3a2c5a9b9e6c4c9e8e9c9
- Organic Chemistry Portal. Vinylsilane synthesis.
- MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- Hubei Co-Formula Material Tech Co.,Ltd. Dimethylphenylvinylsilane.
- Chemical Communications (RSC Publishing). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization.
- PubMed. (2014, June 16). Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture.
- PMC - NIH. (2017, June 19). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials.
- ResearchGate. (2017, June 19). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials.
- ResearchGate. (2025, August 10). (PDF) Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture.
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. This compound | 1125-26-4 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chempoint.com [chempoint.com]
Removal of unreacted starting materials from Vinylphenyldimethylsilane
Welcome to the technical support center for organosilane synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted starting materials and byproducts from Vinylphenyldimethylsilane (VPDMS). The information is tailored for researchers, scientists, and drug development professionals aiming to achieve high purity in their synthetic preparations.
Introduction: The Challenge of Purity
The synthesis of this compound, commonly achieved via Grignard or organolithium pathways, is a robust method for creating this versatile monomer.[1][2] However, the final purity is paramount for its successful use in polymerization and as a coupling agent.[1] The primary challenge lies not in the main reaction, but in the meticulous removal of unreacted starting materials and side-products formed during the reaction and subsequent workup. This guide addresses the most common purification hurdles and provides validated protocols to overcome them.
Troubleshooting & FAQs: A Guided Approach to Purification
This section is structured to follow a logical experimental workflow, from the initial reaction quench to final purification.
Q1: My Grignard reaction is complete. What is the correct and safest way to quench the mixture to handle unreacted reagents?
Answer: Proper quenching is the most critical first step in purification. Its purpose is to neutralize highly reactive species, primarily the unreacted Grignard reagent and any residual chlorodimethylsilane, before exposing the mixture to air or water. An improper quench can lead to violent exothermic reactions or the formation of problematic siloxane byproducts.[3][4]
The standard and recommended method is a slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5]
Why this works:
-
Mild Proton Source: Ammonium chloride provides a mild acidic proton (pKa ~9.2) that effectively protonates and neutralizes the Grignard reagent (R-MgX) to form a hydrocarbon and insoluble magnesium salts. It is less aggressive than strong acids, minimizing potential side reactions with your desired product.
-
Chlorosilane Reaction: It also hydrolyzes the unreacted chlorodimethylsilane. However, this hydrolysis is a key source of impurities (see Q3).
-
Safety: Quenching by adding the reaction mixture to the quench solution (reverse quench) in a separate, larger flask is crucial. This ensures the reactive species is always in the presence of excess quenching agent, allowing for better temperature control and preventing a dangerous buildup of unreacted material.[4]
Never quench by adding water directly to the Grignard reaction flask. This can cause a violent, uncontrolled exothermic reaction due to the localized generation of heat and gaseous byproducts.[4][6]
Q2: After quenching, I have a thick, white precipitate. How do I effectively remove these inorganic salts?
Answer: The white precipitate consists of magnesium salts (e.g., MgBr₂, MgCl₂) formed during the quenching process. These are removed through a standard liquid-liquid extraction procedure.
After the quench, the mixture is typically transferred to a separatory funnel. An organic solvent in which your product is soluble but the salts are not (e.g., diethyl ether, ethyl acetate, or dichloromethane) is used to extract the VPDMS.[2] The aqueous layer, containing the dissolved magnesium salts, is then drained away.
Pro-Tip for Emulsions: Sometimes, a stable emulsion forms between the organic and aqueous layers, making separation difficult. To break this emulsion, you can:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[7]
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion physically.[6]
Q3: My NMR analysis shows unexpected peaks, and the crude product feels slightly greasy or viscous. What are these impurities?
Answer: These are almost certainly siloxane byproducts. They are formed when unreacted chlorodimethylsilane is hydrolyzed during the aqueous workup.[8][9] The initial hydrolysis forms a silanol (R₂Si(OH)H), which is unstable and rapidly condenses with another silanol molecule to form a stable disiloxane (H(CH₃)₂Si-O-Si(CH₃)₂H).
This byproduct, 1,1,3,3-Tetramethyldisiloxane, is a common contaminant in this synthesis. If other chlorosilane impurities were present in your starting material (e.g., trimethylchlorosilane), other siloxanes like hexamethyldisiloxane could also be formed.[9]
Mechanism of Siloxane Formation: 2 (CH₃)₂SiHCl + 2 H₂O → 2 (CH₃)₂SiH(OH) + 2 HCl 2 (CH₃)₂SiH(OH) → (CH₃)₂HSi-O-SiH(CH₃)₂ + H₂O
These siloxanes are often difficult to remove because their boiling points can be close to that of the desired this compound product, and they share similar polarity.
Q4: Should I use distillation or flash chromatography to achieve the final purification of my this compound?
Answer: The choice between distillation and flash chromatography depends on the specific impurities present. A comparison of boiling points is essential for making this decision.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound (Product) | 162.30 | ~196-198 (760 mmHg); ~82 (15 mmHg)[10] | Low |
| 1,1,3,3-Tetramethyldisiloxane (Byproduct) | 134.33 | 70-71 | Low |
| 1-Bromo-4-vinylbenzene (Starting Material) | 183.05 | 204-205 | Low-Medium |
| Hexamethyldisiloxane (Byproduct) | 162.38 | 101 | Low |
Analysis & Recommendation:
-
Distillation: Simple distillation is ineffective due to the close boiling point of 1,1,3,3-tetramethyldisiloxane (71°C) to the product's boiling point at reduced pressure (~82°C). While high-efficiency fractional distillation could theoretically separate them, it is often impractical on a lab scale.[11] Distillation is better suited for removing high-boiling impurities like unreacted 1-bromo-4-vinylbenzene.
-
Flash Chromatography: This is the highly recommended method.[12][13] this compound is a non-polar compound. It can be effectively separated from slightly more polar starting materials and less polar siloxane byproducts on silica gel using a non-polar eluent.[2][14]
Experimental Protocols & Workflows
Workflow 1: Decision Logic for Purification
This diagram outlines the logical steps to select the appropriate purification strategy after the reaction is complete.
Caption: Purification decision tree for this compound.
Protocol 1: Standard Aqueous Workup
This protocol details the steps for quenching the reaction and performing the initial extraction.
-
Preparation: In a separate flask, large enough to hold at least three times the volume of your reaction mixture, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath.
-
Quenching: While stirring the cooled NH₄Cl solution vigorously, slowly add the completed Grignard reaction mixture dropwise via an addition funnel. Monitor the temperature of the quenching flask, ensuring it does not rise significantly.
-
Extraction: Once the addition is complete, transfer the entire biphasic mixture to a separatory funnel. Add an appropriate volume of an organic solvent (e.g., diethyl ether) to fully dissolve the product.[5]
-
Separation: Shake the funnel, venting frequently. Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography Purification
This protocol provides a method for purifying the crude product using silica gel chromatography.[15]
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). For non-polar compounds like VPDMS, a non-polar eluent is required. Start with 100% hexanes or pentane. The target Rf (retention factor) for your product should be approximately 0.25-0.35.
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter. A silica gel-to-crude product ratio of 50:1 to 100:1 by weight is a good starting point for difficult separations.[15]
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform, level band. Dry loading prevents solvent effects that can degrade separation quality.[12]
-
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- What are Chlorosilanes? (n.d.). Elkem.com. [Link]
- US Patent 7,208,617 B2 - Hydrolysis of chlorosilanes. (2007).
- US Patent 4,609,751 A - Method of hydrolyzing chlorosilanes. (1986).
- Chemistry - Hydrolysis. (n.d.). Silicones Europe. [Link]
- Chlorosilane. (n.d.). Wikipedia. [Link]
- Grignard Reagents and Silanes. (1996). Gelest, Inc.[Link]
- Solutions for chromatography and purific
- Working with Hazardous Chemicals. (2011). Organic Syntheses, 88, 296-308. [Link]
- Removing unreacted Mg metal in a Grignard reaction. (2014). Chemistry Stack Exchange. [Link]
- Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. (2010). PMC - NIH. [Link]
- Grignard Reaction. (n.d.). Course Hero. [Link]
- Flash Purific
- Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. (2020). YouTube. [Link]
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
- Reactions of vinylsilanes and allylsilanes. (1979). eScholarship@McGill. [Link]
- Quenching Reactions: Grignards. (2021). Chemistry LibreTexts. [Link]
- Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). MDPI. [Link]
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
- Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 355. [Link]
- Grignard Reagent Reaction: Synthesis & Mechanism. (n.d.). PraxiLabs. [Link]
- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). (2011). Semantic Scholar. [Link]
- Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Successful flash chrom
- Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]
- Fine Purification of Monoisotopic Silanes 28SiH4 , 29SiH4 , and 30SiH4 via Distillation. (2004).
- Quenching Reactive Substances. (2006). KGROUP. [Link]
- CN114262342B - Method for purifying phenyl silane. (2022).
- Dimethylphenylvinylsilane. (n.d.).
- SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are Chlorosilanes? | Elkem.com [elkem.com]
- 9. Chlorosilane - Wikipedia [en.wikipedia.org]
- 10. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 11. researchgate.net [researchgate.net]
- 12. biochemmack.ru [biochemmack.ru]
- 13. biotage.com [biotage.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Characterization of Vinylphenyldimethylsilane Degradation Products
Welcome to the Technical Support Center for Vinylphenyldimethylsilane (VPDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VPDMS degradation. As a versatile reagent and building block, understanding its stability and degradation profile is critical for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your work.
I. Understanding the Instability of this compound
This compound (VPDMS) possesses three key functional groups that dictate its reactivity and degradation pathways: a vinyl group, a phenyl group, and a dimethylsilyl group. The interplay of these moieties makes the molecule susceptible to degradation under various conditions.
-
Hydrolysis: The silicon-carbon bond is generally stable, but the presence of even trace amounts of water, especially under acidic or basic conditions, can lead to the hydrolysis of related silanes, and by analogy, VPDMS could potentially undergo slow hydrolysis at the Si-phenyl or Si-vinyl bond under harsh conditions, though this is less common than with Si-O or Si-Cl bonds. A more likely scenario in technical applications involving VPDMS is the hydrolysis of precursor materials or related siloxane impurities.
-
Polymerization: The vinyl group is susceptible to radical, anionic, or cationic polymerization, which can be initiated by heat, light, or chemical initiators. This can lead to the formation of oligomers and polymers, altering the properties of the material.[1]
-
Thermal Decomposition: At elevated temperatures, organosilanes can undergo decomposition. For phenyl-containing siloxanes, this can involve the formation of cyclic siloxanes and potentially the cleavage of the silicon-phenyl bond.[2][3]
-
Photodegradation: The phenyl group can absorb UV radiation, leading to photochemical reactions. This can result in bond cleavage and the formation of various degradation products.[4]
The following diagram illustrates the potential degradation pathways of VPDMS:
Caption: Potential degradation pathways of this compound (VPDMS).
II. Troubleshooting Guide: Identifying Degradation Products
This section is formatted in a question-and-answer style to directly address common analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: I see unexpected peaks in my GC-MS chromatogram after storing my VPDMS sample. What could they be?
Answer: Unexpected peaks often indicate the presence of degradation products. Based on the likely degradation pathways, these could be:
-
Hydrolysis Products: Look for peaks corresponding to silanols, such as phenylvinyldimethylsilanol, and their condensation products (disiloxanes). Silanols can be challenging to analyze by GC-MS due to their polarity and tendency to condense in the hot injector.[5] You may observe peak tailing.
-
Polymerization Byproducts: Small oligomers (dimers, trimers) of VPDMS may be volatile enough to be detected by GC-MS. These will have masses that are multiples of the VPDMS monomer unit (162.3 g/mol ).
-
Thermal Degradation Products: If your injector temperature is too high, you may be causing on-column degradation. Look for evidence of cyclic siloxanes. Common fragments for phenyl-containing siloxanes in mass spectrometry can provide clues.[6]
-
Oxidation Products: Depending on storage conditions, oxidation of the vinyl group could lead to epoxides or other oxygenated species.
Troubleshooting Steps:
-
Lower the Injector Temperature: To minimize on-column degradation, try a lower injector temperature.
-
Derivatization: To improve the chromatography of polar silanols, consider derivatization (silylation) to convert them into less polar trimethylsilyl ethers.
-
Analyze by Direct Inlet Mass Spectrometry: If you suspect non-volatile polymers, direct inlet or probe MS can provide information on higher molecular weight species.
Question 2: My mass spectra are complex and difficult to interpret. What are the characteristic fragmentation patterns for VPDMS and its degradation products?
Answer: Understanding the fragmentation patterns is key to identification.
-
This compound (VPDMS): The NIST WebBook provides a reference mass spectrum for phenyldimethylvinylsilane.[7] Expect to see the molecular ion peak (M+) at m/z 162. A prominent fragment is often the loss of a methyl group (M-15) at m/z 147. Cleavage of the vinyl group (M-27) at m/z 135 is also possible.
-
Phenyl-containing Fragments: The presence of a phenyl group will often give rise to characteristic ions at m/z 77 (phenyl cation) and other aromatic fragments.[6]
-
Siloxane Fragments: Cyclic siloxanes resulting from thermal degradation will have their own characteristic fragmentation patterns. For example, hexamethylcyclotrisiloxane (D3) has a molecular weight of 222 g/mol .
The following table summarizes expected mass-to-charge ratios (m/z) for common fragments:
| Compound/Fragment | Expected m/z | Notes |
| VPDMS (M+) | 162 | Molecular Ion |
| [M-CH₃]⁺ | 147 | Loss of a methyl group |
| [M-C₂H₃]⁺ | 135 | Loss of a vinyl group |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| Phenylvinyldimethylsilanol | 178 | Molecular Ion of potential hydrolysis product |
| Dimer of VPDMS | 324 | Molecular Ion of a simple polymerization byproduct |
Question 3: I'm observing significant peak tailing for some of the new peaks. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing polar compounds like silanols by GC.[8]
-
Cause: Active sites in the GC system (e.g., in the liner, column, or detector) can interact with the polar Si-OH group of silanols, causing delayed elution and peak tailing.
-
Solutions:
-
Use a Deactivated Liner: Employ a liner that has been treated to block active sites.
-
Column Choice: Use a column specifically designed for the analysis of polar compounds.
-
Derivatization: As mentioned earlier, converting the silanols to their less polar silyl ether derivatives can significantly improve peak shape.
-
System Maintenance: Ensure your GC system is clean and free from contaminants.
-
The following workflow can help troubleshoot GC-MS issues:
Caption: Troubleshooting workflow for unexpected peaks in GC-MS analysis of VPDMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Question 4: How can I use ¹H NMR to monitor the degradation of VPDMS?
Answer: ¹H NMR is a powerful tool for tracking changes in the structure of VPDMS.
-
Disappearance of Vinyl Protons: The vinyl group protons of VPDMS have characteristic chemical shifts. Polymerization will lead to a decrease in the intensity of these signals and the appearance of broad signals in the aliphatic region corresponding to the polymer backbone.[9]
-
Appearance of Silanol Protons: If hydrolysis occurs, a new, often broad, signal corresponding to the Si-OH proton will appear. The chemical shift of this proton is highly dependent on the solvent and concentration.[9] In acetone-d6, silanol protons of aryl-substituted silanols appear in a specific region of the spectrum.[9]
-
Changes in the Aromatic Region: Degradation involving the phenyl group may lead to changes in the signals in the aromatic region of the spectrum.
Question 5: What should I look for in the ²⁹Si NMR spectrum?
Answer: ²⁹Si NMR provides direct information about the silicon environment.
-
Shift upon Hydrolysis: The chemical shift of the silicon atom will change upon hydrolysis of any Si-C bonds or, more likely, if there are reactive Si-O or Si-Cl bonds in impurities that hydrolyze to form silanols. The formation of siloxanes through condensation will also result in new ²⁹Si signals.[10]
-
Broadening upon Polymerization: Polymerization can lead to a distribution of silicon environments, which can result in broadened signals in the ²⁹Si NMR spectrum.
III. Experimental Protocols
Protocol 1: GC-MS Analysis of VPDMS and Potential Degradation Products
-
Sample Preparation: Dilute the VPDMS sample in a dry, inert solvent (e.g., hexane or toluene) to a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
Injector: Split/splitless injector, 250 °C (consider lowering to 200 °C if thermal degradation is suspected). Use a deactivated liner.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for VPDMS based on its retention time and mass spectrum.[7]
-
Analyze the mass spectra of any additional peaks, looking for the characteristic fragments listed in the troubleshooting guide.
-
Compare the obtained spectra with mass spectral libraries (e.g., NIST).
-
Protocol 2: ¹H NMR Monitoring of VPDMS Stability
-
Sample Preparation: Prepare a solution of VPDMS in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 10 mg/mL in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integration of the vinyl, phenyl, and methyl protons.
-
Stability Study:
-
To study hydrolytic stability, add a controlled amount of D₂O and a catalytic amount of acid or base, if desired.
-
To study thermal stability, heat the NMR tube at a specific temperature for a defined period.
-
To study photostability, expose the NMR tube to a UV lamp.
-
-
Time-course Analysis: Acquire ¹H NMR spectra at regular intervals to monitor changes in the spectrum, paying close attention to the vinyl proton signals and the potential appearance of new signals.
-
Data Analysis: Integrate the relevant signals to quantify the extent of degradation over time.
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A: VPDMS should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It should be stored in a cool, dark place to prevent heat- or light-induced polymerization.
-
-
Q2: I suspect my VPDMS has polymerized. How can I confirm this?
-
A: An increase in the viscosity of the liquid is a physical indication of polymerization. Analytically, ¹H NMR is an excellent method to confirm polymerization by observing the disappearance or significant reduction of the vinyl proton signals.[9] Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the polymer.
-
-
Q3: Can I use water as a solvent for reactions involving VPDMS?
-
A: While the Si-C bond in VPDMS is relatively stable to hydrolysis, the use of water as a solvent is generally not recommended, especially if the reaction conditions are acidic or basic, as this can promote the hydrolysis of related silane compounds.[11] If an aqueous system is necessary, the stability of VPDMS under the specific reaction conditions should be carefully evaluated.
-
-
Q4: Are there any safety precautions I should take when handling VPDMS?
-
A: VPDMS is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.
-
V. References
-
Physical organosilicon chemistry. II. Mass spectral cracking patterns of phenylsilane and ortho-, meta- and para-substituted benzyl- and phenyltrimethylsilanes. (URL not available)
-
Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. (URL not available)
-
Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (URL not available)
-
Stability studies of alkoxysilanes in aqueous media. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
-
Various types of silanols and siloxane present on the chromatographic surface. (URL not available)
-
TROUBLESHOOTING GUIDE. (URL not available)
-
Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. [Link]
-
In vitro stability study of organosilane self-assemble monolayers and multilayers. (URL not available)
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (URL not available)
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (URL not available)
-
The thermal decomposition kinetics of poly(vinyltri-(phenylethynyl) silane)s. (URL not available)
-
Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Link]
-
Information of GC-MS analysis for siloxane standards. (URL not available)
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (URL not available)
-
29Si NMR Spectroscopy of Organosilicon Compounds. (URL not available)
-
Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
NMR Spectroscopy of Organosilicon Compounds. (URL not available)
-
Anionic polymerization of vinylsilanes. (URL not available)
-
Phenyldimethylvinylsilane. [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]
-
Vinylsilanes as Chain-Transfer Agents in Ethylene Polymerization: Direct Synthesis of Heterotelechelic Polyolefins. [Link]
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (URL not available)
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
mass spectra - fragmentation patterns. [Link]
-
Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]
-
How To Identify & Prevent Analytical Test Problems. [Link]
-
poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. (URL not available)
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]
-
Troubleshooting guide for inconsistent octyl-silanetriol coatings. (URL not available)
-
Troubleshooting incomplete silanization of surfaces. (URL not available)
-
Synthesis of Vinylsilanes. (URL not available)
-
Study of the photodegradation of polypropylene: Effect of the silane coupling agents as organosilicon coatings in TiO2 fillers, evaluation of the thermomechanical properties. (URL not available)
-
Some Thermal Studies of Polysilanes and Polycarbosilanes. (URL not available)
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§. (URL not available)
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (URL not available)
-
Analysis by Mass Spectrometry of the Hydrolysis/Condensation Reaction of a Trialkoxysilane in Various Dental Monomer Solutions. [Link]
-
Styrene Photocatalytic Degradation Reaction Kinetics. (URL not available)
-
Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (URL not available)
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
Sources
- 1. Vinylsilanes as Chain-Transfer Agents in Ethylene Polymerization: Direct Synthesis of Heterotelechelic Polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyldimethylvinylsilane [webbook.nist.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Vinylphenyldimethylsilane Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Vinylphenyldimethylsilane coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a versatile organosilicon monomer, this compound offers a unique combination of a reactive vinyl group and a tunable silicon moiety, making it a valuable building block in materials science and pharmaceutical development.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the mechanistic principles that govern reaction success.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the coupling of this compound. Each answer provides a diagnostic workflow and scientifically grounded solutions.
Q1: My Heck-type coupling reaction with this compound has a very low or no yield. What are the initial troubleshooting steps?
A1: Low or no yield is a common yet solvable issue, often stemming from the catalyst system or reaction conditions. The critical steps in a Heck reaction—oxidative addition, migratory insertion, and β-hydride elimination—are highly sensitive to several factors.[2] A systematic approach is crucial for diagnosis.
First, verify the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst decomposition and side reactions like homocoupling.[3] The purity of this compound is also paramount; impurities can poison the catalyst.[1]
If reagent quality is confirmed, the next focus is the catalytic system.
-
Catalyst Precursor: While Pd(PPh₃)₄ is common, it can degrade upon storage.[4] Consider using a more stable, air-stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, which often show higher activity.[2][5]
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective. The silyl-Heck reaction often requires sterically demanding, electron-rich phosphine ligands (e.g., tBuPPh₂, Buchwald-type phosphines) to promote the formation of highly reactive, low-valent palladium intermediates.[6][7][8]
-
Catalyst Loading: For a difficult reaction, a loading of 1-5 mol% is a reasonable starting point. If you see no conversion, consider incrementally increasing the catalyst loading before making other drastic changes.[9]
Finally, evaluate the reaction conditions. The choice of base is critical for regenerating the active Pd(0) catalyst.[2] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) are common choices. Temperature can also be a key parameter; while higher temperatures may increase the rate, they can also accelerate catalyst deactivation.
Below is a diagnostic workflow to guide your troubleshooting process.
Caption: A logical workflow for diagnosing low-yield reactions.
Q2: I'm observing significant side products, primarily homocoupling of my aryl halide and isomerization of the product alkene. How can I suppress these?
A2: The formation of side products points to specific mechanistic pathways becoming dominant.
-
Homocoupling: This typically arises from oxidative addition followed by a competing transmetalation/reductive elimination pathway or from reactions involving Pd(II) species in the presence of oxygen. Rigorous deoxygenation of the reaction mixture before and during the reaction is the most effective solution. Ensure you are using a reliable inert gas (Argon or Nitrogen) and that your solvents are properly degassed. Using a Pd(0) source directly can sometimes mitigate this issue.[3]
-
Product Isomerization: After the desired product is formed via β-hydride elimination, the resulting palladium-hydride species (H-Pd-X) can re-insert into the product alkene in a non-productive cycle, leading to isomerization.[2][8] This is more common when the rate of olefin dissociation from the palladium center is slow. Adding a strong base or certain salts can facilitate the reductive elimination of the H-Pd-X species, regenerating the Pd(0) catalyst more quickly and minimizing the time available for isomerization.[2]
Q3: My reaction is sluggish and I suspect catalyst deactivation. What causes this and how can I prevent it?
A3: Catalyst deactivation is the loss of catalytic activity over time and can be a significant challenge.[10] It can stem from several sources:
-
Thermal Decomposition: At elevated temperatures, ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.[11][12]
-
Solution: Use the lowest effective temperature for the reaction. Employing sterically bulky ligands can create a more stable catalytic complex that is less prone to aggregation.
-
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, particularly if trace oxygen or water is present.[11]
-
Solution: Ensure all reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere.
-
-
Inhibition by Reagents or Byproducts: Sometimes, reagents or byproducts can coordinate strongly to the palladium center, inhibiting its catalytic activity. For instance, in related coupling reactions, certain zinc salts have been shown to form heterobimetallic complexes with palladium, reducing its activity.[11][12]
-
Solution: This requires careful mechanistic investigation. If a specific component is suspected, altering its stoichiometry or adding a scavenger may be necessary. For example, additives like lithium bromide have been shown to counteract inhibitory effects in some systems by preventing the formation of inactive complexes.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient coupling reactions involving this compound?
A1: this compound is versatile, but it is most prominently used in palladium-catalyzed cross-coupling reactions. The two most relevant classes are:
-
Mizoroki-Heck Reaction: This is a cornerstone reaction that couples the vinyl group with an unsaturated halide or triflate (e.g., aryl bromide, aryl iodide, vinyl triflate).[2][13] It is a powerful method for C-C bond formation and is widely used in pharmaceutical and materials synthesis.[13] The reaction is highly regioselective, typically adding to the less substituted carbon of the alkene.[14]
-
Hiyama Coupling: This reaction couples an organosilane with an organic halide. Here, the silicon group acts as the nucleophilic partner. The C-Si bond is activated, typically by a fluoride source (like TBAF) or a base, to facilitate transmetalation to the palladium center. This allows for the coupling of the vinylphenyl group to various electrophiles.[15]
Q2: How do I select the optimal palladium catalyst and ligand for my specific substrates?
A2: The choice of catalyst and ligand is perhaps the most critical parameter for success and is highly substrate-dependent. There is no single "best" system; selection should be guided by mechanistic understanding and empirical screening.
| Ligand Class | Key Characteristics | Best For... |
| Monodentate Phosphines (e.g., P(t-Bu)₃, P(o-tol)₃) | Bulky, electron-rich. | General purpose, good for activating stubborn aryl chlorides. |
| Buchwald-type Ligands (e.g., SPhos, XPhos) | Highly bulky and electron-donating biaryl phosphines. | Activating challenging substrates (hindered or electron-rich/poor halides), often allowing for lower reaction temperatures.[6] |
| Bidentate Phosphines (e.g., dppf, BINAP) | Form stable chelate complexes with palladium. | Can influence regioselectivity and are essential for asymmetric Heck reactions when using chiral variants.[16] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable Pd-complexes. | High thermal stability, useful for reactions requiring high temperatures. Resistant to oxidative degradation.[6] |
A good starting point is to use a versatile, air-stable precatalyst like a G3 or G4 Buchwald palladacycle, which are designed for broad substrate scope and reliable activation.
Q3: What is the mechanistic role of the solvent and how should I choose one?
A3: The solvent is not merely a medium for dissolution; it actively participates in the catalytic cycle and significantly influences reaction rates and selectivity.[17][18][19]
-
Stabilization of Intermediates: Polar aprotic solvents like DMF, NMP, DMAc, or THF are commonly used.[4] They can stabilize charged intermediates that may form during the catalytic cycle, particularly in the "ionic pathway" of the Heck reaction.[20]
-
Catalyst Solubility and Stability: The solvent must keep the catalyst and reagents in solution. In some cases, solvent molecules can act as weak ligands, stabilizing the active catalyst and preventing aggregation.[18]
-
Influence on Reaction Pathway: The choice of solvent can influence which mechanistic pathway is favored (neutral vs. ionic), thereby affecting regioselectivity.[17][20]
For this compound couplings, polar aprotic solvents are generally a good starting point. Toluene is a less polar option that can also be effective, particularly if substrate solubility is an issue in more polar media.[18]
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Silyl-Heck Reaction
This protocol is a general starting point for the coupling of an aryl bromide with this compound. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
SPhos (0.05 mmol, 5.0 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide, followed by the 1,4-dioxane. Stir for 5 minutes until the solids are well-suspended. Finally, add the this compound via syringe.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5][21]
References
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of Ligands and Additives on the Palladium-Promoted Carbonylative Coupling of Vinyl Stannanes and Electron-Poor Enol Trifl
- Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). Wiley Online Library.
- (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). RSC Publishing.
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. (n.d.). MDPI.
- Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. (n.d.). PMC - NIH.
- Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation C
- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. (n.d.).
- Vinylsilane synthesis. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Silyl-Heck Reactions for the Preparation of Unsatur
- The Influence of Ligands on the Pd-Catalyzed Diaryl
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019).
- Technical Support Center: Vinylstannane Chemistry. (2025). Benchchem.
- Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. (2006). Semantic Scholar.
- Catalyst deactiv
- Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2020). University of Liverpool IT Services.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
- Hydrosilylation of phenylacetylene with triethylsilane leading to... (n.d.).
- Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. (n.d.). NIH.
- Addressing low reactivity of vinyl triflates in Stille coupling. (2025). Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
- Common side reactions and byproducts in vinyl trifl
- Cross-Coupling Reactions, Continued. (n.d.). Gelest.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pure.york.ac.uk [pure.york.ac.uk]
- 20. pcliv.ac.uk [pcliv.ac.uk]
- 21. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
Vinylphenyldimethylsilane: A Technical Guide for Safe Handling and Experimentation
Welcome to the Technical Support Center for Vinylphenyldimethylsilane (CAS 1125-26-4). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to ensure both the integrity of your research and your safety in the laboratory. This document moves beyond simple data sheets to explain the "why" behind procedures, empowering you to handle this versatile organosilicon monomer with confidence and precision.
This compound is a valuable intermediate in the synthesis of silicone compounds, pharmaceuticals, and advanced materials like high-performance coatings and composites.[1][2] Its unique structure, featuring both a reactive vinyl group and a phenyl ring, allows for polymerization and imparts enhanced thermal stability to final products.[2] However, these same properties necessitate careful handling and a thorough understanding of its reactivity and hazards.
Section 1: Compound Profile & Properties
Before working with any chemical, a clear understanding of its physical and chemical properties is paramount. This data informs storage conditions, handling procedures, and potential reaction parameters.
| Property | Value | Source |
| CAS Number | 1125-26-4 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₄Si | [4][5][6] |
| Molecular Weight | 162.30 g/mol | [3][4][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [5][8] |
| Density | 0.892 g/mL at 25 °C | [5][7] |
| Boiling Point | 82 °C at 20 mmHg | [5][7] |
| Flash Point | 59.4 °C (138.9 °F) - closed cup | [7] |
| Refractive Index | n20/D 1.507 | [5][7] |
| Storage Temperature | 2-8°C, under inert gas | [5][8] |
| Solubility | Insoluble in water. Soluble in Chloroform, Ethyl Acetate (Slightly). | [1][5] |
Section 2: Safety & Handling FAQs
This section addresses the most common questions regarding the safe handling of this compound. The answers are designed to provide not just instructions, but also the reasoning behind them.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: this compound is classified as a flammable liquid and may cause an allergic skin reaction. It can also be harmful if inhaled.[9] Understanding these hazards is the first step in mitigating risk.
| Hazard Class | GHS Classification | Precautionary Statement Codes | Source |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor | [3][5] |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | [9] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [9] |
The flammability (Flash Point ~59°C) means that vapors can ignite if exposed to a spark or open flame.[7] The potential for skin sensitization implies that repeated contact can lead to an allergic reaction (dermatitis).
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered approach to PPE is essential. The goal is to create a complete barrier preventing chemical contact.
-
Eye Protection: Chemical safety glasses are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, a face shield used in conjunction with safety goggles is strongly recommended.[10][11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile).[10] It is critical to check the manufacturer's glove compatibility charts for breakthrough times. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat is mandatory. For larger-scale operations, chemical-resistant coveralls or an apron may be necessary.[10][11]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7][10]
Q3: How should I properly store this compound to ensure its stability and safety?
A3: Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Temperature: Store in a cool place, ideally refrigerated at 2-8°C.[5][8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization, which can be initiated by oxygen or atmospheric moisture.[8]
-
Container: Keep the container tightly closed and sealed.[1][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][9][10]
Q4: What is the correct procedure for cleaning up a minor spill?
A4: For a minor spill (that you are trained and equipped to handle), follow these steps methodically.
-
Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
-
Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Wear PPE: Don the appropriate PPE as described in Q2, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.[12][13] Work from the outside of the spill inward to prevent spreading.[14] Do NOT use paper towels, as this can increase the rate of evaporation and create a greater fire hazard.[12]
-
Collect Waste: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[13][15]
-
Decontaminate: Wipe down the spill area with a cloth dampened with a mild detergent and water solution.[15]
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[13][14]
Q5: What are the immediate first-aid measures in case of accidental exposure?
A5: Swift and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical attention.[9][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water/shower for at least 15 minutes.[9][10] If skin irritation or a rash develops, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[10]
Section 3: Experimental & Troubleshooting Guide
This compound is a reagent, and its successful use depends on understanding its reactivity.
Q1: My reaction yield is lower than expected. What are some common causes?
A1: Low yields often trace back to reagent purity or reaction conditions.
-
Reagent Purity: The vinyl group is susceptible to polymerization. If the starting material has been stored improperly (e.g., exposed to air, light, or heat), it may contain oligomers or polymers. Consider purifying the silane by distillation under reduced pressure before use.
-
Moisture Sensitivity: While the hydrolytic sensitivity is low compared to chlorosilanes, many organometallic reactions that utilize this reagent (e.g., those involving Grignard or organolithium reagents) are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[16]
-
Reaction Temperature: Some reactions, particularly those involving lithiation, require precise low-temperature control (e.g., -78°C) to prevent side reactions.[16] Ensure your cooling bath is stable and that reagents are added slowly to control any exotherms.
Q2: I noticed a solid forming in my bottle of this compound upon storage. What is it and can I still use the material?
A2: The solid is likely a polymer that has formed due to slow polymerization. This can be initiated by exposure to air (oxygen), light, heat, or trace impurities. The presence of this polymer indicates that the purity of the liquid is compromised. It is not recommended to use the material directly. You would need to separate the liquid from the solid and purify it (e.g., by vacuum distillation) before use, verifying its purity by a method like NMR or GC. The best practice is to prevent this by adhering strictly to storage guidelines (see Q3 in the previous section).
Section 4: Example Experimental Protocol
This protocol is a generalized example based on a common synthetic application to illustrate proper handling within a workflow.[16]
Synthesis of (4-vinylphenyl)dimethylsilane
Objective: To demonstrate a typical reaction involving the formation of a silicon-carbon bond using an organometallic intermediate.
Materials:
-
1-bromo-4-vinylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel) is thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Setup: In the round-bottom flask, dissolve 1-bromo-4-vinylbenzene (10.0 mmol) in anhydrous THF (15 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: [CRITICAL STEP] Add n-BuLi (1.6 M in hexane, 7.5 mL) dropwise to the stirred solution over 30 minutes. A color change is typically observed. Maintain the temperature at -78 °C.
-
Expert Insight: Slow addition is crucial to control the exotherm and prevent side reactions.
-
-
Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.
-
Electrophile Addition: In a separate, dry flask, prepare a solution of chlorodimethylsilane (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for 8 hours (or overnight).
-
Quenching: [CAUTION] Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). This will neutralize any remaining organolithium species. Perform this step in the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.
Section 5: References
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Dimethylphenylvinylsilane. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). Vinyldimethylphenylsilane. PubChem Compound Database. Retrieved January 9, 2026, from [Link]
-
Gelest, Inc. (n.d.). VINYLPHENYLMETHYLSILANE. Retrieved January 9, 2026, from [Link]
-
University of Toronto Mississauga. (2023, August 1). Chemical Spills. Retrieved January 9, 2026, from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved January 9, 2026, from [Link]
-
SafetyVet. (n.d.). Spill Cleanup Card. Retrieved January 9, 2026, from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 9, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved January 9, 2026, from [Link]
-
PubMed. (2024, April 1). Evaluating workplace protection factors (WPFs) of different firefighter PPE interface control measures for select volatile organic compounds (VOCs). Retrieved January 9, 2026, from [Link]
-
Respiratory Therapy Zone. (2025, January 23). Personal Protective Equipment (PPE) | Quick Explainer Video. YouTube. Retrieved January 9, 2026, from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved January 9, 2026, from [Link]
Sources
- 1. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. nbinno.com [nbinno.com]
- 3. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1125-26-4 [chemicalbook.com]
- 6. Phenyldimethylvinylsilane [webbook.nist.gov]
- 7. 二甲基苯基乙烯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. hsa.ie [hsa.ie]
- 12. jk-sci.com [jk-sci.com]
- 13. utm.utoronto.ca [utm.utoronto.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of Residual Catalysts in Vinylphenyldimethylsilane
Welcome to the technical support center for the analysis of residual catalysts in Vinylphenyldimethylsilane (VPDMS). This guide is designed for researchers, scientists, and drug development professionals who require precise and accurate quantification of metallic and organic catalyst residues in their VPDMS materials. As a critical monomer in the synthesis of advanced polymers and a coupling agent in specialty applications, the purity of VPDMS is paramount. Residual catalysts can compromise product performance, poison downstream catalytic processes, and, in pharmaceutical applications, pose a significant safety risk.
This document moves beyond standard operating procedures to provide in-depth, field-proven insights into troubleshooting common analytical challenges. We will explore the causality behind experimental choices, ensuring you can develop robust, self-validating analytical methods.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the common issues and unexpected results encountered during the analysis of residual catalysts in VPDMS.
Question: My ICP-MS results for palladium/platinum are inconsistent and show poor reproducibility. What is the likely cause?
Answer: Inconsistent results for noble metal catalysts in an organic matrix like VPDMS often stem from three primary sources: sample preparation, matrix effects, and instrument stability.
-
Inhomogeneous Sample: The catalyst residue may not be perfectly distributed throughout the VPDMS lot. Ensure vigorous homogenization of the sample before drawing an aliquot for analysis.
-
Incomplete Digestion: VPDMS has a stable organosilicon structure. If the digestion process fails to completely break down the organic matrix, the catalyst can remain encapsulated, leading to incomplete atomization in the plasma and thus, lower, variable readings. You may see a visible precipitate or an unclear solution post-digestion.
-
Matrix Effects: The high concentration of silicon and carbon in the sample can suppress the ion signal of the target analyte (e.g., Pt, Pd) in the ICP torch.[1][2] This "signal suppression" can vary between samples if the total dissolved solids (TDS) are not consistent.
-
Instrument Drift: Analysis of organic matrices can lead to carbon deposition on the ICP-MS interface cones (sampler and skimmer), causing a gradual decrease in signal over an analytical run.[3] This is a common cause of poor reproducibility.
Question: I am observing a high, noisy baseline in my ICP-MS analysis. What should I investigate?
Answer: A high, noisy baseline is almost always indicative of contamination. The challenge is to identify the source.
-
Reagent Purity: The acids and solvents used for digestion and dilution are a common source of contamination. Always use ultra-trace metal grade acids and high-purity solvents.[4] It is critical to run a "reagent blank" (all reagents, no sample) to confirm their purity.
-
Labware Contamination: Glassware is a poor choice for trace metal analysis as it can leach metallic impurities.[4] Use acid-leached fluoropolymer (PFA, PTFE) labware for all sample preparation steps. Ensure a rigorous cleaning protocol is in place for all digestion vessels and autosampler tubes.[5]
-
Environmental Contamination: Airborne dust in the laboratory can introduce contaminants. Sample preparation should ideally be performed in a clean environment, such as a laminar flow hood.[4]
-
Memory Effects: If a previous sample with a very high concentration of the target analyte was run, it can "stick" to the sample introduction system (tubing, nebulizer, spray chamber) and slowly leach out during subsequent analyses, causing a high baseline.[5] A thorough rinse protocol between samples is essential.
Question: My GC-MS analysis is showing unexpected peaks, and the mass spectra for my target silane seem incorrect. Why is this happening?
Answer: The analysis of reactive organosilicon compounds like VPDMS by GC-MS can be complex.
-
In-source Reactions: Recent studies have shown that silyl groups can react with trace amounts of water within the mass spectrometer's C-trap, leading to unexpected adduct ions (e.g., M+18 for water adduction) or fragmentation patterns.[6][7] This can complicate spectral interpretation and library matching.
-
Inlet Degradation: The heated GC inlet can cause degradation of thermally labile compounds. If you are looking for organic catalyst ligands, they might be breaking down in the inlet. Using a lower inlet temperature or a gentler injection technique like on-column injection might be necessary.[8]
-
Column Bleed: The stationary phase of the GC column can degrade, especially if exposed to oxygen at high temperatures. This "column bleed" produces a rising baseline and can introduce siloxane-related peaks into your chromatogram.[8]
Part 2: Core Analytical Workflows & Protocols
This section provides detailed methodologies for the two primary analytical techniques used for residual catalyst analysis in VPDMS.
Workflow 1: Quantification of Metallic Catalysts (Pt, Pd, Rh, etc.) by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace level metallic residues due to its exceptional sensitivity and specificity.[9][10] The primary challenge lies in effectively preparing the organic VPDMS sample for introduction into the aqueous-based system.
The following diagram outlines a logical path for troubleshooting common issues encountered during the ICP-MS analysis of VPDMS.
Caption: Troubleshooting decision tree for ICP-MS analysis.
This protocol is designed to completely decompose the VPDMS matrix, ensuring all metallic catalysts are solubilized for analysis.
Causality: Microwave digestion in a closed vessel allows for temperatures and pressures well above the boiling point of the acids, which significantly accelerates the oxidation of the organic matrix.[1][11] Nitric acid is a powerful oxidizing agent, while hydrogen peroxide is added to aid in the breakdown of the resilient phenyl and vinyl organic moieties.[3]
-
Labware Preparation: All PFA digestion vessels and autosampler tubes must be soaked in 10% (v/v) nitric acid for a minimum of 4 hours, followed by a thorough rinse with ultrapure water (18.2 MΩ·cm).
-
Sample Weighing: Accurately weigh approximately 0.1 g of homogenized VPDMS directly into a clean, tared PFA microwave digestion vessel. The accuracy of this weight is critical for the final concentration calculation.
-
Acid Addition: In a fume hood, carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂) to the vessel containing the sample.
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a program that slowly ramps the temperature to 200 °C and holds for at least 15 minutes.[11] The slow ramp prevents dangerous pressure build-up.
-
Dilution: After the vessel has cooled completely, carefully open it in the fume hood. Transfer the clear digestate to a 50 mL volumetric flask. Rinse the digestion vessel multiple times with small volumes of ultrapure water, transferring the rinsate to the flask. This ensures a quantitative transfer.
-
Final Preparation: Dilute the sample to the 50 mL mark with ultrapure water. Add an internal standard (e.g., Yttrium, Indium) to all samples, blanks, and standards to correct for instrument drift and matrix effects.[3] The final solution should have a total dissolved solids (TDS) content below 0.2% to ensure stable plasma conditions.[3]
-
Analysis: Aspirate the sample into the ICP-MS. Monitor the internal standard signal; a recovery outside of 80-120% indicates a potential matrix issue or instrument problem.
Workflow 2: Analysis of Organic Catalyst Residues by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile or semi-volatile organic residues, such as phosphine ligands or unreacted starting materials, that may be present in the VPDMS.[12][13]
Caption: Step-by-step workflow for GC-MS analysis.
This method is a straightforward approach for screening and quantifying organic residues.
Causality: Direct injection of VPDMS can overload the GC column. Dilution in a non-polar, volatile solvent like heptane ensures compatibility with the common non-polar GC columns used for this type of analysis and allows for a sharp injection band.[12]
-
Sample Preparation: Accurately prepare a 1% (w/v) solution of the homogenized VPDMS sample in high-purity heptane or toluene. Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
GC-MS Conditions:
-
Injection: Inject 1 µL in splitless mode to maximize sensitivity.[6]
-
Inlet Temperature: Start with 250 °C, but be prepared to lower it if thermal degradation is suspected.[8]
-
Column: A low-bleed, low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS) is a good starting point.[6]
-
Oven Program: A typical program might be: hold at 80 °C for 1 minute, then ramp at 20 °C/min to 250 °C and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
-
Data Acquisition: For initial screening, acquire data in full scan mode (e.g., m/z 50-400) to identify unknown residues by comparing spectra to a library (e.g., NIST). For quantification of known targets, use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Data Analysis: Quantify the target analytes by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.
Part 3: Data & Regulatory Context
Understanding the types of catalysts used and the regulatory limits is crucial for developing a relevant analytical program.
Common Catalysts in Vinylsilane Synthesis
The synthesis of vinylsilanes, including VPDMS, often involves hydrosilylation or cross-coupling reactions, which utilize a range of metal catalysts.[14][15][16]
| Catalyst Type | Common Examples | Typical Use |
| Platinum-based | Karstedt's catalyst, Speier's catalyst, PtCl₂(COD) | Hydrosilylation |
| Palladium-based | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Cross-coupling (e.g., Silyl-Heck) |
| Rhodium-based | Wilkinson's catalyst (RhCl(PPh₃)₃) | Hydrosilylation |
| Other Metals | Cobalt, Nickel, Iron complexes | Hydrosilylation |
Regulatory Limits for Metal Catalysts
For drug development professionals, residual catalyst levels are strictly controlled by regulatory bodies. The European Medicines Agency (EMEA) provides guidelines on acceptable limits based on Permitted Daily Exposure (PDE).[17][18][19]
| Metal Catalyst | Class | Oral Limit (ppm) | Parenteral Limit (ppm) |
| Platinum (Pt) | 1B | 10 | 1 |
| Palladium (Pd) | 1B | 10 | 1 |
| Rhodium (Rh) | 2 | 10 | 1 |
| Nickel (Ni) | 1C | 20 | 2 |
| Cobalt (Co) | 2 | 50 | 5 |
Note: These limits are based on a standard 10 g/day drug dosage and should be used as a guideline. Specific limits must be calculated based on the actual dosage of the final drug product.[18][20]
References
- ResearchGate.
- Phenomenex Inc. TROUBLESHOOTING GUIDE. [Link]
- secrets of science.
- Nanjing Binglab.
- Separation Science.
- SpringerLink.
- Drawell.
- Royal Society of Chemistry.
- Organic Chemistry Portal. Vinylsilane synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
- PubMed. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
- ResearchGate. Trace Analysis — Challenges and Problems. [Link]
- Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
- ResearchGate.
- European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
- European Medicines Agency.
- ResearchGate.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
- PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
- European Medicines Agency.
- Google Patents. US5272233A - Platinum-based catalysts for the polymerization of vinyl ether monomers and polymers.
- ResearchGate. Determination of Platinum in Polysiloxanes by Direct Organic Introduction-Inductively Coupled Plasma Optical Emission Spectrometry. [Link]
- Slideshare.
- PubMed Central. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). [Link]
- Agilent. Analysis of Platinum Group Elements (PGEs), Silver, and Gold in Roadside Dust using Triple Quadrupole ICP-MS. [Link]
- Labcompare. Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. [Link]
- Royal Society of Chemistry.
- PubMed Central. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. [Link]
- MDPI.
- NSL Analytical. Trace Element Detection: Addressing Challenges in Feedstock Testing for Additive Manufacturing. [Link]
- Tascon GmbH.
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
- PubMed Central.
- ACS Publications.
- MDPI. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. [Link]
- ACS Publications. Environmental Science & Technology Journal. [Link]
- ResearchGate. Quantification issues of trace metal contaminants on silicon wafers by means of TOF-SIMS, ICP-MS, and TXRF. [Link]
Sources
- 1. Key steps in sample preparation for ICP-MS - Nanjing Binglab [njbinglab.com]
- 2. researchgate.net [researchgate.net]
- 3. ICP-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. savillex.jp [savillex.jp]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. diva-portal.org [diva-portal.org]
- 14. Vinylsilane synthesis [organic-chemistry.org]
- 15. US5272233A - Platinum-based catalysts for the polymerization of vinyl ether monomers and polymers - Google Patents [patents.google.com]
- 16. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 18. biospectra.us [biospectra.us]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Vinylsilanes: A Comparative Analysis of Vinylphenyldimethylsilane
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes and material properties. Among the versatile class of organosilicon compounds, vinylsilanes stand out for their utility in a myriad of applications, including cross-coupling reactions, hydrosilylation, and polymer synthesis. This guide provides an in-depth comparison of Vinylphenyldimethylsilane with other commonly utilized vinylsilanes, namely Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). Our analysis is grounded in experimental data to offer a clear, objective comparison of their performance.
Introduction to Vinylsilanes: A Tale of Two Moieties
Vinylsilanes are bifunctional molecules characterized by a vinyl group (-CH=CH₂) and a silyl group (-SiR₃). This unique structure allows them to act as a bridge between organic and inorganic materials and to participate in a wide range of chemical transformations. The reactivity of the vinyl group and the nature of the substituents on the silicon atom dictate the specific applications and performance of each vinylsilane.
This compound (VPDMS) , with its phenyl and dimethyl groups attached to the silicon, offers a distinct set of properties compared to the more common alkoxysilanes like Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) , where the silicon is bonded to methoxy or ethoxy groups, respectively.
A Senior Application Scientist's Guide to the Validation of Vinylphenyldimethylsilane Purity by GC-MS
Introduction: The Imperative for Purity in Advanced Materials
Vinylphenyldimethylsilane (VPDMS) is a key organosilicon monomer utilized in the synthesis of advanced polymers, specialty rubbers, and as a surface modification agent in high-performance materials. Its unique structure, combining a reactive vinyl group with a stable phenyl-substituted silicon moiety, makes it an invaluable building block. However, the performance of the final product—be it a pharmaceutical intermediate or a semiconductor component—is directly contingent on the purity of the starting monomer. The presence of residual starting materials, synthetic by-products, or oligomers can compromise polymerization reactions, alter material properties, and introduce unforeseen safety concerns.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing VPDMS purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative techniques to equip researchers and quality control professionals with the tools for robust and reliable purity validation.
The Analytical Gold Standard: Why GC-MS Prevails for VPDMS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[1] The power of this technique lies in its hybrid nature: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides high-confidence identification based on the mass-to-charge ratio of the ionized molecules and their characteristic fragmentation patterns.[1][2]
For a molecule like VPDMS, this dual capability is critical. Not only can we quantify the main component, but we can also tentatively identify unknown impurities, which is invaluable for troubleshooting synthesis and purification processes. The high sensitivity of modern GC-MS systems allows for the detection and quantification of trace-level impurities that other methods might miss.[3]
Comparative Overview of Purity Analysis Techniques
While GC-MS is the preferred method, a comprehensive understanding of alternative techniques is essential for orthogonal validation and for specific use cases.
| Technique | Principle | Strengths for VPDMS Analysis | Limitations | Primary Use Case |
| GC-MS | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity; identifies unknown impurities.[1][2] | Requires sample volatility; potential for on-column reactions in some silanes.[4] | Primary method for purity, impurity profiling, and identification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific standard for each impurity; non-destructive.[5] | Lower sensitivity than GC-MS; complex spectra with multiple impurities. | Orthogonal validation of primary component purity; absolute purity assignment. |
| HPLC | Chromatographic separation in a liquid phase. | Suitable for non-volatile or thermally labile impurities.[6] | VPDMS is highly volatile, making it unsuitable for standard HPLC; requires chromophore for UV detection. | Analysis of non-volatile contaminants or specific, derivatized silanes.[6] |
| DSC | Measures heat flow associated with thermal transitions. | Determines total eutectic impurity content in highly pure (>98.5%) crystalline substances.[7] | Does not identify impurities; ineffective for amorphous materials or solid solutions.[7] | Rapid assessment of total impurity load in final, highly purified crystalline product. |
| Gravimetric Analysis | Measures mass of residue after ignition (e.g., ASTM D6740). | Determines non-volatile content or silicon content. | Provides no information on the identity or quantity of organic impurities. | Quality control for inorganic content, not organic purity. |
A Self-Validating GC-MS Protocol for VPDMS Purity
Trust in an analytical result is built upon a foundation of rigorous method validation. The following protocol is designed to be inherently self-validating by incorporating system suitability checks and adhering to established validation principles.
Experimental Workflow Diagram
Caption: High-level workflow for VPDMS purity analysis by GC-MS.
Step 1: Materials and Reagents
-
This compound (VPDMS): Lot to be tested.
-
Reference Standard: Certified Reference Material (CRM) of VPDMS, if available. If not, a well-characterized in-house primary standard can be used.
-
Solvent: Heptane or Dichloromethane, HPLC or GC-grade.[8][9]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Step 2: Instrumentation and Chromatographic Conditions
The choice of parameters is critical. A non-polar column is chosen for its affinity for the phenyl group, while the temperature program is designed to elute the volatile VPDMS efficiently while separating it from potentially higher-boiling oligomers.
| Parameter | Setting | Rationale (The "Why") |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent reproducibility and high sensitivity.[10] |
| MS Detector | 5977B MSD or equivalent | Offers high sensitivity and spectral library matching for impurity identification. |
| Column | DB-5MS, TG-5SILMS, or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic and organosilicon compounds.[4][11] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert and provides optimal chromatographic efficiency. |
| Inlet | Split/Splitless, 280 °C | High temperature ensures complete vaporization of silanes. |
| Injection Mode | Split, 50:1 ratio | Prevents column overloading from the high-concentration main peak, ensuring sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for reproducible injections. |
| Oven Program | 60 °C (1 min), ramp to 310 °C at 15 °C/min, hold 5 min | An initial hold separates volatile impurities. The ramp ensures elution of higher boiling point impurities. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching.[12] |
| Acquisition Mode | Full Scan, 50-400 m/z | Allows for the detection and identification of unknown impurities. |
Step 3: Standard and Sample Preparation
-
System Suitability Solution (SSS): Prepare a solution of VPDMS in heptane at approximately 1 mg/mL. If known impurities are available, spike them at a low level (e.g., 0.1%) to verify resolution.
-
Sample Solution: Accurately weigh approximately 100 mg of the VPDMS test sample into a 10 mL volumetric flask and dilute to volume with heptane. This creates a concentrated solution suitable for detecting trace impurities.
Step 4: Analysis Sequence and Data Processing
-
Equilibration: Condition the system by injecting the solvent blank multiple times.
-
System Suitability: Inject the SSS (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the VPDMS peak area is ≤ 2.0% and the peak tailing factor is between 0.9 and 1.5.
-
Analysis: Inject a solvent blank, followed by the sample solution in duplicate.
-
Data Processing:
-
Integrate all peaks in the chromatogram with a signal-to-noise ratio > 3.
-
Identify the main VPDMS peak by its retention time and mass spectrum.
-
For all other peaks, perform a mass spectral library search (e.g., NIST database) to tentatively identify the impurities.[13]
-
Calculate purity using the area percent normalization method: Purity (%) = (Area of VPDMS Peak / Total Area of All Peaks) x 100
-
Method Validation: Building a Trustworthy System
To ensure the method is fit for its intended purpose, it must be validated according to guidelines like those from the International Council for Harmonisation (ICH).[14] This process demonstrates that the method is reliable, reproducible, and accurate.
Validation Parameters Logic
Caption: The relationship between key GC-MS method validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank, VPDMS standard, and a spiked sample with known impurities. | The VPDMS peak is free from interference from the blank and is resolved from all known impurity peaks. |
| Linearity | Analyze a series of solutions of VPDMS and key impurities over a range (e.g., LOQ to 120% of expected impurity level). | Correlation coefficient (R²) ≥ 0.998 for all analytes.[14] |
| Accuracy | Spike the VPDMS sample with known amounts of key impurities at three concentration levels (e.g., 50%, 100%, 150%). | Mean recovery should be within 80-120%.[11][15] |
| Precision | Repeatability: Analyze one sample six times on the same day. Intermediate: Repeat analysis on a different day with a different analyst. | RSD ≤ 15% for impurity quantification.[15] |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOQ (S/N ≈ 10), LOD (S/N ≈ 3). LOQ must be below the reporting threshold for impurities. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±5%, oven ramp ±2°C/min) and assess the impact on results. | No significant change in purity results or system suitability parameters. |
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and performance of downstream products. While several analytical techniques can provide purity information, GC-MS stands out as the superior method due to its unparalleled combination of separation efficiency, sensitivity, and specificity, which allows for both quantification of the main component and the identification of unknown impurities.
References
- ASTM International. (n.d.). D5095 Standard Test Method for Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatments.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Infinita Lab. (n.d.). ASTM D6740 Silanes Used in Rubber Formulations: Residue on Ignition.
- ASTM International. (n.d.). D6844 Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl)sulfanes): Characterization by High Performance Liquid Chromatography (HPLC).
- Royal Society of Chemistry. (1984). Gas phase impurities in silane determined by gas chromatography-mass spectrometry. Analyst.
- PubMed. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- J-STAGE. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Occupational Health.
- UFAG Laboratorien AG. (n.d.). Verification of Pharmacopeia Methods.
- Serbian Chemical Society. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society.
- P2 InfoHouse. (n.d.). Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatm.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- ANSI Webstore. (n.d.). ASTM D5095-91(2022) - Standard Test Method for Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatments.
- ResearchGate. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS.
- ResearchGate. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation.
- Spectroscopy Europe. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis.
- MDPI. (2021). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen.
- ResearchGate. (2018). Gas chromatography/mass spectrometry determination of impurities in high-purity isotopically enriched silane.
- ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Compliance Training Online. (n.d.). Validation of GC/ GC-MS Methodologies.
- NIST. (1982). A Survey of the Preparation, Purity, and Availability of Silanes.
- Taylor & Francis Online. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans.
- UNT Digital Library. (1982). Survey of the preparation, purity, and availability of silanes.
- Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes.
- PubChem. (n.d.). Vinyldimethylphenylsilane.
- ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies.
- Google Patents. (n.d.). US6103942A - Method of high purity silane preparation.
- International Organization for Standardization. (2018). ISO 20595: Water quality — Determination of selected highly volatile organic compounds in water.
- PubMed. (2013). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
- NIST. (n.d.). Phenyldimethylvinylsilane.
- National Center for Biotechnology Information. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
- The Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- ResearchGate. (2013). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phenyldimethylvinylsilane [webbook.nist.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Vinylphenyldimethylsilane
In the realm of materials science and organic synthesis, the precise structural elucidation of organosilicon compounds is paramount for ensuring their desired properties and reactivity. Vinylphenyldimethylsilane, a key monomer and intermediate, is no exception. Its unique combination of a vinyl group, a phenyl ring, and a dimethylsilyl moiety necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Analysis
No single spectroscopic technique can unequivocally determine the structure of a molecule as complex as this compound. Each method probes different aspects of the molecular architecture. Therefore, a synergistic and orthogonal approach, leveraging the strengths of multiple techniques, is the cornerstone of a robust and trustworthy structural assignment. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive structural fingerprint.
a. ¹H NMR: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms.
Causality in Spectral Features: The chemical shift of a proton is dictated by its electronic environment. The vinyl protons are significantly deshielded due to the anisotropic effect of the double bond, causing them to appear at a higher chemical shift (further downfield) than the methyl protons. Similarly, the aromatic protons of the phenyl group are also deshielded. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of adjacent protons.
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.35 | Singlet | 6H |
| Vinyl (CH=) | ~6.72 | Doublet of doublets | 1H |
| Vinyl (=CH₂) | ~5.79, ~5.27 | Doublet of doublets | 2H |
| Phenyl | ~7.41-7.51 | Multiplet | 5H |
Table 1: Predicted ¹H NMR chemical shifts for this compound.[1]
b. ¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Causality in Spectral Features: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The sp² hybridized carbons of the vinyl and phenyl groups will have significantly different chemical shifts compared to the sp³ hybridized methyl carbons.
Expected ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| Si-CH₃ | Negative value |
| Vinyl (CH=) | ~139 |
| Vinyl (=CH₂) | ~133 |
| Phenyl (ipso) | ~138 |
| Phenyl (ortho, meta, para) | ~127-133 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
c. ²⁹Si NMR: Direct Observation of the Silicon Core
²⁹Si NMR is a low-sensitivity technique but provides direct information about the silicon's chemical environment.[2] The chemical shift of the silicon atom is highly sensitive to the nature of the substituents attached to it.[3]
Causality in Spectral Features: The electronegativity and steric bulk of the vinyl, phenyl, and methyl groups will influence the electron density around the silicon nucleus, resulting in a characteristic chemical shift.
Expected ²⁹Si NMR Data for this compound:
The expected chemical shift for the silicon atom in this compound would be in a region characteristic of silanes with alkyl, vinyl, and aryl substituents.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[4]
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
²⁹Si NMR:
-
Pulse sequence: Inverse-gated decoupling or DEPT may be used to enhance sensitivity.[3]
-
Longer relaxation delays are often necessary due to the long spin-lattice relaxation times of ²⁹Si nuclei.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Causality in Spectral Features: Different chemical bonds vibrate at specific frequencies. The presence of characteristic absorption bands in the IR spectrum of this compound confirms the presence of its key functional groups: C=C (vinyl), C-H (aromatic and vinyl), Si-C, and Si-CH₃.[6]
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (vinyl) | 3100-3000 | Medium |
| C=C stretch (vinyl) | ~1600 | Medium |
| C=C stretch (aromatic) | ~1590, 1485, 1430 | Medium-Strong |
| Si-CH₃ deformation | ~1250 | Strong |
| Si-Phenyl | ~1120 | Strong |
| C-H out-of-plane bend (vinyl) | ~960, 910 | Strong |
| Si-C stretch | ~840 | Strong |
Table 3: Characteristic IR absorption bands for this compound.[6][7]
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.[8]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Causality in Fragmentation: Upon ionization (commonly by electron impact - EI), the this compound molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The observed fragmentation pattern is a unique fingerprint of the molecule.
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 162
-
Key Fragments:
Table 4: Expected m/z values in the mass spectrum of this compound.[9][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile compounds like this compound, as it separates the sample from any impurities before mass analysis.[11][12][13]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., heptane or dichloromethane).[12][13]
-
GC Conditions:
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.
-
Oven Program: A temperature ramp program should be used to ensure good separation. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions in the phenyl ring and the vinyl group.
Causality in Spectral Features: The conjugated system of the phenyl ring and the vinyl group allows for the absorption of UV radiation, leading to the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present.
Expected UV-Vis Spectrum Data for this compound:
The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The NIST Chemistry WebBook shows a UV/Visible spectrum for this compound.[10][14][15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).[16]
-
The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Instrumental Procedure:
Comparative Summary and Workflow
The following table summarizes the key information obtained from each spectroscopic technique:
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed connectivity, chemical environments of ¹H, ¹³C, ²⁹Si | Unambiguous structure elucidation | Lower sensitivity (especially for ²⁹Si), requires more sample |
| IR | Presence of functional groups | Fast, non-destructive, simple sample preparation | Provides limited connectivity information |
| MS | Molecular weight, fragmentation pattern | High sensitivity, can be coupled with chromatography (GC-MS) | Isomers may have similar mass spectra |
| UV-Vis | Presence of chromophores (conjugated systems) | Simple, quantitative for known compounds | Limited structural information |
Recommended Analytical Workflow:
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its application. By employing a multi-technique spectroscopic approach, researchers can achieve a high degree of confidence in the identity and purity of their material. NMR spectroscopy provides the most detailed structural information, while IR, MS, and UV-Vis spectroscopy offer complementary and confirmatory data. The experimental protocols and comparative insights provided in this guide are intended to empower scientists to make informed decisions in their analytical workflows, ensuring the integrity and reliability of their research.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- RSC Publishing. (1987).
- Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.
- Savolainen, H., & Pfaffli, P. (1980). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- PubMed. (1980). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- RSC Publishing. (1987).
- ResearchGate. (n.d.). Total ion chromatogram (TIC) of a typical GC-MS injection of silane....
- Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
- Simon Fraser University. (n.d.). Ultraviolet and visible spectroscopy.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds.
- NIST. (n.d.). Phenyldimethylvinylsilane.
- ResearchGate. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds.
- NIH. (n.d.). Vinyldimethylphenylsilane. PubChem.
- Chemical Shifts. (n.d.). 13C NMR of Dimethyl-(1-methoxy-vinyl)-phenyl-silane.
- NIH. (n.d.). Phenyldimethylsilane. PubChem.
- NIST. (n.d.). Phenyldimethylvinylsilane.
- SpectraBase. (n.d.). C6H5SIH3;PHENYLSILANE - Optional[1H NMR] - Spectrum.
- NIST. (n.d.). Phenyldimethylvinylsilane.
- University of Ottawa. (n.d.). (29Si) Silicon NMR.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers.
- Westermark, H. (1955). Infrared Spectra of Alkylsilanes I. Acta Chemica Scandinavica, 9, 947-953.
- ResearchGate. (n.d.). UV absorption spectra of (a) poly(methyl phenyl silane), (b) EPP + ,....
- NIST. (n.d.). Silane, phenyl-.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- NOBLE CHEMISTRY. (2024, February 5). UV-VISIBLE Spectroscopy: Solvent Effects [Video]. YouTube.
- ResearchGate. (2002). Conformational equilibrium in dimethyl vinyl fluorosilane studied by infrared and Raman spectroscopy.
- ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.
Sources
- 1. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 3. magritek.com [magritek.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenyldimethylvinylsilane [webbook.nist.gov]
- 11. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenyldimethylvinylsilane [webbook.nist.gov]
- 15. Phenyldimethylvinylsilane [webbook.nist.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. youtube.com [youtube.com]
- 18. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Silylation: A Comparative Analysis of Reagents Beyond Vinylphenyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Scope of Silylation
In the landscape of modern organic chemistry and analysis, silylation stands as a cornerstone technique. It is the process of introducing a silyl group (typically R₃Si) into a molecule by replacing an active hydrogen atom, most commonly from hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups.[1][2] This derivatization serves two primary purposes: first, in organic synthesis, it acts as a temporary "protecting group" to mask the reactivity of certain functional groups, thereby preventing unwanted side reactions and enabling selective transformations.[3][4] Second, in analytical chemistry, it increases the volatility and thermal stability of polar compounds, making them suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS).[3][5]
The query regarding "alternatives to Vinylphenyldimethylsilane" for silylation merits a critical clarification. This compound is a versatile organosilicon monomer, but its primary role is not as a general silylating agent for functional group protection.[6] Its reactivity is centered on its vinyl group, which makes it a key component in the production of silicone-based polymers and a substrate for hydrosilylation reactions.[6][7]
This guide, therefore, will first explore the landscape of true silylating agents used for protection and derivatization, providing a detailed comparison of their performance. We will then contextualize vinyl-containing silanes within their principal application: the powerful and industrially significant hydrosilylation reaction.
Part 1: The Core Principles of Silylation for Functional Group Protection
The efficacy of a silylating agent is governed by the interplay of steric and electronic factors, the nature of the leaving group on the silicon atom, and the reaction conditions.[3] The fundamental mechanism involves a nucleophilic attack from a heteroatom (like the oxygen of an alcohol) on the electrophilic silicon atom of the silylating agent, typically proceeding through an SN2-like mechanism.[3][8]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. nbinno.com [nbinno.com]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of Vinylphenyldimethylsilane: The Ascendancy of Quantitative NMR (qNMR)
As a Senior Application Scientist, the quest for analytical methods that are not only precise and accurate but also fundamentally robust is paramount. In the characterization of specialty chemicals like Vinylphenyldimethylsilane, an organosilicon compound vital in polymer synthesis and material science, the unambiguous determination of purity is a critical quality attribute. Traditional methods, often reliant on chromatography, face a significant hurdle when a certified reference standard of the analyte is unavailable or costly to produce.[1]
This guide provides an in-depth technical comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) for the purity assessment of this compound. We will explore the foundational principles of qNMR, present a self-validating experimental protocol, and demonstrate why qNMR is increasingly recognized as a primary ratio method for establishing SI-traceable purity values.[2][3]
The Principle of qNMR: A Foundation of Stoichiometry
Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5] This intrinsic linearity allows for the direct quantification of an analyte against a certified internal standard (IS) of known purity, without the need for a structurally identical reference material.[6][7] The purity of the analyte can be calculated using a universal equation that relates the molar amounts of the analyte and the internal standard.
The power of this technique lies in its ability to provide both structural confirmation and quantitative data from a single, non-destructive experiment, making it an exceptionally efficient tool in research and quality control environments.[8][9]
Experimental Design: The Causality Behind Methodological Choices
The accuracy of a qNMR experiment is contingent on a series of carefully considered parameters. Each choice is deliberate and designed to mitigate potential sources of error, ensuring the trustworthiness of the final purity value.
Analyte and Key Signals
This compound possesses several distinct proton environments ideal for quantification. The structure contains:
-
Dimethylsilyl Protons (-Si(CH₃)₂): A sharp singlet, integrating to 6 protons, typically found in a region with minimal interference (around 0-0.5 ppm).[10] This signal is often the best choice for quantification due to its simplicity and high signal-to-noise ratio.
-
Vinyl Protons (-CH=CH₂): A complex multiplet system (dd, or doublet of doublets), integrating to 3 protons, found in the alkene region (around 5.5-7.0 ppm).
-
Phenyl Protons (-C₆H₅): Multiplets in the aromatic region (around 7.2-7.6 ppm), integrating to 5 protons.
For this guide, we will select the dimethylsilyl singlet for quantification due to its sharp, well-resolved nature, which minimizes integration errors.
Caption: Structure of this compound with key proton assignments for qNMR analysis.
Selection of the Internal Standard (IS)
Choosing the right internal standard is the most critical decision in qNMR.[11] For the non-polar this compound, dissolved in CDCl₃, Dimethyl Terephthalate is an excellent choice.
Justification:
-
High Purity: It is readily available as a Certified Reference Material (CRM) with a well-documented purity value (e.g., >99.5%).[2]
-
Chemical Stability: It is inert and will not react with the analyte or solvent.[11]
-
Solubility: It shares good solubility with the analyte in CDCl₃.[12]
-
Spectral Simplicity & Separation: It exhibits two sharp singlets that do not overlap with the analyte's signals: one for the methyl protons (~3.9 ppm) and one for the aromatic protons (~8.1 ppm). This clear separation prevents integration ambiguity.[12][13]
-
Appropriate Relaxation Times: Its proton T₁ values are generally in a similar range to those of small molecules, allowing for accurate integration with a reasonable relaxation delay.
NMR Acquisition Parameters: Ensuring Quantitative Accuracy
To ensure the signal integrals are truly proportional to the molar quantities, specific acquisition parameters must be strictly controlled.
-
Relaxation Delay (D1): This is the time between pulses. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and IS).[13] A value of 30-60 seconds is typical for small molecules and ensures complete relaxation, preventing signal saturation and integration errors. This is a non-negotiable parameter for accuracy.
-
Pulse Angle: A 90° pulse angle must be accurately calibrated and used to ensure uniform excitation across the entire spectrum.[14]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation.
-
Digital Resolution: A large number of data points (e.g., 64K) and zero-filling are used to ensure the peaks are well-defined for accurate integration.[15]
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where careful execution and adherence to quantitative principles ensure the integrity of the result.
Caption: Step-by-step workflow for the qNMR purity assessment of this compound.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of Dimethyl Terephthalate (Certified Reference Material) into the same clean, dry glass vial using an analytical balance (readability ±0.01 mg).[15] Record the exact masses.
-
Dissolution: Add approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Ensure complete dissolution by gentle vortexing.
-
Sample Transfer: Transfer the solution to a high-precision 5 mm NMR tube.
-
NMR Acquisition:
-
Lock and shim the spectrometer on the sample.
-
Acquire the ¹H NMR spectrum using the quantitative parameters outlined in the workflow diagram (specifically, a relaxation delay of at least 30 seconds).
-
-
Data Processing:
-
Apply Fourier transformation with appropriate zero-filling.
-
Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial or multi-point baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[15]
-
-
Purity Calculation:
-
Integrate the singlet from the analyte's dimethylsilyl protons (I_Analyte, ~0.3 ppm) and the singlet from the internal standard's methyl protons (I_IS, ~3.9 ppm).
-
Calculate the purity (P_Analyte) using the following formula:
Purity (%) = (I_Analyte / I_IS) × (N_IS / N_Analyte) × (MW_Analyte / MW_IS) × (m_IS / m_Analyte) × P_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard.
-
N_Analyte, N_IS: Number of protons for the integrated signals (N_Analyte = 6; N_IS = 6).
-
MW_Analyte, MW_IS: Molecular weights (this compound = 162.32 g/mol ; Dimethyl Terephthalate = 194.19 g/mol ).
-
m_Analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the internal standard (as stated on its certificate).
-
Performance Comparison: qNMR vs. Gas Chromatography (GC)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common alternative for assessing the purity of volatile compounds like this compound.[16] While powerful, it operates on a different principle and has distinct trade-offs.
Caption: Logical comparison of key attributes between qNMR and GC for purity analysis.
Quantitative Data Summary Table
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Molar concentration (proportionality of nuclei)[5] | Detector response (relative area %) |
| Reference Standard | Requires a certified internal standard (structurally different)[1] | Requires a certified standard of the analyte for absolute purity; can provide relative purity (Area %) without it. |
| Accuracy | High (typically ±1-2%), directly traceable to SI units.[3][8] | High (typically ±1-2%), but accuracy depends on the purity of the analyte reference standard. |
| Precision | Excellent, with Relative Standard Deviation (RSD) often < 1.0%.[6] | Excellent, with RSD often < 1.0%. |
| Method Validation | Can be fully validated according to ICH Q2(R2) guidelines.[17][18][19] | Can be fully validated according to ICH Q2(R2) guidelines.[19] |
| Sample Nature | Non-destructive; sample can be recovered.[4] | Destructive. |
| Information | Provides structural confirmation and purity in one experiment. | Provides purity and a profile of volatile impurities. |
| Ideal Use Case | Absolute purity determination, especially when no analyte standard is available; characterization of new chemical entities. | Routine quality control, separation and quantification of known volatile impurities. |
Method Validation and Trustworthiness
The described qNMR method can be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][19]
-
Specificity: The use of a high-field NMR ensures excellent signal dispersion, and the chosen signals for the analyte and IS are baseline-resolved, demonstrating specificity.
-
Accuracy: Accuracy can be confirmed by analyzing a sample of this compound with a known, gravimetrically-added impurity or by comparing results to an orthogonal method.[6][20]
-
Precision: Repeatability can be established by performing multiple preparations (e.g., n=6) and demonstrating an RSD of <2.0%.[6]
-
Linearity & Range: While not a calibration curve-based method, the linearity of the NMR response can be demonstrated by analyzing samples with varying analyte-to-IS mass ratios.[20][21]
Conclusion
For the definitive purity assessment of this compound, Quantitative NMR emerges as a superior primary method. Its fundamental reliance on the direct proportionality between signal integral and the number of nuclei provides a direct route to an SI-traceable purity value without the need for an often-unavailable analyte-specific reference standard.[1][3] While GC is a powerful and complementary technique for profiling volatile impurities, qNMR offers an unparalleled combination of structural confirmation and absolute quantification in a single, non-destructive experiment. By carefully selecting the internal standard and adhering to stringent acquisition protocols, qNMR provides a robust, accurate, and self-validating system for the quality control of this compound and other novel chemical entities.
References
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Determining and reporting purity of organic molecules: Why qNMR. (2012).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative Purity Analysis of Allyltriethylgermane: A Comparative Guide to qNMR and GC-MS Methods. (2025). Benchchem.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube.
- qNMR: A powerful tool for purity determin
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- qNMR. BIPM.
- Purity by Absolute qNMR Instructions.
- What is qNMR and why is it important? Mestrelab Resources.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2011).
- ICH Valid
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI.
- Quantit
- Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago.
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2014). SciSpace.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013).
- Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. (2020). KoreaScience.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
- Determining and reporting purity of organic molecules: why qNMR. (2013). PubMed.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes. The Royal Society of Chemistry.
- Dimethylphenylsilane(766-77-8) 1H NMR spectrum. ChemicalBook.
- 1H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... (2004).
- 1H NMR Chemical Shifts.
- Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils. (2007). PubMed.
Sources
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. qNMR - BIPM [bipm.org]
- 3. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. enfsi.eu [enfsi.eu]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Vinylphenyldimethylsilane
Introduction: The Analytical Imperative for Vinylphenyldimethylsilane
This compound (VPDMS) is an organosilicon compound of significant interest in materials science and polymer chemistry. Its bifunctional nature, featuring both a vinyl group for polymerization and a phenyl-substituted silane moiety, makes it a valuable monomer and surface modification agent. The purity and concentration of VPDMS are critical parameters that directly influence the properties of the resulting materials. Therefore, robust and reliable analytical methods are essential for quality control, stability testing, and reaction monitoring.
In a regulated environment, it is not uncommon for different analytical methods to be used across various stages of development or at different laboratory sites. This necessitates a formal process of cross-validation , which demonstrates that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This guide provides a comprehensive comparison of common analytical techniques for VPDMS and outlines a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations as detailed by the International Council for Harmonisation (ICH).[1][3][4]
Overview of Primary Analytical Techniques for Organosilanes
The analysis of organosilanes like VPDMS typically relies on chromatographic and spectroscopic techniques. The choice of method is dictated by the analyte's physicochemical properties—namely its volatility, polarity, and chromophoric characteristics—and the analytical objective (e.g., identification, purity assessment, or quantification).
-
Gas Chromatography (GC): As a moderately volatile compound, VPDMS is highly amenable to GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase.[5] It is the workhorse method for quantifying volatile impurities and assaying the purity of small organosilane molecules.[6][7]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, HPLC can be a powerful alternative, particularly for non-volatile derivatives or when analyzing VPDMS in complex, non-volatile matrices. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[8] However, the analysis of silanes on silica-based columns requires careful consideration due to potential interactions with residual silanol groups on the stationary phase.[9][10]
-
Spectroscopic Methods (FTIR & NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identity confirmation. FTIR provides information about functional groups (e.g., Si-H, C=C, Si-Phenyl), while NMR offers detailed structural elucidation.[5][11][12] These methods are primarily qualitative but can be quantitative (qNMR) with appropriate standards.
The Framework of Method Validation
Before any cross-validation can occur, each individual analytical method must be validated to demonstrate its suitability for the intended purpose.[3][13] The core performance characteristics, as defined by the ICH Q2(R2) guideline, provide the basis for comparison.[4][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis: GC vs. HPLC for VPDMS Quantification
For the quantitative analysis of this compound, Gas Chromatography is generally the preferred method due to the compound's volatility. However, HPLC serves as a viable orthogonal technique, which is invaluable for cross-validation. An orthogonal method relies on a different scientific principle for separation, providing a high degree of confidence in the results.
| Performance Characteristic | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Causality |
| Specificity | Excellent | Good to Excellent | GC offers superior resolution for volatile isomers and related impurities. HPLC specificity depends heavily on stationary phase selection and may require gradient elution to separate polar impurities from the VPDMS peak. |
| Linearity & Range | Excellent (typically 0.01 - 1000 µg/mL) | Excellent (typically 0.1 - 1000 µg/mL) | Both techniques exhibit wide linear ranges. The GC range can extend lower due to the high sensitivity of detectors like the Flame Ionization Detector (FID). |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | With proper calibration, both methods can achieve high accuracy. Accuracy in HPLC can be affected by interactions with residual silanols on the column packing.[10] |
| Precision (%RSD) | Repeatability: <1.0%; Intermediate: <2.0% | Repeatability: <1.0%; Intermediate: <2.0% | Modern instrumentation allows for excellent precision in both techniques. Injection precision is often a key factor. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (sub-µg/mL range) | The FID detector in GC is exceptionally sensitive to hydrocarbons, leading to lower detection limits for VPDMS compared to standard UV detection in HPLC. |
| Robustness | High | Moderate to High | GC methods are generally robust against minor changes in flow rate and temperature ramps. HPLC methods can be sensitive to mobile phase composition, pH, and column temperature, especially when dealing with reactive silanes.[17] |
| Primary Justification | Ideal for volatile and semi-volatile compounds. Direct analysis without derivatization. | Orthogonal method. Useful for analysis in non-volatile matrices or for confirming GC results. | The choice is driven by the analyte's volatility. GC is more direct, while HPLC provides a valuable alternative separation mechanism. |
Cross-Validation Strategy and Workflow
Cross-validation is performed to compare the results from two different validated analytical methods.[2][18] The objective is to demonstrate that the methods provide equivalent results, ensuring consistency of data across studies or sites.[1] A typical approach involves analyzing the same set of samples (e.g., 3 lots at 3 different concentrations) with both procedures and comparing the outcomes against predefined acceptance criteria.[18]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. They must be fully validated according to ICH guidelines before routine use.[3][13]
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the purity assay and quantification of volatile impurities in neat or dissolved VPDMS samples.
-
Instrumentation & Columns:
-
Gas Chromatograph with FID (e.g., Agilent 8890).
-
Column: 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This stationary phase provides good selectivity for aromatic and moderately polar compounds like VPDMS, separating it from common non-polar and slightly more polar impurities.[19]
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1.0 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Heptane or Cyclohexane.
-
Standard Stock Solution: Accurately weigh ~50 mg of VPDMS reference standard into a 50 mL volumetric flask and dilute to volume with diluent.
-
Working Standard: Prepare a dilution of the stock solution to a final concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~100 µg/mL.
-
-
System Suitability:
-
Inject the working standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. Tailing factor for the VPDMS peak between 0.8 and 1.5.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method serves as an orthogonal technique to the GC method.
-
Instrumentation & Columns:
-
HPLC system with UV Detector (e.g., Waters Alliance).
-
Column: C18 with advanced end-capping, 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Causality: A high-quality, end-capped C18 column is crucial to minimize secondary interactions between the silane moiety of VPDMS and residual silanols on the silica surface, which can cause peak tailing and poor reproducibility.[9][17]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (75:25 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Causality: The phenyl group in VPDMS provides strong UV absorbance at 254 nm, allowing for sensitive detection.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (75:25 v/v).
-
Standard Stock Solution: Accurately weigh ~50 mg of VPDMS reference standard into a 50 mL volumetric flask and dilute to volume with diluent.
-
Working Standard: Prepare a dilution of the stock solution to a final concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~100 µg/mL.
-
-
System Suitability:
-
Inject the working standard six times.
-
Acceptance Criteria: RSD of the peak area ≤ 2.0%. Tailing factor for the VPDMS peak between 0.8 and 1.5.
-
Conclusion
The selection and validation of analytical methods for this compound require a thorough understanding of the analyte's chemistry and the principles of chromatographic separation. Gas Chromatography stands out as the primary technique for quantification due to its high efficiency and sensitivity for volatile compounds. HPLC provides a robust orthogonal method, essential for independent verification and for building a comprehensive analytical control strategy.
Cross-validation is not merely a regulatory hurdle but a critical scientific exercise that builds confidence in data integrity.[2] By demonstrating the interchangeability of two validated methods, organizations can ensure consistent quality assessment of VPDMS across the entire product lifecycle, from development to manufacturing. This guide provides the strategic framework and practical protocols to achieve this goal, ensuring that all analytical data is reliable, reproducible, and scientifically sound.
References
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
- Title: Q2(R2)
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL:[Link]
- Title: Analytical method validation: A brief review Source: ResearchG
- Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- Title: Detection of organosilanes with surface enhanced infrared spectroscopy Source: SJSU ScholarWorks URL:[Link]
- Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
- Title: The Role of End-Capping in RP Source: Phenomenex URL:[Link]
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
- Title: Siloxanes and Reverse Phase HPLC Source: ResearchG
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link]
- Title: INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER Source: AMERICAN JOURNAL OF EDUC
- Title: Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding Source: PubMed URL:[Link]
- Title: Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis Source: Chrom-Art URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
- Title: Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment Source: Royal Society of Chemistry URL:[Link]
- Title: Analysis of Silanes Source: Wasson-ECE Instrument
- Title: Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry Source: PubMed URL:[Link]
- Title: New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems Source: DiVA portal URL:[Link]
- Title: Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology Source: American Labor
- Title: Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment Source: ResearchG
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 6. applications.wasson-ece.com [applications.wasson-ece.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. advancedscienti.com [advancedscienti.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. wjarr.com [wjarr.com]
- 17. nbinno.com [nbinno.com]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Silane Coupling Agents for Advanced Surface Modification in Research and Drug Development
In the landscape of advanced materials and therapeutics, the interface between organic and inorganic materials is a critical frontier. Mastering this interface is paramount for the successful development of high-performance composites, biomedical devices, and targeted drug delivery systems. Silane coupling agents are the molecular bridges that make this mastery possible.[1] This guide provides an in-depth comparison of Vinylphenyldimethylsilane and other key silane coupling agents, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to select the optimal agent for their application.
The Crucial Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds with a general structure of Y-R-Si-X₃, where 'Y' is an organofunctional group, 'R' is an alkyl chain, and 'X' is a hydrolyzable group (e.g., alkoxy).[2] This bifunctional nature allows them to form stable covalent bonds with both inorganic surfaces (via the silanol groups formed upon hydrolysis of the 'X' groups) and organic polymers (via the 'Y' group).[3] This bridging action enhances adhesion, improves mechanical properties, and allows for the precise tailoring of surface properties.[1][4]
Mechanism of Action: A Two-Step Process
The efficacy of silane coupling agents hinges on a two-step reaction mechanism. First, the hydrolyzable groups on the silicon atom react with water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Substrate) bonds. The organic functional group remains oriented away from the surface, available to react and covalently bond with a polymer matrix or another organic molecule.[5]
Caption: General mechanism of silane coupling agent action.
A Comparative Analysis of Key Silane Coupling Agents
The choice of silane coupling agent is dictated by the specific application, the nature of the substrate, and the desired surface properties. Below is a comparison of this compound with three other commonly used silanes: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Mercaptopropyl)trimethoxysilane (MPTMS).
| Silane Coupling Agent | Organofunctional Group | Key Characteristics & Applications |
| This compound | Vinyl, Phenyl | Imparts high hydrophobicity and thermal stability. The vinyl group allows for polymerization, while the phenyl group offers aromatic interactions. Used in high-performance coatings and composites.[6] Potential for creating hydrophobic surfaces on biomedical devices and as a stationary phase in chromatography. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Provides a primary amine group for conjugation with biomolecules. Widely used for surface functionalization in biosensors, microarrays, and drug delivery systems.[7][8] Creates a hydrophilic surface. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Features a reactive epoxy ring that can react with nucleophiles like amines, hydroxyls, and thiols. Used in bioconjugation and as an adhesion promoter in coatings.[9][10] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (Mercapto) | Offers a sulfhydryl group for coupling to biomolecules and noble metal surfaces (e.g., gold). Utilized in the development of biosensors and for immobilizing enzymes.[7][11] |
Performance Metrics: A Quantitative Comparison
The efficacy of a silane coupling agent can be quantified through various performance metrics, including adhesion strength and surface wettability.
Table 1: Comparative Adhesion Strength
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8[12] |
| 3-Methacryloyloxypropyltrimethoxysilane (ESPE Sil) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8[12] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9[12] |
| 3-Mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control[12] |
| KH-550 (Aminosilane) | Anodized Titanium | Carbon Fiber Composite | Lower than anodized base[13] |
| KH-560 (Epoxysilane) | Anodized Titanium | Carbon Fiber Composite | Lower than anodized base[13] |
| KH-792 (Aminosilane) | Anodized Titanium | Carbon Fiber Composite | Lower than anodized base[13] |
Table 2: Comparative Surface Wettability (Contact Angle)
| Silane Coupling Agent | Substrate | Contact Angle (°) | Surface Property |
| Untreated | Tin | 68.3 | Hydrophilic |
| Isocyanate-based (IPTES) | Tin | 78.2 | Moderately Hydrophobic |
| Amine-based (APTMS) | Tin | 58.1 | Hydrophilic |
| Acrylate-based (APTES) | Tin | 63.5 | Hydrophilic |
| Methacrylate-based (MAPTS) | Tin | 72.4 | Moderately Hydrophobic |
| Methacrylate-based (MPS) | Tin | 75.8 | Moderately Hydrophobic |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
This compound: A Closer Look
This compound offers a unique combination of a reactive vinyl group and a bulky, hydrophobic phenyl group. This structure imparts distinct properties that can be advantageous in specific applications within the realms of research and drug development.
Potential Advantages in Biomedical and Drug Development Applications:
-
Enhanced Hydrophobicity: The phenyl group contributes to a significant increase in the hydrophobicity of the modified surface.[14] This can be leveraged to create water-repellent surfaces on biomedical devices to reduce biofouling or to control the release of hydrophobic drugs.[15]
-
Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions, which could be utilized for the specific immobilization of certain drug molecules or biomolecules with aromatic moieties.
-
Polymerization Capability: The vinyl group is amenable to various polymerization reactions, allowing for the grafting of polymer chains from the surface.[6] This can be used to create tailored surface architectures for controlling cell adhesion or for creating a stable matrix for drug encapsulation.
-
Thermal Stability: The presence of the phenyl group can enhance the thermal stability of the resulting material, which is beneficial for applications requiring sterilization or those exposed to elevated temperatures.[6]
Potential Challenges and Considerations:
-
Biocompatibility: While silane-modified surfaces are generally considered biocompatible, the specific biocompatibility of this compound-modified surfaces would need to be thoroughly evaluated for any in-vivo applications.
-
Reactivity in Biological Milieu: The stability and reactivity of the vinyl and phenyl groups in complex biological environments, such as in the presence of enzymes and various biomolecules, would need to be carefully assessed. The potential for non-specific interactions should also be considered.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the surface treatment of a substrate with a silane coupling agent and the subsequent evaluation of its performance.
Protocol 1: Surface Treatment of a Solid Substrate
This protocol outlines a general method for applying a silane coupling agent to a solid substrate, such as a glass slide or silicon wafer.
Materials:
-
Substrate (e.g., glass slides)
-
Selected Silane Coupling Agent (e.g., this compound)
-
95% Ethanol
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Beakers
-
Stir plate and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour to ensure a dry, reactive surface. For some applications, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for aggressive cleaning and hydroxylation of the surface (use with extreme caution).[16]
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane coupling agent in 95% ethanol. Add deionized water to make up 5% of the total volume. Adjust the pH of the solution to between 4.5 and 5.5 with acetic acid to catalyze the hydrolysis of the silane.[17] Stir the solution for at least 30 minutes to allow for hydrolysis to occur.
-
Surface Silanization: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.
-
Rinsing: Gently rinse the substrates with ethanol to remove any excess, unreacted silane.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 10-15 minutes to promote the formation of covalent bonds between the silane and the substrate.
-
Final Rinse: After cooling, sonicate the substrates in ethanol to remove any loosely bound silane molecules. Dry the substrates with a nitrogen stream.
Caption: Typical experimental workflow for surface treatment.
Protocol 2: Contact Angle Measurement for Wettability Assessment
This protocol details the steps for measuring the contact angle of a liquid on a silane-treated surface to determine its hydrophobicity or hydrophilicity.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Statistical Analysis: Perform measurements at multiple locations on the surface and on several samples to obtain a statistically significant average contact angle and standard deviation.
Conclusion
The selection of an appropriate silane coupling agent is a critical decision in the development of advanced materials for research and drug development. While well-established silanes like APTES, GPTMS, and MPTMS offer a range of functionalities for bioconjugation and surface modification, this compound presents a unique set of properties, particularly its ability to create highly hydrophobic and thermally stable surfaces. Although direct comparative data in biomedical applications is still emerging, its distinct chemical nature suggests significant potential for creating specialized interfaces in drug delivery systems and on biomedical devices. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the efficacy of these and other silane coupling agents, enabling the rational design of materials with precisely controlled surface properties.
References
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2023).
- ResearchGate. (2025).
- OSTI.GOV. (n.d.). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- MDPI. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites.
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- MDPI. (2022). An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers.
- MDPI. (2021).
- PubMed. (2023).
- ResearchGate. (2023).
- Gelest. (n.d.).
- ResearchGate. (2025). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices | Request PDF.
- ResearchGate. (n.d.). Characteristics of the Silane Coupling Agent | Download Table.
- PubMed. (2014).
- ResearchG
- PMC - NIH. (n.d.).
- Pharmaceutical Innovations. (n.d.).
- MDPI. (2023). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling.
- ACS Publications. (n.d.). Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching.
- Silico. (n.d.). Silane vs.
- PMC - NIH. (n.d.). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery.
- MDPI. (2022).
- Gelest, Inc. (n.d.). Hydrophobicity, Hydrophilicity.
- PMC - NIH. (2023).
- PMC - NIH. (2023).
- PMC - NIH. (2021).
- ResearchGate. (2015). (PDF)
- ResearchGate. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling.
- PubMed. (2010). Poly(dimethyl siloxane)
- MDPI. (2023).
- ResearchGate. (2022). (PDF) Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)
- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
- PubMed. (2005).
- University of North Carolina at Chapel Hill. (2022).
- Figshare. (n.d.).
- Sigma-Aldrich. (n.d.). Biological Buffers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eng.buffalo.edu [eng.buffalo.edu]
- 3. researchgate.net [researchgate.net]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance metrics and enabling technologies for nanoplasmonic biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating | MDPI [mdpi.com]
- 9. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 11. researchgate.net [researchgate.net]
- 12. Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 15. gelest.com [gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Applications of Vinylphenyldimethylsilane: From Polymer Synthesis to High-Performance Materials
In the ever-evolving landscape of materials science, the demand for polymers with tailored properties is insatiable. Vinylphenyldimethylsilane (VPDMS), a versatile organosilicon monomer, has emerged as a critical building block in the synthesis of advanced silicone-based materials. Its unique molecular architecture, featuring a polymerizable vinyl group, a thermally stable phenyl group, and a flexible dimethylsilyl moiety, offers a powerful toolkit for researchers and drug development professionals. This guide provides an in-depth comparison of VPDMS applications, supported by experimental data, to illuminate its performance advantages and guide its strategic implementation in the laboratory and beyond.
The Core of Performance: Polymerization of this compound
VPDMS serves as a valuable monomer for the synthesis of specialty silicone polymers with enhanced thermal and mechanical properties.[1] The vinyl group facilitates polymerization through various mechanisms, including anionic polymerization and hydrosilylation, allowing for precise control over the polymer architecture.[1]
Anionic Polymerization: Crafting Well-Defined Polymers
Anionic polymerization of VPDMS, typically initiated by organolithium compounds, enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique is crucial for creating well-defined block copolymers. For instance, block copolymers of styrene and this compound have been synthesized, demonstrating the ability to create novel materials with unique phase-separated morphologies.
Experimental Protocol: Anionic Polymerization of (4-vinylphenyl)dimethylsilane
This protocol describes the synthesis of poly(4-vinylphenyl)dimethylsilane via anionic polymerization.
Materials:
-
(4-vinylphenyl)dimethylsilane, purified by distillation
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Methanol, degassed
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add purified (4-vinylphenyl)dimethylsilane to a flame-dried Schlenk flask.
-
Add freshly distilled THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi dropwise to the stirred solution. The reaction mixture should turn a characteristic reddish color, indicating the formation of the styryl anion.
-
Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours) to achieve the desired molecular weight.
-
Terminate the polymerization by adding an excess of degassed methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.[2]
Caption: Anionic polymerization workflow of this compound (VPDMS).
Hydrosilylation: A Versatile Crosslinking and Modification Tool
Hydrosilylation, the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl group of VPDMS, is a highly efficient and atom-economical reaction.[3] This reaction is fundamental to the curing of many silicone elastomers and allows for the creation of complex three-dimensional networks.[3] It can also be used to graft VPDMS onto other polymer backbones containing Si-H groups, thereby modifying their properties.
Experimental Protocol: Hydrosilylation of VPDMS with a Si-H Containing Polymer
This protocol provides a general procedure for the hydrosilylation reaction.
Materials:
-
This compound (VPDMS)
-
A polymer containing Si-H groups (e.g., polymethylhydrosiloxane)
-
Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the Si-H containing polymer and VPDMS in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be carefully controlled to achieve the desired degree of crosslinking or modification.
-
Add a catalytic amount of Karstedt's catalyst to the solution. Typically, a few parts per million (ppm) of platinum is sufficient.
-
Heat the reaction mixture to a temperature that promotes the reaction without causing side reactions (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under vacuum. If a crosslinked material is formed, it can be further cured at an elevated temperature.
Caption: Hydrosilylation reaction of VPDMS with a Si-H containing polymer.
High-Performance Coatings: Enhancing Durability and Resistance
The incorporation of VPDMS into polymer formulations for coatings can significantly enhance their performance.[1] High-performance coatings are engineered for superior durability and resistance to environmental factors compared to conventional paints.[4][5] The phenyl groups in VPDMS contribute to increased thermal stability and UV resistance, while the siloxane backbone provides hydrophobicity and flexibility.[1] This makes VPDMS-containing coatings suitable for demanding applications in the aerospace, automotive, and construction industries.
Comparative Performance:
While specific data for VPDMS-based coatings is proprietary to manufacturers, the general benefits of silicone-based high-performance coatings are well-documented. Compared to standard acrylic or polyurethane coatings, silicone-modified coatings typically exhibit:
-
Superior UV Resistance: Leading to better color and gloss retention over time.
-
Enhanced Thermal Stability: Allowing them to withstand higher operating temperatures without degradation.
-
Increased Hydrophobicity: Resulting in improved water repellency and resistance to moisture ingress.
Dental Impression Materials: Precision in Prosthodontics
Vinyl polysiloxane (VPS) impression materials are widely used in dentistry due to their excellent dimensional accuracy, high tear strength, and elastic recovery.[6][7][8] VPDMS is a key monomer in many VPS formulations. The performance of these materials is often compared to polyethers, another class of high-precision impression materials.
Comparative Analysis: VPDMS-based VPS vs. Polyether
| Property | VPDMS-based VPS | Polyether | Rationale & Field Insights |
| Dimensional Accuracy (µm) | Excellent (deviations as low as -16 µm)[9] | Excellent (deviations as low as -18 µm)[9] | Both materials provide clinically acceptable accuracy. The choice may depend on the specific clinical situation and technique. |
| Hydrophilicity | Inherently hydrophobic, but rendered hydrophilic with surfactants | Inherently hydrophilic | Polyethers have a natural affinity for moist oral tissues, potentially leading to better detail capture in subgingival areas. However, modern hydrophilic VPS materials perform comparably.[6][7] |
| Tear Strength | High | Moderate to High | VPS materials generally exhibit superior tear strength, reducing the risk of tearing in thin sections upon removal from the mouth. |
| Rigidity | Less rigid | More rigid | The higher rigidity of polyethers can be advantageous for implant impressions but may make removal from undercut areas more difficult. |
Experimental Workflow: Measuring the Dimensional Accuracy of Dental Impressions
-
Master Model: A standardized master model with precisely machined features (e.g., truncated cones, spheres) is used as the reference.[10]
-
Impression Taking: Impressions of the master model are made using the materials to be tested (e.g., VPDMS-based VPS and polyether) following the manufacturer's instructions.
-
Casting: The impressions are poured with a Type IV dental stone to create casts.
-
Measurement: The dimensions of specific features on the casts are measured using a high-precision instrument, such as a coordinate measuring machine or a digital scanner.[11][12]
-
Comparison: The measurements from the casts are compared to the known dimensions of the master model to determine the dimensional change.
Caption: Workflow for assessing the dimensional accuracy of dental impression materials.
Coupling Agents and Adhesion Promoters: Bridging the Interface
VPDMS and other vinylsilanes are effective coupling agents for improving the adhesion between organic polymers and inorganic fillers or reinforcements, such as glass fibers and silica.[1][13] The silane end of the molecule can bond to the hydroxyl groups on the surface of the inorganic material, while the vinylphenyl end can copolymerize with or entangle into the polymer matrix. This "molecular bridge" enhances the stress transfer between the matrix and the filler, leading to improved mechanical properties of the composite material.[13][14]
Comparative Performance of Silane Coupling Agents in Composites
The choice of coupling agent depends on the specific polymer matrix and filler. While aminosilanes and epoxysilanes often show superior performance in certain systems due to their reactivity with a broader range of polymers, vinylsilanes like VPDMS are particularly effective in vinyl-based polymer composites.
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (MPa) |
| No Silane (Control) | 250 | 400 | 30 |
| Phenylvinyldimethoxysilane (PVDMS) | 350 | 550 | 45 |
| Vinyltrimethoxysilane (VTMS) | 330 | 520 | 42 |
| Aminopropyltriethoxysilane (APTES) | 380 | 600 | 50 |
| Glycidoxypropyltrimethoxysilane (GPTMS) | 370 | 580 | 48 |
| Data synthesized from typical values for glass fiber/unsaturated polyester composites.[6] |
As shown in the table, all silane coupling agents significantly improve the mechanical properties of the composite. PVDMS provides a substantial enhancement, comparable to the more common VTMS.[6]
Emerging Applications: Gas Separation and Chromatography
The unique properties of VPDMS-containing polymers suggest their potential in more specialized applications like gas separation membranes and stationary phases for chromatography.
Gas Separation Membranes
Polydimethylsiloxane (PDMS) is known for its high gas permeability.[15] Incorporating VPDMS into the polymer structure can modify the membrane's properties. The phenyl groups can increase the polymer's rigidity and potentially enhance the selectivity for certain gases, such as CO₂, due to favorable interactions. While extensive comparative data for VPDMS-specific membranes is still emerging, the principle of tuning membrane performance by incorporating functional monomers is well-established. For instance, modifying PDMS-based membranes can lead to CO₂ permeability as high as 6800 Barrer with a CO₂/N₂ selectivity of 19.[9]
Chromatography Stationary Phases
Functionalized silica is a cornerstone of modern chromatography.[16] The surface of silica can be modified with various organosilanes to create stationary phases with different selectivities.[16] While octadecylsilanes are common for reversed-phase chromatography, VPDMS could be used to create a stationary phase with unique aromatic and hydrophobic interactions. This could be beneficial for the separation of polar and aromatic compounds.[17][18] The phenyl group offers different selectivity compared to purely aliphatic phases.
Conclusion
This compound is a multifaceted monomer that provides a pathway to a wide range of high-performance silicone-based materials. Its ability to be incorporated into polymers via various mechanisms allows for the fine-tuning of properties such as thermal stability, mechanical strength, and surface characteristics. In established applications like dental impression materials and as a coupling agent, VPDMS-containing materials demonstrate competitive and often superior performance compared to alternatives. While its potential in emerging fields like gas separation and chromatography is still being fully explored, the fundamental properties of VPDMS make it a promising candidate for future innovations. For researchers and developers, a thorough understanding of the structure-property relationships enabled by VPDMS is key to unlocking the next generation of advanced materials.
References
- Hong, T., & Chatter, S. (n.d.). Impact of Tuning CO2-Philicity in Polydimethylsiloxane-based Membranes for Carbon Dioxide Separation. OSTI.gov.
- Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. (n.d.). ResearchGate.
- CO2 and N2 permeabilities and CO2/N2 selectivity of the bulk materials measured in this work compared to reported values in literature. (n.d.). ResearchGate.
- Traditional workflow process for dental impressions. (n.d.). ResearchGate.
- Barakat, M. M., Khan, N. S., Araby, Y. A., et al. (2020). Comparative Evaluation of Dimensional Accuracy and Tear Strength of Vinyl Siloxanether and Polyether Impression Materials: An In Vitro Study. World Journal of Dentistry, 11(6), 457–461.
- Polydimethylsiloxane-functionalized monolithic silica column for reversed-phase capillary liquid chromatography. (2011). PubMed.
- Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. (2008). American Laboratory.
- Dimensional Accuracy of Novel Vinyl Polysiloxane Compared with Polyether Impression Materials: An In Vitro Study. (2024). PubMed Central.
- The CO2 permeability and mixed gas CO2/H2 selectivity of membranes composed of CO2-philic polymers. (2011). Rutgers University.
- A New Method to Evaluate Trueness and Precision of Digital and Conventional Impression Techniques for Complete Dental Arch. (n.d.). MDPI.
- Ender, A., & Mehl, A. (2013). Accuracy of complete-arch dental impressions: A new method of measuring trueness and precision. The Journal of Prosthetic Dentistry, 109(2), 121-128.
- Dimensional accuracy of a new polyether impression material. (2005). PubMed.
- Gel Permeation Chromatography Analysis of Polysiloxanes. (2022). AZoM.com.
- Traditional workflow for dental impressions. (n.d.). ResearchGate.
- Barakat, M. M., Khan, N. S., Araby, Y. A., et al. (2020). Comparative Evaluation of Dimensional Accuracy and Tear Strength of Vinyl Siloxanether and Polyether Impression Materials: An In Vitro Study. World Journal of Dentistry, 11(6), 457–461.
- Accuracy of Digital Impression Taking Using Intraoral Scanner versus the Conventional Technique. (n.d.). PubMed Central.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. (n.d.). ResearchGate.
- Dimensional Accuracy of Novel Vinyl Polysiloxane Compared with Polyether Impression Materials: An In Vitro Study. (2024). ResearchGate.
- Adhesion Promoter: Enhancing Bonds and Performance. (2024). Patsnap.
- Puts, G. J., Crouse, P., & Ameduri, B. (2019). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-46). Elsevier.
- An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent.
- Comparative Evaluation of Dimensional Accuracy and Tear Strength of Vinyl Siloxanether and Polyether Impression Materials: An In Vitro Study. (n.d.). ResearchGate.
- Gas Chromatography. (2019). Chemistry LibreTexts.
- Nugay, N., Kucukyavuz, Z., & Kucukyavuz, S. (1993). ANIONIC SYNTHESIS AND CHARACTERIZATION OF POLY(4-VINYLPYRIDINE)-POLY(DIMETHYLSILOXANE) BLOCK COPOLYMERS. OpenMETU.
- Polymer–filler interaction of fumed silica filled polydimethylsiloxane investigated by bound rubber. (n.d.). ResearchGate.
- Understanding Gel Permeation Chromatography: A Quick Guide. (2024). YouTube.
- Types of Liquid Stationary Phases for Gas Chromatography. (2024). GL Sciences.
- Polydimethyl Siloxane Toughened Epoxy Resins: Tensile Strength and Dynamic Mechanical Analysis. (n.d.).
- Polydimethyl Siloxane Toughened Epoxy Resins: Tensile Strength and Dynamic Mechanical Analysis. (2018). ResearchGate.
- Silica Modification in PDMS Composites. (n.d.). Scribd.
- El-Sayed, A. M., & El-Hakam, S. A. (2011). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Journal of the Mexican Chemical Society, 55(4), 204-210.
- Properties of a novel composite elastomeric polymer vinyl polyether siloxane in comparison to its parent materials: a systemic review and meta-analysis. (2024). PubMed.
- Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent. (2025). National Institutes of Health.
- A Comparative Analysis - Decoding High Performance Coatings. (n.d.).
- The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. (2020). MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ANIONIC SYNTHESIS AND CHARACTERIZATION OF POLY(4-VINYLPYRIDINE)-POLY(DIMETHYLSILOXANE) BLOCK COPOLYMERS [open.metu.edu.tr]
- 3. resolvemass.ca [resolvemass.ca]
- 4. highperformancecoatings.org [highperformancecoatings.org]
- 5. caligarigerloffpainting.com [caligarigerloffpainting.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. osti.gov [osti.gov]
- 10. Dimensional accuracy of a new polyether impression material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Method to Evaluate Trueness and Precision of Digital and Conventional Impression Techniques for Complete Dental Arch [mdpi.com]
- 12. kettenbach-dental.de [kettenbach-dental.de]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
A Comparative Guide to the Synthesis of Vinylphenyldimethylsilane: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development and material science, the efficient synthesis of key intermediates is paramount. Vinylphenyldimethylsilane, a versatile organosilicon compound, serves as a crucial building block in a wide array of applications, from specialty polymers to advanced composite materials.[1] This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, focusing on the underlying chemistry, practical experimental protocols, and a thorough cost-benefit analysis to aid in the selection of the most appropriate method for your laboratory's needs.
Introduction to this compound
This compound (VPDMS) is a bifunctional organosilane featuring both a reactive vinyl group and a phenyl-substituted dimethylsilyl moiety. The vinyl group allows for participation in polymerization and hydrosilylation reactions, while the phenyl group imparts thermal stability and unique electronic properties to the resulting materials.[1] Its primary applications lie in the production of silicone-based polymers with tailored properties for high-performance coatings, adhesives, and composites.[1]
This guide will dissect two primary and conceptually distinct retrosynthetic pathways to this compound:
-
Grignard-based Carbon-Silicon Bond Formation: This classic organometallic approach involves the reaction of a Grignard reagent (or a similar organometallic species) with a suitable chlorosilane.
-
Hydrosilylation: This atom-economical method relies on the catalytic addition of a silicon-hydride bond across an alkyne.
Each route will be evaluated based on yield, reaction conditions, ease of purification, and, critically, the cost of raw materials.
Route 1: Grignard-Based Synthesis
The Grignard reaction and its variants are workhorses in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of VPDMS synthesis, there are two main strategies: reacting a vinyl-anion equivalent with chlorodimethylphenylsilane or reacting a phenyl-anion equivalent with chlorodimethylvinylsilane.
Strategy A: Vinylic Anion Route
This approach hinges on the generation of a vinylic organometallic species, which then acts as a nucleophile to attack the silicon center of chlorodimethylphenylsilane. A common and effective method involves the use of n-butyllithium to generate a vinyllithium species from a vinyl halide.
Caption: Workflow for the Vinylic Anion Route to this compound.
A detailed experimental protocol for this route is available, reporting a yield of approximately 80%.[2]
-
Reaction Setup: A 100 mL round-bottom flask is charged with 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of Vinyllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (7.5 mL of a 1.6 M solution in hexane, 12.0 mmol) is added dropwise over 30 minutes. The resulting mixture is stirred at -78 °C for 2 hours.
-
Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 8 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The product is extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to yield this compound.
Strategy B: Phenyl Grignard Route
An alternative, and arguably more traditional, Grignard approach involves the reaction of a phenyl Grignard reagent with a vinyl-containing chlorosilane.
Caption: Workflow for the Phenyl Grignard Route to this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.67 g, 110 mmol) under an inert atmosphere.
-
Grignard Formation: A solution of bromobenzene (15.7 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of an iodine crystal if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Silylation: The Grignard solution is cooled to room temperature and a solution of chlorodimethylvinylsilane (12.07 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.
Route 2: Hydrosilylation
Hydrosilylation is an elegant and atom-economical method for the formation of vinylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, this would involve the reaction of phenylacetylene with a suitable hydrosilane.
Caption: Workflow for the Hydrosilylation Route to this compound.
Based on general procedures for platinum-catalyzed hydrosilylation of phenylacetylene:
-
Reaction Setup: A Schlenk flask is charged with phenylacetylene (10.21 g, 100 mmol), dimethylchlorosilane (10.42 g, 110 mmol), and a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt).
-
Reaction Progression: The reaction mixture is stirred at a specified temperature (e.g., 70 °C) and monitored by GC-MS for the consumption of the starting materials.
-
Purification: Upon completion, the product is purified directly by vacuum distillation to remove any unreacted starting materials and the catalyst.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis per mole of this compound for each route is presented below. Prices are based on currently available catalog prices for reagent-grade chemicals from major suppliers and may vary.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Cost (USD) | Quantity | Cost per Mole (USD) |
| Route 1A: Vinylic Anion | |||||
| 1-bromo-4-vinylbenzene | 183.05 | ~1.3 | Not readily available | High (estimated) | |
| n-Butyllithium (1.6M in hexanes) | 64.06 | 0.68 | 161.65 | 800 mL | 126.29 |
| Chlorodimethylsilane | 94.62 | 0.852 | 75.50 | 50 g | 142.77 |
| Tetrahydrofuran (ACS grade) | 72.11 | 0.889 | 184.00 | 1 L | 14.93 |
| Diethyl Ether (ACS grade) | 74.12 | 0.713 | 191.00 | 1 L | 19.86 |
| Route 1B: Phenyl Grignard | |||||
| Bromobenzene | 157.01 | 1.491 | Varies | Low-Moderate | |
| Magnesium Turnings | 24.31 | 1.74 | 54.40 | 100 g | 13.22 |
| Chlorodimethylvinylsilane | 120.65 | 0.874 | 225.00 | 100 mL | 294.51 |
| Tetrahydrofuran (ACS grade) | 72.11 | 0.889 | 184.00 | 1 L | 14.93 |
| Diethyl Ether (ACS grade) | 74.12 | 0.713 | 191.00 | 1 L | 19.86 |
| Route 2: Hydrosilylation | |||||
| Phenylacetylene | 102.13 | 0.93 | 77.00 | 100 g | 80.19 |
| Dimethylchlorosilane | 94.62 | 0.852 | 75.50 | 50 g | 142.77 |
| Karstedt's Catalyst (~2% Pt in xylene) | N/A | ~0.86 | 1169.00 | 50 g | Variable (catalytic) |
Note: The cost of 1-bromo-4-vinylbenzene is a significant factor for Route 1A and can be high due to its specialized nature. The cost of the hydrosilylation catalyst is high per gram, but only catalytic amounts are needed, making the per-reaction cost lower.
Comparison and Recommendations
| Feature | Route 1A: Vinylic Anion | Route 1B: Phenyl Grignard | Route 2: Hydrosilylation |
| Yield | High (reported 80%) | Moderate to High (expected) | High (typically >90%) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Reflux temperatures | Mild to moderate heating (e.g., 70 °C) |
| Reagent Handling | Pyrophoric n-BuLi requires careful handling | Air and moisture sensitive Grignard reagent | Air and moisture sensitive catalyst and silane |
| Purification | Column chromatography | Distillation | Distillation |
| Cost-Effectiveness | Potentially high due to 1-bromo-4-vinylbenzene cost | Moderate, dependent on chlorodimethylvinylsilane cost | Potentially very cost-effective, especially at scale |
| Atom Economy | Moderate | Moderate | Excellent |
| Key Advantage | Well-established, high reported yield | Classic, reliable organometallic route | High atom economy, simple purification |
| Key Disadvantage | Cost and availability of starting material, cryogenic conditions | Cost of vinylchlorosilane | Catalyst cost and sensitivity |
Recommendations for Selection:
-
For Small-Scale Research and Development: The Vinylic Anion Route (1A) , despite the cryogenic conditions, is a good option if a high yield is critical and the cost of 1-bromo-4-vinylbenzene is not prohibitive. The detailed, published protocol provides a high degree of confidence.
-
For Process Development and Scale-Up: The Hydrosilylation Route (2) is highly attractive. Its excellent atom economy, milder reaction conditions, and simpler purification (distillation) make it well-suited for larger-scale synthesis. While the initial catalyst cost is high, its catalytic nature means the cost per mole of product can be very low, especially with catalyst recycling.
-
For General Laboratory Synthesis: The Phenyl Grignard Route (1B) represents a solid, traditional choice. The starting materials are generally accessible, and the procedure uses standard organometallic techniques familiar to most synthetic chemists. The primary drawback is the relatively high cost of chlorodimethylvinylsilane.
Conclusion
The choice of synthetic route for this compound is a multifaceted decision that balances chemical efficiency with economic reality. For academic and early-stage industrial research, the reliability of Grignard-based methods may be favored. However, for process optimization and manufacturing, the elegance and efficiency of the hydrosilylation pathway present a compelling case for its adoption. By carefully considering the factors outlined in this guide, researchers can make an informed decision that best aligns with their scientific goals and budgetary constraints.
References
- Chem-Impex Intern
- IndiaMART. Phenylmagnesium Bromide. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
- SLS. Vinylmagnesium bromide solutio. [Link]
- Alkali Scientific. Vinylmagnesium bromide solution, 1 X 800 mL. [Link]
- Synthonix. Triphenylphosphine oxide. [Link]
- CP Lab Safety.
- Chem-Impex Intern
- GTI Laboratory Supplies. Phenylacetylene, 99.4%, for synthesis, Certified® 30g. [Link]
- Cenmed. vinylmagnesium bromide, 1.0m solution. [Link]
- IndiaMART.
- Alkali Scientific. Phenylmagnesium bromide solution, 1 X 100 mL. [Link]
- Chem-Impex Intern
- Thermo Fisher Scientific Acros. Phenylacetylene, 98%, pure. [Link]
- Sdfine. DICHLORODIMETHYLSILANE EP 98%. [Link]
- CP Lab Safety. Chloro(dimethyl)phenylsilane, min 96%, 100 grams. [Link]
Sources
Performance comparison of catalysts for Vinylphenyldimethylsilane synthesis
A Comparative Guide to Catalysts for Vinylphenyldimethylsilane Synthesis
This guide offers an in-depth comparison of catalytic systems for the synthesis of this compound, a critical organosilicon monomer. Primarily produced via the hydrosilylation of phenylacetylene with a hydrosilane such as dimethylsilane, the choice of catalyst is paramount in dictating reaction efficiency, selectivity, and overall economic viability. This document provides researchers, scientists, and drug development professionals with a comparative analysis of common catalysts, supported by experimental insights and performance data to inform catalyst selection and process optimization.
The Hydrosilylation of Phenylacetylene: A Mechanistic Overview
Hydrosilylation is an atom-economical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as the triple bond in phenylacetylene. The reaction yields vinylsilanes, but can result in several isomers: the α-product (Markovnikov addition) and the β-product (anti-Markovnikov addition), which itself can exist as (E) or (Z) stereoisomers.
The ideal catalyst maximizes the yield of the desired isomer while minimizing side reactions. Key performance metrics include:
-
Yield (%): The amount of product obtained relative to the theoretical maximum.
-
Selectivity (%): The proportion of the desired isomer relative to all products formed.
-
Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before deactivation.
-
Turnover Frequency (TOF): The number of substrate molecules converted per molecule of catalyst per unit of time (a measure of catalyst activity).
-
Stability & Poison Resistance: The catalyst's ability to withstand reaction conditions and resist deactivation by impurities or functional groups.
A Comparative Analysis of Catalyst Families
The landscape of hydrosilylation catalysis is dominated by precious metal complexes, though significant research is underway to develop more sustainable alternatives.
Platinum-Based Catalysts: The Industry Standard
Platinum complexes are the most effective and widely used catalysts for hydrosilylation, valued for their high activity and stability.
-
Speier's Catalyst (H₂PtCl₆): As one of the earliest homogeneous catalysts, Speier's catalyst is effective but often requires elevated temperatures and can exhibit low selectivity, leading to a mixture of products. It is known to be heterogeneous in silicone resins.
-
Karstedt's Catalyst (Pt₂(dvtms)₃): Developed in the 1970s, Karstedt's catalyst represents a significant advancement, offering exceptional activity at low concentrations and high solubility in organic and silicone-based media.[1][2] It remains an industry benchmark. However, its performance can be hampered by catalyst poisoning from heteroatoms and deactivation via the formation of inactive platinum colloids ("platinum black").[3]
The catalytic cycle for platinum-based systems is generally described by the Chalk-Harrod mechanism .[1] This mechanism involves the oxidative addition of the silane to the Pt(0) center, coordination of the alkyne, migratory insertion of the alkyne into the Pt-H bond, and finally, reductive elimination of the vinylsilane product.
-
Heterogeneous Platinum Catalysts: Supported platinum nanoparticles (e.g., on silica) offer advantages in catalyst recovery and reuse. Studies on phenylacetylene hydrosilylation have shown that catalyst performance is size-dependent; larger Pt nanoparticles (~7.0 nm) can be more active, while smaller particles (~1.6 nm) may offer higher selectivity towards the β-(E) isomer.[4][5]
Palladium-Based Catalysts
Palladium catalysts are also effective for hydrosilylation and can offer complementary selectivity to platinum. They are particularly noted for their utility in asymmetric hydrosilylation when paired with chiral phosphine ligands.[6] Palladium-catalyzed reactions of styrene derivatives typically show high regioselectivity for the branched benzylic silane products.[6]
Rhodium-Based Catalysts
Rhodium complexes are highly active catalysts, often promoting the formation of β-(Z) isomers in the hydrosilylation of aliphatic terminal alkynes.[7][8] However, for phenylacetylene, the product distribution can be sensitive to the ligands and the specific silane used.[7] For instance, certain NHC-based rhodium catalysts have demonstrated excellent β-(Z) selectivity, while others favor the β-(E) isomer.[8][9][10]
Ruthenium-Based Catalysts
Ruthenium complexes have emerged as versatile catalysts. Notably, cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ can exhibit unique selectivity, favoring the formation of α-vinylsilane (Markovnikov) products from terminal alkynes via a trans-addition mechanism.[11] This contrasts with the more common cis-addition seen with many other catalysts. Ruthenium-olefin complexes have also been explored as effective hydrosilylation catalysts.[12][13]
Performance Data Summary
The following table provides a comparative overview of catalyst performance in the hydrosilylation of phenylacetylene and analogous alkynes. Note: Performance is highly dependent on specific reaction conditions (solvent, temperature, silane, ligands), and data from analogous reactions are used for general comparison.
| Catalyst System | Type | Typical Yield (%) | Predominant Isomer(s) | Key Advantages | Key Disadvantages / Limitations |
| Speier's Catalyst (H₂PtCl₆) | Homogeneous | Good to High | Mixture (β-(E) often major) | Low cost (for Pt), historically significant.[1] | Low selectivity, requires higher temperatures, side reactions.[1] |
| Karstedt's Catalyst (Pt₂(dvtms)₃) | Homogeneous | >95% | β-(E) | High activity (low loading), excellent solubility, industry standard.[2][14] | Susceptible to poisoning, can form inactive colloids.[3] |
| Pt Nanoparticles (on SBA-15) | Heterogeneous | High | β-(E) or α/β mixture | Recyclable, tunable selectivity with particle size.[4][5] | Lower TOF than homogeneous counterparts, potential for leaching.[4] |
| Palladium Complexes (e.g., Pd/phosphine) | Homogeneous | Good to High | α (branched) | High regioselectivity for benzylic silanes, useful in asymmetric synthesis.[6] | Generally less active than platinum for simple hydrosilylation.[14] |
| Rhodium Complexes (e.g., Rh/phosphine) | Homogeneous | >95% | β-(Z) or β-(E) | High activity, can provide high stereoselectivity (often Z-isomer).[7][8] | Selectivity is highly ligand and substrate dependent.[7][9] |
| Ruthenium Complexes (e.g., Cp*Ru⁺) | Homogeneous | >90% | α (branched) | Unique α-selectivity via trans-addition, good functional group tolerance.[11] | May require specific activators or conditions. |
| Iron/Cobalt Complexes | Homogeneous | Variable | α or β | Low cost, sustainable.[15][16] | Generally lower activity/stability than precious metals, field is still developing.[15] |
Experimental Protocols
General Protocol for Hydrosilylation of Phenylacetylene using Karstedt's Catalyst
This protocol is a representative procedure for achieving high yield and selectivity towards the β-(E) isomer of this compound.
Materials:
-
Phenylacetylene (purified)
-
Dimethylsilane
-
Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous, inert solvent (e.g., Toluene or THF)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with phenylacetylene (e.g., 1.0 eq). The flask is flushed with an inert gas (N₂ or Ar).
-
Solvent Addition: Anhydrous toluene (or THF) is added via syringe.
-
Catalyst Injection: A microliter syringe is used to add a precise amount of Karstedt's catalyst solution (typically 5-20 ppm Pt relative to the alkyne). The solution is stirred at room temperature.
-
Silane Addition: Dimethylsilane (e.g., 1.05-1.2 eq) is added dropwise to the stirring solution. The addition should be controlled to manage any exotherm.
-
Reaction: The reaction is stirred at a controlled temperature (ranging from room temperature to 70 °C) and monitored by GC-MS or TLC until the starting material is consumed (typically 1-6 hours).[5]
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Conclusion and Future Outlook
For the synthesis of this compound, platinum-based systems, particularly Karstedt's catalyst , remain the most reliable and active choice, consistently providing high yields of the desired β-(E) isomer. They represent the current industry standard due to their high turnover numbers and operational simplicity.
However, the field is evolving. The high cost of precious metals and the susceptibility of platinum catalysts to poisoning are significant drivers for innovation.
-
Palladium and Rhodium catalysts offer powerful alternatives, especially when different regio- or stereoisomers are desired or in the context of asymmetric synthesis.
-
Ruthenium catalysts provide a unique pathway to α-vinylsilanes, expanding the synthetic toolbox.
-
Heterogeneous catalysts based on supported nanoparticles present a promising avenue for catalyst recyclability and process sustainability.
-
The development of cost-effective catalysts from earth-abundant metals like iron and cobalt is a critical area of academic and industrial research, which may eventually supplant precious metal systems in large-scale applications.[15]
Future research will undoubtedly focus on creating more robust, poison-resistant, and selective catalysts that combine high performance with improved cost-effectiveness and environmental sustainability.
References
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH
- Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. MDPI
- β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst. Dalton Transactions (RSC Publishing)
- Engineering Regioselectivity in the Hydrosilylation of Alkynes using Heterobimetallic Dual-Functional Hybrid Catalysts.
- β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
- β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society
- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane.
- Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. Semantic Scholar
- Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. PMC - NIH
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI
- Recent Advances in the Hydrosilylation of Alkynes.
- Hydrosilylation C
- Intramolecular hydrosilylation of alkynes using Speier catalyst.
- Hydrosilylation of phenylacetylene catalyzed by metal complex catalysts supported on polyamides containing a pyridine moiety.
- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI
- Hydrosilylation of phenylacetylene with triethylsilane leading to...
- US20090069524A1 - Hydrosilylation process in the presence of ruthenium catalyzers.
- Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism.
- Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds.
- Hydrosilylation of phenylacetylene derivatives catalyzed by...
- Hydrosilylation of phenylacetylene catalyzed by metal complex catalysts supported on polyamides containing a pyridine moiety. Semantic Scholar
- catalyzed hydroarylation of alkynes via ketone-directed C–H functionalization using in situ-generated ruthenium complexes.
- Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E).
- Structures of hydrosilylation reactions of phenylacetylene with phenylsilane in THF solvent with and without external electric fields.
Sources
- 1. scientificspectator.com [scientificspectator.com]
- 2. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Semantic Scholar [semanticscholar.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. scientificspectator.com [scientificspectator.com]
- 7. mdpi.com [mdpi.com]
- 8. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. β-( Z )-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium( i ) catalyst - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01911J [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20090069524A1 - Hydrosilylation process in the presence of ruthenium catalyzers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Patents Involving Vinylphenyldimethylsilane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical review of patents involving Vinylphenyldimethylsilane (VPDMS). Eschewing a rigid template, this document is structured to offer a comprehensive understanding of VPDMS's role in various applications, objectively comparing its patented performance with alternative technologies, supported by experimental data found within the patent literature. Our focus is on the causality behind experimental choices and the self-validating systems described in these patents, providing a trustworthy and authoritative resource.
Introduction to this compound: A Versatile Building Block
This compound (VPDMS) is a bifunctional organosilane featuring both a vinyl group and a phenyl group attached to a dimethylsilyl moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable component in the synthesis of advanced materials. The vinyl group provides a reactive site for polymerization and crosslinking reactions, typically through hydrosilylation or free-radical polymerization. The phenyl group, on the other hand, can enhance thermal stability, modify refractive index, and improve compatibility with organic polymers. This guide will explore the patented applications of VPDMS and its analogs in three key areas: silicone elastomers, crosslinking agents, and surface modification of fillers.
High-Performance Silicone Elastomers
Vinyl-functional silicones are fundamental to the formulation of addition-cure silicone elastomers, which are valued for their thermal stability, biocompatibility, and tunable mechanical properties. Patents in this area often focus on the composition of the silicone polymer, the type of crosslinker, and the resulting physical properties of the cured elastomer.
Patented Formulations and Performance
Patents for thermoplastic silicone elastomers (TPVs) describe compositions where a silicone gum is dispersed in a thermoplastic resin and dynamically vulcanized. In these systems, an alkenyl-functional polymer, such as a vinyl-terminated polydimethylsiloxane, is cured using an organohydrido silicon compound.[1] The vinyl groups on the silicone backbone or terminals are crucial for the crosslinking reaction that forms the elastomeric network.
While specific patents detailing this compound in these TPVs are not prevalent, the principles apply to vinyl-functional silicones in general. The incorporation of phenyl groups, as in VPDMS, is known to enhance the thermal-oxidative stability of polydimethylsiloxane (PDMS).[2]
Comparison with Alternative Elastomer Formulations
The primary alternatives to silicone elastomers in many applications are organic thermoplastic elastomers such as styrenic block copolymers (SBCs), thermoplastic polyurethanes (TPUs), and thermoplastic olefins (TPOs). The choice between these materials is dictated by the specific performance requirements of the application.
| Property | Silicone Elastomers (Vinyl-Functional) | Organic Thermoplastic Elastomers (e.g., TPUs, SBCs) | Patent-Derived Insights |
| Thermal Stability | Excellent high-temperature resistance. Phenyl-containing siloxanes show enhanced stability.[2] | Lower thermal stability compared to silicones. | Patents on silicone elastomers often highlight their superior performance in high-temperature applications. |
| Biocompatibility | Generally high, widely used in medical devices. | Varies by specific polymer; some grades are biocompatible. | Patents for medical-grade silicones emphasize their inertness and biocompatibility. |
| Mechanical Properties | Wide range of hardness and elasticity achievable through formulation. | Good to excellent tensile strength and abrasion resistance. | Patents for TPVs aim to combine the desirable properties of both silicones and thermoplastics.[1] |
| Processing | Can be processed using standard thermoplastic equipment. | Readily processable by injection molding and extrusion. | The ease of processing is a key driver in the development of thermoplastic silicone elastomers.[1] |
Experimental Protocol: Dynamic Vulcanization of a Silicone Elastomer
The following is a generalized protocol based on the principles described in patents for thermoplastic vulcanizates[1]:
-
Compounding: A vinyl-functional silicone gum, a thermoplastic resin (e.g., polypropylene), and a reinforcing filler (e.g., fumed silica) are melt-blended in an internal mixer.
-
Crosslinker Addition: An organohydrido silicon compound (crosslinker) and a hydrosilylation catalyst (e.g., a platinum complex) are added to the molten mixture.
-
Dynamic Vulcanization: The mixing is continued at an elevated temperature to facilitate the hydrosilylation reaction, curing the silicone phase while it is dispersed within the thermoplastic matrix.
-
Pelletization: The resulting thermoplastic vulcanizate is then cooled and pelletized for subsequent processing.
Advanced Crosslinking Chemistries
This compound and other vinyl siloxanes are critical as crosslinking agents in various polymer systems, from silicone hydrogels for contact lenses to curable coatings. The vinyl group's reactivity allows for the formation of a stable, three-dimensional polymer network.
Patented Applications in Silicone Hydrogels
Silicone hydrogel contact lenses require a delicate balance of oxygen permeability, hydrophilicity, and mechanical properties. Patents in this field often describe complex formulations involving silicone-containing monomers, hydrophilic monomers, and various crosslinking agents. Vinyl-functional siloxanes are frequently employed to crosslink the polymer chains and provide structural integrity.
Patents disclose the use of polydiorganosiloxane vinylic crosslinkers to enhance oxygen permeability. However, low molecular weight versions of these crosslinkers can lead to a higher elastic modulus, which may affect comfort.[3] To address this, novel hydrophilized polydiorganosiloxane vinylic crosslinkers have been developed.[3]
Comparison of Crosslinking Agents in Silicone Hydrogels
The primary alternatives to vinyl siloxane crosslinkers in hydrogel formulations are bis(meth)acrylates. The choice of crosslinker significantly impacts the final properties of the contact lens.
| Crosslinker Type | Advantages | Disadvantages | Patent-Derived Insights |
| Vinyl Siloxanes | High oxygen permeability, good thermal stability. | Can increase modulus, potentially hydrophobic. | Patents focus on modifying vinyl siloxane crosslinkers to improve hydrophilicity and comfort.[3][4] |
| Bis(meth)acrylates | Well-established chemistry, good mechanical strength. | Lower oxygen permeability compared to silicones. | Many patents for conventional hydrogels utilize bis(meth)acrylate crosslinkers.[5] |
| Vinyl Ethers/Amides | Can increase wettability. | May have different polymerization kinetics. | Patents describe combinations of vinyl-ether containing monomers with acrylate-containing siloxane monomers.[6] |
Experimental Protocol: Swelling Studies to Determine Crosslink Density
A common method to evaluate the effectiveness of a crosslinker is to measure the crosslink density of the resulting polymer network through swelling experiments. A higher crosslink density generally results in less swelling.
-
Sample Preparation: A cured polymer sample of known weight is prepared.
-
Solvent Immersion: The sample is immersed in a suitable solvent (e.g., isopropanol for silicone hydrogels) until equilibrium swelling is reached.
-
Weight Measurement: The swollen sample is removed, blotted to remove excess solvent, and weighed.
-
Calculation: The equilibrium solvent content is calculated, which is inversely related to the crosslink density.
Surface Modification of Fillers in Dental Composites
In dental composites, a strong and stable interface between the inorganic filler particles and the organic polymer matrix is crucial for the material's longevity and mechanical properties. Silane coupling agents, including vinyl-functional silanes, are widely used to treat the surface of fillers like silica to improve this interfacial adhesion.
Patented Applications of Vinyl Silanes in Dental Resins
A foundational patent in this area describes a dental filling material comprising fused silica treated with a vinyl silane.[7] The vinyl silane acts as a coupling agent, forming a chemical bond with the silica surface through its silanol groups and copolymerizing with the methacrylate-based resin matrix via its vinyl group. This results in a composite with improved compressive strength and lower solubility compared to materials with untreated filler.[7]
Comparison with Alternative Surface Treatments
While vinyl silanes are effective, other silane coupling agents with different reactive groups, such as methacryloxy or amino functionalities, are also used. The choice depends on the specific resin chemistry and desired properties.
| Surface Treatment | Mechanism of Action | Performance Characteristics | Patent-Derived Insights |
| Vinyl Silane | Forms covalent bonds with the filler and copolymerizes with the resin. | Improves compressive strength and reduces solubility in methacrylate resins.[7] | Early patents established the effectiveness of vinyl silane treatment for silica fillers.[7] |
| Methacryloxy Silane | Similar to vinyl silane, but the methacrylate group is more reactive in methacrylate-based resins. | Commonly used in modern dental composites for strong interfacial adhesion.[8][9] | Many patents for contemporary dental composites specify the use of methacryloxy-functional silanes.[10][11] |
| Amino/Epoxy Silane | Can react with different resin chemistries (e.g., epoxy resins). | A copolymer of amino and epoxy silanes has been patented as a tackifier with enhanced adhesion.[12] | Patents explore various functional silanes to optimize adhesion to different substrates and resins.[12][13] |
Experimental Protocol: Evaluation of Compressive Strength in Dental Composites
The compressive strength of a dental composite is a critical indicator of its clinical performance. The following protocol is based on American Dental Association specifications cited in patents[7]:
-
Material Preparation: A paste is formed by mixing the silane-treated filler with the liquid resin, catalyst, and accelerator.
-
Specimen Fabrication: The paste is packed into a cylindrical mold and allowed to harden.
-
Conditioning: The hardened specimens are stored in water at 37°C for a specified period (e.g., 7 days) to simulate oral conditions.
-
Testing: The specimens are subjected to a compressive load in a universal testing machine until failure. The compressive strength is then calculated.
Conclusion
The patent landscape reveals that this compound and related vinyl-functional silanes are versatile and valuable components in a range of advanced materials. Their ability to participate in polymerization and crosslinking reactions, coupled with the stability imparted by the siloxane backbone, makes them integral to the formulation of high-performance silicone elastomers, silicone hydrogels, and dental composites. While direct comparative patents with non-silane alternatives are not always available, a comprehensive review of the patent literature allows for an objective assessment of their performance advantages in specific applications. For researchers and developers, understanding the patented innovations surrounding these materials is key to designing the next generation of high-performance products.
References
- US10870722B2 - Hydrophilized polydiorganosiloxane vinylic crosslinkers and uses thereof - Google Patents.
- US3066112A - Dental filling material comprising vinyl silane treated fused silica and a binder consisting of the reaction product of bis phenol and glycidyl acrylate - Google Patents.
- WO2018224976A1 - Silicone hydrogel contact lenses - Google Patents.
- WO2016189117A1 - Silicone elastomers and their preparation and use - Google Patents.
- US6013715A - Thermoplastic silicone elastomers - Google Patents.
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites - National Institute of Standards and Technology.
- WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof - Google Patents.
- US7901073B2 - Silicone hydrogel with composite hydrophilic and silicone polymers prepared with selective crosslink agents - Google Patents.
- Vinyl-containing silanol-terminated silicone compositions - European Patent Office - EP 0491510 A2 - Googleapis.com.
- Comparison of silorane and methacrylate-based composite resins on the curing light transmission. - SciSpace.
- SILICONE HYDROGEL CONTACT LENSES AND METHOD OF MANUFACTURING THE SAME - Patent 2681615 - EPO.
- WO2019123263A2 - Inorganic dental fillers including a silane treated surface - Google Patents.
- Surface treatment method of material using silane coupling agent - Google Patents.
- DENTAL COMPOSITION HAVING CHARACTERISTIC IN SILANE COUPLING MATERIAL COMPOUNDING INDEX - European Patent Office - EP 3903759 A1 - EPO.
- CN107573372B - Preparation method of amino silane and epoxy silane copolymer - Google Patents.
- vinylterminated-polydimethylsiloxane Research Articles - Page 3 | R Discovery.
- ( 12 ) United States Patent - Googleapis.com.
- Method of treating metals using vinyl silanes and multi-silyl-functional silanes in admixture.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - MDPI.
- Thermal-Oxidative Stability of Polydimethylsiloxane.
- Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant | Request PDF - ResearchGate.
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC - NIH.
- Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers - MDPI.
- Silane Based Concepts on Bonding Resin Composite to Metals - The Journal of Contemporary Dental Practice.
- Comparison of Shear Bond Strength of Silorane and Methacrylate-Based Composites to IPS Empress 2 Ceramic with Various Surface Treatments.
Sources
- 1. US6013715A - Thermoplastic silicone elastomers - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US10870722B2 - Hydrophilized polydiorganosiloxane vinylic crosslinkers and uses thereof - Google Patents [patents.google.com]
- 4. WO2018224976A1 - Silicone hydrogel contact lenses - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SILICONE HYDROGEL CONTACT LENSES AND METHOD OF MANUFACTURING THE SAME - Patent 2681615 [data.epo.org]
- 7. US3066112A - Dental filling material comprising vinyl silane treated fused silica and a binder consisting of the reaction product of bis phenol and glycidyl acrylate - Google Patents [patents.google.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2019123263A2 - Inorganic dental fillers including a silane treated surface - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. CN107573372B - Preparation method of amino silane and epoxy silane copolymer - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Vinylphenyldimethylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While the synthesis and application of novel compounds like vinylphenyldimethylsilane (CAS No. 1125-26-4) are the focus of groundbreaking work, the responsible management of their waste streams is a critical, and often overlooked, aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a flammable liquid , a primary characteristic that dictates its handling and disposal requirements.
Core Directive: The immediate priority is to prevent ignition and contain the material. All handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, and open flames.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is rooted in mitigating the specific risks of exposure. For this compound, the following ensemble is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.
-
Hand Protection: Nitrile or butyl rubber gloves provide a suitable barrier against skin contact. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against spills and potential ignition.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of vapor inhalation, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[1]
Key Safety and Physical Properties
Understanding the physicochemical properties of this compound is crucial for safe handling and anticipating its behavior.
| Property | Value | Implication for Disposal |
| GHS Classification | Flammable Liquid, Category 3 (H226)[2][3] | Primary hazard; requires storage and disposal as a flammable hazardous waste. |
| Flash Point | 58 - 59.4 °C (closed cup)[4][5] | Vapors can ignite at or above this temperature. Avoid all ignition sources. |
| Boiling Point | 82 °C at 20 mmHg[5] | Relatively volatile; vapors can accumulate in poorly ventilated areas. |
| Density | 0.892 g/mL at 25 °C[5] | Denser than air; vapors may accumulate in low-lying areas. |
| Water Solubility | Negligible; may react with water.[6] | Do not dispose of down the drain. Hydrolysis can occur, especially in the presence of acids or bases. |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[7][8][9] The guiding principle is "cradle-to-grave" management of hazardous waste.[9]
Core Directive: On-site chemical neutralization by laboratory personnel is not recommended due to the risk of uncontrolled reactions. The standard and required procedure is disposal via a licensed environmental waste management company.
Waste Segregation and Collection: The Foundation of Compliance
-
Waste Identification: All materials contaminated with this compound, including unreacted reagent, reaction mixtures, solvents, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
Container Selection: Collect liquid waste in a designated, compatible container. A glass or high-density polyethylene (HDPE) container with a secure screw cap is appropriate. Ensure the container is clean and dry before use.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound ". List all components and their approximate percentages, including solvents. The label must also include the date of initial waste accumulation.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Contaminated Solids: Collect all disposable materials that have come into contact with this compound, such as absorbent pads and gloves, in a separate, clearly labeled, heavy-duty plastic bag or a designated container for solid hazardous waste. Label this as "Hazardous Waste: this compound Contaminated Solids ".
Storage and Accumulation: Maintaining a Safe Environment
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety and regulatory compliance.
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory, under the control of the operator. This area must be at or near the point of generation.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]
-
Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks.
-
Ignition Sources: Ensure the storage area is free of ignition sources. All electrical equipment in the vicinity should be intrinsically safe or explosion-proof.[1]
Final Disposal: The Role of Professional Waste Management
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on waste pickup procedures and will have contracts with licensed hazardous waste disposal companies.
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and the EPA. This documentation tracks the waste from your laboratory to its final disposal facility.[9]
-
Transportation and Disposal Method: The designated waste management company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method for flammable organic compounds like this compound is incineration .[11]
The Causality Behind Incineration: Incineration is the preferred method because it ensures the complete destruction of the organic molecule.[12][13] During controlled combustion at high temperatures, this compound will decompose into less hazardous components, primarily silicon dioxide (SiO₂), carbon dioxide (CO₂), and water.[14][15] Modern incinerators are equipped with scrubbers and other air pollution control devices to neutralize and capture any harmful byproducts, such as oxides of nitrogen, ensuring minimal environmental impact.[12][13]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for solids.
-
Decontaminate the area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or significant risk of ignition.
-
Contact your institution's EHS department or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Scientific Integrity and Logic: The "Why" Behind the Protocol
A deep understanding of the chemical nature of this compound validates the procedural steps outlined above.
Reactivity and Incompatibilities
This compound, like other organosilanes, has specific reactivity that must be managed. While the vinyl group is relatively stable compared to other functional groups on silicon, the molecule can still undergo hazardous reactions.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.
-
Acids and Bases: Strong acids and bases can catalyze the hydrolysis of the silicon-phenyl or silicon-vinyl bonds, potentially leading to the generation of flammable or toxic vapors.
-
Water/Moisture: While less reactive than chlorosilanes, prolonged contact with water or moisture can lead to slow hydrolysis, forming silanols. This process can be accelerated by acidic or basic conditions.[17]
Environmental Fate and Impact
The responsible disposal of this compound is crucial to prevent environmental contamination. While many organosilicon compounds are considered to have low toxicity, their persistence and potential for bioaccumulation are areas of ongoing scientific review.[2]
-
Biodegradation: Organosilicon compounds are generally not readily biodegradable.[2]
-
Environmental Degradation: In the environment, they primarily degrade through abiotic processes. In soil, hydrolysis can occur, and in the atmosphere, they can be broken down by hydroxyl radicals.[1] The ultimate degradation products are inorganic substances like silica, carbon dioxide, and water.[3]
-
Aquatic Toxicity: There is limited specific data on the aquatic toxicity of this compound. However, related compounds have shown varying levels of toxicity to aquatic organisms. Therefore, preventing its entry into sewers and public waters is a critical precautionary measure.[1]
Visualization of the Disposal Workflow
To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure that their innovative work is conducted not only at the cutting edge of science but also with the utmost responsibility for safety and environmental stewardship.
References
- Tokyo Chemical Industry Co., Ltd. (2019). Safety Data Sheet: Trimethyl(4-vinylphenyl)silane.
- Gelest, Inc. (n.d.). Product Information: VINYLPHENYLMETHYLSILANE.
- U.S. Hazmat Rentals. (2024). What is the OSHA Regulation for Flammable Storage?.
- Sigma-Aldrich. (n.d.). Product Information: Dimethylphenylvinylsilane.
- U.S. Hazmat Rentals. (2024). OSHA Flammable Storage Requirements.
- ALL4. (2020). Flammable Liquids 101: Understanding OSHA Facility Requirements.
- MDPI. (n.d.). Special Issue : Fate of Organosilicon Compounds in the Environment.
- TCI Chemicals. (2025). Safety Data Sheet: Dimethylphenylvinylsilane.
- PubChem. (n.d.). Vinyldimethylphenylsilane.
- Russian Chemical Reviews. (n.d.). Mechanism of thermal decomposition of silanes.
- International Maritime Organization. (n.d.). GESAMP: Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes).
- Fisher Scientific. (2010). Safety Data Sheet: Vinyltrimethoxysilane.
- Gelest, Inc. (2015). Safety Data Sheet: VINYLMETHYLDIMETHOXYSILANE.
- ASI. (n.d.). Material Safety Data Sheet.
- Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. Retrieved from the Chemistry Stack Exchange website.
- ACS Publications. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes. Retrieved from The Journal of Physical Chemistry A.
- DHP Supply. (2019). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Russian Chemical Reviews. (n.d.). Mechanism of thermal decomposition of silanes.
- ACS Publications. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
- Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from the Organic Chemistry Portal website.
- National Center for Biotechnology Information. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
- CountyOffice.org. (2025). How Do You Dispose Of Flammable Liquids?.
- Verantis. (n.d.). Case Study: Silane Waste Incineration.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- PPG. (2025). Safety Data Sheet: VINYL PRIMER.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Vinyltrimethoxysilane, 98%.
- Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from the Organic Chemistry Portal website.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Verantis. (n.d.). Siloxane Plant Waste.
- PubChem. (n.d.). Dichloromethylphenylsilane.
- ChemicalBook. (2025). This compound.
- EurekAlert!. (2023). New catalyst helps turn plastic waste into useful organosilane compounds.
- SpecialChem. (2023). Researchers Turn Polyester Waste into Organosilanes for High-performance Coatings.
- ChemicalBook. (n.d.). Phenylsilane - Safety Data Sheet.
- Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix.
- PubChem. (n.d.). Phenylsilane.
- OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE Category Name Alkyl chlorosilanes.
- Science.gov. (n.d.). Organo-silane chemistry: A water repellent technology for coal ash and soils.
- DWK Life Sciences. (n.d.). Chemical Compatibility Calculator.
- Pall Corporation. (n.d.). Pall Filter Media Chemical Compatibility Chart.
- Merck Millipore. (n.d.). Chemical Compatibility of Filter Components.
- Cole-Parmer. (n.d.). Vinyl Chemical Compatibilities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 3. shinetsusilicones.com [shinetsusilicones.com]
- 4. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 5. ushazmatrentals.com [ushazmatrentals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. verantis.cn [verantis.cn]
- 13. verantis.com [verantis.com]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gelest.com [gelest.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Vinylphenyldimethylsilane
Welcome to your comprehensive guide on the safe handling of Vinylphenyldimethylsilane. In the fast-paced environment of research and development, where innovation is paramount, a steadfast commitment to safety is the bedrock of success. This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with essential, immediate, and actionable information for the safe handling of this compound. Our goal is to empower you with the knowledge to not only protect yourselves but also to ensure the integrity of your groundbreaking work.
Understanding the Compound: this compound
This compound (CAS No. 1125-26-4) is a versatile organosilicon compound utilized in various synthetic applications.[1][2][3] Its unique chemical structure, featuring both vinyl and phenyl groups, makes it a valuable reagent. However, the very properties that make it useful also necessitate a thorough understanding of its potential hazards to ensure safe handling.
The primary hazards associated with this compound are its flammability and potential for causing irritation.[4][5][6] It is classified as a flammable liquid and vapor, requiring stringent controls to prevent ignition.[4][5] Furthermore, it can cause serious eye irritation and may lead to respiratory irritation if inhaled.[6]
| Property | Value | Source |
| Molecular Formula | C10H14Si | [1][2][3] |
| Molecular Weight | 162.30 g/mol | [4] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 82 °C at 20 mmHg | [1] |
| Flash Point | 59.4 °C (138.9 °F) - closed cup | [5] |
| Density | 0.892 g/mL at 25 °C | [1] |
Core Principles of Protection: A Multi-Layered Approach
Effective protection against the hazards of this compound is not about a single piece of equipment but a holistic system of controls. This includes engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that the primary engineering controls are in place and fully functional. These are designed to minimize exposure at the source.
-
Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood. This is critical to control the flammable vapors and prevent inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any area where this compound is handled.
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that guide your actions.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel handling the chemical are thoroughly trained on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is essential to protect you from any residual risks. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Eye and Face Protection: Shielding Your Vision
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[6]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7][8]
-
Face Shield: For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5][7]
Hand Protection: The Right Gloves Matter
Protecting your hands from direct contact with this compound is crucial.
-
Glove Selection: Use chemically resistant gloves.[7][9] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture.[10] Do not reuse disposable gloves. Remove and replace gloves immediately if they become contaminated.
Body Protection: Covering All Bases
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect your street clothes and skin from splashes.[11]
-
Chemical-Resistant Apron: For tasks involving larger quantities of this compound, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large spill, a chemical-resistant suit may be necessary.[9]
Respiratory Protection: Breathing Safely
Inhalation of this compound vapors can cause respiratory irritation.[6]
-
Respirator Selection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[9] For this compound, an air-purifying respirator with organic vapor cartridges (type ABEK) is typically recommended.[5]
-
Fit Testing and Training: All users of tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Caption: Emergency Response Plan for this compound Incidents.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Increase ventilation to the area.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wear appropriate PPE, including respiratory protection, and clean up the spill. Collect the absorbed material in a sealed, properly labeled container for disposal.[12]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage and Disposal: A Responsible Conclusion
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Location: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13]
-
Container: Keep the container tightly closed and properly labeled.[6][13] Store in the original container.
-
Incompatibilities: Store away from oxidizing agents and other incompatible materials.
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Procedure: Dispose of waste in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain.
References
- National Center for Biotechnology Information. (n.d.). Vinyldimethylphenylsilane. PubChem.
- National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Co-Formula. (n.d.). Dimethylphenylvinylsilane.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
- Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
- Shintech. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
Sources
- 1. This compound | 1125-26-4 [chemicalbook.com]
- 2. Phenyldimethylvinylsilane [webbook.nist.gov]
- 3. Phenyldimethylvinylsilane [webbook.nist.gov]
- 4. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ジメチルフェニルビニルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
